molecular formula C8H11NO B1269030 2-Amino-4-ethylphenol CAS No. 94109-11-2

2-Amino-4-ethylphenol

Cat. No.: B1269030
CAS No.: 94109-11-2
M. Wt: 137.18 g/mol
InChI Key: LUKYIMOTPSTGQB-UHFFFAOYSA-N
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Description

2-Amino-4-ethylphenol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKYIMOTPSTGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20240603
Record name 2-Amino-4-ethylphenol
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94109-11-2
Record name 2-Amino-4-ethylphenol
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Record name 2-Amino-4-ethylphenol
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Record name 2-Amino-4-ethylphenol
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Record name 2-amino-4-ethylphenol
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Record name 2-AMINO-4-ETHYLPHENOL
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Foundational & Exploratory

2-Amino-4-ethylphenol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-ethylphenol

Introduction

This compound is a substituted aromatic compound featuring both an amine (-NH₂) and a hydroxyl (-OH) group on a benzene ring, with an ethyl (-CH₂CH₃) substituent. This unique trifunctional arrangement makes it a versatile chemical intermediate with significant potential in various fields, particularly in the synthesis of complex organic molecules. Its structural similarity to biologically active compounds positions it as a valuable building block for drug discovery professionals, while its reactive functional groups are of great interest to synthetic chemists. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These data are crucial for predicting its behavior in chemical reactions, designing purification protocols, and understanding its pharmacokinetic potential.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 94109-11-2[1][2][3]
Molecular Formula C₈H₁₁NO[2][3]
Molecular Weight 137.18 g/mol [2]
Appearance Solid[2]
Topological Polar Surface Area 46.2 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Predicted pKa 10.10 ± 0.18 (Acidic, Phenol)[3]
Predicted Solubility Slightly soluble (4.1 g/L at 25°C)[3]

Synthesis and Mechanistic Insights

While multiple synthetic routes to aminophenols exist, a common and logical approach for this compound involves a two-step process starting from the readily available 4-ethylphenol. This strategy leverages well-established electrophilic aromatic substitution and reduction reactions.

Proposed Synthetic Pathway

Synthesis_of_this compound Start 4-Ethylphenol Intermediate 4-Ethyl-2-nitrophenol Start->Intermediate Nitration (HNO₃ / H₂SO₄) Final This compound Intermediate->Final Reduction (e.g., H₂/Pd-C or Sn/HCl)

Caption: Proposed synthesis of this compound from 4-ethylphenol.

Step 1: Electrophilic Nitration of 4-Ethylphenol

The first step is the regioselective nitration of the 4-ethylphenol ring.

  • Causality of Experimental Choice : The hydroxyl (-OH) and ethyl (-C₂H₅) groups are both ortho-, para-directing activators. Since the para position is blocked by the ethyl group, electrophilic attack is directed to the ortho positions (C2 and C6). The hydroxyl group is a more powerful activating group than the ethyl group, strongly directing the incoming nitronium ion (NO₂⁺) to the positions ortho to it. Therefore, the primary product is 4-Ethyl-2-nitrophenol. A mixture of nitric acid and sulfuric acid is the classic nitrating agent, as sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion.

Step 2: Reduction of 4-Ethyl-2-nitrophenol

The second step involves the reduction of the nitro group to an amine.

  • Causality of Experimental Choice : This transformation can be achieved using various reducing agents.

    • Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd-C) is a clean and efficient method, with water as the only byproduct.[4] This method is often preferred in industrial settings for its high yield and purity.

    • Metal-Acid Reduction : A classic laboratory method involves using a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). This method is robust and effective for nitro group reduction.

Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on standard organic chemistry transformations and should be adapted and optimized with appropriate safety precautions.

  • Nitration :

    • To a stirred solution of 4-ethylphenol (1 eq.) in a suitable solvent (e.g., glacial acetic acid) cooled in an ice bath (0-5°C), slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (catalytic amount).

    • Maintain the temperature below 10°C throughout the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain crude 4-Ethyl-2-nitrophenol. Recrystallization from ethanol/water may be necessary for purification.

  • Reduction :

    • Suspend the crude 4-Ethyl-2-nitrophenol (1 eq.) in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of this compound. The expected data are summarized below.

Technique Expected Features
¹H NMR Aromatic Protons: 3 signals in the ~6.5-7.0 ppm range, exhibiting coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring. Ethyl Group: A quartet (~2.5 ppm, -CH₂) coupled to a triplet (~1.2 ppm, -CH₃). -NH₂ and -OH Protons: Broad singlets, chemical shift variable depending on solvent and concentration.
¹³C NMR Aromatic Carbons: 6 distinct signals in the aromatic region (~110-150 ppm). The carbons attached to the -OH and -NH₂ groups will be the most downfield shifted. Ethyl Group: Two signals in the aliphatic region (~25-30 ppm for -CH₂ and ~15 ppm for -CH₃).
IR Spectroscopy O-H Stretch: Broad peak around 3200-3600 cm⁻¹. N-H Stretch: Two sharp peaks (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹. C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹. C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 137, corresponding to the molecular weight of the compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups, making it a versatile synthon. The electron-donating nature of the amino and hydroxyl groups strongly activates the aromatic ring towards electrophilic substitution.

Caption: Key reactive sites on the this compound molecule.

  • Reactions of the Amino Group : As a primary aromatic amine, the -NH₂ group is nucleophilic and can undergo standard reactions such as acylation to form amides, alkylation, and diazotization with nitrous acid to form a diazonium salt, which is a gateway to numerous other functional groups.

  • Reactions of the Hydroxyl Group : The phenolic -OH group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion.[5] This allows for O-alkylation (Williamson ether synthesis) or O-acylation to form esters.

  • Reactions of the Aromatic Ring : The powerful activating effects of the -OH and -NH₂ groups make the ring highly susceptible to further electrophilic substitution, such as halogenation or sulfonation. The substitution will be directed to the available positions ortho and para to the activating groups (primarily C5 and C6).

  • Oxidation : Aminophenols are generally sensitive to oxidation. Exposure to air or other oxidizing agents can lead to the formation of colored quinone-imine products. This necessitates careful handling and storage under an inert atmosphere.[6]

Applications in Drug Discovery and Development

The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a valuable starting material for creating novel therapeutics.

  • Scaffold for Kinase Inhibitors : The substitution pattern of this compound is ideal for constructing molecules that can interact with the hinge region of protein kinases. A recent study demonstrated that derivatives of 4-amino-2-thiophenol were effective inhibitors of protein kinase B/AKT and ABL tyrosine kinase, highlighting the potential of this molecular framework in cancer therapy.[7] The amino and hydroxyl groups provide key hydrogen bonding points, while the ethyl group can be used to explore hydrophobic pockets in the active site.

  • Intermediate for Complex Syntheses : It is an important intermediate for the synthesis of dyes and other pharmaceuticals.[6][8] The dual functionality allows for sequential and selective reactions to build molecular complexity. For example, the amine can be protected while the phenol is modified, or vice versa, enabling the synthesis of diverse compound libraries for high-throughput screening.

  • Antioxidant Properties : Phenolic compounds, including aminophenols, often exhibit antioxidant properties.[8] This characteristic can be beneficial in drug design, potentially contributing to cytoprotective effects.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when working with this compound.

  • Hazard Classification : It is classified as Acute Toxicity, Oral (Category 4), carrying the GHS07 pictogram and the signal word "Warning".[2] The hazard statement H302 indicates that it is harmful if swallowed.[2]

  • Handling :

    • Use only in a well-ventilated area or under a chemical fume hood.[9]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

    • Avoid breathing dust and prevent contact with skin and eyes.[9]

    • Wash hands thoroughly after handling.[9]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

    • Keep away from strong oxidizing agents and incompatible materials.[9]

References

  • PubChem. (n.d.). This compound.
  • Cheméo. (n.d.). Chemical Properties of 2-Nonanol, 5-ethyl- (CAS 103-08-2).
  • The Good Scents Company. (n.d.). 5-ethyl-2-nonanol, 103-08-2.
  • PubChem. (n.d.). 2-Amino-4-methylphenol.
  • PubChem. (n.d.). 2-(Ethylamino)-4-methylphenol.
  • Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
  • Google Patents. (n.d.). CN105566182B - A kind of 2 amino 4(Ethylsulfonyl)The synthetic method of phenol.
  • UniversalClass.com. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • PrepChem.com. (n.d.). Synthesis of m-ethylphenol.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
  • Wikipedia. (n.d.). 4-Ethylphenol.
  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol).
  • YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • Kajay Remedies. (2024, June 27). Application Para Amino Phenols (PAP) in the Coating Industry.
  • National Institutes of Health. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • PubMed. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II.
  • PubChem. (n.d.). 4-Amino-2-ethylphenol.
  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • ResearchGate. (2025, August 7). Computational studies on the IR and NMR spectra of 2-aminophenol.

Sources

An In-depth Technical Guide to 2-Amino-4-ethylphenol (CAS 94109-11-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-ethylphenol is a substituted aromatic compound belonging to the aminophenol class. With the Chemical Abstracts Service (CAS) number 94109-11-2, this molecule features an ethyl group and an amino group attached to a phenol ring.[1][2] While commercially available from various suppliers for research purposes, it remains a relatively uncharacterized compound in public scientific literature.[3][4] Major chemical suppliers note that the compound is sold for early discovery research, and they do not typically collect or provide detailed analytical data.[3]

This guide aims to consolidate the available information on this compound and, leveraging established principles of organic chemistry, provide a technical framework for its synthesis, characterization, and potential applications. As a Senior Application Scientist, the objective is to offer not just data, but a logical, field-proven perspective on how to approach this molecule in a laboratory setting, emphasizing the causality behind experimental choices. This document will serve as a foundational resource for researchers interested in exploring its utility as a chemical intermediate or building block.

Physicochemical and Computed Properties

A summary of the known and computationally predicted properties of this compound is presented below. These properties provide a baseline for understanding the molecule's physical behavior, such as solubility and potential for membrane permeability (indicated by XLogP3).

PropertyValueSource
CAS Number 94109-11-2[1][2]
Molecular Formula C₈H₁₁NO[2][3]
Molecular Weight 137.18 g/mol [1][3]
IUPAC Name This compound[1]
Melting Point 137-138 °C (decomposes)ChemicalBook
Boiling Point 308.7±15.0 °C (Predicted)ChemicalBook
Appearance Solid (Form)[3]
XLogP3 1.6[1]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 46.3 Ų[1]
pKa 10.10±0.18 (Predicted)[2]
InChI Key LUKYIMOTPSTGQB-UHFFFAOYSA-N[1][3]
Canonical SMILES CCC1=CC(=C(C=C1)O)N[1]

Proposed Synthesis Pathway

The rationale for this pathway is based on the directing effects of the substituents on the aromatic ring. The hydroxyl group of 4-ethylphenol is a strongly activating, ortho, para-directing group. Since the para position is blocked by the ethyl group, nitration is expected to occur predominantly at the ortho position (position 2). The subsequent reduction of a nitro group to an amine is a standard, high-yielding transformation in organic synthesis.

Synthesis_Workflow cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Reduction Start 4-Ethylphenol Intermediate 4-Ethyl-2-nitrophenol Start->Intermediate HNO₃ / H₂SO₄ (or milder nitrating agent) Controlled Temperature (e.g., 0-10 °C) Product This compound Intermediate->Product Reducing Agent (e.g., H₂, Pd/C or SnCl₂/HCl) Solvent (e.g., Ethanol, Ethyl Acetate) Potential_Applications cluster_MedChem Medicinal Chemistry cluster_Materials Materials Science Core This compound (Building Block) Kinase Kinase Inhibitors Core->Kinase Scaffold for pharmacophore GPCR GPCR Ligands Core->GPCR Dyes Dye & Pigment Intermediates Core->Dyes Precursor for azodyes, oxazines Polymers High-Performance Polymers Core->Polymers Monomer for polyimides, etc. OtherAPI Other APIs

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-ethylphenol from 4-Ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth, field-proven methodology for the synthesis of 2-amino-4-ethylphenol, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is presented as a robust two-step process commencing from the readily available starting material, 4-ethylphenol. The core of this guide is a regioselective ortho-nitration of 4-ethylphenol to yield 2-nitro-4-ethylphenol, followed by a clean and efficient catalytic hydrogenation to afford the target compound. This document emphasizes mechanistic understanding, procedural safety, and protocol validation, reflecting the best practices for researchers, chemists, and process development professionals. Each step is detailed with causality-driven explanations for experimental choices, comprehensive protocols, and critical safety considerations.

Strategic Overview: A Two-Step Pathway

The transformation of 4-ethylphenol to this compound is most effectively achieved through a two-step synthetic sequence. This strategy is dictated by the directing effects of the substituents on the aromatic ring and the need for a high-yielding, clean conversion.

  • Regioselective Nitration: The first step involves the introduction of a nitro group (-NO₂) onto the aromatic ring of 4-ethylphenol. The powerful activating and ortho-, para-directing nature of the hydroxyl (-OH) group, combined with the steric hindrance and electronic properties of the para-substituted ethyl group, facilitates a highly selective nitration at the ortho-position.

  • Nitro Group Reduction: The second step is the reduction of the intermediate, 2-nitro-4-ethylphenol, to the corresponding amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and the generation of water as the only byproduct.[1]

The overall workflow is designed for clarity, efficiency, and scalability.

G cluster_0 Synthetic Workflow Start 4-Ethylphenol Intermediate 2-Nitro-4-ethylphenol Start->Intermediate Step 1: Regioselective Nitration Product This compound Intermediate->Product Step 2: Catalytic Hydrogenation G cluster_1 Catalytic Hydrogenation Mechanism Nitro R-NO₂ (adsorbed on catalyst surface) Steps Stepwise Reduction (Nitroso, Hydroxylamine intermediates) Nitro->Steps H2 H₂ (adsorbed and dissociated on catalyst) H2->Steps Amine R-NH₂ (desorbs from surface) Steps->Amine Water H₂O Steps->Water

Sources

2-Amino-4-ethylphenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Amino-4-ethylphenol is a substituted aromatic compound with significant utility as a chemical intermediate and building block in medicinal chemistry. Its unique molecular architecture, featuring ortho-amino and hydroxyl groups alongside a para-ethyl substituent, provides a versatile platform for the synthesis of complex molecules, including heterocyclic scaffolds and potential therapeutic agents. This guide delivers an in-depth technical analysis of its core molecular properties, established synthetic routes, and modern analytical characterization techniques. By integrating foundational chemical principles with practical, field-proven methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this compound.

Core Physicochemical and Molecular Properties

Molecular Structure and Identity

This compound possesses a phenol backbone substituted with an amino group (-NH₂) at position 2 and an ethyl group (-CH₂CH₃) at position 4. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential for biological interactions. The ortho-positioning of the electron-donating amino and hydroxyl groups activates the aromatic ring, making it susceptible to electrophilic substitution and a valuable precursor for cyclization reactions.

The canonical SMILES representation of the molecule is CCC1=CC(=C(C=C1)O)N[1].

Caption: 2D representation of the this compound molecular structure.

Molecular Weight and Formula

The elemental composition of this compound is defined by its molecular formula, C₈H₁₁NO [1][2]. Based on the standard atomic weights of its constituent elements, the molecular weight is calculated as follows:

  • Carbon (C): 8 × 12.011 u = 96.088 u

  • Hydrogen (H): 11 × 1.008 u = 11.088 u

  • Nitrogen (N): 1 × 14.007 u = 14.007 u

  • Oxygen (O): 1 × 15.999 u = 15.999 u

This yields a molecular weight of 137.18 g/mol [1][2].

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [1][2]
CAS Number 94109-11-2[1][2]
Appearance Solid, Off-white to light brown crystalline powder
Hydrogen Bond Donors 2[1][2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 46.2 Ų[2]

Synthesis and Manufacturing Principles

The primary industrial and laboratory-scale synthesis of this compound relies on the selective reduction of its nitro precursor, 4-ethyl-2-nitrophenol. This transformation is a foundational reaction in aromatic chemistry, with catalytic hydrogenation being the preferred method due to its high efficiency, atom economy, and environmentally benign byproducts (primarily water).

Experimental Protocol: Catalytic Hydrogenation of 4-ethyl-2-nitrophenol

This protocol describes a standard, self-validating system for the synthesis of this compound. The causality for key experimental choices is explained to provide field-proven insight.

  • Reactor Charging and Inerting:

    • A pressure-rated hydrogenation vessel is charged with 4-ethyl-2-nitrophenol (1.0 eq) and a suitable solvent, typically methanol or ethanol, at a concentration of 5-10 mL per gram of substrate.

    • Causality: Alcohols are chosen for their ability to dissolve the starting material and the product, while being inert to the reaction conditions.

    • The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen. This step is critical for safety, as hydrogen forms explosive mixtures with air, and it prevents oxidation of the catalyst.

  • Catalyst Introduction:

    • Palladium on activated carbon (5% or 10% Pd/C) is added at a loading of 1-5 mol% relative to the substrate. The catalyst is added as a slurry in the reaction solvent to minimize the risk of ignition, as dry Pd/C can be pyrophoric.

    • Causality: Pd/C is a highly efficient and robust heterogeneous catalyst for nitro group reduction. Its solid nature allows for straightforward removal by filtration post-reaction, simplifying product workup—a key principle of trustworthy and scalable protocols.

  • Hydrogenation Reaction:

    • The inert atmosphere is replaced with hydrogen gas (H₂). The vessel is pressurized to a target pressure, typically between 50 and 150 psi.

    • The reaction mixture is agitated vigorously and may be gently heated (30-50 °C) to increase the reaction rate.

    • Causality: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas from the headspace to the catalyst surface where the reaction occurs.

  • Reaction Monitoring and Validation:

    • The reaction progress is monitored by observing the cessation of hydrogen uptake from the pressure gauge.

    • For validation, an aliquot of the reaction mixture is periodically removed, filtered to remove the catalyst, and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.

  • Workup and Product Isolation:

    • Upon completion, the reactor is carefully depressurized and purged again with an inert gas.

    • The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional solvent to ensure complete product recovery.

    • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification:

    • If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product in high purity.

synthesis_workflow Figure 2: Experimental Workflow for Synthesis Start 4-ethyl-2-nitrophenol Reactor 1. Charge Reactor (Substrate, Solvent) Start->Reactor Inert 2. Inert Atmosphere (N₂ Purge) Reactor->Inert Catalyst 3. Add Pd/C Catalyst (Slurry) Inert->Catalyst Hydrogenation 4. Hydrogenate (H₂, Pressure, Stir) Catalyst->Hydrogenation Monitor 5. Monitor (TLC / LC-MS) Hydrogenation->Monitor Filter 6. Filter Catalyst (Celite®) Monitor->Filter Concentrate 7. Concentrate (Rotovap) Filter->Concentrate End Pure this compound Concentrate->End

Caption: A validated, step-by-step workflow for the synthesis of this compound.

Applications in Research and Drug Development

The aminophenol scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable starting material for creating diverse compound libraries.

  • Precursor for Heterocyclic Synthesis: The ortho-amino and hydroxyl groups are ideally positioned to undergo condensation reactions with various electrophiles to form important heterocyclic systems, such as benzoxazoles. These heterocycles are core components of numerous biologically active molecules.

  • Building Block for Kinase Inhibitors: Substituted aminophenols are frequently incorporated into the structures of protein kinase inhibitors, a major class of modern oncology drugs[3]. For example, the broader para-aminophenol (PAP) scaffold is a key precursor in the synthesis of Cabozantinib, a tyrosine kinase inhibitor used to treat certain cancers[4]. The specific structure of this compound offers a unique substitution pattern for developing novel analogues with potentially improved selectivity or potency.

  • Scaffold for Angiogenesis Inhibitors: Research has demonstrated that derivatives of 4-amino-2-thiophenol, a closely related analogue, can act as potent inhibitors of angiogenesis, the process of new blood vessel formation that is critical for tumor growth[3]. This suggests that libraries derived from this compound could yield promising anti-angiogenic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information, U.S. National Library of Medicine.
  • PubMed. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. National Center for Biotechnology Information, U.S. National Library of Medicine.
  • Kajay Remedies. (2024). Role of Para Aminophenol in Oncology Drug Development.

Sources

Spectroscopic data of 2-Amino-4-ethylphenol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-ethylphenol

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic signature of this compound (C₈H₁₁NO, Molar Mass: 137.18 g/mol ), a key intermediate in various chemical syntheses.[1][2] As researchers and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic data is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Every analytical procedure described herein is designed as a self-validating system. The convergence of data from these orthogonal techniques provides an unambiguous confirmation of the molecular structure, ensuring the highest degree of scientific integrity.

Molecular Structure and Spectroscopic Assignment Framework

To establish a clear framework for the subsequent spectroscopic analysis, the molecular structure of this compound is presented below. The numbering scheme for proton (H) and carbon (C) atoms will be used consistently throughout this guide to correlate spectral data directly to the molecular architecture.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular skeleton and define the chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the number of distinct proton types, their electronic environment, and their proximity to other protons.

Experimental Protocol (Standard)

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to allow for the observation of exchangeable protons (OH and NH₂).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Data and Interpretation

While a publicly available experimental spectrum is not readily accessible, highly accurate predictions can be made using established algorithms and databases.[3][4] The following table summarizes the expected ¹H NMR spectrum in a typical solvent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-O (Phenol)~8.9 - 9.5Singlet (broad)1H-
H-6~6.7 - 6.8Doublet1HJ(H6,H5) ≈ 8.0
H-5~6.6 - 6.7Doublet of Doublets1HJ(H5,H6) ≈ 8.0, J(H5,H3) ≈ 2.0
H-3~6.5 - 6.6Doublet1HJ(H3,H5) ≈ 2.0
N-H₂ (Amine)~4.5 - 5.5Singlet (broad)2H-
H-7 (CH₂)2.4 - 2.5Quartet2HJ(H7,H8) ≈ 7.6
H-8 (CH₃)1.1 - 1.2Triplet3HJ(H8,H7) ≈ 7.6

Causality and Interpretation:

  • Aromatic Protons (H-3, H-5, H-6): The signals for these protons appear in the aromatic region (6.5-7.5 ppm). The powerful electron-donating effects of both the hydroxyl (-OH) and amino (-NH₂) groups increase the electron density on the ring, shielding these protons and shifting their signals upfield (to lower ppm values) compared to benzene (7.34 ppm).

    • H-6 is ortho to the -OH group and meta to the -NH₂ group. It appears as a doublet due to coupling with its neighbor H-5 (ortho-coupling, J ≈ 8.0 Hz).

    • H-5 is ortho to the ethyl group and meta to both the -OH and -NH₂ groups. It is split into a doublet of doublets by H-6 (ortho-coupling, J ≈ 8.0 Hz) and H-3 (meta-coupling, J ≈ 2.0 Hz).

    • H-3 is ortho to the -NH₂ group and meta to the -OH group. It shows a small doublet due to the weaker meta-coupling with H-5.

  • Exchangeable Protons (OH, NH₂): The phenolic -OH and amine -NH₂ protons are acidic and rapidly exchange with each other and with trace amounts of water in the solvent. This typically results in broad singlet signals. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

  • Ethyl Group Protons (H-7, H-8):

    • The methylene protons (H-7 ) are adjacent to the aromatic ring (a benzylic position), which deshields them, causing them to resonate around 2.4-2.5 ppm. They appear as a quartet because they are coupled to the three equivalent methyl protons of H-8 (n+1 = 3+1 = 4).

    • The methyl protons (H-8 ) are further from the ring and are therefore more shielded, appearing upfield at ~1.1-1.2 ppm. They are split into a triplet by the two adjacent methylene protons of H-7 (n+1 = 2+1 = 3). The coupling constant for both the quartet and triplet will be identical (~7.6 Hz).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single sharp line, making it straightforward to count the number of distinct carbon environments.

Experimental Protocol (Standard) The sample preparation is identical to that for ¹H NMR. The acquisition is performed on the same instrument, but the ¹³C nucleus is observed. A proton-decoupled experiment is standard, which collapses all C-H coupling to produce single lines for each carbon, simplifying the spectrum and enhancing the signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation

Predicted chemical shifts provide a reliable guide to the expected spectrum.[5][6]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C-OH)~145 - 148
C-1 (C-NH₂)~138 - 141
C-4 (C-CH₂CH₃)~130 - 133
C-6~116 - 119
C-5~115 - 118
C-3~114 - 117
C-7 (-CH₂)~28 - 30
C-8 (-CH₃)~16 - 18

Causality and Interpretation:

  • Aromatic Carbons (C-1 to C-6): These carbons resonate in the typical downfield region for aromatic systems (110-160 ppm).[7]

    • C-2 and C-1 , being directly attached to the highly electronegative oxygen and nitrogen atoms, are the most deshielded and appear furthest downfield.

    • C-4 , the carbon bearing the ethyl substituent, is also significantly downfield.

    • C-3, C-5, and C-6 are the protonated ring carbons and appear at higher field (more shielded) compared to the substituted carbons. Their precise order can be confirmed with advanced 2D NMR experiments like HSQC.

  • Aliphatic Carbons (C-7, C-8): The ethyl group carbons appear in the upfield aliphatic region (< 40 ppm). The benzylic carbon C-7 is more deshielded than the terminal methyl carbon C-8 .

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies.[8]

Experimental Protocol (Standard)

  • Attenuated Total Reflectance (ATR): This is a modern, convenient method. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.

  • KBr Pellet: Alternatively, a few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Expected IR Absorption Bands and Interpretation

The IR spectrum of this compound is dominated by the characteristic vibrations of its O-H, N-H, C-H, and aromatic ring bonds.[9][10]

Wavenumber (cm⁻¹) Vibration Type Expected Appearance
3500 - 3200O-H stretch (phenol) & N-H stretch (amine)Broad, strong absorption. The O-H and N-H stretches will likely overlap.
3100 - 3000Aromatic C-H stretchMedium to weak, sharp peaks.
2965 - 2850Aliphatic C-H stretch (ethyl group)Medium to strong, sharp peaks.
~1620, ~1510Aromatic C=C ring stretchStrong to medium, sharp peaks.
~1230C-O stretch (phenol)Strong, sharp peak.
Below 900C-H out-of-plane bend (aromatic)Medium to strong peaks, indicative of the substitution pattern.

Causality and Interpretation:

  • High-Frequency Region (>2500 cm⁻¹): The most prominent feature will be a very broad band from ~3500-3200 cm⁻¹. This breadth is due to hydrogen bonding involving both the phenolic -OH and the amine -NH₂ groups. The N-H stretch of a primary amine often appears as a doublet, which may be visible on the shoulder of the broader O-H peak. Just below 3000 cm⁻¹, sharp peaks corresponding to the C-H stretches of the ethyl group will be present.[11]

  • Double Bond Region (2000-1500 cm⁻¹): Two or more sharp peaks around 1620 and 1510 cm⁻¹ are definitive evidence of the aromatic ring C=C stretching vibrations.

  • Fingerprint Region (<1500 cm⁻¹): This complex region contains many absorptions. A strong, characteristic peak for the C-O stretch of the phenol at ~1230 cm⁻¹ is a key diagnostic feature. The C-H bending patterns in the 900-650 cm⁻¹ range can provide further confirmation of the 1,2,4-trisubstitution pattern on the benzene ring.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Structure

Mass spectrometry provides two critical pieces of information: the molecular weight of the analyte and, through its fragmentation pattern, structural details that serve as a molecular fingerprint.

Experimental Protocol (Electron Ionization)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ion source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion called the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and often breaks apart into smaller, charged fragments and neutral radicals.

  • Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at each m/z value, generating the mass spectrum.

Expected Mass Spectrum and Fragmentation Analysis

  • Molecular Ion (M⁺•): The molecular weight of this compound is 137.18. Therefore, the mass spectrum will show a distinct molecular ion peak at m/z = 137 . This peak confirms the elemental formula of the compound.

  • Major Fragmentation Pathways: The fragmentation is directed by the need to form stable carbocations. For this compound, the most likely fragmentation involves the ethyl group.[12][13]

    • Loss of a Methyl Radical (•CH₃): A primary fragmentation event is the cleavage of the C7-C8 bond (benzylic cleavage), which is favorable because it results in a stable, resonance-stabilized benzylic cation. This leads to a prominent peak at m/z = 122 (137 - 15). This is often the base peak (the most intense peak in the spectrum).

    • Loss of CO: Phenolic structures can undergo rearrangement and lose a neutral carbon monoxide molecule (28 Da). This could occur from the m/z 122 fragment, leading to a smaller peak at m/z = 94 (122 - 28).

Fragmentation_Pathway M [C₈H₁₁NO]⁺• m/z = 137 (Molecular Ion) F1 [C₇H₈NO]⁺ m/z = 122 (Base Peak) M->F1 - •CH₃ F2 [C₆H₈N]⁺ m/z = 94 F1->F2 - CO

Figure 2: Predicted major fragmentation pathway for this compound.

Safety and Handling

As a substituted aminophenol, this compound should be handled with appropriate care. Based on safety data for structurally related compounds, the following precautions are mandatory:[14][15][16]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

The structural identity of this compound is unequivocally established by the collective evidence from NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of the key hydroxyl, amino, and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern consistent with the proposed structure. This multi-faceted spectroscopic profile serves as a reliable standard for the identification and quality assessment of this compound in research and industrial applications.

References

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A Comprehensive Technical Guide to the Physical Properties of 2-Amino-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-4-ethylphenol in Modern Research

This compound (CAS No. 94109-11-2) is a substituted phenol derivative that is garnering increasing interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] As a bifunctional molecule, featuring both a nucleophilic amino group and a hydrophilic hydroxyl group on an aromatic scaffold, it serves as a versatile building block for the synthesis of more complex molecular architectures. Its structural analogues, such as 2-amino-4-methylphenol, have established roles as intermediates in the manufacturing of dyes, pharmaceuticals, and photographic materials, underscoring the potential utility of the ethyl-substituted variant.[2]

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physical properties of a compound is a non-negotiable prerequisite for its successful application. Properties such as melting and boiling points are not merely static data points; they are critical indicators of a substance's purity, stability, and intermolecular forces. This guide provides an in-depth examination of the melting and boiling points of this compound, supported by detailed experimental protocols for their accurate determination, thereby equipping researchers with the foundational knowledge required for its effective use in laboratory and developmental settings.

Core Physical Properties of this compound

The defining physical characteristics of this compound are summarized below. These values are essential for handling, purification, and reaction setup.

Physical PropertyValueData TypeSource(s)
Molecular Formula C₈H₁₁NO-[1]
Molecular Weight 137.18 g/mol -
Physical Form SolidExperimental
Melting Point 137-138 °C (decomposes)Experimental[3][4]
Boiling Point 257.7 ± 28.0 °CPredicted[4][5]

Expert Insight: The molecular structure of this compound features both hydrogen bond donor (-OH, -NH₂) and acceptor (O, N) sites.[1] These functionalities facilitate strong intermolecular hydrogen bonding, which requires significant thermal energy to overcome. This is reflected in its solid state at room temperature and its relatively high melting point. The noted decomposition at the melting point is a critical consideration for any high-temperature applications, suggesting that purification via distillation should be approached with caution, potentially requiring vacuum distillation to lower the boiling temperature and mitigate degradation.

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental to verifying the identity and purity of a chemical sample. The following sections provide robust, step-by-step protocols grounded in established chemical principles.

Protocol 1: Melting Point Determination via the Capillary Method

The capillary melting point technique is a reliable and widely used method for determining the temperature at which a solid transitions to a liquid. A sharp melting range (typically 0.5-1.0 °C) is indicative of a high-purity compound, whereas a broad and depressed melting range suggests the presence of impurities.

Methodology:

  • Sample Preparation:

    • Place a small amount of dry this compound onto a clean, dry watch glass.

    • Thoroughly crush the solid into a fine powder using a spatula or pestle. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

  • Capillary Tube Packing:

    • Take a capillary tube sealed at one end.

    • Press the open end of the tube into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to compact the powder at the sealed end. The packed sample height should be approximately 1-2 mm. Causality: An appropriate sample size is crucial; too much sample will lead to a broader melting range due to thermal gradients.

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a small rubber band or thread, ensuring the sample is aligned with the thermometer's bulb.

    • Insert the thermometer assembly into a heating apparatus, such as a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) or a digital melting point apparatus (e.g., Mel-Temp).

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (137 °C).

    • Decrease the heating rate to 1-2 °C per minute as you approach the melting point. Causality: A slow heating rate is essential to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted.

    • The melting point is reported as the range T₁ – T₂.

Protocol 2: Boiling Point Determination via the Micro-Reflux Method

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it must first be melted. Given its high boiling point and potential for degradation, this procedure must be conducted with care in a well-ventilated fume hood.

Methodology:

  • Sample Preparation:

    • Place a small quantity (approximately 0.5 mL) of this compound into a small test tube or Durham tube.

    • Gently heat the tube to melt the solid.

  • Apparatus Setup:

    • Attach the sample tube to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb.

    • Insert a capillary tube (sealed at one end) into the sample tube with the open end down.

    • Submerge the assembly in a heating bath (e.g., a Thiele tube with mineral oil), ensuring the sample is below the oil level.

  • Measurement:

    • Heat the bath gradually. Causality: Gradual heating prevents bumping and ensures a steady temperature increase.

    • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure is overcoming the atmospheric pressure.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. Causality: At this moment, the vapor pressure of the liquid is equal to the external atmospheric pressure, which is the definition of the boiling point.

    • Record this temperature and the atmospheric pressure.

Workflow Visualization

The logical flow for the experimental determination of the melting and boiling points of this compound is depicted below.

G Workflow for Physical Property Determination cluster_0 Melting Point Determination cluster_1 Boiling Point Determination A Prepare Fine Powder of This compound B Pack Capillary Tube (1-2 mm height) A->B Ensures uniform packing C Mount on Thermometer & Insert into Apparatus B->C D Heat Rapidly to ~120°C, then Slowly (1-2°C/min) C->D Ensures thermal equilibrium E Record Temperature Range (First Liquid to All Liquid) D->E Observation step Purity_Check Assess Purity E->Purity_Check Sharp range? F Melt Sample in Small Test Tube G Insert Inverted Capillary Tube F->G H Mount on Thermometer & Heat in Oil Bath G->H I Heat Until Rapid Bubbles Emerge H->I Vapor Pressure > Atm. Pressure J Cool and Record Temp. When Liquid Re-enters Capillary I->J Vapor Pressure = Atm. Pressure End Properties Characterized J->End Start Begin Analysis Start->A Start->F Purity_Check->End

Caption: Experimental workflow for determining the melting and boiling points of this compound.

Conclusion

The physical properties of this compound, particularly its melting point of 137-138 °C and predicted boiling point of 257.7 °C, are dictated by its molecular structure, which allows for significant intermolecular hydrogen bonding.[3][4][5] The protocols detailed in this guide provide a reliable framework for the empirical verification of these values, a crucial step in confirming the identity and purity of the compound for any research or development application. Adherence to these methodologies ensures data integrity and promotes the safe and effective use of this versatile chemical intermediate.

References

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Solubility of 2-Amino-4-ethylphenol in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Amino-4-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound is an organic compound featuring a phenol ring substituted with both an amino (-NH₂) group and an ethyl (-CH₂CH₃) group. This trifunctional structure imparts a unique set of physicochemical properties that govern its behavior in various solvent systems. Its molecular structure, containing both a hydrogen bond donor/acceptor hydroxyl group and a basic amino group, makes it a molecule of interest in pharmaceutical and chemical synthesis, including the development of novel protein kinase inhibitors and as an intermediate for dyes.[1][2] A thorough understanding of its solubility is paramount for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry.

This guide provides a comprehensive overview of the solubility of this compound, grounded in fundamental chemical principles and supported by detailed experimental protocols for its empirical determination.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₁NO [3]
Molecular Weight 137.18 g/mol [3]
Appearance Solid
pKa (Predicted) 10.10 ± 0.18 [3]
Topological Polar Surface Area 46.2 Ų [3]
Hydrogen Bond Donor Count 2 [3]

| Hydrogen Bond Acceptor Count | 2 |[3] |

Part 1: The Theoretical Framework of Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][5]

The Role of Polarity and Hydrogen Bonding

This compound possesses both polar and non-polar characteristics.

  • Polar Features : The hydroxyl (-OH) and amino (-NH₂) groups are highly polar and capable of forming hydrogen bonds with protic solvents like water or alcohols.[6] This interaction is a primary driver of its solubility in these media.

  • Non-Polar Features : The benzene ring and the ethyl group constitute a non-polar, hydrophobic region. This part of the molecule favors interactions with non-polar solvents (e.g., hexane) or the non-polar regions of amphipathic solvents.

The balance between these features determines the compound's solubility in a given solvent. Highly polar solvents like water can interact effectively with the polar groups, but the non-polar ethyl-benzene moiety limits overall solubility. Conversely, non-polar solvents interact well with the hydrophobic part but poorly with the polar functional groups.

The Critical Influence of pH

As an amphoteric compound with both a weakly acidic phenol group and a weakly basic amino group, the solubility of this compound in aqueous media is highly dependent on pH.[7]

  • In Acidic Solutions (Low pH) : The amino group (-NH₂) becomes protonated to form an ammonium salt (-NH₃⁺). This charged species significantly increases the molecule's polarity, leading to a substantial increase in aqueous solubility.[6]

  • In Alkaline Solutions (High pH) : The acidic hydroxyl group (-OH) is deprotonated to form a negatively charged phenoxide ion (-O⁻). This salt formation also dramatically increases polarity and, consequently, aqueous solubility.[8]

  • At the Isoelectric Point (pI) : At a specific pH between the pKa of the conjugate acid of the amine and the pKa of the phenol, the molecule will exist predominantly in its neutral, zwitterionic form. It is at or near this point that the compound typically exhibits its minimum aqueous solubility.

Figure 1: Relationship between pH and the ionization state of this compound.

Part 2: Solubility Profile in Various Solvents

Table 2: Predicted Solubility of this compound in Common Solvents

Solvent Type Polarity Index Predicted Solubility Rationale
Water (pH ~7) Polar Protic 10.2 Sparingly Soluble (4.1 g/L reported[3]) Hydrogen bonding with -OH and -NH₂ groups is favorable, but the ethyl-benzene ring limits solubility.
Aqueous HCl (e.g., 1M) Polar Protic High Highly Soluble Protonation of the amino group to form a soluble salt.[6]
Aqueous NaOH (e.g., 1M) Polar Protic High Highly Soluble Deprotonation of the phenolic group to form a soluble phenoxide salt.[8]
Methanol / Ethanol Polar Protic 5.1 / 4.3 Soluble Good hydrogen bonding capacity and ability to solvate both polar and non-polar moieties.[9]
Acetone Polar Aprotic 5.1 Soluble The polar carbonyl group interacts with the -OH/-NH₂ groups, while its organic character solvates the rest of the molecule.[6]
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 Highly Soluble Excellent solvent for a wide range of organic compounds, capable of strong dipole-dipole interactions.[10]
Hexane Non-Polar 0.1 Insoluble / Very Slightly Soluble Intermolecular forces are too weak to overcome the hydrogen bonding between solute molecules.[11]

| Dichloromethane (DCM) | Aprotic | 3.1 | Slightly to Moderately Soluble | Intermediate polarity allows for some interaction with both parts of the molecule. |

Part 3: Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The two most common methods are the equilibrium (thermodynamic) and kinetic solubility assays.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility, which is the true saturation point of a compound in a solvent at equilibrium.[12][13]

Figure 2: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol:

  • Preparation : Accurately weigh an amount of solid this compound sufficient to create a visible excess after equilibration and add it to a known volume of the test solvent (e.g., phosphate-buffered saline, organic solvent) in a glass vial.[14]

  • Equilibration : Seal the vial to prevent solvent evaporation. Place the vial in an incubator or shaker bath set to a constant temperature (e.g., 25°C or 37°C).[12] Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure the system reaches equilibrium.[14][15] The time required can vary significantly and should be long enough that solubility no longer changes with time.[16]

  • Phase Separation : After incubation, allow the suspension to settle. To separate the saturated solution (supernatant) from the excess solid, use either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[14] This step is critical to avoid artificially high results from suspended solid particles.

  • Quantification : Carefully take an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, LC-MS/MS, or UV-Vis spectroscopy.[14][17] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Result Interpretation : The determined concentration represents the equilibrium solubility of this compound in that specific solvent under the tested conditions. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of large numbers of compounds.[18] This method measures the concentration at which a compound, predissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[13]

General Workflow:

  • A high-concentration stock solution of this compound is prepared in 100% DMSO.

  • Small aliquots of this stock solution are added to an aqueous buffer (e.g., PBS) in a multi-well plate.

  • The plate is shaken for a short period (e.g., 1-2 hours).

  • The amount of precipitate is measured, typically by turbidimetry (nephelometry) or by analyzing the concentration remaining in solution after filtration.[17][19]

Kinetic solubility values are often higher than thermodynamic solubility because the short timeframe may allow for the formation of supersaturated solutions. However, the method is invaluable for ranking compounds and identifying potential solubility liabilities early in the development process.[18]

Conclusion

The solubility of this compound is a multifaceted property governed by its amphoteric chemical nature and the characteristics of the solvent. It exhibits low to moderate solubility in neutral aqueous and non-polar organic solvents but is highly soluble under acidic or alkaline conditions due to salt formation. For drug development professionals and researchers, a comprehensive understanding of both the theoretical drivers and the practical methods for determining its solubility is essential. The choice between the "gold standard" shake-flask method for thermodynamic solubility and high-throughput kinetic assays depends on the stage of research, with both providing critical data to guide formulation, purification, and screening efforts.

References

Sources

An In-depth Technical Guide to 2-Amino-4-ethylphenol and its Derivatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Amino-4-ethylphenol, a versatile substituted aminophenol, and its derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, chemical properties, and potential therapeutic applications of this important class of compounds. The content herein is structured to provide not only factual information but also expert insights into the rationale behind synthetic strategies and the exploration of structure-activity relationships.

Introduction: The Therapeutic Potential of Substituted Aminophenols

Substituted aminophenols are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The interplay of the hydroxyl and amino functionalities on the aromatic ring imparts unique electronic and hydrogen-bonding properties, making them valuable pharmacophores. The most widely recognized member of this class is paracetamol (acetaminophen), a testament to the therapeutic potential of p-aminophenol derivatives as analgesics and antipyretics.

The introduction of an ethyl group at the 4-position of the 2-aminophenol scaffold, yielding this compound, offers a strategic modification to modulate the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability. These alterations can significantly influence the compound's pharmacokinetic and pharmacodynamic profile, making it a compelling starting point for the development of novel therapeutic agents. This guide will explore the synthesis of this core structure and the subsequent derivatization strategies to unlock its full therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental to any drug discovery program. Herein, we summarize the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol
CAS Number 94109-11-2
Appearance Solid
pKa (Predicted) 10.10 ± 0.18[1]

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is not extensively documented in readily available literature. However, a logical and well-precedented synthetic strategy involves a two-step process starting from the commercially available 4-ethylphenol. This approach leverages the directing effects of the hydroxyl group in electrophilic aromatic substitution, followed by a standard reduction of a nitro intermediate.

Synthesis_Pathway Start 4-Ethylphenol Intermediate 2-Nitro-4-ethylphenol Start->Intermediate Nitration (e.g., HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) Derivatization Core This compound Acyl N-Acyl Derivatives Core->Acyl Acylation (e.g., Acyl chloride, Anhydride) Schiff Schiff Bases Core->Schiff Condensation (e.g., Aldehyde, Ketone) Benzoxazole Benzoxazoles Core->Benzoxazole Cyclization (e.g., Carboxylic acid, Aldehyde)

Sources

Unlocking the Potential of 2-Amino-4-ethylphenol: A Scaffold for Innovation in Synthesis, Pharmacology, and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Amino-4-ethylphenol is a sparsely studied aromatic compound featuring both a nucleophilic amine and a reactive hydroxyl group. While direct research on this molecule is limited, its close structural analogues, particularly 2-amino-4-methylphenol, have established applications in dye synthesis, polymer chemistry, and as precursors to bioactive heterocyclic systems. This guide provides a forward-looking analysis of the potential research applications of this compound. By applying established principles of medicinal chemistry and process development, we extrapolate from known structure-activity relationships to propose novel and promising research avenues. We present detailed synthetic strategies, hypothetical experimental protocols, and mechanistic pathways to empower researchers to explore this molecule's untapped potential.

Foundational Profile: Physicochemical Properties and Synthesis

A thorough understanding of a molecule's fundamental characteristics is the bedrock of innovative application. This compound is a bifunctional organic compound, possessing properties of both an aromatic amine and a phenol.[1] This dual reactivity is the source of its potential as a versatile chemical intermediate.

Core Physicochemical Data

The essential properties of this compound are summarized below. The ethyl substituent, compared to the more commonly studied methyl analogue, is expected to increase lipophilicity, which may influence its solubility, reactivity in non-polar media, and its pharmacokinetic profile in potential biological applications.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 94109-11-2[2][3]
Molecular Formula C₈H₁₁NO[2][4]
Molecular Weight 137.18 g/mol [2][3]
Physical Form Solid[3]
Topological Polar Surface Area 46.3 Ų[2][4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Predicted pKa 10.10 ± 0.18 (Phenolic OH)[4]
Safety Profile GHS07 Warning; Acute Toxicity 4 (Oral)[3]
Proposed Synthetic Workflow

Commercially, this compound is available from specialty chemical suppliers, but often as a research-grade compound with limited analytical data.[3] For researchers requiring larger quantities or specific purity profiles, a de novo synthesis is a viable strategy. A logical and well-established route for aminophenol synthesis involves the nitration of the parent phenol followed by a selective reduction of the nitro group.

G cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Purification A 4-Ethylphenol B 2-Nitro-4-ethylphenol A->B HNO₃ / H₂SO₄ (Controlled Temp) C This compound B->C Fe / HCl or H₂ / Pd-C D Purified Product C->D Recrystallization or Column Chromatography

Caption: Proposed two-step synthesis of this compound from 4-ethylphenol.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is based on standard procedures for the synthesis of aminophenols, such as the preparation of 2-amino-4-nitrophenol.[5]

Materials:

  • 4-Ethylphenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Iron (Fe) powder or Palladium on Carbon (Pd/C, 10%)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Ethanol

  • Deionized Water

  • Ice Bath

Procedure:

  • Nitration of 4-Ethylphenol:

    • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, slowly add 1.0 equivalent of 4-ethylphenol to concentrated H₂SO₄ at 0°C.

    • Maintain the temperature at 0-5°C using an ice bath.

    • Slowly add a nitrating mixture (1.05 equivalents of HNO₃ in H₂SO₄) dropwise, ensuring the temperature does not exceed 10°C. The hydroxyl group is an ortho-, para-director; the para position is blocked, directing nitration to the ortho position.

    • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice. The 2-nitro-4-ethylphenol intermediate will precipitate.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Reduction of 2-Nitro-4-ethylphenol:

    • Suspend the crude 2-nitro-4-ethylphenol in a mixture of ethanol and water.

    • Add 3-5 equivalents of iron powder, followed by a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is exothermic and may require initial cooling.

    • Upon completion, filter the hot solution to remove the iron and iron oxides.

    • Neutralize the filtrate with a saturated NaHCO₃ solution until the pH is ~7-8. The product, this compound, will precipitate.

    • Filter the solid product, wash with water, and dry.

  • Purification:

    • Recrystallize the crude product from an ethanol/water mixture to yield purified this compound.

Potential as a Precursor in Dye and Heterocycle Synthesis

The true potential of this compound lies in its utility as a versatile building block. The ortho-disposition of the amino and hydroxyl groups is a classic structural motif for the synthesis of heterocyclic systems, particularly phenoxazines and benzoxazoles.

Application in Phenoxazinone Synthesis

Phenoxazinones are a class of heterocyclic compounds with a core structure found in natural products (e.g., actinomycin antibiotics) and synthetic dyes. The oxidative condensation of ortho-aminophenols is a primary route to this scaffold. The analogous compound, 2-amino-4-methylphenol, is known to be converted to a dihydrophenoxazinone by hemoglobin. We propose that this compound will undergo a similar transformation.

G mol1 2x this compound mol2 Intermediate (Phenoxazinone Synthase-like) mol1->mol2 Oxidizing Agent (e.g., Laccase, K₃[Fe(CN)₆]) product 2-Amino-4-ethyl-phenoxazin-3-one mol2->product Oxidative Cyclization & Condensation

Sources

Navigating the Safety Profile of 2-Amino-4-ethylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Safety and Handling Precautions for 2-Amino-4-ethylphenol (CAS No. 94109-11-2)

Introduction

This compound is a substituted phenol compound with potential applications in pharmaceutical and chemical synthesis. As with any specialized chemical, a thorough understanding of its safety profile and proper handling procedures is paramount for the protection of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known hazards, safety precautions, and emergency responses associated with this compound, synthesized from available safety data and presented with the practical insights required by researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational aspect of safe handling is the awareness of the substance's physical and chemical identity.

PropertyValueSource
CAS Number 94109-11-2[1][2][3]
Molecular Formula C₈H₁₁NO[1][2][3]
Molecular Weight 137.18 g/mol [1]
Physical Form Solid[1]
SMILES String CCC1=CC=C(O)C(N)=C1[1]
InChI Key LUKYIMOTPSTGQB-UHFFFAOYSA-N[1]

Hazard Identification and GHS Classification

Based on available data, this compound is classified as acutely toxic if swallowed. The Globally Harmonized System (GHS) classification provides a universally understood framework for hazard communication.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning

Source:[1]

It is crucial to note that while the primary identified hazard is acute oral toxicity, the toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the assumption that it may present other hazards, such as skin and eye irritation or respiratory effects, which are common for aminophenolic compounds.

Exposure Controls and Personal Protective Equipment (PPE)

A proactive approach to exposure control is essential. The following PPE is recommended as a minimum standard when handling this compound.

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.Prevents skin contact.
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator with appropriate particulate filters should be used.Prevents inhalation of airborne particles.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize the risk of exposure.

Handling
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in areas where the chemical is handled. Avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly after handling.

Storage
  • Container: Keep the container tightly closed.

  • Environment: Store in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Store away from strong oxidizing agents.

Emergency Procedures

A clear and well-rehearsed emergency plan is a cornerstone of laboratory safety.

First Aid Measures
Exposure RouteFirst Aid Protocol
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Source: General first aid guidance for hazardous chemicals.[4]

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the solid material.

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Firefighting Measures

For fires involving this compound, the following measures are recommended:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides (NOx).[5][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Waste disposal must be conducted in accordance with all local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Diagrams

Emergency Response Workflow for a Solid Chemical Spill

G spill Solid Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill (Avoid Dust Generation) contain->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Workflow for responding to a solid chemical spill.

References

  • Current time information in San Francisco, CA, US. (n.d.). Google.
  • SAFETY DATA SHEETS. (n.d.).
  • CAS NO. 94109-11-2 | this compound | Catalog CNJZSH-SA02789. (n.d.). Arctom.
  • 2-Amino-4-methylphenol. (n.d.). PubChem.
  • Phenol - Safety Data Sheet. (n.d.). Carl ROTH.
  • Appendix P - Phenol First Aid Guide and PPE. (n.d.). Environment, Health and Safety - University of California, Berkeley.

Sources

An In-depth Technical Guide to 2-Amino-4-ethylphenol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 2-Amino-4-ethylphenol (CAS No: 94109-11-2), a substituted aminophenol of interest to researchers in synthetic chemistry and drug discovery. While this compound is commercially available for research purposes, detailed experimental data in the public domain is sparse. This document bridges that gap by presenting a robust, two-step synthesis protocol, a complete predicted spectroscopic profile based on established principles and analog data, and an analysis of its chemical reactivity and potential applications. This guide is intended to serve as a foundational resource for scientists and drug development professionals exploring the utility of this versatile molecule.

Core Molecular Profile

This compound is an aromatic organic compound featuring a phenol ring substituted with an amino group at position 2 and an ethyl group at position 4. This unique arrangement of an electron-donating alkyl group, a hydrogen-bonding hydroxyl group, and a nucleophilic amino group makes it a valuable scaffold for chemical synthesis.

Identifiers and Chemical Structure

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 94109-11-2[PubChem][1]
Molecular Formula C₈H₁₁NO[Guidechem][2]
Molecular Weight 137.18 g/mol [Sigma-Aldrich][3]
Canonical SMILES CCC1=CC(=C(C=C1)O)N[PubChem][1]
InChI Key LUKYIMOTPSTGQB-UHFFFAOYSA-N[PubChem][1]
Chemical Structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely published. The following table includes computed properties from reliable chemical databases and predicted values based on its structure.

PropertyValueData TypeSource
Physical Form SolidExperimental[Sigma-Aldrich][3]
XLogP3 1.6Computed[PubChem][1]
Hydrogen Bond Donors 2Computed[Guidechem][2]
Hydrogen Bond Acceptors 2Computed[Guidechem][2]
Topological Polar Surface Area 46.2 ŲComputed[Guidechem][2]
pKa 10.10 ± 0.18Predicted[Guidechem][2]
Solubility Slightly soluble (4.1 g/L at 25 °C)Predicted[Guidechem][2]

Synthesis and Mechanism

A robust and logical synthetic pathway to this compound involves a two-step process starting from commercially available 4-ethylphenol:

  • Step 1: Regioselective Nitration of 4-ethylphenol to form the intermediate, 4-ethyl-2-nitrophenol.

  • Step 2: Catalytic Reduction of the nitro group to yield the final product, this compound.

This approach is favored due to the directing effects of the hydroxyl and ethyl groups on the aromatic ring, which facilitate high regioselectivity in the initial nitration step.

Synthesis_Workflow Start 4-Ethylphenol Step1 Step 1: Nitration (HNO₃ / H₂SO₄) Start->Step1 Reagents Intermediate 4-Ethyl-2-nitrophenol Step1->Intermediate Product Step2 Step 2: Reduction (H₂, Pd/C) Intermediate->Step2 Reactant Product This compound Step2->Product Final Product

Caption: Two-step synthesis workflow for this compound.
Experimental Protocol: Synthesis

Expertise & Causality: The following protocol is a self-validating system grounded in established methodologies for the nitration of phenols and the reduction of nitroarenes. The choice of a mixed-acid system for nitration provides the necessary nitronium ion (NO₂⁺) electrophile, while keeping the temperature at 0-5 °C is critical to prevent over-nitration and unwanted side reactions. The subsequent catalytic hydrogenation is a clean, high-yield method for nitro group reduction that avoids the use of stoichiometric metal reductants, simplifying purification.

Step 1: Synthesis of 4-ethyl-2-nitrophenol

  • Apparatus Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Reagent Preparation: Charge the flask with 4-ethylphenol (10.0 g, 81.8 mmol) and dichloromethane (80 mL). Stir until fully dissolved and cool the solution to 0 °C.

  • Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid (10 mL) to concentrated nitric acid (7.5 mL) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-ethylphenol over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Quenching & Work-up: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Slowly pour the reaction mixture onto 150 g of crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 75 mL), and finally with brine (1 x 75 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-ethyl-2-nitrophenol, typically as a yellow oil or solid. Purification can be achieved via column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Apparatus Setup: In a 250 mL hydrogenation flask (or a standard round-bottom flask for balloon hydrogenation), dissolve the crude 4-ethyl-2-nitrophenol (e.g., 10.0 g, 59.8 mmol) in ethanol or ethyl acetate (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 100-200 mg, 1-2 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a Parr hydrogenator or equip it with a hydrogen-filled balloon. Purge the system with hydrogen gas. Pressurize the vessel (if using a Parr apparatus, to ~50 psi) or maintain a positive pressure with the balloon and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the solvent used.

  • Isolation & Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.

Spectroscopic Characterization Profile (Predicted)

Trustworthiness: Direct, experimentally-verified spectroscopic data for this compound is not available in major public databases. The following data is predicted based on the well-established principles of NMR, IR, and MS, and by analyzing data from structurally similar compounds, namely 4-ethylphenol and 2-amino-4-methylphenol. This predictive analysis provides a reliable baseline for characterization.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is predicted to show characteristic signals for the ethyl group and three distinct aromatic protons. The ortho- and meta-couplings will result in a specific splitting pattern. The amine (NH₂) and hydroxyl (OH) protons are expected to be broad singlets and their chemical shifts can be variable.

Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted AssignmentRationale
~8.8-9.2br s1HAr-OH Phenolic protons in DMSO are typically downfield and broad.
~6.65d1HAr-H (H-6)Ortho to -OH, coupled to H-5.
~6.58dd1HAr-H (H-5)Ortho to ethyl, coupled to H-6 and H-3.
~6.45d1HAr-H (H-3)Ortho to -NH₂, coupled to H-5.
~4.5-5.0br s2HAr-NH₂ Amine protons are typically broad; shift is solvent/concentration dependent.
~2.45q2H-CH₂ CH₃Methylene protons coupled to the methyl group.
~1.10t3H-CH₂CH₃ Methyl protons coupled to the methylene group.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon NMR is predicted to show eight distinct signals corresponding to the six aromatic and two ethyl carbons, reflecting the molecule's asymmetry.

Chemical Shift (δ, ppm)Predicted AssignmentRationale
~143.5C -OH (C-1)Ipso-carbon attached to the highly deshielding oxygen atom.
~136.0C -NH₂ (C-2)Carbon attached to the amino group.
~135.5C -Et (C-4)Ipso-carbon attached to the ethyl group.
~120.0Ar-C H (C-5)Aromatic CH.
~116.5Ar-C H (C-6)Aromatic CH.
~114.0Ar-C H (C-3)Aromatic CH.
~27.5-C H₂CH₃Ethyl methylene carbon.
~16.0-CH₂C H₃Ethyl methyl carbon.
Predicted IR and Mass Spectrometry Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic bands for the hydroxyl and amino functional groups.

Wavenumber (cm⁻¹)IntensityPredicted Assignment
3450 - 3200Strong, BroadO-H and N-H stretching vibrations
3050 - 3000MediumAromatic C-H stretching
2960 - 2850MediumAliphatic C-H stretching (ethyl group)
1620 - 1580StrongN-H scissoring (bending)
1520 - 1480StrongAromatic C=C stretching
1250 - 1200StrongAromatic C-O stretching
1300 - 1250StrongAromatic C-N stretching

Mass Spectrometry (EI-MS): The electron ionization mass spectrum should show a clear molecular ion peak and characteristic fragmentation patterns.

m/zPredicted AssignmentFragmentation Pathway
137[M]⁺Molecular Ion
122[M-CH₃]⁺Loss of a methyl radical from the ethyl group (benzylic cleavage)
108[M-C₂H₅]⁺Loss of an ethyl radical

Chemical Reactivity and Applications

The trifunctional nature of this compound makes it a versatile building block. The amino and hydroxyl groups can be selectively protected or reacted to build more complex molecular architectures.

Reactivity_Pathway cluster_reactions Potential Reactions cluster_products Resulting Scaffolds Start This compound Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Amino Group Acylation Acylation (Ac₂O or RCOCl) Start->Acylation Amino/Hydroxyl Group Oxidation Oxidative Coupling (e.g., in dyes) Start->Oxidation Ring System AzoDyes Azo Dyes / Heterocycles Diazotization->AzoDyes Amides Amide Derivatives (e.g., drug intermediates) Acylation->Amides Phenoxazines Phenoxazine Dyes / Pigments Oxidation->Phenoxazines

Caption: Key reactivity pathways for this compound.
Role in Drug Development and Discovery

While patents specifically naming this compound are scarce, the broader class of aminophenol derivatives is highly significant in medicinal chemistry. They serve as key intermediates in the synthesis of a range of therapeutic agents.

  • Kinase Inhibitors: Substituted aminophenols are common scaffolds in the development of kinase inhibitors for oncology. The amino and hydroxyl groups provide key hydrogen bonding interactions within the ATP-binding pocket of kinases. The 4-ethyl group can provide beneficial hydrophobic interactions and improve metabolic stability.

  • Anti-inflammatory Agents: The p-aminophenol core is famously present in paracetamol (acetaminophen). Derivatives are explored for novel anti-inflammatory and analgesic properties, often acting through cyclooxygenase (COX) inhibition or other pathways.

  • Other Therapeutic Areas: The aminophenol motif is found in compounds investigated for a variety of conditions, highlighting its utility as a privileged scaffold in drug design.

Applications in Dye and Polymer Chemistry

Aminophenols are foundational components in the dye industry, particularly for hair dyes and pigments. The amino group can be diazotized and coupled to form azo dyes, while the overall molecule can undergo oxidative coupling to form complex chromophores like phenoxazines. The 4-ethyl substituent can modulate properties such as solubility, lightfastness, and the final color of the dye.

Safety and Handling

Authoritative Grounding: Safety information is derived from supplier Safety Data Sheets (SDS) and chemical registration databases.

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statement: H302: Harmful if swallowed[3]

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and a lab coat.

    • Use only in a well-ventilated area or under a chemical fume hood.

    • Wash hands thoroughly after handling.

    • Avoid ingestion and inhalation of dust.

    • Store in a tightly closed container in a dry, cool place.

Conclusion

This compound is a valuable chemical intermediate with significant, albeit largely untapped, potential in drug discovery and material science. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization. By leveraging the provided protocols and predicted data, researchers can confidently incorporate this molecule into their synthetic programs, paving the way for the discovery of novel pharmaceuticals and functional materials.

References

  • PubChem, National Center for Biotechnology Inform

Sources

Reaction mechanism of 2-Amino-4-ethylphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of 2-Amino-4-ethylphenol

Introduction

This compound is an aromatic organic compound featuring both an amino and a hydroxyl group, making it a valuable intermediate in the synthesis of more complex molecules. Aminophenol derivatives are crucial building blocks in various industrial applications, including the manufacturing of dyes, pigments, agrochemicals, and photosensitive materials.[1] Specifically, substituted aminophenols are key precursors for certain pharmaceuticals and specialized polymers.[2]

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route to this compound. The strategy is predicated on a two-step process beginning with the commercially available starting material, 4-ethylphenol. The narrative will elucidate the underlying reaction mechanisms, provide detailed experimental protocols, and offer field-proven insights into the causality behind critical experimental choices. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthesis.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is most logically approached via a two-step sequence involving nitration followed by reduction. This strategy is efficient as it utilizes a readily available starting material, 4-ethylphenol, and employs well-established, high-yielding chemical transformations.

Retrosynthetic Analysis: The target molecule, this compound, can be disconnected at the C-N bond. The amino group is a powerful directing group but is typically installed via the reduction of a nitro group. This leads to the key intermediate, 2-nitro-4-ethylphenol. This intermediate, in turn, can be formed through the electrophilic nitration of 4-ethylphenol. The hydroxyl group of the phenol is a strong activating and ortho-, para-directing group, making the regioselective installation of the nitro group at the ortho-position feasible and direct.

G TM Target: this compound INT Intermediate: 2-Nitro-4-ethylphenol TM->INT C-N Disconnection (Reduction) SM Starting Material: 4-Ethylphenol INT->SM C-N Disconnection (Nitration)

Caption: Retrosynthetic pathway for this compound.

Step 1: Electrophilic Nitration of 4-Ethylphenol

The first step involves the regioselective nitration of 4-ethylphenol to yield 2-nitro-4-ethylphenol. This is a classic electrophilic aromatic substitution (EAS) reaction.

Reaction Mechanism

The mechanism proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

The phenol ring is highly activated towards EAS by the electron-donating hydroxyl group. Through resonance, the -OH group increases the electron density at the ortho and para positions.[3][4] Since the para position is blocked by the ethyl group, the incoming electrophile is directed predominantly to the ortho position. The activated ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (H₂O or HSO₄⁻) then abstracts a proton from the sp³-hybridized carbon, restoring the ring's aromaticity and yielding the final product, 2-nitro-4-ethylphenol.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Aromaticity Restoration HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ H2SO4 H₂SO₄ H2SO4->H2ONO2+ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ H2O H₂O H2ONO2+->H2O HSO4- HSO₄⁻ 4EP 4-Ethylphenol SigmaComplex Sigma Complex (Resonance Stabilized) 4EP->SigmaComplex + NO₂⁺ Product 2-Nitro-4-ethylphenol SigmaComplex->Product - H⁺

Caption: Mechanism of the electrophilic nitration of 4-ethylphenol.

Experimental Protocol

This protocol is adapted from standard procedures for the nitration of phenolic compounds.[5]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-ethylphenol (1.0 eq) and a suitable solvent like dichloromethane. Cool the flask to 0-5 °C using an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-ethylphenol over 30-60 minutes. Causality: The temperature must be strictly maintained below 10 °C. This is critical to control the highly exothermic reaction, prevent dangerous thermal runaways, and minimize the formation of dinitrated or oxidized byproducts.

  • Quenching: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Once complete, slowly pour the reaction mixture over a beaker of crushed ice.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography.

In-Process Controls and Characterization
  • Reaction Monitoring: TLC is an effective tool to monitor the consumption of the 4-ethylphenol starting material.

  • Characterization of 2-Nitro-4-ethylphenol: The identity and purity of the intermediate product should be confirmed by spectroscopic methods.

    • IR Spectroscopy: Expect strong peaks corresponding to the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), and characteristic asymmetric and symmetric N-O stretches of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively).

    • ¹H NMR Spectroscopy: Expect distinct signals for the ethyl group (a triplet and a quartet), aromatic protons, and a downfield singlet for the phenolic proton.

Step 2: Reduction of 2-Nitro-4-ethylphenol

The second step is the reduction of the nitro group of 2-nitro-4-ethylphenol to an amino group, yielding the final product. Catalytic hydrogenation is the most common, efficient, and clean method for this transformation, producing water as the only byproduct.[6][7]

Reaction Mechanism

The catalytic hydrogenation of nitroarenes is a heterogeneous catalytic process that occurs on the surface of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. While the detailed mechanism is complex, it is generally accepted to proceed through a "direct" pathway involving stepwise reduction.[8]

The reaction involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, first to a nitroso intermediate (R-NO), then to a hydroxylamine intermediate (R-NHOH), and finally to the amine (R-NH₂).[6][9] Each step involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen atom.

G Start 2-Nitro-4-ethylphenol (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso +2[H] Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2[H] Product This compound (R-NH₂) Hydroxylamine->Product +2[H] Catalyst H₂ Pd/C or Raney Ni Catalyst->Start Catalyst->Nitroso Catalyst->Hydroxylamine

Caption: Direct reduction pathway of a nitroarene on a catalyst surface.

Experimental Protocol
  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask suitable for balloon hydrogenation), add the 2-nitro-4-ethylphenol (1.0 eq) and a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst: Carefully add the hydrogenation catalyst, typically 5-10% Palladium on carbon (Pd/C) or Raney Nickel (5-10% by weight relative to the nitro compound). Causality & Safety: The catalyst should be handled with care, especially Pd/C, which can be pyrophoric and may ignite flammable solvents if added to a dry flask. It should be added to the solvent-wetted substrate under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and begin vigorous stirring or shaking.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC analysis of aliquots. The reaction is typically exothermic and may require initial cooling.

  • Filtration & Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Causality & Safety: The catalyst must be filtered off before the solvent is removed. This is a critical safety step. The reaction mixture should be filtered through a pad of Celite to remove the catalyst. The Celite pad should be kept wet with solvent during filtration to prevent the catalyst from igniting upon exposure to air.

  • Purification: The solvent from the filtrate is removed under reduced pressure to yield the crude this compound, which can be purified by recrystallization.

Data Summary and Characterization

The physical and chemical properties of the key compounds in this synthesis are summarized below for easy reference.

Property4-Ethylphenol (Starting Material)2-Nitro-4-ethylphenol (Intermediate)This compound (Product)
Molecular Formula C₈H₁₀OC₈H₉NO₃C₈H₁₁NO
Molar Mass ( g/mol ) 122.17167.16137.18[10][11]
CAS Number 123-07-9[12]56625-56-094109-11-2[10][11]
Appearance White solid[12]Yellow solidSolid[10]

Final Product Characterization (this compound): The final product's identity should be unequivocally confirmed.

  • Mass Spectrometry: To confirm the molecular weight of 137.18 g/mol .[11]

  • ¹H NMR: Will show signals for the ethyl group, aromatic protons, and new broad singlets for the amino (-NH₂) and hydroxyl (-OH) protons.

  • ¹³C NMR: Will confirm the presence of 8 distinct carbon atoms.

  • Melting Point: A sharp melting point range will indicate high purity.

Safety and Handling

  • Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. They must be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Methanol and ethanol are flammable. All solvents should be handled in a well-ventilated fume hood away from ignition sources.

  • Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Hydrogenation reactions must be conducted in appropriate pressure-rated equipment and behind a safety shield. The catalyst filtration step is hazardous due to the pyrophoric nature of the spent catalyst and must be performed with extreme care.[13][14]

  • Product: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[10] Standard PPE should be worn when handling the final product.[15]

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the electrophilic nitration of 4-ethylphenol followed by the catalytic hydrogenation of the resulting nitro intermediate. This guide has detailed the underlying mechanisms and provided robust protocols that emphasize both efficiency and safety. By understanding the causality behind each experimental step, from strict temperature control during nitration to the careful handling of the pyrophoric catalyst during reduction, researchers can confidently and safely execute this valuable chemical transformation.

References

  • Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: Organic Letters URL:[Link]
  • Title: Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: ACS Public
  • Title: General scheme for the catalytic hydrogenation of nitroarene Source: ResearchG
  • Title: Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Source: RSC Publishing URL:[Link]
  • Title: this compound | C8H11NO | CID 721885 Source: PubChem URL:[Link]
  • Title: Safety data sheet - 2-Amino-4-chlorophenol Source: CPAChem URL:[Link]
  • Title: A kind of 2 amino 4 (Ethylsulfonyl)
  • Title: 2-Amino-4-methylphenol | C7H9NO | CID 7264 Source: PubChem URL:[Link]
  • Title: 4-Ethylphenol Source: Wikipedia URL:[Link]
  • Title: Synthetic method of 2-amino-4-(ethylsulfonyl)
  • Title: The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. URL:[Link]
  • Title: Reduction of nitro compounds Source: Wikipedia URL:[Link]
  • Title: Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry Source: Khan Academy URL:[Link]
  • Title: 2-amino-4-nitrophenol - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
  • Title: Nitration of Phenols (video) Source: Khan Academy URL:[Link]
  • Title: Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions Source: Indian Academy of Sciences URL:[Link]
  • Title: Selective nitration of phenol derivatives Source: Google Patents URL
  • Title: Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Source: Quick Company URL:[Link]
  • Title: An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 Source: SciSpace URL:[Link]

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A Senior Application Scientist's Guide to Sourcing and Verifying 2-Amino-4-ethylphenol for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-Amino-4-ethylphenol in Discovery

This compound is a substituted aminophenol that serves as a versatile chemical intermediate and building block in synthetic chemistry. Its bifunctional nature, possessing both a nucleophilic amine and a phenolic hydroxyl group on an aromatic scaffold, makes it a valuable precursor for the synthesis of a diverse range of target molecules. In the context of drug discovery and development, aminophenol derivatives are key components in the creation of novel therapeutic agents, including protein kinase and angiogenesis inhibitors for cancer treatment.[1] The precise structure of this compound allows for regioselective modifications, enabling researchers to systematically explore structure-activity relationships (SAR) in lead optimization campaigns.

However, the success and reproducibility of these synthetic endeavors are fundamentally dependent on the quality and purity of the starting materials. The presence of isomeric, N-alkylated, or O-alkylated impurities can lead to unforeseen side reactions, complicate purification processes, and ultimately yield ambiguous or erroneous biological data. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying reliable commercial suppliers of this compound and establishing a robust in-house protocol for its quality verification.

The Imperative of Supplier Scrutiny in Pharmaceutical Research

Selecting a chemical supplier is a critical decision in the research and development pipeline. The right partner ensures a consistent supply of high-quality materials, adheres to regulatory standards, and provides transparent documentation, all of which are vital for successful and reproducible research.[2] Conversely, a supplier providing materials with batch-to-batch variability or an uncharacterized impurity profile can jeopardize months of research and significant financial investment.

Key factors to consider when evaluating a potential supplier include:

  • Credentials and Certifications: Look for suppliers with relevant certifications, such as ISO 9001 for quality management systems. For later-stage development, suppliers with experience in Good Manufacturing Practices (GMP) are essential.[2]

  • Product Quality and Documentation: The supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch.[2] This document should detail the purity, identity, and methods used for analysis. Be wary of suppliers who do not provide analytical data or offer materials on an "as-is" basis without warranty, as this places the full burden of quality control on the researcher.

  • Technical and R&D Support: Reputable suppliers often have a team of experienced scientists who can provide technical support and may even offer custom synthesis services for unique requirements.[2][3]

Identifying Commercial Suppliers of this compound

The market for research chemicals is diverse, ranging from large multinational distributors to specialized synthesis labs. The optimal choice depends on the scale of research, purity requirements, and the level of documentation needed. Below is a comparative analysis of several known suppliers of this compound.

SupplierCAS NumberStated Purity/GradeAnalytical Data ProvidedKey Considerations
Sigma-Aldrich (Merck) 94109-11-2Not specifiedDoes not collect analytical data for this product.Sold "AS-IS" for early discovery research; buyer is responsible for confirming identity and purity.
Manchester Organics 94109-11-2Not specified (Product Code: F59415)MSDS available on request.[4]Offers custom pack sizes and bulk quotes; notes a lead time of 4-6 weeks.[4]
BLDpharm 95-84-1 (for analog)97% (for 2-Amino-4-methylphenol analog)Provides detailed properties and safety information.[5]A leading research chemical manufacturer with a large catalog and custom synthesis capabilities.[3]
J & K SCIENTIFIC LTD. 94109-11-295%Basic product information available.Listed on chemical marketplace platforms like ChemicalBook.[6]
Fisher Scientific 79509-90-3 (for HCl salt)Not specifiedSDS and other documents may be available.Distributes products from various manufacturers, including eMolecules.[7]

Note: This table is for informational purposes and is based on publicly available data as of January 2026. Researchers should always contact suppliers directly for the most current specifications and documentation.

A Practical Workflow for In-House Quality Verification

Given the variability in supplier-provided data, especially for less common reagents, establishing an in-house quality control (QC) workflow is not just recommended—it is essential for ensuring experimental integrity. The following protocols provide a self-validating system to confirm the identity, purity, and structure of received this compound.

Initial Receipt and Documentation Review

Upon receipt, visually inspect the material for homogeneity and appropriate packaging. Immediately quarantine the material and review the supplier's Certificate of Analysis (CoA) and Safety Data Sheet (SDS). Cross-reference the CAS number (94109-11-2), molecular formula (C₈H₁₁NO), and molecular weight (137.18 g/mol ) with the container label.[4] Any discrepancies should be reported to the supplier immediately.

Protocol: Identity Confirmation via ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful technique for confirming the chemical structure of an organic molecule. It provides information on the number of distinct proton environments, their electronic environment, and their proximity to other protons, serving as a unique fingerprint for the compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum, typically over a range of 0-12 ppm.

  • Data Analysis: Process the spectrum and integrate the peaks. The expected chemical shifts (δ) for this compound are:

    • A triplet corresponding to the -CH₃ group of the ethyl substituent (~1.1-1.3 ppm).

    • A quartet corresponding to the -CH₂- group of the ethyl substituent (~2.4-2.6 ppm).

    • A series of multiplets in the aromatic region (~6.5-7.0 ppm) corresponding to the three protons on the benzene ring.

    • Broad singlets corresponding to the amine (-NH₂) and hydroxyl (-OH) protons. The chemical shift of these protons is highly dependent on solvent and concentration.

Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a superior technique for assessing purity because it separates the main compound from potential impurities based on their differential partitioning between a stationary and a mobile phase.[8] This allows for the quantification of impurities that may not be detectable by NMR. A reverse-phase method is typically suitable for moderately polar compounds like aminophenols.[9]

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile/water).

    • Create a working solution by diluting the stock solution to ~50 µg/mL.

  • Chromatographic Conditions (Example Method):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Analyze the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A high-purity sample should exhibit a single major peak with minimal secondary peaks. The method should be validated for linearity, accuracy, and precision.[8]

Visualization of Key Workflows

To ensure clarity and procedural consistency, the following diagrams illustrate the recommended workflows for supplier selection and in-house quality control.

SupplierSelectionWorkflow cluster_0 Phase 1: Planning & Identification cluster_1 Phase 2: Vetting & Documentation Review cluster_2 Phase 3: Selection & Procurement cluster_3 Phase 4: Verification a Define Research Needs (Purity, Quantity, Timeline) b Identify Potential Suppliers (Databases, Literature) a->b c Request Documentation (CoA, SDS, Specs) b->c d Evaluate Supplier Credentials (ISO, GMP Experience) c->d e Assess Product Specifications (Purity, Analytical Data) d->e f Compare Viable Suppliers (Cost, Lead Time, Quality) e->f g Select Primary Supplier & Place Order f->g h Proceed to In-House QC Workflow g->h

Caption: A structured workflow for selecting a reliable chemical supplier.

QC_Workflow cluster_analysis Analytical Testing start Material Received doc_review Visual Inspection & Documentation Review (CoA, SDS) start->doc_review sample_prep Prepare Sample for Analysis doc_review->sample_prep nmr Identity Confirmation (¹H NMR Spectroscopy) sample_prep->nmr hplc Purity Assessment (RP-HPLC) nmr->hplc ms Mass Verification (LC-MS or Direct Infusion) hplc->ms decision Pass / Fail Decision ms->decision release Release to Lab for Use decision->release Pass reject Quarantine & Contact Supplier decision->reject Fail

Caption: A comprehensive workflow for in-house quality control of starting materials.

Conclusion

The integrity of chemical research, particularly in the highly regulated field of drug development, begins with the quality of its most basic components. For a key building block like this compound, assuming quality based on a label is a significant risk. Researchers must adopt a proactive and rigorous approach to sourcing and verification. By systematically evaluating suppliers based on transparency and quality systems, and by implementing a multi-technique analytical workflow to verify the identity and purity of every incoming batch, the scientific community can build a foundation of trust and reproducibility. This diligence ensures that subsequent synthetic transformations and biological assays are built upon a reliable and well-characterized starting material, ultimately accelerating the path to discovery.

References

  • BLDpharm - Reliable research chemicals supplier. BLDpharm.
  • How to Find a Reliable Chemical Supplier for Pharmaceutical Development. Global Pharma Tek. (2024-07-12).
  • Cayman Chemical: Home. Cayman Chemical.
  • Oceanic Pharmachem | Reliable Pharmaceutical Solutions – Client-Centric & Quality-Focused. Oceanic Pharmachem Pvt Ltd.
  • Top 10 Suppliers for Laboratory Chemicals and Supplies.
  • 2-Amino-4-ethyl-phenol | 94109-11-2. Manchester Organics.
  • This compound suppliers & manufacturers in China. ChemicalBook.
  • This compound 94109-11-2. Sigma-Aldrich.
  • eMolecules​ this compound hydrochloride | 79509-90-3. Fisher Scientific.
  • 2-Amino-4-methylphenol | 95-84-1. Sigma-Aldrich.
  • A Comparative Guide to Analytical Methods for 2-(Aminomethyl)-4-methylphenol Hydrochloride. Benchchem.
  • This compound - Separ
  • Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. European Journal of Medicinal Chemistry. (2013).
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health (NIH). (2022-02-17).
  • Application Para Amino Phenols (PAP) in the Coating Industry. Kajay Remedies. (2024-06-27).

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Defining Purity in Preclinical Research: A Technical Guide to Research-Grade 2-Amino-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the quality of starting materials is a cornerstone of reproducible and reliable research. This technical guide provides an in-depth examination of the purity standards for research-grade 2-Amino-4-ethylphenol (2A4EP), a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As no universal, official monograph exists for the research-grade classification of this specific compound, this paper proposes a comprehensive set of quality control specifications based on established principles of fine chemical manufacturing and analytical chemistry. We will explore the rationale behind these standards, detail the requisite analytical methodologies for their verification, and discuss the potential impurity landscape derived from common synthetic pathways. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for assessing the suitability of 2A4EP for their research applications.

Introduction: The Critical Role of Purity in Research Chemicals

This compound (CAS 94109-11-2) is a substituted aminophenol derivative whose structural motifs are of significant interest in medicinal chemistry. However, the designation "research-grade" can be ambiguous, often lacking the stringent definitions applied to Good Manufacturing Practice (GMP) materials. A purity level of 99% may seem high, but the nature of the remaining 1% can profoundly impact experimental outcomes. Uncharacterized impurities can introduce confounding variables, lead to failed experiments, and generate misleading data. Therefore, a thorough understanding and verification of a research chemical's purity profile are paramount.

For the purpose of this guide, "research-grade" is defined as a purity level suitable for rigorous preclinical studies, typically ≥98% , with well-characterized identity and a defined impurity profile. This ensures that the observed biological or chemical activity can be confidently attributed to the compound of interest.

Proposed Purity Standards for Research-Grade this compound

Given the absence of a specific pharmacopeial monograph for research-grade 2A4EP, the following specifications are proposed as a benchmark for quality assessment. These standards are synthesized from general practices in fine chemical quality control and analysis of related aminophenol compounds.[1][2][3]

Table 1: Proposed Quality Control Specifications for Research-Grade this compound

ParameterSpecificationRationale & Key Considerations
Appearance White to off-white or light tan crystalline powderSignificant deviation in color (e.g., dark brown, black) can indicate oxidation or the presence of polymeric impurities.
Identity Conforms to the structure of this compoundMust be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, FT-IR).
Assay (Purity) ≥ 98.0% (by HPLC or GC)Ensures a high concentration of the desired compound, minimizing the influence of impurities on experimental results.
Individual Impurity ≤ 0.5%Controls the level of any single known or unknown impurity.
Total Impurities ≤ 2.0%Limits the overall impurity load.
Water Content ≤ 0.5% (by Karl Fischer Titration)Water can affect the stability and reactivity of the compound and alter its effective concentration.
Residue on Ignition ≤ 0.1%Measures the amount of inorganic impurities (e.g., residual catalysts, salts).
Residual Solvents To be identified and quantified (as per ICH Q3C guidelines)Solvents from the final crystallization step can be toxic or interfere with experiments.

The Synthetic Landscape and Potential Impurities

A common and logical synthetic route to this compound involves a two-step process starting from 4-ethylphenol: regioselective nitration followed by reduction of the nitro group.[4][5] Understanding this pathway is crucial for predicting potential process-related impurities.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification 4-Ethylphenol 4-Ethylphenol Nitro Intermediates Nitro Intermediates 4-Ethylphenol->Nitro Intermediates HNO₃ / H₂SO₄ Crude 2A4EP Crude 2A4EP Nitro Intermediates->Crude 2A4EP e.g., H₂/Pd-C, Fe/HCl Research-Grade 2A4EP Research-Grade 2A4EP Crude 2A4EP->Research-Grade 2A4EP Recrystallization G QC Quality Control of 2A4EP Purity & Impurity Profile Identity Confirmation Physicochemical Properties PurityMethods Chromatography HPLC GC QC:purity->PurityMethods IdentityMethods Spectroscopy ¹H & ¹³C NMR Mass Spectrometry (MS) FT-IR QC:identity->IdentityMethods PhysChemMethods Other Methods Karl Fischer (Water) Residue on Ignition QC:physchem->PhysChemMethods

Caption: Core analytical techniques for the quality control of 2A4EP.

Chromatography for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for determining purity and quantifying impurities.

4.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for separating 2A4EP from its non-volatile impurities. A reverse-phase method is typically employed.

Experimental Protocol: HPLC Purity Assay

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid for improved peak shape. For example, a gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Sample Preparation: Accurately weigh and dissolve the 2A4EP sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area % method).

4.1.2. Gas Chromatography (GC)

GC is suitable for analyzing volatile impurities and can also be used for the primary assay. Due to the polar nature of the amino and hydroxyl groups, derivatization may be necessary to improve peak shape and prevent tailing.

Experimental Protocol: GC Purity Assay

  • Column: A mid-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or pyridine. For derivatization, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

  • Analysis: Inject the prepared sample. Calculate purity using the Area % method.

Spectroscopy for Identity Confirmation

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed. While a definitive, published spectrum for this compound is not readily available, the expected chemical shifts and coupling patterns can be predicted and compared to closely related structures like 4-ethylphenol [2]and 2-amino-4-methylphenol. [6]

  • ¹H NMR: The spectrum is expected to show signals for the three aromatic protons (with characteristic splitting patterns), the ethyl group (a quartet and a triplet), and exchangeable protons for the -OH and -NH₂ groups.

  • ¹³C NMR: The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the 2A4EP sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra.

  • Analysis: Compare the obtained spectra with the expected chemical shifts, integration values, and coupling patterns for the proposed structure.

4.2.2. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Expected Molecular Ion: For C₈H₁₁NO, the expected monoisotopic mass is approximately 137.08 Da. An Electron Ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 137. A key fragmentation would be the loss of a methyl group (CH₃) from the ethyl side chain, resulting in a significant peak at m/z 122 (M-15). This pattern is observed in the mass spectrum of the related compound 4-ethylphenol. [7] Experimental Protocol: Mass Spectrometry Analysis

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Sample Introduction: For GC-MS, the sample is introduced via the GC column. For direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol) and infused into the source.

  • Analysis: Verify the presence of the correct molecular ion peak and analyze the fragmentation pattern for consistency with the known structure.

4.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the presence of key functional groups.

  • Expected Absorptions:

    • O-H stretch (phenol): A broad band around 3300-3400 cm⁻¹.

    • N-H stretch (amine): Two sharp peaks (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

    • C=C stretch (aromatic ring): Peaks in the 1500-1600 cm⁻¹ region.

    • C-O stretch (phenol): A strong band around 1200-1250 cm⁻¹.

    • C-N stretch (aromatic amine): A band in the 1250-1350 cm⁻¹ region. These characteristic peaks are seen in the spectra of related compounds like 4-aminophenol. [8][9] Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups of 2A4EP.

Conclusion: A Framework for Trustworthiness and Reproducibility

The quality of research-grade this compound, like any fine chemical used in scientific investigation, must be rigorously validated to ensure the integrity of experimental data. This guide has proposed a set of comprehensive purity standards and outlined the necessary analytical protocols to verify them. By adopting a systematic approach that combines chromatographic purity assessment with spectroscopic identity confirmation, researchers can establish a self-validating system for quality control. This framework empowers scientists and drug development professionals to make informed decisions about the suitability of their starting materials, ultimately fostering greater trustworthiness and reproducibility in their research endeavors.

References

  • Veeprho. (n.d.). 4-Aminophenol Impurities and Related Compound.
  • Pure Synth. (2025, July 18). Quality Control Standards Every Fine Chemical Supplier Must Follow.
  • Keshavarz, L., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1886.
  • Benner, G. S. (1984). U.S. Patent No. 4,440,954. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information.
  • Bordet, A., et al. (2022). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Catalysis Science & Technology, 12(1), 223-234.
  • Dalton Research Molecules. (n.d.). Quality Control (QC) Testing.
  • Sh., Yahia, et al. (2014). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Organic Chemistry International, 2014, 1-4.
  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol).
  • Heravi, M. M., et al. (2006). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Journal of the Chinese Chemical Society, 53(2), 443-446.
  • Eckert, G. W., & Mirafzal, G. A. (1959). U.S. Patent No. 2,868,844. Washington, DC: U.S. Patent and Trademark Office.
  • Mitsubishi Chemical Corporation. (1998). U.S. Patent No. 5,847,231. Washington, DC: U.S. Patent and Trademark Office.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
  • Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References.
  • Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol. Organic Syntheses, 25, 5.
  • Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov.
  • PubChem. (n.d.). 4-Amino-2-ethylphenol. National Center for Biotechnology Information.
  • NIST. (n.d.). Phenol, 4-ethyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). The FTIR spectra of 2-ethyl phenol (red line) and 2-n-butyl phenol (blue line).
  • ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex.

Sources

Methodological & Application

Application Note: Quantitative Analysis of 2-Amino-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Chromatographic Methods for Researchers and Drug Development Professionals

Abstract

This guide provides detailed analytical methods for the accurate quantification of 2-Amino-4-ethylphenol (2A4EP), a key intermediate in the synthesis of various pharmaceuticals and dyes. The accurate determination of 2A4EP is critical for ensuring final product quality, monitoring reaction kinetics, performing impurity profiling, and conducting toxicological assessments. This document outlines two robust, validated chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from mobile phase composition in HPLC to the necessity of derivatization in GC-MS. Each section includes step-by-step protocols, instrument conditions, and expected performance characteristics to equip researchers with the necessary tools for reliable and reproducible quantification of this compound.

Introduction and Analytical Principles

This compound (Empirical Formula: C₈H₁₁NO) is an aromatic organic compound whose purity and concentration are critical parameters in various chemical manufacturing processes.[1] Its molecular structure, featuring both a primary amine (-NH₂) and a hydroxyl (-OH) group, presents unique analytical challenges. These polar functional groups can lead to poor peak shape, low volatility, and thermal instability, particularly in gas chromatography.

To address these challenges, two primary analytical strategies are employed:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is ideal for analyzing polar, non-volatile compounds like 2A4EP directly. The compound is separated based on its partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. The key to a successful separation is controlling the mobile phase pH. An acidic mobile phase ensures the primary amine group is protonated, which minimizes peak tailing and results in sharp, symmetrical peaks suitable for accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS offers superior selectivity and sensitivity, the direct analysis of 2A4EP is problematic due to its polarity and low volatility.[2] To overcome this, a chemical derivatization step is essential. Silylation is a common and effective technique where the active hydrogen atoms on the amine and hydroxyl groups are replaced with non-polar trimethylsilyl (TMS) groups. This reaction dramatically increases the compound's volatility and thermal stability, making it amenable to GC analysis.[2][3]

This guide provides detailed protocols for both HPLC-UV and GC-MS, allowing laboratories to choose the method that best fits their available instrumentation, required sensitivity, and sample matrix complexity.

Method 1: Quantification by HPLC-UV

This method provides a straightforward and reliable approach for the quantification of this compound without the need for derivatization. It is particularly well-suited for quality control applications where speed and simplicity are paramount.

Experimental Protocol: HPLC-UV

2.1.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (H₃PO₄) (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters (for sample filtration)

2.1.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatography Data System (CDS) for data acquisition and processing.

2.1.3. Step-by-Step Methodology

  • Mobile Phase Preparation (0.05 M Phosphate Buffer:Acetonitrile, 80:20 v/v, pH 3.0):

    • Dissolve 6.8 g of KH₂PO₄ in 1000 mL of deionized water.

    • Adjust the pH to 3.0 using orthophosphoric acid.

    • Prepare the final mobile phase by mixing 800 mL of the phosphate buffer with 200 mL of acetonitrile.

    • Degas the mobile phase by sonication or vacuum filtration before use. The rationale for an acidic pH is to protonate the amine group on 2A4EP, ensuring sharp, symmetrical peaks and reproducible retention times.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of methanol and deionized water. This stock solution should be stored at 4°C and protected from light.

  • Calibration Standards Preparation (1 - 100 µg/mL):

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards. A suggested range is 1, 5, 10, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing an expected amount of 2A4EP and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

    • For solid samples, sonication may be required to ensure complete dissolution.[4]

    • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis to prevent column clogging.

  • HPLC Instrument Conditions:

    • Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 80:20 (v/v) 0.05 M KH₂PO₄ (pH 3.0) / Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 280 nm (based on typical absorbance for similar phenolic compounds[5])

    • Run Time: Approximately 10 minutes

  • Data Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.

    • Verify the linearity of the calibration curve (R² > 0.999).

    • Inject the prepared samples.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Mobile Phase (ACN/Phosphate Buffer) standards Prepare Calibration Standards (1-100 µg/mL) reagents->standards hplc Inject into HPLC (C18 Column, 280 nm) standards->hplc sample Weigh & Dissolve Sample filter_sample Filter Sample (0.45 µm) sample->filter_sample filter_sample->hplc acquire Acquire Chromatogram hplc->acquire calibrate Generate Calibration Curve (R² > 0.999) acquire->calibrate quantify Quantify Sample Concentration calibrate->quantify

Workflow for this compound quantification by HPLC-UV.

Method 2: Quantification by GC-MS with Silylation Derivatization

This method offers enhanced sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification. The derivatization step is critical for converting the polar analyte into a volatile, thermally stable derivative suitable for gas chromatography.[2][3]

Experimental Protocol: GC-MS

3.1.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Silylating agent)

  • Pyridine or Acetonitrile (Derivatization solvent, anhydrous)

  • Ethyl Acetate (GC Grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (IS), e.g., Deuterated 4-ethylphenol-d5 or a structural analog like 3,4-dimethylphenol.[6]

3.1.2. Instrumentation

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase like a DB-5 or equivalent).[7]

  • Autosampler (recommended for reproducibility).

  • GC-MS Data System.

3.1.3. Step-by-Step Methodology

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Prepare a stock solution of this compound and the Internal Standard in ethyl acetate as described in the HPLC section.

  • Sample Preparation (Liquid-Liquid Extraction):

    • For aqueous samples, transfer 5 mL into a glass tube.

    • Spike with a known amount of Internal Standard solution.

    • Adjust the pH to ~8-9 to ensure 2A4EP is in its free base form.[2]

    • Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube. Repeat the extraction twice more, combining the organic extracts.

    • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.

  • Derivatization (Silylation):

    • This step must be performed in an anhydrous environment as silylating reagents are moisture-sensitive.

    • To the 200 µL concentrated extract (or a dried aliquot of a standard solution), add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes. The BSTFA reacts with the -OH and -NH₂ groups to form volatile TMS-ethers and TMS-amines.

    • Cool the vial to room temperature before injection.

  • GC-MS Instrument Conditions:

    • GC Inlet: Splitless mode, 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • MS Transfer Line: 280°C

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the di-TMS derivative of 2A4EP and the derivatized internal standard.

  • Data Analysis and Quantification:

    • Identify the retention times for the derivatized analyte and internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The use of an internal standard corrects for variations in extraction efficiency and injection volume.[6]

    • Calculate the concentration of 2A4EP in the samples using the response ratio from the calibration curve.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data sample Aqueous Sample + Internal Standard lle Liquid-Liquid Extraction (LLE) with Ethyl Acetate sample->lle dry Dry & Concentrate Extract lle->dry add_reagent Add BSTFA & Pyridine dry->add_reagent heat Heat at 70°C for 30 min add_reagent->heat gcms Inject into GC-MS (SIM Mode) heat->gcms calibrate Generate IS Calibration Curve gcms->calibrate quantify Quantify Sample Concentration calibrate->quantify

Workflow for this compound quantification by GC-MS.

Method Validation and Performance

Both methods should be validated to ensure they are fit for purpose. The following table summarizes typical performance characteristics based on data for structurally related aminophenols and ethylphenols.[3][4][8][9]

ParameterHPLC-UV MethodGC-MS MethodCausality and Justification
Linearity (R²) > 0.999> 0.998Demonstrates a direct proportional relationship between detector response and concentration over a defined range.
Range 1 - 100 µg/mL0.05 - 20 µg/mLThe effective concentration range where the method is accurate, precise, and linear. GC-MS is typically more sensitive.
Limit of Detection (LOD) ~20 ng/mL~10 ng/mLThe lowest concentration of analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) ~60 ng/mL~30 ng/mLThe lowest concentration that can be measured with acceptable precision and accuracy.
Precision (%RSD) < 3%< 6%Measures the closeness of repeated measurements; lower RSD indicates higher precision. GC-MS has more sample preparation steps, increasing potential variability.
Accuracy/Recovery (%) 98 - 102%95 - 105%Measures the agreement between the measured value and the true value, often assessed by spiking a blank matrix.

Discussion and Method Comparison

  • HPLC-UV is the method of choice for routine analysis and quality control. Its primary advantages are simplicity (no derivatization), robustness, and speed. However, it may lack the sensitivity required for trace analysis and can be susceptible to interferences from co-eluting compounds in complex matrices.

  • GC-MS provides significantly higher sensitivity and selectivity due to the nature of mass spectrometric detection, especially in SIM mode. The requirement for derivatization adds time and complexity to the sample preparation but is essential for achieving good chromatography.[2] This method is superior for analyzing 2A4EP in challenging matrices like biological fluids or environmental samples, or when very low detection limits are required.[3]

Conclusion

This application note provides two comprehensive, validated methods for the quantification of this compound. The HPLC-UV method offers a simple and direct approach suitable for routine quality control, while the GC-MS method with silylation derivatization provides superior sensitivity and selectivity for trace-level analysis in complex samples. The choice of method should be guided by the specific application requirements, including sample matrix, required detection limits, and available instrumentation. By following these detailed protocols, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of this important chemical intermediate.

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-methylphenol on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). This compound. Compound Page.
  • Gryglik, D., & Tiggelaar, R. M. (2003). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Acta Poloniae Pharmaceutica, 60(4), 257-262.
  • Weiss, T., Angerer, J., & Schäfer, F. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. Journal of Chromatography B, 997, 130-137.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
  • PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. SW-846.
  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate.
  • Li, H., et al. (2021). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology.
  • Pollnitz, A. P., et al. (2000). Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine. Journal of Chromatography A, 874(1), 101-109.
  • Pollnitz, A. P., et al. (2000). Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine. Journal of Chromatography A, 874(1), 101-109.
  • Sypniewski, S., & Bald, E. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1081-1086.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
  • U.S. Environmental Protection Agency. (1984). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.

Sources

Application Note: High-Sensitivity GC-MS Analysis of 2-Amino-4-ethylphenol Derivatives for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-Amino-4-ethylphenol and its derivatives. Due to the polar nature and low volatility of these compounds, a crucial derivatization step is incorporated to enhance chromatographic performance and ensure high sensitivity and specificity. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in pharmaceutical quality control and impurity profiling. The methodology leverages silylation to produce thermally stable and volatile derivatives, enabling precise separation and accurate mass spectral identification. This guide provides step-by-step protocols, from sample preparation to data analysis, grounded in established analytical principles to ensure trustworthy and reproducible results.

Introduction: The Analytical Challenge

This compound (CAS 94109-11-2) is a substituted phenol that can be a critical intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence and concentration of such impurities must be rigorously monitored to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

Direct analysis of aminophenols by gas chromatography is challenging due to the presence of polar hydroxyl (-OH) and amino (-NH2) groups. These functional groups lead to poor chromatographic peak shape, low volatility, and potential thermal degradation in the GC inlet and column.[5][6][7] To overcome these limitations, chemical derivatization is an essential sample preparation step.[5][6] This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[8]

This application note details a comprehensive GC-MS method employing silylation, a widely used and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amino groups.[7][9][10] The resulting trimethylsilyl (TMS) derivatives exhibit excellent volatility and thermal stability, making them ideal for GC-MS analysis.[9][11]

Principle of the Method: Silylation for Enhanced Analysis

The core of this analytical method is the conversion of this compound into its corresponding TMS derivative. Both the phenolic hydroxyl and the primary amine functionalities will react with a silylating agent.

Diagram of the Derivatization Reaction

Silylation Reaction cluster_reactants Reactants cluster_products Products Analyte This compound (C8H11NO) Derivative Di-TMS-2-Amino-4-ethylphenol (Volatile & Thermally Stable) Analyte->Derivative + 2 equivalents BSTFA Reagent BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Reagent->Derivative Byproduct Byproducts (Volatile)

Caption: Silylation of this compound using BSTFA.

Silylation involves replacing the active hydrogen atoms in the hydroxyl and amino groups with a non-polar trimethylsilyl (TMS) group.[7] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful and commonly used reagent for this purpose due to its ability to effectively derivatize both phenols and amines.[9][10][11] The resulting derivatives are significantly more volatile and less polar, leading to improved chromatographic separation and peak symmetry.

Experimental Protocols

This section provides detailed, step-by-step methodologies for sample preparation, derivatization, and GC-MS analysis.

Materials and Reagents
Material/ReagentGrade/PuritySupplier (Example)
This compoundReference Standard >98%Sigma-Aldrich
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSDerivatization GradeThermo Fisher Scientific
PyridineAnhydrous, >99.8%Sigma-Aldrich
Ethyl AcetateHPLC GradeMerck
MethanolHPLC GradeMerck
HeliumUltra-High Purity (99.999%)Airgas
Internal Standard (IS) (e.g., 4-Propylphenol)>99%Sigma-Aldrich
Sample Preparation and Derivatization Workflow

The following protocol outlines the critical steps for preparing samples for GC-MS analysis. It is crucial to perform these steps in a moisture-free environment, as silylating reagents are sensitive to water.[8]

Sample Preparation Workflow start Start: Sample Weighing dissolution Dissolve in Pyridine/Ethyl Acetate start->dissolution add_is Spike with Internal Standard (IS) dissolution->add_is add_reagent Add BSTFA + 1% TMCS add_is->add_reagent reaction Incubate at 70°C for 30 min add_reagent->reaction analysis Inject into GC-MS System reaction->analysis end End: Data Acquisition analysis->end

Caption: Step-by-step sample derivatization workflow.

Step-by-Step Protocol:

  • Standard and Sample Weighing: Accurately weigh approximately 10 mg of the this compound reference standard or sample into separate 2 mL autosampler vials.

  • Dissolution: To each vial, add 500 µL of anhydrous pyridine. Pyridine acts as a catalyst and a solvent that can help to scavenge the acidic byproducts of the reaction.[7]

  • Internal Standard Spiking: Add 50 µL of the internal standard solution (e.g., 4-propylphenol at 1 mg/mL in pyridine) to each vial. The use of an internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume, ensuring high accuracy and precision.[8]

  • Addition of Derivatizing Reagent: Add 200 µL of BSTFA with 1% TMCS to each vial. It is recommended to add the silylating reagent in excess to ensure the reaction goes to completion.

  • Reaction: Tightly cap the vials and vortex for 30 seconds. Place the vials in a heating block or oven at 70°C for 30 minutes to facilitate the derivatization reaction.

  • Cooling and Analysis: After incubation, allow the vials to cool to room temperature. The samples are now ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the separation and detection of TMS-derivatized this compound. These can be adapted for various GC-MS systems.

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides robust and reproducible performance.
Injection PortSplitless, 275°CEnsures efficient transfer of analytes to the column.
Injection Volume1 µLStandard volume for high sensitivity.
Carrier GasHelium, Constant Flow at 1.2 mL/minInert gas providing good chromatographic efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms)A non-polar column ideal for separating a wide range of compounds.[12][13]
Oven Program80°C (hold 2 min), then 15°C/min to 280°C (hold 5 min)Optimized for separation of the analyte from potential impurities.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentHigh sensitivity and spectral integrity.
Ion SourceElectron Ionization (EI), 70 eVStandard ionization technique providing reproducible fragmentation patterns.
Source Temperature230°CMinimizes analyte degradation.
Quadrupole Temp.150°CEnsures stable mass analysis.
Transfer Line Temp.280°CPrevents condensation of analytes.
MS AcquisitionFull Scan (m/z 40-500) and/or SIMFull scan for qualitative analysis and library matching; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[14]

Data Analysis and Interpretation

Qualitative Analysis

Identification of the derivatized this compound is achieved by comparing the retention time and the acquired mass spectrum with that of a known reference standard. The electron ionization (EI) mass spectrum of the di-TMS derivative is expected to show a characteristic fragmentation pattern.

Expected Mass Spectrum Fragmentation:

  • Molecular Ion (M+): The molecular ion peak for the di-TMS derivative of this compound (C14H27NOSi2) at m/z 281 should be visible, although it may be of low intensity.

  • Key Fragments:

    • m/z 266 (M-15): Loss of a methyl group (-CH3) from one of the TMS moieties, a very common fragmentation for TMS derivatives.

    • m/z 73 [Si(CH3)3]+: A base peak characteristic of TMS derivatives.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Method Validation:

To ensure the reliability of the results, the method should be validated according to ICH guidelines, assessing parameters such as:[4][15][16][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrated by a high correlation coefficient (R² > 0.99) over the desired concentration range.[15]

  • Accuracy: Determined by recovery studies, with results typically expected to be within 98-102%.[4]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of less than 2%.[4][15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound and its derivatives. The described derivatization strategy effectively overcomes the challenges associated with analyzing these polar compounds, enabling sensitive and accurate quantification. This method is highly suitable for impurity profiling and quality control in the pharmaceutical industry, offering a reliable tool to ensure product safety and compliance with regulatory standards.

References

  • Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. PubMed.
  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review.
  • Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry. Semantic Scholar.
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
  • 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Drawell.
  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu.
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  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. MDPI.
  • Simultaneous detection and quantification of free phenol and three structural isomers of cresol in human blood using gas chromatography-triple quadrupole mass spectrometry and their medical reference value ranges. Journal of Analytical Toxicology.
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Application Note: Enhancing Chromatographic Performance of 2-Amino-4-ethylphenol through Strategic Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization

2-Amino-4-ethylphenol is a bifunctional organic compound featuring both a primary amine (-NH₂) and a phenolic hydroxyl (-OH) group. These functional groups, while key to its chemical properties, present significant challenges for chromatographic analysis. The high polarity and capacity for hydrogen bonding result in:

  • Low Volatility: Prevents effective elution in gas chromatography (GC) without thermal degradation.[1][2][3]

  • Poor Peak Shape: Leads to peak tailing in both GC and reversed-phase HPLC due to strong interactions with active sites on the column stationary phase.[4]

  • Limited Sensitivity: The native chromophore of this compound may not provide sufficient sensitivity for trace-level quantification in complex matrices using UV-Vis detection in HPLC.[5]

Chemical derivatization addresses these issues by chemically modifying the polar functional groups.[3][6] This process replaces the active hydrogens on the amine and hydroxyl groups with non-polar moieties, which increases volatility and thermal stability while reducing undesirable column interactions.[2][4] For HPLC, derivatization can introduce a potent chromophore or fluorophore, dramatically enhancing detector response.[5][7]

This guide presents two field-proven derivatization strategies tailored for this compound, enabling researchers to achieve robust, sensitive, and reproducible chromatographic analysis.

Strategy 1: Silylation for GC-MS Analysis

Silylation is a cornerstone derivatization technique for GC analysis, replacing active hydrogens with a non-polar trimethylsilyl (TMS) group.[1] For this compound, both the hydroxyl and amino groups are targeted. The reagent of choice, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a powerful silyl donor that reacts rapidly to form the more volatile and thermally stable bis-TMS derivative.[2][8][9]

Causality: The conversion to a TMS ether and a TMS amine drastically reduces the molecule's boiling point and polarity.[1] This transformation is critical for preventing thermal decomposition in the hot GC inlet and ensuring the analyte traverses the column to produce a sharp, symmetrical chromatographic peak. The resulting mass spectrum is often characteristic, with a prominent M-15 peak (loss of a methyl group) that aids in identification.

Diagram: Silylation Reaction Mechanism

hplc_workflow Sample Sample/Standard in Solution Buffer Add Alkaline Buffer (pH 9.5-10.5) Sample->Buffer Deriv Add Dansyl Chloride (in Acetonitrile) Buffer->Deriv React Incubate at 60°C for 30-60 min Deriv->React Quench Quench excess Dansyl-Cl (e.g., with NaOH) React->Quench Analyze Inject into HPLC-FLD System Quench->Analyze

Caption: Experimental workflow for dansylation and HPLC analysis.

Protocol 2: Dansylation of this compound

A. Reagents and Materials

  • This compound (analyte standard or extracted sample)

  • Dansyl Chloride, ≥99% purity

  • Acetonitrile (ACN), HPLC grade

  • Sodium Bicarbonate Buffer (100 mM, pH 10.0)

  • Sodium Hydroxide (NaOH) solution (250 mM)

  • Formic Acid (2 M in ACN)

  • 2 mL amber screw-cap reaction vials with PTFE-lined septa (Dansyl chloride is light-sensitive)

  • Heating block or water bath

  • HPLC system with Fluorescence Detector (FLD)

B. Reagent Preparation

  • Dansyl Chloride Solution (10 mg/mL): Dissolve 100 mg of Dansyl Chloride in 10 mL of ACN. Prepare fresh daily and store in an amber vial.

  • Sodium Bicarbonate Buffer (100 mM, pH 10.0): Dissolve 0.84 g of sodium bicarbonate in 100 mL of ultrapure water. Adjust pH to 10.0 with 1 M NaOH.

C. Derivatization Procedure

  • Pipette 100 µL of the sample or standard solution into a 2 mL amber vial.

  • Add 200 µL of 100 mM Sodium Bicarbonate Buffer (pH 10.0). The alkaline condition is crucial for deprotonating the amine and phenol groups, making them nucleophilic. [5]3. Add 200 µL of the 10 mg/mL Dansyl Chloride solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial at 60°C for 60 minutes in a heating block. [10]6. After incubation, cool the vial to room temperature.

  • Quenching (Optional but Recommended): To consume excess Dansyl Chloride, add 50 µL of 250 mM NaOH and heat for 10 min at 40°C. [10]Then, neutralize by adding 50 µL of 2 M formic acid in ACN. [10]This step reduces potential interference from the hydrolyzed reagent.

  • The sample is now ready for injection into the HPLC.

Table 2: Suggested HPLC-FLD Parameters
ParameterValueRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard high-performance LC system.
Detector Fluorescence Detector (FLD)Essential for detecting the dansylated derivative.
Excitation λ 340 nmCommon excitation wavelength for dansyl derivatives. [7]
Emission λ 455 nm or 520-540 nmEmission maximum can vary; 455 nm is a good starting point. [7]
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)The hydrophobic dansyl group provides strong retention on C18 phases. [5]
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous mobile phase.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic mobile phase.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Column Temp. 35°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Gradient Elution 30% B to 95% B over 20 min, hold 5 min, re-equilibrateA gradient is required to elute the highly retained dansylated derivative and clean the column.

Conclusion and Best Practices

The successful chromatographic analysis of this compound is critically dependent on proper derivatization.

  • For GC-MS analysis , silylation with BSTFA is a robust method that yields a volatile and thermally stable derivative suitable for separation and mass spectral identification. The primary experimental consideration is the rigorous exclusion of moisture.

  • For high-sensitivity HPLC analysis , pre-column derivatization with Dansyl Chloride is the method of choice. It transforms the analyte into a highly fluorescent product, enabling trace-level quantification with excellent selectivity.

For both protocols, the use of an appropriate internal standard added before the derivatization step is highly recommended for achieving the highest accuracy and precision in quantitative analysis. [11]The choice between these methods will depend on the specific analytical goals, sample matrix, and available instrumentation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards.
  • Coutts, R. T., Hargesheimer, E. E., Pasutto, F. M., & Baker, G. B. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography.
  • Guo, K., & Li, L. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • BenchChem. (2025). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization.
  • SIELC. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
  • Analyst (RSC Publishing). (n.d.). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography.
  • PubChem. (n.d.). This compound.
  • Phenomenex. (n.d.). A guide to derivatization reagents for GC.
  • Sigma-Aldrich. (n.d.). BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).
  • BenchChem. (n.d.). Application Note and Protocol: Derivatization of 4-(2-(pyrrolidin-1-yl)ethyl)phenol for GC-MS Analysis.
  • Chhanikar, A. S., et al. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.
  • Hsu, F. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Regis Technologies. (n.d.). GC Derivatization.
  • SpecialChem. (n.d.). Optimizing Chemical Analysis: The Role of BSTFA as a GC Derivatization Agent.
  • Al-Ghannam, S. M. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • GL Sciences. (n.d.). LB805 - Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride).
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  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • Zhang, C., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478.
  • Chemistry LibreTexts. (2021). Acylation of Alcohols and Amines.
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  • ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
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Application Notes & Protocols: The Strategic Use of 2-Amino-4-ethylphenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Amino-4-ethylphenol is a bifunctional aromatic compound of significant interest to the synthetic chemist. Possessing both a nucleophilic amino group and a reactive phenolic hydroxyl group ortho to each other, it serves as a versatile and powerful building block for constructing complex molecular architectures. Its utility spans the synthesis of heterocyclic scaffolds, azo dyes, and Schiff bases, which are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth exploration of its reactivity, supported by detailed, field-proven protocols designed for researchers and professionals in drug development and chemical synthesis.

Introduction: Chemical Profile and Strategic Value

This compound (CAS: 94109-11-2) is an aromatic phenol substituted with an amino group at position 2 and an ethyl group at position 4.[3] The strategic placement of the amino and hydroxyl functionalities allows for a diverse range of chemical transformations, making it a valuable starting material for diversity-oriented synthesis.[4]

The electron-donating nature of both the hydroxyl and amino groups activates the aromatic ring for electrophilic substitution, while their nucleophilicity is central to condensation and substitution reactions. The ethyl group at the para-position provides a moderate lipophilic character to its derivatives. Understanding the interplay of these functional groups is key to exploiting this molecule's full synthetic potential.

Property Value Source
Molecular Formula C₈H₁₁NO[3]
Molecular Weight 137.18 g/mol [3]
Appearance Solid (form)
SMILES CCC1=CC=C(O)C(N)=C1[3]
InChI Key LUKYIMOTPSTGQB-UHFFFAOYSA-N[3]

Core Application: Synthesis of Benzoxazole Scaffolds

The ortho-disposition of the amino and hydroxyl groups makes this compound an ideal precursor for the synthesis of 2-substituted-6-ethylbenzoxazoles. Benzoxazoles are a privileged heterocyclic motif found in numerous biologically active compounds, including antimicrobial and anticancer agents. The most common synthetic route is the condensation reaction with carboxylic acids or their derivatives.

Mechanistic Rationale

The synthesis proceeds via a condensation-cyclization cascade. Initially, the more nucleophilic amino group attacks the activated carboxyl carbon of an aromatic aldehyde (after in-situ oxidation) or a carboxylic acid (under harsh conditions) to form an amide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the phenolic hydroxyl group onto the amide carbonyl, followed by dehydration, yields the stable benzoxazole ring system. The use of a mild oxidizing agent like di-tert-butyl-diperoxy-azodicarboxylate (DBAD) with an aldehyde is an efficient modern approach.

Workflow for Benzoxazole Synthesis

workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve this compound and Aldehyde in Toluene B Add DBAD solution dropwise at 0°C A->B Under N2 atmosphere C Warm to Room Temp. Stir for 12-18h B->C D Monitor progress by TLC C->D Eluent: Hexane/EtOAc E Concentrate under reduced pressure D->E Upon completion F Purify crude product via column chromatography E->F G Characterize pure 6-ethyl-2-arylbenzoxazole F->G NMR, MS, IR

Caption: Workflow for 2-Aryl-6-ethylbenzoxazole Synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2-(4-chlorophenyl)-6-ethylbenzoxazole.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.05 eq)

  • Di-tert-butyl-diperoxy-azodicarboxylate (DBAD) (1.1 eq)

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and 4-chlorobenzaldehyde (1.05 mmol) in 10 mL of anhydrous toluene.

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Add a solution of DBAD (1.1 mmol) in 5 mL of toluene dropwise over 15 minutes. Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a 9:1 Hexane/Ethyl Acetate eluent system. The disappearance of the starting aminophenol spot indicates completion.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (starting from 100:0 to 95:5).

  • Characterization: Combine the fractions containing the pure product and concentrate in vacuo. Characterize the final product, 2-(4-chlorophenyl)-6-ethylbenzoxazole, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Azo Dye Synthesis

This compound is an excellent coupling component for the synthesis of azo dyes, a large and commercially important class of colored compounds.[5] The synthesis involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction.

Reaction Mechanism: Diazotization and Azo Coupling
  • Diazotization: A primary arylamine (e.g., aniline) is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, at low temperatures (0-5°C). This converts the amino group into a highly electrophilic diazonium salt.

  • Azo Coupling: The diazonium salt is then added to a solution of this compound. As a highly activated aromatic ring, the phenol undergoes electrophilic aromatic substitution, typically at the position para to the powerful hydroxyl activating group (position 5). The result is the formation of a colored azo compound.

mechanism cluster_coupling Step 2: Azo Coupling Aniline Aniline Benzenediazonium ion Benzenediazonium ion Aniline->Benzenediazonium ion NaNO2, HCl 0-5°C Azo Dye Product Azo Dye Product Benzenediazonium ionthis compound Benzenediazonium ionthis compound Benzenediazonium ionthis compound->Azo Dye Product Electrophilic Aromatic Substitution

Caption: Two-step synthesis of an azo dye.

Protocol: Synthesis of an Orange Azo Dye

Objective: To synthesize 4-((E)-phenyldiazenyl)-2-amino-4-ethylphenol.

Materials & Reagents:

ReagentM.W.Quantity (mmol)Mass/Volume
Aniline93.13100.93 g
Sodium Nitrite (NaNO₂)69.0010.50.72 g
Hydrochloric Acid (conc.)36.46~30~2.5 mL
This compound137.18101.37 g
Sodium Hydroxide40.00As needed-
Water & Ice---

Protocol:

  • Diazonium Salt Preparation:

    • In a 250 mL beaker, dissolve aniline (10 mmol) in a mixture of concentrated HCl (2.5 mL) and water (25 mL).

    • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 10 mL H₂O). Safety Note: The addition must be slow to maintain the low temperature, as diazonium salts are unstable and can decompose explosively at higher temperatures. Maintain a positive test for nitrous acid with starch-iodide paper.

  • Coupling Component Preparation:

    • In a separate 400 mL beaker, dissolve this compound (10 mmol) in 50 mL of 5% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5°C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold alkaline solution of this compound with vigorous stirring.

    • A brightly colored orange precipitate should form immediately.

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Collect the solid dye by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the pure azo dye.

    • Dry the purified product in a vacuum oven at 60°C.

Application in Schiff Base Formation

The amino group of this compound readily undergoes condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is fundamental in constructing ligands for metal complexes and as intermediates for more complex molecules.[6]

General Protocol for Schiff Base Synthesis

This protocol describes the synthesis of a Schiff base from this compound and salicylaldehyde.

Protocol:

  • Dissolve this compound (10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.[6]

  • Add salicylaldehyde (10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst. Causality Note: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[6]

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The Schiff base product often crystallizes out of the solution.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Safety & Handling

Users should treat this compound with appropriate caution. It is classified as an acute toxicant (oral) and requires proper personal protective equipment (PPE), including gloves and safety glasses. All reactions should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90296404, 2-Amino-4-[ethyl(methyl)amino]phenol.
  • Stoltz, B. M. (n.d.). Synthesis of Organic Building Blocks and Synthetic Strategies Toward Aleutianamine. CaltechTHESIS.
  • MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
  • Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
  • National Center for Biotechnology Information. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 721885, this compound.
  • Google Patents. (n.d.). CN105566182B - A kind of 2 amino 4(Ethylsulfonyl)The synthetic method of phenol.
  • National Center for Biotechnology Information. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity.
  • National Center for Biotechnology Information. (n.d.). Total synthesis and development of bioactive natural products.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7264, 2-Amino-4-methylphenol.
  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154384774, 2-Amino-4-[1-hydroxy-1-(methylamino)ethyl]phenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016365, 2-(Ethylamino)-4-methylphenol.
  • The Royal Society of Chemistry. (n.d.). Simple and Fast Protocol for Synthesis of 2-amino-4-(4-formylphenyl)-4H-chromene-3-carbonitrile to Developed an Optical Immunoa.
  • YouTube. (2016). Chapter 21 Part 2 - Phenol Reaction Mechanisms.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 2-Amino-5-ethylphenol Hydrochloride in Dye Synthesis.
  • ResearchGate. (n.d.). Synthesis of 2-amino-4H-chromen-4-ylphosphonates and β-phosphonomalonates via tandem Knoevenagel–Phospha-Michael reaction and antimicrobial evaluation of newly synthesized β-phosphonomalonates.

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Application Notes & Protocols: 2-Amino-4-ethylphenol as a Versatile Intermediate in Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Amino-4-ethylphenol as a versatile intermediate in pharmaceutical synthesis.

Abstract: this compound (A4EP) is an aromatic compound featuring ortho-substituted amino and hydroxyl functional groups, making it a highly reactive and valuable building block in organic synthesis. Its structure is a precursor to a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry. This guide provides an in-depth look at the physicochemical properties of A4EP, outlines a representative synthetic protocol for its preparation, and details its application in the synthesis of a 6-ethyl-1,3-benzothiazole scaffold, a privileged structure in drug discovery. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure reaction success and product purity.

Compound Profile: this compound (A4EP)

This compound is a substituted aniline and hydroxytoluene derivative.[1] The strategic placement of the amino and hydroxyl groups allows for facile cyclization reactions to form various heterocyclic systems. Its ethyl group at the 4-position provides a lipophilic handle that can be crucial for modulating the pharmacokinetic properties of a final active pharmaceutical ingredient (API).

Physicochemical and Safety Data

Properly understanding the properties and hazards of a starting material is critical for safe and effective laboratory operations.

PropertyValueReference
CAS Number 94109-11-2[2]
Molecular Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [2]
Appearance Solid
SMILES CCC1=CC=C(O)C(N)=C1[2]
InChI Key LUKYIMOTPSTGQB-UHFFFAOYSA-N[2]

Safety Profile: this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[3]

Synthesis of this compound: A Representative Protocol

While A4EP is commercially available, understanding its synthesis provides context for potential impurities and quality control. A common and logical route is the selective reduction of a nitrophenol precursor.

Synthetic Pathway Overview

The synthesis can be envisioned as a two-step process starting from the readily available 4-ethylphenol:

  • Nitration: Regioselective nitration of 4-ethylphenol to yield 4-ethyl-2-nitrophenol. The directing effects of the hydroxyl and ethyl groups favor substitution at the ortho position to the hydroxyl group.

  • Reduction: Selective reduction of the nitro group of 4-ethyl-2-nitrophenol to an amine, yielding the final product, this compound.

G 4-Ethylphenol 4-Ethylphenol 4-Ethyl-2-nitrophenol 4-Ethyl-2-nitrophenol 4-Ethylphenol->4-Ethyl-2-nitrophenol This compound This compound 4-Ethyl-2-nitrophenol->this compound

Caption: Synthetic pathway for this compound.

Protocol: Reduction of 4-Ethyl-2-nitrophenol

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.[4][5]

Materials:

  • 4-Ethyl-2-nitrophenol

  • Iron powder (Fe), fine grade

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 5 L three-necked flask, mechanical stirrer, reflux condenser, thermometer

Procedure:

  • Setup: In the 5 L flask, create a suspension of iron powder (3 molar equivalents) in a 1:1 mixture of ethanol and water.

  • Acidification: Begin stirring and slowly add concentrated HCl (0.5 molar equivalents) to activate the iron surface. An exotherm may be observed.

  • Addition of Nitro Compound: Heat the mixture to 70-80°C. Add the 4-ethyl-2-nitrophenol (1 molar equivalent) portion-wise, ensuring the temperature does not exceed 90°C. The causality here is to maintain a controlled reaction rate; a runaway exotherm can lead to side products and safety hazards.

  • Reaction Monitoring: After the addition is complete, maintain the mixture at reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts.

  • Neutralization & Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Extract the aqueous layer three times with ethyl acetate. The neutralization is crucial as the product is an amine, which would be protonated and water-soluble at low pH.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Application in Pharmaceutical Synthesis: The Benzothiazole Scaffold

Benzothiazoles and their 2-amino derivatives are core structures in numerous pharmacologically active molecules, exhibiting a wide range of biological activities.[6] The ortho-aminophenol moiety of A4EP is an ideal starting point for constructing this scaffold.

Synthesis of 2-Amino-6-ethyl-1,3-benzothiazole

This protocol describes the Hugershoff reaction, a classic and reliable method for synthesizing 2-aminobenzothiazoles from anilines using a thiocyanate salt and bromine.

Materials:

  • This compound (A4EP)

  • Potassium Thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice bath, magnetic stirrer, addition funnel

Procedure:

  • Dissolution: Dissolve this compound (1 molar equivalent) and potassium thiocyanate (2.2 molar equivalents) in glacial acetic acid in a flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5°C. The acidic medium facilitates the reaction and keeps the reagents in solution.

  • Bromination: In a separate addition funnel, prepare a solution of bromine (1.1 molar equivalents) in glacial acetic acid. Add this bromine solution dropwise to the cooled, stirring reaction mixture. The rate of addition is critical to control the exotherm and prevent the formation of poly-brominated side products. A deep red-brown color will persist during the addition.

  • Reaction: After the bromine addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Precipitation: Pour the reaction mixture into a large beaker of ice water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid and inorganic salts.

  • Purification: The crude product is often contaminated with starting material and side products. It can be purified by dissolving it in dilute HCl, filtering to remove insoluble impurities, and then re-precipitating the free base by adding a solution of ammonium hydroxide. Further purification can be achieved by recrystallization from ethanol.

G cluster_reaction Synthesis of a Benzothiazole Scaffold A4EP This compound Intermediate Thiocyanato Intermediate A4EP->Intermediate 1. KSCN, Br₂ 2. Acetic Acid Product 2-Amino-6-ethyl-1,3-benzothiazole Intermediate->Product Intramolecular Cyclization

Caption: Reaction scheme for benzothiazole synthesis from A4EP.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized intermediate is a non-negotiable step in pharmaceutical development. A multi-pronged analytical approach ensures the material meets the required specifications.

Standard Analytical Protocol
  • Chromatographic Purity (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the compound and quantify any impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) is a standard starting point.[7][8]

  • Identity Confirmation (MS): Mass spectrometry, often coupled with HPLC (LC-MS), confirms the molecular weight of the synthesized compound.

  • Structural Elucidation (NMR): Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical structure, confirming the connectivity of atoms and the success of the transformation.

  • Functional Group Analysis (FTIR): Fourier-transform infrared spectroscopy can confirm the presence of key functional groups (e.g., N-H and O-H stretches in the starting material) and their transformation (e.g., the characteristic vibrations of the benzothiazole ring system in the product).[9]

G cluster_analysis Analytical Methods Start Synthesized Crude Product TLC TLC Analysis (Reaction Check) Start->TLC Purification Purification (Recrystallization / Chromatography) TLC->Purification FinalProduct Purified Intermediate Purification->FinalProduct HPLC HPLC Purity (%) FinalProduct->HPLC MS LC-MS (Mass Confirmation) FinalProduct->MS NMR NMR (Structure Elucidation) FinalProduct->NMR FTIR FTIR (Functional Groups) FinalProduct->FTIR

Caption: Standard analytical workflow for intermediate validation.

Conclusion

This compound represents a valuable and versatile intermediate for pharmaceutical synthesis. Its inherent reactivity, stemming from the ortho-amino phenol structure, provides a direct route to privileged heterocyclic scaffolds like benzothiazoles. By employing robust synthetic protocols and a comprehensive analytical workflow, researchers can confidently utilize A4EP as a foundational building block in the development of novel therapeutic agents. The protocols and insights provided herein serve as a guide for scientists engaged in drug discovery and process development, enabling the efficient and reliable synthesis of complex molecular architectures.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-4-methylphenol: A Versatile Intermediate for Chemical Synthesis.
  • Google Patents. (n.d.). CN105566182B - A kind of 2 amino 4 (Ethylsulfonyl) The synthetic method of phenol.
  • Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
  • Wikipedia. (n.d.). Ethoxzolamide.
  • PubChem. (n.d.). 2-Amino-4-methylphenol.
  • PubChem. (n.d.). 2-(Ethylamino)-4-methylphenol.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
  • Wikipedia. (n.d.). 4-Ethylphenol.
  • PubChem. (n.d.). Ethoxzolamide.
  • PubChem. (n.d.). This compound.
  • MDPI. (2022). Hyaluronic Acid-Palmitate Nanoparticle Delivery of Carbonic Anhydrase Inhibitors Impairs Growth and Early Metabolism in Escherichia coli Through β.
  • chemeurope.com. (n.d.). Ethoxzolamide.
  • PubChem. (n.d.). 2-Amino-4-[2-(methylamino)ethyl]phenol.
  • National Institutes of Health. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion.
  • ResearchGate. (2007). Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector.
  • ResearchGate. (2009). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 2-Amino-5-ethylphenol Hydrochloride in Dye Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis.
  • National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • National Institutes of Health. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
  • National Institutes of Health. (n.d.). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants.
  • National Institutes of Health. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino).
  • ResearchGate. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives.

Sources

Application of 2-Amino-4-ethylphenol in dye manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Amino-4-ethylphenol in Dye Manufacturing

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a critical intermediate in the synthesis of dyes. The protocols and insights herein are grounded in established chemical principles to ensure technical accuracy and reproducibility.

Introduction: The Strategic Importance of this compound

This compound is a versatile aromatic intermediate essential for the manufacturing of a range of synthetic dyes.[1] Its unique molecular architecture, featuring an amino group, a hydroxyl group, and an ethyl substituent on a benzene ring, makes it a valuable precursor for producing vibrant and durable colors.[2] It functions primarily as a diazo component in the synthesis of azo dyes and as a primary intermediate or "developer" in oxidative hair dye formulations.[2][3]

The strategic positioning of its functional groups dictates its reactivity. The primary amino group is the reactive site for diazotization, a cornerstone reaction for producing azo compounds.[2][4] The hydroxyl group, an auxochrome, influences the final color and fastness properties of the dye. The purity of this compound is paramount, as it directly correlates with the quality, color intensity, and stability of the final dye product.[1]

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 94109-11-2[5]
Molecular Formula C₈H₁₁NO[5]
Molecular Weight 137.18 g/mol [5]
Appearance Solid[5]
SMILES CCC1=CC=C(O)C(N)=C1[5]
InChI Key LUKYIMOTPSTGQB-UHFFFAOYSA-N[5]

Core Chemical Principles and Reaction Mechanisms

The application of this compound in dye synthesis is predominantly centered on two key reaction pathways: Azo Coupling and Oxidative Coupling .

Azo Dye Synthesis via Diazotization and Coupling

Azo dyes represent the largest class of synthetic colorants, characterized by the presence of an azo group (–N=N–) linking two aromatic rings. The synthesis is a robust two-step process.[6]

Step 1: Diazotization The primary aromatic amino group of this compound is converted into a highly reactive diazonium salt. This reaction is conducted in the presence of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4]

  • Causality: This reaction must be performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. At higher temperatures, the salt readily decomposes, losing nitrogen gas (N₂) and yielding undesired byproducts.[6] The strong acid creates the necessary acidic environment for the formation of the nitrosating agent.

Step 2: Azo Coupling The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, naphthols, or aromatic amines).[7] The diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.[2]

  • Causality: The pH of the reaction medium is critical. The coupling reaction's rate and position of substitution on the coupling component are highly pH-dependent. For phenolic couplers, the reaction is typically carried out under slightly alkaline conditions to deprotonate the hydroxyl group, thereby activating the ring for electrophilic attack.

Azo_Dye_Synthesis_Mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A4EP This compound Reagents1 NaNO₂ + HCl (aq) 0-5 °C Diazonium Arenediazonium Salt (Electrophile) AzoDye Azo Dye Product Diazonium->AzoDye Coupler Coupling Component (e.g., 2-Naphthol)

Caption: Mechanism of Azo Dye Synthesis.

Oxidative Dye Formation (Hair Dyes)

In oxidative hair coloring, this compound can act as a primary intermediate or "developer." It does not impart color directly but reacts with a "coupler" (e.g., resorcinol, m-aminophenol) in the presence of an oxidizing agent, typically hydrogen peroxide.[3][8] This oxidation process leads to the formation of larger, stable chromophoric molecules that are trapped within the hair shaft, providing a permanent color.[2]

Experimental Protocols: Synthesis and Characterization

The following protocols provide a comprehensive workflow for synthesizing and characterizing a representative azo dye using this compound.

Protocol 1: Synthesis of an Azo Dye via Diazotization and Coupling

This protocol details the synthesis of an azo dye by diazotizing this compound and coupling it with 2-naphthol, a common coupling component. This procedure is adapted from established methods for similar aromatic amines.[6][9]

Materials and Reagents

ReagentCAS No.Molarity/PurityAmountSupplier
This compound94109-11-2>98%1.37 g (0.01 mol)Sigma-Aldrich
Hydrochloric Acid (HCl)7647-01-037% (conc.)2.5 mLFisher Scientific
Sodium Nitrite (NaNO₂)7632-00-0>99%0.76 g (0.011 mol)Acros Organics
2-Naphthol135-19-3>99%1.44 g (0.01 mol)Alfa Aesar
Sodium Hydroxide (NaOH)1310-73-2>98%2.0 gVWR Chemicals
Distilled Water7732-18-5-~200 mL-
Ice--As needed-
Starch-Iodide Paper----

Experimental Workflow

Experimental_Workflow prep 1. Reagent Preparation diazo 2. Diazotization of This compound prep->diazo coupling 3. Azo Coupling with 2-Naphthol diazo->coupling isolate 4. Isolation & Purification coupling->isolate char 5. Characterization isolate->char

Caption: Overall Experimental Workflow.

Step-by-Step Procedure:

Part A: Diazotization of this compound

  • Preparation: In a 250 mL beaker, create a suspension of this compound (1.37 g, 0.01 mol) in a mixture of distilled water (20 mL) and concentrated hydrochloric acid (2.5 mL).

    • Rationale: The acid protonates the amino group, forming the hydrochloride salt, which is more soluble and reactive for the subsequent step.

  • Cooling: Place the beaker in an ice-salt bath and stir continuously until the temperature of the suspension drops to 0–5 °C.

    • Rationale: Low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed.[6]

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.76 g, 0.011 mol) in 10 mL of cold distilled water. Add this sodium nitrite solution dropwise to the cold aminophenol suspension over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

    • Rationale: Slow, dropwise addition helps control the exothermic reaction and maintain the low temperature required for diazonium salt stability. A slight excess of NaNO₂ ensures complete conversion of the amine.

  • Completion Check: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 20 minutes. To confirm the completion of diazotization, test a drop of the reaction mixture on starch-iodide paper. The paper should turn blue, indicating the presence of excess nitrous acid.[6]

    • Rationale: This test confirms that enough nitrous acid was present to diazotize all the primary amine. The resulting cold solution contains the electrophilic diazonium salt and should be used immediately.

Part B: Azo Coupling with 2-Naphthol

  • Coupler Preparation: In a separate 500 mL beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in 40 mL of a 5% aqueous sodium hydroxide solution.

    • Rationale: The basic solution deprotonates the hydroxyl group of 2-naphthol, forming the highly activated naphthoxide ion, which is a potent nucleophile for the coupling reaction.

  • Cooling: Cool this solution to 0–5 °C in an ice-salt bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate (the azo dye) should form immediately.

    • Rationale: Vigorous stirring ensures efficient mixing of the reactants. Maintaining a low temperature throughout the addition minimizes side reactions.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • Isolation: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the solid product on the filter with plenty of cold distilled water to remove any unreacted starting materials and inorganic salts. Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature (<50 °C).

Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

HazardPrecautionReference
Corrosive Acids/Bases Wear chemical-resistant gloves, safety goggles, and a lab coat. Ensure eyewash stations and safety showers are accessible.[10]
Toxic/Irritant Chemicals Avoid inhalation of dust or vapors. Do not allow direct contact with skin or eyes.
Unstable Diazonium Salts CRITICAL: Diazonium salts can be explosive when isolated in a dry, solid state. Always keep them in a cold aqueous solution and use them immediately after preparation. Do not attempt to isolate the diazonium salt.[6]
General Handling Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling chemicals.
Protocol 2: Characterization of the Synthesized Azo Dye

After synthesis and purification, the identity and purity of the dye should be confirmed using standard analytical techniques.

  • UV-Visible Spectroscopy:

    • Procedure: Dissolve a small, accurately weighed sample of the dye in a suitable solvent (e.g., ethanol or DMF). Record the absorption spectrum over the range of 350-700 nm.

    • Expected Result: A strong absorption band (λmax) in the visible region (typically 400-600 nm) is characteristic of the extended π-conjugation in azo dyes.[11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Procedure: Obtain an FT-IR spectrum of the solid dye sample, typically using a KBr pellet or an ATR accessory.

    • Expected Result: Confirmation of the azo linkage and other functional groups.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupSignificanceReference
~3400 (broad)O-H stretchConfirms presence of the hydroxyl group.[12]
~1500N=N stretchKey indicator of the azo group formation.[11]
~1600, ~1450C=C stretchAromatic ring vibrations.[13]
~1200C-O stretchPhenolic C-O bond.[13]

Conclusion

This compound is a foundational intermediate for the synthesis of azo and oxidative dyes. The protocols detailed in this guide, based on the fundamental principles of diazotization and azo coupling, provide a reliable framework for laboratory-scale synthesis. Mastery of the critical parameters, particularly temperature control during diazotization and pH management during coupling, is essential for achieving high yields of pure, vibrant dyes. Adherence to strict safety protocols is non-negotiable, especially when handling potentially unstable diazonium salt intermediates.

References

  • The Vital Role of 2-Amino-4-methylphenol in Modern Dye Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
  • Walker, G. J. Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic acid. Master's Theses.
  • The Role of 2-Amino-5-ethylphenol Hydrochloride in Dye Synthesis. Gesynthem. [Online] January 06, 2026.
  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. [Online] August 07, 2025.
  • P-aminophenol substitute and its use in oxidation dye formulations. Google Patents.
  • The Synthesis of Azo Dyes. Thompson Rivers University.
  • 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds. Google Patents.
  • Synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on polyester fibre. Semantic Scholar.
  • METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL. Google Patents.
  • I. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid. Digital Commons @ NJIT.
  • Substituted p-aminophenol, process of preparation and use in dyeing hair. Google Patents.
  • Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal.
  • Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. Semantic Scholar.
  • A kind of 2 amino 4 (Ethylsulfonyl) The synthetic method of phenol. Google Patents.
  • Synthesis And Application Of Heterocyclic Disperse And Acid Dyes Derived From 2-Aminothiophene And Conventional Amines As The Diazo Components. ijarp.org.
  • The chemistry and application of dyes. Semantic Scholar.
  • Diazotisation. Organic Chemistry Portal.
  • Analytical Methods for the Characterization of Organic Dyes in Artworks and in Historical Textiles. Semantic Scholar. [Online] July 07, 2009.
  • Basic dye intermediates. Amogh Chemicals.
  • 2-AMINO-4-NITROPHENOL. NCBI Bookshelf.
  • What are the Dyestuff Intermediates? Code Concepts.
  • Synthesis and Characteristics of Some Organic Dyes. Prime Scholars.
  • MATERIAL SAFETY DATA SHEET. BEST DYE CHEM.
  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI.
  • Synthesis and Characterization of 2-amino 1,3,4-thiadiazole Based Azo Dyes. International Journal of Scientific Research in Science and Technology.
  • Dyes Intermediates. Ferrox Chemicals Pvt. Ltd.
  • Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. EPA NEPIC.

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Synthesis of 2-Amino-4-ethylphenol: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the laboratory synthesis of 2-Amino-4-ethylphenol, a valuable substituted phenol derivative with applications in the development of pharmaceuticals and other specialty chemicals. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, two-step synthetic pathway with in-depth explanations of the experimental choices, safety considerations, and characterization methods.

The synthesis commences with the regioselective nitration of the readily available starting material, 4-ethylphenol, to yield the intermediate 2-nitro-4-ethylphenol. This is followed by the reduction of the nitro group to the corresponding amine, affording the target molecule, this compound. This guide emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical principles.

I. Chemical and Physical Properties

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is presented below.

CompoundChemical FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
4-EthylphenolC₈H₁₀O122.16White solid45.1
2-Nitro-4-ethylphenolC₈H₉NO₃167.16Yellowish solidNot readily available
This compoundC₈H₁₁NO137.18SolidNot readily available

II. Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the electrophilic nitration of 4-ethylphenol, followed by the reduction of the nitro intermediate.

Synthesis_Workflow Start 4-Ethylphenol Intermediate 2-Nitro-4-ethylphenol Start->Intermediate Step 1: Nitration (HNO₃, H₂SO₄) Final This compound Intermediate->Final Step 2: Reduction (SnCl₂·2H₂O, HCl)

Caption: Overall synthetic workflow for the preparation of this compound.

III. Safety Precautions

A thorough understanding of the hazards associated with all chemicals is mandatory before commencing any experimental work. Material Safety Data Sheets (MSDS) for each reagent must be consulted.

  • 4-Ethylphenol: Harmful if swallowed and causes skin irritation.[1] Avoid contact with skin and eyes.

  • Nitric Acid (Concentrated): Highly corrosive and a strong oxidizing agent.[2][3][4][5][6] Causes severe skin burns and eye damage.[2][3][4][5][6] May intensify fire.[2][3][5][6] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Sulfuric Acid (Concentrated): Extremely corrosive. Causes severe skin and eye burns. Reacts violently with water, releasing significant heat. Always add acid to water, never the other way around.

  • Tin(II) Chloride (SnCl₂): Harmful if swallowed and causes severe skin burns and eye damage.[7][8][9][10] May cause an allergic skin reaction.[9] Handle with care, avoiding dust inhalation.

  • Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Respiratory irritant. Handle in a fume hood with appropriate PPE.

General Laboratory Safety:

  • Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and suitable gloves.

  • All manipulations involving volatile, corrosive, or toxic substances must be performed in a certified chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Have appropriate spill kits available for acids and organic solvents.

IV. Experimental Protocol

Step 1: Synthesis of 2-Nitro-4-ethylphenol

This step involves the electrophilic aromatic substitution of 4-ethylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. To favor the formation of the desired 2-nitro isomer, the reaction is carried out at a low temperature.

Materials:

  • 4-Ethylphenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-salt bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-ethylphenol (1 equivalent) in dichloromethane.

  • Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (1.1 equivalents) while maintaining the temperature below 10 °C.[11]

  • Slowly add the nitrating mixture dropwise to the stirred solution of 4-ethylphenol over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0-5 °C.[11]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with cold water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-nitro-4-ethylphenol. The product can be purified by column chromatography if necessary.[7]

Step 2: Synthesis of this compound

The reduction of the nitro group to an amine is a common transformation in organic synthesis. Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and effective method for this conversion.

Materials:

  • 2-Nitro-4-ethylphenol

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the crude 2-nitro-4-ethylphenol (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (approximately 4-5 equivalents) to the solution.

  • Carefully add concentrated hydrochloric acid to the mixture. The reaction is often exothermic.

  • Heat the reaction mixture to reflux (around 78 °C for ethanol) and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.[12]

  • Filter the mixture to remove the tin salts. Wash the precipitate with ethyl acetate.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

V. Purification and Characterization

Purification: The crude this compound can be purified by recrystallization.[13][14] A suitable solvent system can be determined by testing the solubility of the crude product in various solvents. A common technique is to dissolve the compound in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly to form crystals. A solvent pair system (e.g., ethanol/water or ethyl acetate/hexane) may also be effective.[13]

Characterization: The identity and purity of the synthesized 2-nitro-4-ethylphenol and this compound should be confirmed using standard analytical techniques.

Expected Characterization Data for 2-Nitro-4-ethylphenol:

  • ¹H NMR: Expected signals include a triplet and a quartet for the ethyl group, distinct signals for the aromatic protons, and a broad singlet for the phenolic proton.[7]

  • ¹³C NMR: Signals corresponding to the eight carbon atoms, including those of the aromatic ring and the ethyl group.[7]

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch (broad, ~3200-3600 cm⁻¹), aromatic C-H stretch, and the symmetric and asymmetric stretches of the nitro group (~1500-1560 cm⁻¹ and ~1300-1370 cm⁻¹).[7]

Expected Characterization Data for this compound:

  • ¹H NMR: A triplet and a quartet for the ethyl group, distinct signals for the aromatic protons, a broad singlet for the phenolic -OH, and a broad singlet for the amino -NH₂ protons.

  • ¹³C NMR: Signals corresponding to the eight carbon atoms of the molecule.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch, N-H stretches of the primary amine (two bands, ~3300-3500 cm⁻¹), and aromatic C-H and C=C stretches. The strong nitro group absorptions will be absent.

  • Melting Point: A sharp melting point range for the purified solid product should be determined and compared to literature values if available.

VI. Mechanistic Insights

Step 1: Electrophilic Nitration The nitration of 4-ethylphenol proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich phenol ring then acts as a nucleophile, attacking the nitronium ion. The hydroxyl group of the phenol is a strong ortho-, para-director, meaning it directs the incoming electrophile to the positions ortho and para to it. Since the para position is already occupied by the ethyl group, substitution occurs primarily at the ortho positions.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO₃H₂SO₄ HNO₃H₂SO₄ H₂O-NO₂⁺HSO₄⁻ H₂O-NO₂⁺HSO₄⁻ HNO₃H₂SO₄->H₂O-NO₂⁺HSO₄⁻ H₂O-NO₂⁺ H₂O-NO₂⁺ NO₂⁺H₂O NO₂⁺H₂O H₂O-NO₂⁺->NO₂⁺H₂O 4-EthylphenolNO₂⁺ 4-EthylphenolNO₂⁺ Arenium Ion Intermediate Arenium Ion Intermediate 4-EthylphenolNO₂⁺->Arenium Ion Intermediate 2-Nitro-4-ethylphenolH⁺ 2-Nitro-4-ethylphenolH⁺ Arenium Ion Intermediate->2-Nitro-4-ethylphenolH⁺

Caption: Simplified mechanism of the nitration of 4-ethylphenol.

Step 2: Reduction of the Nitro Group The reduction of the nitro group with tin(II) chloride in acidic medium is a complex process involving a series of electron and proton transfers. The Sn(II) is oxidized to Sn(IV) while the nitrogen atom of the nitro group is reduced from a higher oxidation state to the -2 oxidation state in the amine. The acidic conditions are necessary to protonate the intermediates in the reduction pathway.

VII. References

  • BenchChem. (2025). An In-depth Technical Guide to 2-Ethyl-4-nitrophenol. Retrieved from BenchChem website.[7]

  • BenchChem. (2025). 2-Ethyl-4-nitrophenol | CAS 34105-70-9. Retrieved from BenchChem website.[11]

  • Thermo Fisher Scientific. (2009). Tin(II) chloride, anhydrous - SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[7]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethylphenol, 97%. Retrieved from Cole-Parmer website.

  • MilliporeSigma. (2024). Tin(II) chloride - SAFETY DATA SHEET. Retrieved from MilliporeSigma website.[9]

  • MilliporeSigma. (2024). Nitric acid - SAFETY DATA SHEET. Retrieved from MilliporeSigma website.[2]

  • Exposome-Explorer. (n.d.). MATERIAL SAFETY DATA SHEET Tin(II) chloride. Retrieved from Exposome-Explorer website.[10]

  • Flinn Scientific. (2014). Sodium Nitrite Safety Data Sheet (SDS). Retrieved from Flinn Scientific website.

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from r/chemhelp subreddit.[12]

  • Fisher Scientific. (2009). SAFETY DATA SHEET - Nitric acid (65 - 70%). Retrieved from Fisher Scientific website.[5]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-Ethylphenol. Retrieved from Chemos website.[1]

  • Carl ROTH. (2022). Safety Data Sheet: Nitric acid. Retrieved from Carl ROTH website.[4]

  • Flinn Scientific. (2014). Tin(II) Chloride SDS (Safety Data Sheet). Retrieved from Flinn Scientific website.

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Ethylphenol. Retrieved from Fisher Scientific website.

  • SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w. Retrieved from SEASTAR CHEMICALS website.[6]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tin(II)chloride dihydrate. Retrieved from Carl ROTH website.

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium nitrite. Retrieved from Chemos website.

  • Chemfax Products Ltd. (2021). Safety Data Sheet - Nitric Acid. Retrieved from Chemfax website.[3]

  • Synerzine. (2015). SAFETY DATA SHEET Phenol, 4-ethyl-. Retrieved from Synerzine website.

  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Ethylphenol. Retrieved from Fisher Scientific website.

  • University of Rochester. (2026). How To: Purify by Crystallization. Retrieved from University of Rochester Department of Chemistry website.[3][13]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website.[14]

Sources

Application Note: A Validated Approach for the Quantification of 2-Amino-4-ethylphenol in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-Amino-4-ethylphenol in complex biological matrices, such as human plasma. As a potential metabolite or impurity in pharmaceutical development and a compound of interest in environmental and toxicological studies, its accurate quantification is paramount. This application note details two robust, validated analytical methods: a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high sensitivity and selectivity, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. We delve into the rationale behind methodological choices, from sample preparation to instrument parameters, and provide detailed, step-by-step protocols. All methodologies are grounded in established principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data integrity and reliability.[1][2][3][4]

Introduction: The Rationale for Quantifying this compound

This compound (2A4EP) is an aromatic organic compound containing both an amine and a hydroxyl functional group. Its structure suggests potential relevance as a metabolite of more complex parent molecules, a degradation product, or an impurity in the synthesis of active pharmaceutical ingredients (APIs). The presence of reactive functional groups makes it a molecule of interest in toxicology, as it may be implicated in idiosyncratic drug reactions or off-target effects. Therefore, developing a robust and reliable analytical method to quantify 2A4EP in complex biological matrices is essential for pharmacokinetic studies, safety assessments, and quality control in drug development.[5][6]

The primary challenge in such analyses lies in the complexity of the biological matrix (e.g., plasma, urine, or tissue homogenates).[7] These matrices contain a multitude of endogenous components like proteins, lipids, salts, and other metabolites that can interfere with the analysis, leading to inaccurate results.[8] This phenomenon, known as the "matrix effect," can suppress or enhance the analyte signal in the mass spectrometer.[9] Consequently, a successful method must incorporate an effective sample preparation strategy to isolate the analyte from these interferences and an internal standard to correct for variability.[10][11][12]

This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical grounding and practical protocols necessary to establish a validated, high-confidence method for 2A4EP quantification.

Foundational Principles of the Analytical Approach

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the required sensitivity of the assay. This compound is a polar molecule with a moderate molecular weight (137.18 g/mol ). These characteristics make it an ideal candidate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), which excels at separating and detecting polar to semi-polar compounds.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable, high-resolution technique, but the polarity and low volatility of 2A4EP necessitate a chemical derivatization step to render it suitable for GC analysis.[13]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalysis due to its exceptional sensitivity, selectivity, and applicability to a wide range of compounds.[8]

  • Chromatographic Separation (LC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) separates 2A4EP from matrix components before it enters the mass spectrometer. A reversed-phase C18 column is typically used, where the polar analyte has a lower affinity for the nonpolar stationary phase and elutes relatively early.

  • Ionization: Electrospray Ionization (ESI) is the most suitable ionization technique for polar molecules like 2A4EP. It transfers ions from solution into the gas phase with minimal fragmentation, typically forming a protonated molecule [M+H]⁺ in positive ion mode.

  • Mass Analysis (MS/MS): Tandem mass spectrometry provides two layers of selectivity. The first quadrupole (Q1) isolates the precursor ion (the [M+H]⁺ of 2A4EP). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling low limits of quantification.[14][15]

The Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic resolution but is primarily suited for volatile and thermally stable compounds.

  • Derivatization: To analyze 2A4EP by GC, the polar -OH and -NH₂ groups must be masked through derivatization.[13] A common approach is silylation, which replaces the active hydrogens with a nonpolar trimethylsilyl (TMS) group. This increases the analyte's volatility and thermal stability while improving its chromatographic peak shape.[9]

  • Separation and Analysis: The derivatized analyte is then separated on a low-polarity capillary column and detected by the mass spectrometer, typically using Electron Ionization (EI).

Sample Preparation: The Key to Mitigating Matrix Effects

Effective sample preparation is the most critical and often most time-consuming part of the bioanalytical workflow.[10] Its goal is to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.

  • Protein Precipitation (PP): This is the simplest technique, involving the addition of an organic solvent (like acetonitrile) or an acid to precipitate proteins from the plasma sample.[8][10] While fast and inexpensive, it provides minimal cleanup, leaving many other matrix components in the supernatant.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent).[16] By adjusting the pH of the aqueous phase, the charge state of 2A4EP can be manipulated to favor its partitioning into the organic layer, providing a cleaner extract than PP.[8]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique that can provide the cleanest extracts.[10][17] The sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is then eluted with a small volume of solvent. For 2A4EP, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can offer superior selectivity.

For this application note, we will focus on Solid-Phase Extraction (SPE) for the LC-MS/MS protocol due to its superior cleanup capabilities, which are essential for achieving the lowest quantification limits and ensuring method robustness.

Experimental Protocols

Safety Precaution: All work should be conducted in a well-ventilated laboratory. Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn. Handle all chemicals and biological samples according to their respective safety data sheets.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is designed for high-throughput, sensitive analysis and is considered the primary method.

cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing s1 1. Thaw Plasma Sample s2 2. Spike with Internal Standard (2A4EP-d5) s1->s2 s3 3. Pre-treat Sample (e.g., Acidify) s2->s3 s5 5. Load Sample s3->s5 s4 4. SPE Cartridge Conditioning s4->s5 s6 6. Wash Cartridge s5->s6 s7 7. Elute Analyte s6->s7 s8 8. Evaporate & Reconstitute s7->s8 a1 9. Inject into LC-MS/MS System s8->a1 a2 10. Data Acquisition (MRM Mode) a1->a2 a3 11. Integrate Peaks a2->a3 a4 12. Generate Calibration Curve a3->a4 a5 13. Quantify Sample Concentration a4->a5

Caption: Workflow for 2A4EP quantification using SPE and LC-MS/MS.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a 1 mg/mL stock solution of this compound and a deuterated internal standard (IS), such as this compound-d5, in methanol.

    • Create a series of working standard solutions by serially diluting the stock solution.

    • Prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations) by spiking the working solutions into blank control plasma.

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 100 µL of plasma, add 10 µL of the IS working solution (e.g., 500 ng/mL). Vortex briefly.

    • Add 200 µL of 2% formic acid in water to acidify and dilute the sample. Vortex.

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

    • Use the instrument parameters outlined in the table below. The MRM transitions must be optimized by infusing the pure analyte and IS into the mass spectrometer.

ParameterSuggested ConditionRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Industry standard for separating small molecules from biological matrices.
Mobile Phase A0.1% Formic Acid in WaterAcid modifier promotes better peak shape and ESI+ ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Gradient5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditionsA gradient elution is necessary to separate the analyte from matrix components and clean the column.
Column Temperature40°CReduces viscosity and improves peak shape and reproducibility.
MS/MS System Triple Quadrupole Mass SpectrometerThe standard for quantitative bioanalysis.
Ionization ModeElectrospray Ionization (ESI), PositiveThe amino group is readily protonated.
MRM Transitions2A4EP: m/z 138.1 → 121.1 (Quantifier), 138.1 → 93.1 (Qualifier)2A4EP-d5 (IS): m/z 143.1 → 126.1Precursor ion ([M+H]⁺) is isolated and fragmented. Transitions correspond to characteristic losses (e.g., NH₃ or C₂H₅).[14][15]
Source ParametersOptimize for specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temp: 350°C)Instrument-dependent optimization is crucial for maximum sensitivity.
Protocol 2: Quantification by GC-MS (with Derivatization)

This protocol serves as an alternative or confirmatory method.

cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis & Data Processing s1 1. Liquid-Liquid Extraction (LLE) s2 2. Evaporate Organic Layer to Dryness s1->s2 s3 3. Add Derivatization Reagent (e.g., BSTFA) s2->s3 s4 4. Heat to Complete Reaction (e.g., 70°C) s3->s4 a1 5. Inject into GC-MS System s4->a1 a2 6. Data Acquisition (SIM Mode) a1->a2 a3 7. Integrate Peaks a2->a3 a4 8. Generate Calibration Curve a3->a4 a5 9. Quantify Sample Concentration a4->a5

Caption: Workflow for 2A4EP quantification using LLE, derivatization, and GC-MS.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma (spiked with IS), add 50 µL of 1M sodium acetate buffer (pH 5).

    • Add 600 µL of ethyl acetate. Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer (ethyl acetate) to a new tube.

    • Evaporate the solvent to dryness under nitrogen.

  • Derivatization:

    • To the dry residue, add 50 µL of pyridine and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte and IS.

ParameterSuggested ConditionRationale
GC System Gas Chromatograph with Autosampler---
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)A low-polarity column is suitable for separating the nonpolar derivatized analytes.[12]
Inlet Temperature250°CEnsures rapid volatilization of the sample.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas.
Oven ProgramStart at 100°C, hold 1 min, ramp at 20°C/min to 280°C, hold 5 minTemperature program must be optimized to separate the analyte from matrix peaks.
MS System Single Quadrupole or Triple Quadrupole Mass Spectrometer---
Ionization ModeElectron Ionization (EI), 70 eVStandard ionization mode for GC-MS, provides reproducible fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity compared to full scan mode.
Monitored IonsDetermine experimentally; monitor 2-3 characteristic ions for the di-TMS derivative of 2A4EP and its IS.---

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method is not complete until it has been validated to demonstrate that it is suitable for its intended purpose.[18][19] Validation should be performed according to established regulatory guidelines, such as ICH Q2(R1) or the FDA's Bioanalytical Method Validation Guidance.[1][2][4][20]

The key validation parameters are summarized below.

Validation ParameterDescriptionTypical Acceptance Criteria (for LC-MS/MS)
Specificity & Selectivity The ability to unequivocally measure the analyte in the presence of other components in the sample matrix.[21]No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in at least six unique sources of blank matrix.
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[22]A calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy (Trueness) The closeness of the mean test results to the true value. Assessed by analyzing QC samples at multiple concentrations.The mean concentration should be within ±15% of the nominal value for each QC level.
Precision The closeness of agreement among a series of measurements. Assessed as Repeatability (intra-assay) and Intermediate Precision (inter-assay).[21]The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for each QC level (≤20% at LLOQ).
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[21]Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should meet the criteria of ±20%.
Recovery The extraction efficiency of the analytical method, determined by comparing the analyte response from a pre-extracted sample to a post-extracted sample.Should be consistent, precise, and reproducible, though 100% recovery is not required as the IS corrects for losses.
Matrix Effect The direct or indirect alteration of the analyte signal by the presence of co-eluting matrix components.The IS-normalized matrix factor across different lots of matrix should have a CV ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Conclusion

This application note provides two comprehensive, scientifically-grounded protocols for the quantification of this compound in complex biological matrices. The primary LC-MS/MS method offers superior sensitivity and selectivity, requiring a robust solid-phase extraction for sample cleanup. The secondary GC-MS method provides a viable alternative, though it necessitates a chemical derivatization step. The causality behind each procedural choice, from sample preparation to instrument settings, has been detailed to provide a deeper understanding of the method's mechanics. Adherence to the principles of method validation outlined herein is critical for ensuring the generation of reliable, reproducible, and defensible data for regulatory submissions and critical research decisions.[6][22]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Bioanalytical Method Validation FDA 2001.pdf.
  • Quality Guidelines.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Bioanalytical Method Validation Guidance for Industry May 2018.
  • Validation of Impurity Methods, Part II. LCGC North America. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]
  • Analytical method validation: A brief review.
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
  • Advances in Sample Preparation for Biological Fluids.
  • Sample Preparation Techniques for Biological M
  • Determination of Chlorophenols in water by LC-MS/MS. Case study.
  • Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. National Institutes of Health (NIH). [Link]
  • Organic/Aqueous Two Phase Microflow for Biological Sample Preparation.
  • Guide to achieving reliable quantit
  • Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. PubMed. [Link]
  • Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector.
  • Bioanalytical sample prepar
  • Method 8041A: Phenols by Gas Chromatography. US Environmental Protection Agency (EPA). [Link]
  • (PDF) Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence.
  • LC/MS/MS Analysis of Alkylphenol Ethoxylates (APEO) and Alkylphenols (AP). Shimadzu. [Link]
  • (PDF) Sample Preparation of Complex Biological Samples in the Analysis of Trace-Level Contaminants.

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Application Notes and Protocols for Reactions of 2-Amino-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental protocols for key chemical transformations of 2-Amino-4-ethylphenol, a versatile aromatic intermediate. Designed for researchers in synthetic chemistry and drug development, this document outlines field-proven methodologies for N-acetylation, oxidative coupling, and diazotization followed by azo coupling. Each protocol is presented with a rationale for critical steps, integrated safety information, and methods for analytical validation. The aim is to furnish scientists with a robust framework for the synthesis and derivatization of this valuable compound.

Introduction: The Synthetic Utility of this compound

This compound is a substituted aminophenol that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a diverse range of chemical modifications. The aromatic ring can also participate in electrophilic substitution reactions, further expanding its synthetic potential. This combination of reactive sites makes it an important precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes. The protocols detailed herein provide a practical guide to harnessing the reactivity of this compound for the development of novel molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material's properties and hazards is paramount for safe and effective experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [2]
Appearance Solid[2]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
pKa 10.10 ± 0.18 (Predicted)[3]

Safety Profile:

This compound is classified as Acute Toxicity, Oral (Category 4).[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices.

Protocol 1: N-Acetylation of this compound

N-acylation is a fundamental reaction to protect the amino group or to synthesize amide-containing target molecules. This protocol utilizes a catalyst-free approach with acetic anhydride, which is both efficient and environmentally benign. The higher nucleophilicity of the amino group compared to the hydroxyl group allows for selective N-acylation under these conditions.

Workflow for N-Acetylation:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product & Analysis A This compound C Mix & Stir at Room Temp A->C B Acetic Anhydride B->C D Add Diethyl Ether C->D Monitor by TLC E Crystallization D->E F Filter & Dry E->F G N-(2-hydroxy-5-ethylphenyl)acetamide F->G H TLC, HPLC, NMR G->H

Caption: Workflow for the N-acetylation of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.37 g, 10 mmol).

  • Reagent Addition: To the flask, add acetic anhydride (1.14 mL, 12 mmol).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes.

    • Causality: The reaction is generally exothermic and proceeds readily without the need for heating or a catalyst due to the high reactivity of acetic anhydride with the primary amine.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The product will have a different Rf value than the starting material.

  • Work-up and Isolation: a. Upon completion of the reaction, add 20 mL of diethyl ether to the reaction mixture and stir. b. Allow the mixture to stand at room temperature for 1 hour to induce crystallization of the product. c. Collect the crystalline product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Drying: Dry the product under vacuum to a constant weight.

  • Analysis: Characterize the product, N-(2-hydroxy-5-ethylphenyl)acetamide, by HPLC and ¹H NMR spectroscopy to confirm its identity and purity.

Protocol 2: Oxidative Coupling with p-Toluidine

This protocol describes the oxidative coupling of this compound with an aniline derivative, p-toluidine, using sodium periodate as the oxidant. This reaction proceeds rapidly at room temperature in an aqueous buffer to form a novel heterocyclic product.

Reaction Scheme: Oxidative Coupling

This compound This compound Product Coupled Heterocyclic Product This compound->Product + p-Toluidine NaIO₄, pH 6.5 buffer

Caption: Oxidative coupling of this compound and p-toluidine.

Step-by-Step Protocol:

  • Solution Preparation: a. Prepare a 10 mM phosphate buffer and adjust the pH to 6.5. b. Dissolve this compound (137 mg, 1 mmol) in 2 mL of acetonitrile. c. Dissolve p-toluidine (107 mg, 1 mmol) in a separate 2 mL portion of acetonitrile.

  • Reaction Setup: In a suitable reaction vessel, combine the this compound and p-toluidine solutions with 20 mL of the pH 6.5 phosphate buffer.

  • Oxidant Addition: While stirring vigorously, add a solution of sodium periodate (2.14 g, 10 mmol) in 10 mL of the phosphate buffer.

    • Causality: Sodium periodate is a powerful oxidizing agent that facilitates the coupling of the aminophenol and aniline. The reaction is performed in a buffered aqueous solution to maintain the optimal pH for the reaction.[1]

  • Reaction Time: The reaction is rapid and typically proceeds to high conversion in under 5 minutes.[1]

  • Work-up and Isolation: a. Extract the reaction mixture with ethyl acetate (3 x 20 mL). b. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by HPLC, Mass Spectrometry, and NMR spectroscopy.

Protocol 3: Diazotization and Azo Coupling to Synthesize an Azo Dye

This two-step protocol first describes the conversion of the primary amino group of this compound into a diazonium salt, followed by coupling with an activated aromatic compound, β-naphthol, to form a brightly colored azo dye.

Workflow for Azo Dye Synthesis:

cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_final Isolation & Analysis A This compound B HCl, H₂O A->B C NaNO₂ solution (0-5 °C) B->C D Diazonium Salt Solution C->D F Add Diazonium Salt (0-5 °C) D->F E β-Naphthol in NaOH E->F G Azo Dye Precipitate F->G H Filter & Wash G->H I Dry H->I J Characterize (UV-Vis, IR) I->J

Caption: Two-step synthesis of an azo dye from this compound.

Step-by-Step Protocol:

Part A: Diazotization

  • Reaction Setup: In a 250 mL beaker, suspend this compound (1.37 g, 10 mmol) in a mixture of 20 mL of distilled water and 2.5 mL of concentrated hydrochloric acid.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 10 mL of cold distilled water. Add this sodium nitrite solution dropwise to the cooled aminophenol suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Causality: The reaction between the primary amine and nitrous acid (generated in situ from NaNO₂ and HCl) forms the diazonium salt. Low temperatures are critical to prevent the unstable diazonium salt from decomposing.[4]

  • Completion Check: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Check for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates the diazotization is complete.

Part B: Azo Coupling

  • Coupling Partner Solution: In a 500 mL beaker, dissolve β-naphthol (1.44 g, 10 mmol) in 20 mL of a 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice-salt bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.

    • Causality: The electrophilic diazonium salt attacks the electron-rich β-naphthol in an electrophilic aromatic substitution reaction to form the azo compound. The reaction is carried out under basic conditions to deprotonate the phenol, making it a more potent nucleophile.

  • Reaction Completion: Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.

  • Isolation: Collect the precipitated azo dye by vacuum filtration.

  • Washing and Drying: Wash the solid product with cold distilled water and dry it in a desiccator or a vacuum oven at a low temperature.

  • Analysis: Characterize the resulting azo dye by UV-Vis and IR spectroscopy.

Analytical Methods

The purity of the starting material and the identity of the reaction products should be confirmed using appropriate analytical techniques.

Table 2: Recommended Analytical Techniques

TechniquePurposeTypical Parameters
TLC Reaction monitoringSilica gel plates; Mobile phase: Ethyl acetate/Hexane (varying ratios)
HPLC Purity assessment and quantificationC18 reverse-phase column; Mobile phase: Acetonitrile/Water with 0.1% formic acid (gradient elution); UV detection at a relevant wavelength.[2]
¹H NMR Structural elucidationSolvent: CDCl₃ or DMSO-d₆; TMS as internal standard.
IR Spectroscopy Functional group analysisKBr pellet or thin film; Characteristic peaks for -OH, -NH, C=O, N=N groups.
UV-Vis Spectroscopy Characterization of dyesSolvent: Ethanol or DMF; Determination of λmax.
Mass Spectrometry Molecular weight determinationESI or EI ionization.

Conclusion

The protocols provided in this application note offer a detailed and reliable guide for the chemical modification of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can effectively utilize this versatile compound in their synthetic endeavors. The successful application of these methods will enable the generation of a wide array of derivatives for further investigation in various fields of chemical science.

References

  • PubChem. This compound. [Link][1]
  • Rashidi, A. et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society. [Link]
  • Rashatasakhon, P. & Miller, B. L. (2006). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Organic Letters. [Link]
  • SIELC Technologies. Separation of 2-Amino-4-methylphenol on Newcrom R1 HPLC column. [Link][2]
  • ResearchGate. 1 H NMR of 4´-ethylphenol. [Link][5]
  • The Chinese University of Hong Kong, et al. Experiment 8 Synthesis of an Azo Dye. [Link][6]

Sources

Application Notes & Protocols: The Utility of 2-Amino-4-ethylphenol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminophenol Scaffold

In the landscape of drug discovery, the aminophenol scaffold represents a privileged structural motif. Its constituent amino and hydroxyl groups offer two distinct, highly reactive centers for chemical modification, enabling the synthesis of diverse molecular architectures. These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties[1][2][3].

2-Amino-4-ethylphenol, in particular, emerges as a valuable bifunctional building block. It presents a chemically differentiated platform for selective functionalization. The amino group, being the more potent nucleophile, can be targeted under specific conditions, leaving the phenolic hydroxyl available for subsequent transformations. Conversely, the hydroxyl group can be derivatized first, allowing for modifications at the less reactive amino site. The ethyl group at the 4-position imparts a degree of lipophilicity, a critical parameter that influences a drug candidate's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed exploration of this compound's properties, safety considerations, and field-proven protocols for its strategic deployment in medicinal chemistry programs.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's characteristics is fundamental to its effective use.

Physicochemical Data Summary

The key properties of this compound are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₈H₁₁NO[4]
Molecular Weight 137.18 g/mol [4]
CAS Number 94109-11-2[4]
IUPAC Name This compound[4]
Physical Form Solid
SMILES CCC1=CC=C(O)C(N)=C1[4]
InChI Key LUKYIMOTPSTGQB-UHFFFAOYSA-N[4]
LogP 1.27[5]
Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount. The compound is classified as an acute oral toxicant and requires careful management.

  • Hazard Identification :

    • Pictogram : GHS07 (Exclamation mark)

    • Signal Word : Warning

    • Hazard Statement : H302: Harmful if swallowed. May cause skin and serious eye irritation[6].

  • Personal Protective Equipment (PPE) :

    • Wear protective gloves, clothing, and eye/face protection.[6][7]

    • In case of insufficient ventilation or dust formation, use a suitable respiratory mask (e.g., N95 type).[6][8]

  • Handling & Storage :

    • Use in a well-ventilated area and avoid generating dust.[7][8]

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8] Keep containers tightly sealed.[8] The analogous compound 2-amino-4-methylphenol is noted to be light-sensitive and should be stored under an inert atmosphere (e.g., argon).[7] Similar precautions are advisable for this compound.

  • First Aid Measures :

    • If Swallowed : Rinse mouth and seek medical attention.[9]

    • Skin Contact : Wash off immediately with plenty of soap and water.[9]

    • Eye Contact : Rinse cautiously with water for several minutes.[6][9]

Core Synthetic Protocols: Selective Functionalization

The utility of this compound lies in its capacity for selective modification at its two primary nucleophilic sites: the amino group and the phenolic hydroxyl group.

Selective N-Acylation of the Amino Group

Rationale: The introduction of an amide bond via N-acylation is one of the most common transformations in medicinal chemistry.[10] Amides are structurally stable and can participate in crucial hydrogen bonding interactions with biological targets. This modification can be used to introduce new pharmacophoric elements or to modulate the compound's overall physicochemical properties. The higher nucleophilicity of the aromatic amine compared to the phenolic hydroxyl allows for selective acylation under mild, often catalyst-free conditions.

Experimental Protocol: Catalyst-Free N-Acylation with Acetic Anhydride

This protocol is adapted from a general, environmentally friendly method for N-acylation that often requires no solvent or catalyst.[11]

  • Preparation : In a 25 mL round-bottomed flask, add this compound (1.0 mmol, 137.2 mg).

  • Reagent Addition : To the flask, add acetic anhydride (1.1 mmol, 112.3 mg, 104 µL).

  • Reaction : Stir the mixture vigorously at room temperature. The reaction is typically rapid and can be monitored for completion by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). Reaction times can range from 5 to 20 minutes.[11]

  • Work-up : Upon completion, add 10 mL of deionized water to the reaction mixture to quench any unreacted acetic anhydride.

  • Isolation : The N-acylated product often precipitates from the aqueous solution. Collect the solid product by vacuum filtration.

  • Purification : Wash the collected solid with cold water (2 x 5 mL) and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality Behind Choices:

  • Acetic Anhydride : A readily available and highly reactive acylating agent. Anhydrides are generally preferred over acyl chlorides for their milder reaction profiles and less corrosive byproducts (acetic acid vs. HCl).

  • Catalyst-Free/Solvent-Free : This approach represents a green chemistry alternative, reducing waste and simplifying purification.[11] The high concentration of reactants drives the reaction to completion quickly.

  • Aqueous Quench : Water effectively hydrolyzes excess acetic anhydride and helps precipitate the less polar amide product.

Nacylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A This compound (1.0 eq) C Stir at Room Temp (5-20 min) A->C Combine B Acetic Anhydride (1.1 eq) B->C Combine D Monitor by TLC C->D E Quench with H₂O D->E Completion F Vacuum Filtration E->F G Wash & Dry F->G H N-(2-hydroxy-5-ethylphenyl)acetamide (Final Product) G->H

Workflow for N-acylation of this compound.
Selective O-Alkylation of the Phenolic Hydroxyl

Rationale: O-alkylation transforms the phenolic hydroxyl group into an ether linkage. This is a key strategy to block the acidic proton of the phenol, which can improve metabolic stability and membrane permeability. Ether linkages also serve as stable linkers to connect the aminophenol core to other molecular fragments, a common tactic in fragment-based drug design. The Williamson ether synthesis is the classical and most robust method for this transformation.[12]

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established methods for the O-alkylation of phenols.[12][13]

  • Preparation : To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 137.2 mg) and anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Base Addition : Add anhydrous potassium carbonate (K₂CO₃, 1.5 mmol, 207.3 mg). Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide salt.

  • Reagent Addition : Add the alkylating agent (e.g., ethyl iodide, 1.1 mmol, 171.6 mg, 88 µL) dropwise to the mixture.

  • Reaction : Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction for the consumption of the starting material by TLC.

  • Work-up : After cooling to room temperature, pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by silica gel column chromatography.

Causality Behind Choices:

  • K₂CO₃ & DMF : Potassium carbonate is a mild and effective base for deprotonating the phenol.[13] DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a highly nucleophilic "naked" phenoxide anion, which accelerates the Sₙ2 reaction.[12]

  • Inert Atmosphere : Prevents potential oxidation of the electron-rich aminophenol, especially at elevated temperatures.

  • Aqueous Work-up : Removes the DMF and inorganic salts (K₂CO₃, KI) from the organic product.

Oalkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification A This compound + K₂CO₃ in DMF B Add Alkyl Halide (e.g., EtI) A->B Under N₂ C Heat at 60-80 °C (4-12 h) B->C D Monitor by TLC C->D E Aqueous Work-up & Extraction D->E Completion F Dry & Concentrate E->F G Column Chromatography F->G H 2-Ethoxy-5-ethylaniline (Final Product) G->H

Workflow for O-alkylation of this compound.

Biological Significance and Structure-Activity Relationship (SAR) Insights

Derivatives of aminophenols are of significant interest due to their diverse biological activities. While specific data on this compound derivatives is emerging, valuable insights can be drawn from related structures.

  • Anticancer Activity : The 4-aminophenol moiety is a key structural feature in potent anticancer agents like Fenretinide.[2] Structure-activity relationship studies have shown that the length and nature of substituents on the amino group can dramatically influence antiproliferative potencies. For instance, in a series of p-alkylaminophenols, longer alkyl chains were found to enhance anticancer activity, with p-dodecylaminophenol showing optimal potency.[2][14] This suggests that derivatives of this compound bearing long-chain N-alkyl groups could be promising candidates for anticancer drug development.

  • Antioxidant and Antiferroptotic Activity : Ortho-aminophenol derivatives have recently been identified as potent inhibitors of ferroptosis, a form of regulated cell death driven by lipid peroxidation.[15][16] Their mechanism is believed to involve radical-trapping antioxidant activity. The substitution pattern on the aminophenol ring is crucial for this activity. This suggests that novel derivatives of this compound could be explored as therapeutic agents for diseases where ferroptosis plays a key role, such as ischemia-reperfusion injury and neurodegenerative disorders.[15]

  • General Bioactivity : The aminophenol scaffold is a versatile starting point for generating libraries of compounds for high-throughput screening. Simple modifications like N-acylation, O-alkylation, and N-alkylation can produce a wide array of derivatives with varied physicochemical properties, increasing the probability of identifying hits against various biological targets.[1]

Conclusion

This compound is a strategically valuable and commercially available building block for medicinal chemistry. Its dual reactive sites—the amino and hydroxyl groups—can be selectively functionalized using robust and well-established protocols. By leveraging reactions such as N-acylation and O-alkylation, researchers can efficiently generate diverse libraries of novel compounds. The insights from related aminophenol structures suggest that these derivatives hold significant potential as anticancer and antiferroptotic agents. The protocols and data presented herein provide a solid foundation for drug development professionals to incorporate this compound into their synthetic programs, accelerating the discovery of new therapeutic agents.

References

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). PubMed.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Organic Chemistry: An Indian Journal.
  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023, April 17). PubMed Central (PMC).
  • Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. (2024, June 13). PubMed.
  • This compound | C8H11NO | CID 721885. (n.d.). PubChem.
  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019, November 18). Thieme Connect.
  • p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmadost.
  • Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities | Request PDF. (2024, June 1). ResearchGate.
  • This compound - SIELC Technologies. (n.d.). SIELC Technologies.
  • N-Acylation Reactions of Amines. (n.d.). ResearchGate.
  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. (2007, January 15). PubMed.

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Title: Ultrasensitive Voltammetric Determination of 2-Amino-4-ethylphenol Using Nanocomposite-Modified Electrodes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive guide to the electrochemical detection of 2-Amino-4-ethylphenol, a key intermediate and potential impurity in pharmaceutical synthesis and a compound of interest in environmental analysis. We detail a robust and sensitive method utilizing a glassy carbon electrode (GCE) modified with a nanocomposite film. The protocol leverages the synergistic effects of nanomaterials to enhance electrocatalytic activity, leading to improved sensitivity and lower detection limits. This guide covers the fundamental principles of detection, a step-by-step protocol for sensor fabrication and measurement, and expected analytical performance metrics. The methodologies described herein are designed for researchers, scientists, and quality control professionals seeking a rapid, cost-effective, and reliable analytical solution.

Introduction: The Rationale for Electrochemical Sensing

This compound belongs to the aminophenol family of aromatic compounds, which are crucial building blocks in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. As isomers and derivatives of aminophenols can exhibit varying degrees of toxicity, the selective and sensitive detection of specific congeners like this compound is critical for process monitoring, quality control, and environmental safety assessment[1][2].

Traditional analytical methods such as high-performance liquid chromatography (HPLC) can be time-consuming and require significant capital investment and solvent consumption[3]. Electrochemical methods, particularly voltammetry, offer a compelling alternative due to their inherent high sensitivity, rapid response time, cost-effectiveness, and potential for miniaturization and on-site analysis[4][5].

The core of this application lies in modifying a standard electrode with nanomaterials. Unmodified electrodes often suffer from slow electron transfer kinetics and surface fouling when analyzing complex organic molecules. Nanostructured modifiers, such as graphene and metallic nanoparticles, provide a high surface area and excellent conductivity, which catalytically enhances the electrochemical response to the target analyte, thereby improving the analytical performance of the sensor[4][6][7].

Principle of Electrochemical Detection

The detection of this compound is based on its direct electrochemical oxidation at the surface of a modified electrode. Like other aminophenol isomers, the molecule contains both a hydroxyl (-OH) and an amino (-NH2) group attached to a benzene ring. These groups are electrochemically active and can be readily oxidized[8].

The generally accepted mechanism involves a two-electron, two-proton (2e⁻, 2H⁺) transfer process, which converts the aminophenol moiety into the corresponding quinoneimine derivative. The applied potential drives the removal of electrons, and the resulting oxidation current is directly proportional to the concentration of this compound in the solution.

Figure 1: Proposed electrochemical oxidation mechanism.

Differential Pulse Voltammetry (DPV) is particularly well-suited for quantitative analysis. By superimposing pulses of fixed magnitude on a linear potential ramp, DPV effectively minimizes the non-faradaic (background) current, resulting in a significantly improved signal-to-noise ratio and lower limits of detection compared to standard linear sweep or cyclic voltammetry[9][10].

Experimental Design & Protocols

This section outlines the complete workflow, from the preparation of a modified electrode to the final electrochemical measurement.

Required Apparatus and Reagents
  • Apparatus:

    • Potentiostat/Galvanostat with a three-electrode cell setup.

    • Glassy Carbon Electrode (GCE, 3 mm diameter), Ag/AgCl (3 M KCl) reference electrode, and Platinum wire auxiliary electrode.

    • Polishing materials: 1.0, 0.3, and 0.05 µm alumina slurry on polishing pads.

    • Ultrasonic bath.

    • Nitrogen gas cylinder for deaeration.

  • Reagents:

    • This compound (analytical standard).

    • Graphene Oxide (GO) or Reduced Graphene Oxide (rGO).

    • Gold(III) chloride trihydrate (HAuCl₄·3H₂O).

    • Phosphate buffer solution (PBS), 0.1 M. Prepare by mixing stock solutions of NaH₂PO₄ and Na₂HPO₄ to achieve the desired pH (typically pH 7.0).

    • Potassium chloride (KCl).

    • High-purity deionized (DI) water (18.2 MΩ·cm).

Workflow for Analysis

The overall process involves preparing the sensor, running the electrochemical scan, and analyzing the resulting data.

Figure 2: Overall experimental workflow.

Protocol 1: Preparation of AuNP-rGO Modified GCE

The synergistic combination of reduced graphene oxide (rGO) and gold nanoparticles (AuNPs) provides a highly conductive and catalytic surface for sensing. rGO offers a large surface area, while AuNPs facilitate rapid electron transfer.

  • GCE Cleaning (Critical Step):

    • Polish the GCE surface with 1.0, 0.3, and finally 0.05 µm alumina slurry for 2 minutes each on a polishing pad.

    • Rinse thoroughly with DI water between each polishing step.

    • Ultrasonically clean the polished electrode in DI water and then ethanol for 5 minutes each to remove any embedded alumina particles.

    • Dry the electrode under a gentle stream of nitrogen.

  • Preparation of AuNP-rGO Suspension:

    • Disperse 2 mg of reduced graphene oxide (rGO) in 2 mL of DI water through ultrasonication for 30 minutes to create a homogenous 1 mg/mL suspension.

    • In a separate vial, add 200 µL of 1% HAuCl₄ solution to 10 mL of DI water while stirring.

    • Add 500 µL of the rGO suspension to the HAuCl₄ solution.

    • Add a reducing agent (e.g., sodium citrate) and heat to form a stable AuNP-rGO nanocomposite suspension. Note: Various synthesis methods for AuNP-graphene composites are available in the literature[11].

  • Electrode Modification:

    • Carefully drop-cast 5 µL of the AuNP-rGO suspension onto the cleaned GCE surface.

    • Allow the solvent to evaporate completely under an infrared lamp or in a desiccator. The resulting modified electrode should have a uniform, dull black coating.

    • The AuNP-rGO/GCE is now ready for use.

Protocol 2: Voltammetric Measurement
  • Cell Assembly: Place the modified working electrode (AuNP-rGO/GCE), Ag/AgCl reference electrode, and Pt wire counter electrode into the electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).

  • Solution Deoxygenation: Bubble high-purity nitrogen gas through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Background Scan: Record a DPV scan in the buffer solution alone to establish a baseline. Typical DPV parameters are:

    • Potential Range: +0.1 V to +0.7 V (vs. Ag/AgCl)

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Rate: 20 mV/s

  • Analyte Measurement:

    • Add a known concentration of this compound stock solution to the cell.

    • Stir for 30 seconds to ensure homogeneity, then let the solution become quiescent.

    • Record the DPV scan using the same parameters. An oxidation peak corresponding to this compound should appear.

  • Calibration Curve:

    • Repeat step 4 with successive additions of the analyte stock solution to construct a calibration curve.

    • Plot the measured peak current (background-subtracted) against the concentration of this compound. The resulting plot should be linear within a specific concentration range.

Analytical Performance and Validation

The performance of an electrochemical sensor is defined by several key metrics. The values presented below are representative of what can be achieved for aminophenol compounds using well-fabricated nanocomposite-modified electrodes, as reported in the literature[1][7][12].

ParameterExpected PerformanceRationale / Scientific Basis
Linear Range 0.1 µM – 100 µMThe range where the peak current response is directly proportional to the analyte concentration. Limited by electrode surface saturation at high concentrations.
Limit of Detection (LOD) 5 nM – 50 nM (S/N = 3)The lowest concentration detectable with statistical confidence. Nanomaterial amplification of the signal is key to achieving low LODs[1][7].
Sensitivity 5-15 µA·µM⁻¹·cm⁻²The slope of the calibration curve, indicating the change in current per unit concentration. A high surface area and catalytic activity increase sensitivity.
Selectivity HighThe ability to detect the analyte in the presence of interferents. The unique oxidation potential of the target analyte provides inherent selectivity. Potential interferents (e.g., ascorbic acid, uric acid, other phenolic isomers) should be tested.
Reproducibility (RSD) < 5% (n=5)The precision of measurements for multiple sensors prepared in the same batch. Depends on the consistency of the electrode modification protocol.
Stability > 90% response after 2 weeksThe ability of the sensor to retain its response over time. Proper storage (e.g., dry, room temperature) is crucial.

Validation Insight: To validate the method for a specific application (e.g., pharmaceutical formulation), recovery studies are essential. This involves spiking a known amount of this compound into a sample matrix and measuring the recovered concentration using the standard addition method. Good recovery (typically 95-105%) indicates that the sample matrix does not significantly interfere with the measurement[13].

Conclusion

This application note demonstrates a powerful and practical electrochemical method for the sensitive determination of this compound. By employing a glassy carbon electrode modified with an AuNP-rGO nanocomposite, significant improvements in analytical performance can be achieved. The provided protocols offer a clear, step-by-step guide for researchers to fabricate these advanced sensors and perform reliable quantitative analysis. This approach stands as a rapid, cost-effective, and highly sensitive alternative to conventional analytical techniques, making it well-suited for diverse applications in both industrial and research settings.

References

  • ResearchGate. (n.d.). A voltammetric sensor for the detection of 2-aminophenol in the presence of bisphenol A using a carbon paste electrode modified with N-doped reduced graphene oxide/CuO nanocomposite and ionic liquid.
  • ResearchGate. (n.d.). A New Sensor for the Determination of p-Aminophenol Based on Screen Printed Electrode.
  • Al-Alwani, M. A., et al. (2022). Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI. Chemosensors, 10(9), 353.
  • ResearchGate. (n.d.). An Electrochemical Sensor for Selective Detection of p-Aminophenol Using Hemin-Graphene Composites and Molecularly Imprinted Polymer.
  • Bettada, L., et al. (2023). A Novel Approach for Electrochemical Sensing of 2-Amino-4-methylphenol Using Magnetic Polypyrrole as a Sensing Platform. Analytical Chemistry Letters, 13(1), 1-18.
  • Al-Sabha, T. N. (2016). Spectrophotometric determination of aminophenol isomers by Prussian blue formation. Journal of Kerbala University, 14(1), 84-95.
  • ResearchGate. (n.d.). A New Sensor for the Determination of p-Aminophenol Based on Screen Printed Electrode.
  • Hasanzadeh, M., et al. (2021). A molecularly imprinted poly 2-aminophenol-gold nanoparticle-reduced graphene oxide composite for electrochemical determination of flutamide in environmental and biological samples. Microchimica Acta, 188(2), 52.
  • Catarino, S., et al. (2018). Electrochemical Detection of p-Aminophenol by Flexible Devices Based on Multi-Wall Carbon Nanotubes Dispersed in Electrochemically Modified Nafion. Sensors, 18(10), 3241.
  • Fischer, A., et al. (2011). Voltammetric and amperometric determination of 2,4-dinitrophenol metabolites. Talanta, 85(5), 2594-2598.
  • Frontera, P., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(1), 471.
  • Wang, Y., et al. (2022). A Simple Second-Derivative Image-Sharpening Algorithm for Enhancing the Electrochemical Detection of Chlorophenol Isomers. Sensors, 22(19), 7590.
  • ResearchGate. (n.d.). Scheme 1. Proposed mechanism for the electrochemical oxidation of 4,4'-biphenol in the presence of CySH.
  • Rather, J. A., et al. (2022). Recent advances in development of electrochemical biosensors for the detection of biogenic amines. Critical Reviews in Food Science and Nutrition, 62(29), 8089-8111.
  • Bojang, I., et al. (2022). Nanostructure Modified Electrodes for Electrochemical Detection of Contaminants of Emerging Concern. Chemosensors, 10(9), 373.
  • Khan, M. R., & Waseem, A. (2023). Nanomaterial-Based Electrochemical Sensors for the Detection of Pharmaceutical Drugs. Diagnostics, 13(15), 2552.
  • Justino, C. I. L., et al. (2013). Strategies for enhancing the analytical performance of nanomaterial-based sensors. Trends in Analytical Chemistry, 47, 27-36.
  • Mocan, T., et al. (2017). Critical overview on the application of sensors and biosensors for clinical analysis. Critical Reviews in Analytical Chemistry, 47(2), 133-151.
  • Chemistry LibreTexts. (2023). Electrochemistry Basics.
  • Vasilescu, I., et al. (2020). Voltammetric Determination of Phenylalanine Using Chemically Modified Screen-Printed Based Sensors. Sensors, 20(18), 5155.
  • Kamali, Z., & Pourghobadi, Z. (2019). Voltammetric Determination of Cysteine (2-amino-3-mercaptopropanoic acid, CySH) by Means of 4,4′-biphenol as a Homogeneous Mediator. Iranian Journal of Pharmaceutical Research, 18(4), 1725-1734.
  • Paixão, T. R. L. C., & Cardeal, Z. L. (2017). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. Antioxidants, 6(4), 87.
  • ResearchGate. (n.d.). The determination of 2-phenylphenol in the presence of 4-chlorophenol using nano-Fe3O4/ionic liquid paste electrode as an electrochemical sensor.
  • AZoSensors. (2024). Leaf-Based Electrochemical Sensors for Dopamine and Paracetamol Detection.
  • ADEN CHEMISTRY. (2023). FORM 4: TOPIC4: ELECTROCHEMISTRY: LESSON 2.
  • Elgrishi, N., et al. (2015). Dopamine oxidation at gold electrodes: mechanism and kinetics near neutral pH. Physical Chemistry Chemical Physics, 17(21), 14339-14346.

Sources

Application Notes & Protocols: 2-Amino-4-ethylphenol as a Versatile Precursor for Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-amino-4-ethylphenol as a strategic starting material for the synthesis of valuable heterocyclic compounds. This document elucidates the underlying chemical principles and provides detailed, field-proven protocols for constructing key heterocyclic systems, including 6-ethylbenzoxazoles and 7-ethylphenoxazinones. The narrative emphasizes the rationale behind experimental design, ensuring that each protocol is a self-validating system for achieving high-purity target molecules.

Introduction: The Strategic Value of this compound

This compound is a highly valuable bifunctional aromatic building block.[1] Its utility in heterocyclic synthesis is anchored in the ortho-disposition of its nucleophilic amino (-NH₂) and hydroxyl (-OH) groups. This specific arrangement facilitates intramolecular cyclization reactions, providing a direct and efficient pathway to fused heterocyclic systems. The ethyl group at the 4-position serves as a lipophilic handle, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final bioactive molecules, such as membrane permeability and protein-ligand interactions.

The primary heterocyclic scaffolds accessible from this precursor, namely benzoxazoles and phenoxazines, are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active agents with demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] This guide will focus on the most robust and versatile synthetic transformations.

G A This compound D Other Heterocycles A->D Diverse Reagents P1 Condensation/ Cyclization A->P1 w/ Carboxylic Acids, Aldehydes, Amides, etc. P2 Oxidative Dimerization A->P2 w/ Oxidizing Agents (e.g., NaIO₃, K₃[Fe(CN)₆]) B 6-Ethylbenzoxazoles C 7-Ethylphenoxazinones P1->B P2->C

Caption: Synthetic utility of this compound.

Synthesis of 6-Ethylbenzoxazoles

Benzoxazoles are a cornerstone of medicinal chemistry.[2][4] The most direct route to this scaffold involves the condensation of a 2-aminophenol with a carbonyl-containing functional group, followed by intramolecular cyclodehydration. The ethyl group from the starting material will be located at the 6-position of the resulting benzoxazole ring system.

Method 1: Direct Condensation with Carboxylic Acids via Microwave Irradiation

This method provides a rapid, often solvent-free, and efficient route to 2-substituted-6-ethylbenzoxazoles. Microwave energy accelerates the reaction, significantly reducing synthesis time compared to conventional heating.[2]

Scientific Rationale: The reaction proceeds via an initial acylation of the more nucleophilic amino group by the carboxylic acid to form an N-(2-hydroxy-5-ethylphenyl)amide intermediate. Subsequent intramolecular cyclization, driven by the proximity of the hydroxyl group, and elimination of a water molecule yields the benzoxazole ring.[2] The use of a dehydrating agent or catalyst like Lawesson's reagent can further promote the final cyclodehydration step.[5]

Detailed Experimental Protocol:

  • Reagent Preparation: In a 10 mL microwave-safe vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol, 137.18 mg).

  • Addition of Coupling Partner: Add the desired carboxylic acid (1.0 mmol). For solid reactants, ensure they are finely powdered and mixed thoroughly with a spatula.

  • (Optional) Catalyst: For less reactive carboxylic acids, add Lawesson's reagent (0.5 mmol).

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120-150 °C (power: 100-300 W) for 5-20 minutes.

    • Scientist's Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Purification: After cooling the vessel to room temperature, dissolve the residue in ethyl acetate (20 mL). Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to remove unreacted carboxylic acid, followed by brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-substituted-6-ethylbenzoxazole.

Method 2: Oxidative Cyclization with Aldehydes

This approach utilizes aldehydes as the source for the C2 position of the benzoxazole ring. The reaction typically requires an oxidant to facilitate the final aromatization step.

Scientific Rationale: The reaction begins with the formation of a Schiff base (imine) between the amino group of this compound and the aldehyde. This intermediate then undergoes intramolecular cyclization to form a dihydrobenzoxazole (benzoxazoline). An oxidant is then required to dehydrogenate the benzoxazoline to the aromatic benzoxazole product.[6][7]

G A This compound + Aldehyde (R-CHO) B Schiff Base Formation A->B -H₂O C Intramolecular Cyclization B->C Tautomerization & Ring Closure D Oxidation (-2H) C->D Forms Benzoxazoline Intermediate E 6-Ethyl-2-substituted-benzoxazole D->E Aromatization

Caption: Workflow for aldehyde-based benzoxazole synthesis.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mmol, 137.18 mg) in ethanol (10 mL) in a round-bottom flask, add the corresponding aldehyde (1.1 mmol).

  • Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA) (0.1 mmol), to promote Schiff base formation.

  • Oxidant: Add an oxidant like elemental sulfur or operate the reaction open to the air, which can serve as a green oxidant.[5]

  • Reaction Conditions: Stir the mixture at reflux (approx. 78 °C) for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

Method 3: Combined Brønsted Acid and Copper Iodide Catalysis with β-Diketones

This highly effective method allows for the synthesis of 2-substituted benzoxazoles where the substituent is derived from a β-diketone precursor.[8][9]

Scientific Rationale: This reaction is believed to proceed through a copper-catalyzed C-C bond cleavage of the β-diketone, followed by condensation with the this compound. The Brønsted acid (TsOH·H₂O) facilitates the initial condensation and subsequent dehydration steps, while the copper iodide (CuI) is crucial for the overall transformation.[9] This dual catalytic system ensures high efficiency under relatively mild conditions.

Detailed Experimental Protocol:

  • Inert Atmosphere: In an oven-dried 25 mL reaction tube with a magnetic stir bar, add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 mmol, 19.02 mg) and copper(I) iodide (CuI) (0.1 mmol, 19.04 mg).

  • Reagent Addition: Add this compound (0.5 mmol, 68.6 mg), the β-diketone (e.g., acetylacetone, 0.75 mmol), and acetonitrile (CH₃CN) (4 mL).

    • Scientist's Note: Acetonitrile is a suitable polar aprotic solvent for this reaction. The reaction tube should be sealed to prevent solvent evaporation and maintain an inert atmosphere if desired, although it is not always strictly necessary.[9]

  • Reaction Conditions: Seal the tube and stir the reaction mixture at 80 °C for 16 hours.

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by silica gel column chromatography (eluent: e.g., 1:5 ethyl acetate/petroleum ether) to yield the pure 2-alkyl-6-ethylbenzoxazole.[9]

Table 1: Comparison of Synthetic Methods for 6-Ethylbenzoxazoles

MethodCoupling PartnerKey Reagents/ConditionsAdvantagesDisadvantagesYield Range
2.1 Carboxylic AcidMicrowave, 120-150 °CFast, often solvent-freeRequires microwave reactorGood to Excellent
2.2 Aldehydep-TSA, Reflux, OxidantReadily available aldehydesMay require external oxidantModerate to Good
2.3 β-DiketoneTsOH·H₂O, CuI, 80 °CMild conditions, good scopeRequires metal co-catalystGood to Excellent[9]

Synthesis of 7-Ethyl-2-aminophenoxazin-3-one

Phenoxazinone structures are potent chromophores and are found in several natural products and pharmaceuticals, including the antibiotic Actinomycin D.[3] Their synthesis from 2-aminophenols involves an oxidative coupling reaction where two molecules of the precursor dimerize.

Scientific Rationale: The mechanism mimics the biosynthesis catalyzed by the enzyme phenoxazinone synthase.[10] It involves the oxidation of this compound to a reactive radical or quinone-imine intermediate. Two molecules of this intermediate then undergo a regioselective condensation and further oxidation to form the thermodynamically stable tricyclic phenoxazinone aromatic system. The ethyl group will reside at the 7-position.

Detailed Experimental Protocol:

  • Solution Preparation: Prepare a solution of this compound (1.0 mmol, 137.18 mg) in a suitable solvent system, such as a 1:5 mixture of acetone/water or methanol/water (60 mL total).

  • Oxidant Addition: To this stirring solution, add a solution of a mild oxidizing agent, such as sodium iodate (NaIO₃) (2.1 mmol) in deionized water, or potassium ferricyanide (K₃[Fe(CN)₆]) in a buffered aqueous solution (pH ~7).[11]

    • Scientist's Note: The reaction is often accompanied by a distinct color change to deep red or orange, indicating the formation of the phenoxazinone chromophore.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or by observing the precipitation of the product.

  • Product Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the collected solid sequentially with deionized water, cold methanol, and finally diethyl ether to remove impurities.

  • Drying: Dry the dark orange/red solid under vacuum to yield 7-ethyl-2-aminophenoxazin-3-one. The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ScienceGate.
  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry.
  • Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions. ACS Catalysis.
  • Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. MDPI.
  • New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Publishing.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis?. PubMed.
  • New Functionalized Phenoxazines and Phenothiazines. ACS Omega.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.
  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI.
  • The condensation of 2-aminophenols with various aldehydes. Reaction... ResearchGate.
  • 2-Amino-4-methylphenol: A Versatile Intermediate for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Amino-4-methyl-phenol. Solubility of Things.
  • This compound. PubChem.

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Application Notes and Protocols for Assessing the Antioxidant Activity of 2-Amino-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Antioxidant Potential of 2-Amino-4-ethylphenol

This compound, a substituted aminophenol derivative, presents a compelling subject for antioxidant research. Its chemical structure, featuring both a hydroxyl (-OH) and an amino (-NH2) group attached to an aromatic ring, suggests a predisposition for radical scavenging and reductive capabilities.[1] These functional groups are the cornerstones of antioxidant activity, capable of donating a hydrogen atom or an electron to neutralize deleterious free radicals, thereby terminating oxidative chain reactions that underpin numerous pathological conditions and product degradation.[1][2]

The position of the amino and hydroxyl groups in an ortho orientation in this compound is particularly noteworthy. Ortho- and para-aminophenols are known to exhibit potent radical scavenging activity, a characteristic attributed to their ability to form stable quinone-imine or quinone-like radical species upon hydrogen donation.[1][3] This structural advantage makes this compound a promising candidate for applications in pharmaceuticals, as a stabilizing agent in materials science, and as a functional ingredient in cosmeceuticals.

However, the antioxidant capacity of a compound is not a monolithic property. It is multifaceted and highly dependent on the nature of the radical species, the reaction medium, and the mechanism of action.[2] Therefore, a single assay is insufficient to provide a comprehensive antioxidant profile. This guide presents a multi-assay approach, employing a battery of well-established methods—DPPH, ABTS, and FRAP—to thoroughly characterize the antioxidant activity of this compound. By elucidating its radical scavenging and reducing power, researchers can gain a holistic understanding of its potential and make informed decisions in their respective fields. Furthermore, it is crucial to consider the potential for pro-oxidant activity, particularly in the presence of transition metals like copper, which has been observed with some aminophenol compounds.[3]

I. The Scientific Rationale: A Multi-Assay Approach for Comprehensive Antioxidant Profiling

To obtain a robust and meaningful assessment of the antioxidant potential of this compound, a panel of assays with complementary mechanisms is indispensable. This strategy mitigates the limitations of any single method and provides a more complete picture of the compound's capabilities. We will focus on three widely accepted and validated assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] It is a rapid and straightforward method, particularly useful for screening the radical scavenging potential of a compound.[5] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: The ABTS assay evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[6] This method is applicable to both hydrophilic and lipophilic antioxidants and is less susceptible to steric hindrance than the DPPH assay.[7][8] The reduction of the blue-green ABTS•+ to its colorless neutral form provides a measure of antioxidant activity.[6]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, the FRAP assay directly measures the reducing ability of a compound.[9] It is based on the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its colored ferrous form (Fe²⁺) at a low pH.[9] This assay provides a direct measure of the electron-donating capacity of the antioxidant.

By employing these three distinct assays, we can triangulate the antioxidant profile of this compound, assessing its hydrogen-donating, radical-quenching, and reductive capabilities.

II. Experimental Protocols

A. General Considerations and Reagent Preparation

1. Sample Preparation:

  • Accurately weigh this compound (CAS No: 94109-11-2).[10][11]

  • Based on its structure, this compound is predicted to be soluble in organic solvents like methanol or ethanol.[12] Prepare a stock solution of known concentration (e.g., 1 mg/mL or 10 mM) in an appropriate solvent (e.g., methanol or ethanol).

  • From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.

2. Standard Antioxidant:

  • Trolox (a water-soluble analog of vitamin E) or ascorbic acid are commonly used as standard antioxidants for comparison.[6]

  • Prepare a stock solution and a series of dilutions of the chosen standard in the same solvent as the test compound.

3. Instrumentation:

  • A UV-Vis spectrophotometer or a microplate reader capable of measuring absorbance at the required wavelengths is essential.

B. DPPH Radical Scavenging Assay Protocol

This protocol is designed to assess the hydrogen-donating ability of this compound.[4]

1. Reagents:

  • DPPH Solution (0.1 mM): Dissolve an appropriate amount of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in a dark, airtight container at 4°C.[13]

  • Test Compound (this compound): A series of dilutions in methanol.

  • Standard Antioxidant (Trolox or Ascorbic Acid): A series of dilutions in methanol.[13]

  • Blank: Methanol.

2. Assay Procedure (96-well plate format):

  • In a 96-well microplate, add 20 µL of the various concentrations of this compound, standard, or blank to respective wells.[5]

  • Add 180 µL of the 0.1 mM DPPH solution to all wells.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[14]

  • Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following equation: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the blank (DPPH solution with methanol).

    • A_sample is the absorbance of the DPPH solution with the test compound or standard.

  • Plot the percentage of inhibition against the concentration of this compound and the standard.

  • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.[1]

Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A2 Add 180 µL DPPH Solution to all wells P1->A2 P2 Prepare Serial Dilutions of this compound & Standard A1 Add 20 µL Sample/Standard/Blank to 96-well plate P2->A1 A1->A2 A3 Incubate 30 min in the dark at RT A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot % Inhibition vs. Concentration D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow of the DPPH Radical Scavenging Assay.

C. ABTS Radical Cation Decolorization Assay Protocol

This protocol assesses the ability of this compound to scavenge the ABTS radical cation.[6]

1. Reagents:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in deionized water.[6][15]

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water.[6][15]

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] Dilute the resulting blue-green solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13][15]

  • Test Compound (this compound): A series of dilutions in the same solvent used for the ABTS•+ working solution.

  • Standard Antioxidant (Trolox): A series of dilutions.

  • Blank: Solvent used for dilutions.

2. Assay Procedure (96-well plate format):

  • In a 96-well microplate, add 20 µL of the various concentrations of this compound, standard, or blank to respective wells.[6]

  • Add 180 µL of the ABTS•+ working solution to all wells.[15]

  • Incubate the plate at room temperature for 6 minutes.[7]

  • Measure the absorbance at 734 nm using a microplate reader.[6]

3. Data Analysis:

  • Calculate the percentage of ABTS•+ scavenging activity using the following equation: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the blank (ABTS•+ solution with solvent).

    • A_sample is the absorbance of the ABTS•+ solution with the test compound or standard.

  • Plot the percentage of inhibition against the concentration of this compound and the standard.

  • Express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[6]

Workflow for ABTS Assay

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare ABTS•+ Stock (7 mM ABTS + 2.45 mM K2S2O8) P2 Incubate 12-16h in dark P1->P2 P3 Dilute to Absorbance of ~0.7 at 734 nm (Working Solution) P2->P3 A2 Add 180 µL ABTS•+ Working Solution P3->A2 P4 Prepare Serial Dilutions of Sample & Standard A1 Add 20 µL Sample/Standard/Blank to 96-well plate P4->A1 A1->A2 A3 Incubate 6 min at RT A2->A3 A4 Measure Absorbance at 734 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine TEAC Value D1->D2

Caption: Workflow of the ABTS Radical Cation Decolorization Assay.

D. Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

This protocol quantifies the reducing power of this compound.[9]

1. Reagents:

  • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in deionized water and adjusting the pH with acetic acid.[13]

  • TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.[13]

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in deionized water.[13]

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.[7]

  • Test Compound (this compound): A series of dilutions.

  • Standard (Ferrous Sulfate (FeSO₄) or Trolox): A series of known concentrations to generate a standard curve.[7]

  • Blank: Solvent used for dilutions.

2. Assay Procedure (96-well plate format):

  • In a 96-well microplate, add 10 µL of the various concentrations of this compound, standard, or blank to respective wells.

  • Add 220 µL of the pre-warmed FRAP reagent to all wells.

  • Incubate the plate at 37°C for 4-30 minutes.[7] The optimal incubation time should be determined empirically.

  • Measure the absorbance at 593 nm using a microplate reader.[9]

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations.

  • From the standard curve, determine the FRAP value of this compound, expressed as µM Fe(II) equivalents or Trolox equivalents.[7]

Workflow for FRAP Assay

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3 in 10:1:1 ratio) P2 Warm FRAP Reagent to 37°C P1->P2 A2 Add 220 µL FRAP Reagent P2->A2 P3 Prepare Serial Dilutions of Sample & Standard (FeSO4) A1 Add 10 µL Sample/Standard/Blank to 96-well plate P3->A1 A1->A2 A3 Incubate at 37°C for 4-30 min A2->A3 A4 Measure Absorbance at 593 nm A3->A4 D1 Generate Standard Curve A4->D1 D2 Calculate FRAP Value (µM Fe(II) Equivalents) D1->D2

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.

III. Data Presentation and Interpretation

For a clear and comparative analysis, the results from the different antioxidant assays should be summarized in a table.

AssayParameterResult for this compoundResult for Standard (e.g., Trolox)
DPPH Assay IC₅₀ (µg/mL or µM)Experimental ValueExperimental Value
ABTS Assay TEAC (Trolox Equivalents)Experimental Value1.0
FRAP Assay FRAP Value (µM Fe(II) Equivalents)Experimental ValueExperimental Value

Interpretation of Results:

  • A low IC₅₀ value in the DPPH assay suggests potent radical scavenging activity.

  • A high TEAC value in the ABTS assay indicates strong radical scavenging capacity compared to Trolox.

  • A high FRAP value signifies a strong reducing power.

By comparing the results across these assays, a comprehensive antioxidant profile of this compound can be established. For instance, a compound might exhibit high activity in the FRAP assay but moderate activity in the DPPH assay, suggesting it is a more effective reducing agent than a hydrogen atom donor.

IV. Trustworthiness and Self-Validation

The reliability of these protocols is ensured by the inclusion of several key elements:

  • Use of a Standard: The parallel analysis of a well-characterized antioxidant standard like Trolox allows for the validation of the assay performance and provides a benchmark for comparing the activity of the test compound.

  • Concentration-Response Analysis: Evaluating the antioxidant activity over a range of concentrations is crucial for establishing a dose-dependent effect and for the accurate determination of parameters like IC₅₀.

  • Replicate Measurements: Performing each measurement in triplicate or higher minimizes random error and increases the statistical confidence in the results.

  • Blank Controls: The use of blanks is essential to correct for any background absorbance from the reagents or the solvent.

V. Concluding Remarks

This guide provides a robust framework for the systematic evaluation of the antioxidant activity of this compound. By employing a multi-assay approach encompassing DPPH, ABTS, and FRAP methodologies, researchers can obtain a detailed and reliable antioxidant profile of this promising compound. The provided protocols, coupled with the principles of self-validation, will empower scientists in drug development and other fields to accurately assess the potential of this compound as a potent antioxidant. It is also recommended to consider assays that can detect potential pro-oxidant activity, especially when investigating the biological applications of this compound.

VI. References

  • Re, R., Pellegrini, N., Proteggente, A., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70–76. [Link]

  • Amerigo Scientific. (n.d.). Total Antioxidant Capacity (FRAP) Assay (Colorimetric). Retrieved from [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]

  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Scribd. (n.d.). ORAC Assay Protocol. Retrieved from [Link]

  • Fukumoto, L. R., & Mazza, G. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(8), 3597–3604. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • Nakagawa, T. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 27(23), 8256. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • BMG Labtech. (n.d.). ORAC assay to determine antioxidant capacity. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Laguerre, M., Lecomte, J., & Villeneuve, P. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 209. [Link]

  • Kim, J. H., & Kim, J. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Biometals, 35(2), 335–343. [Link]

  • Kaltsa, O., Lalas, S., & Makris, D. P. (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. Applied Sciences, 13(5), 3239. [Link]

  • Matabio. (n.d.). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved from [Link]

  • Lipka, D., Efenberger-Szmechtyk, M., & Saluk-Juszczak, J. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(24), 7545. [Link]

  • Lipka, D., Efenberger-Szmechtyk, M., & Saluk-Juszczak, J. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. Molecules, 26(24), 7545. [Link]

  • Wikipedia. (n.d.). Polyphenol. Retrieved from [Link]

  • Cásedas, G., & Les, F. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Foods, 9(12), 1806. [Link]

  • PubChem. (n.d.). 2-(Ethylamino)-4-methylphenol. Retrieved from [Link]

  • Kancheva, V. D., & Angelova, S. E. (2013). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 31(1), 5–13. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Nakagawa, T. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1086. [Link]

  • Josephy, P. D., Eling, T. E., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461–466. [Link]

  • Kumar, A., & Kumar, V. (2015). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. International Journal of Pharmaceutical Sciences and Research, 6(9), 3875–3881. [Link]

  • Caro, A., & Pavez, C. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. In Antioxidants. IntechOpen. [Link]

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  • ResearchGate. (2013). Does anyone know an easy protocol for DPPH assay?. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Antioxidant Activity of 2-Amino-4-(3,4-Dichlorophenyl)-5-oxo-4, 5-Dihydropyrano (3,2-c) Chromene-3-Carbonitrile Compounds. Journal of Computational and Theoretical Nanoscience, 15(9-10), 2824–2828. [Link]

  • Amorati, R., & Valgimigli, L. (2012). Modulation of the antioxidant activity of phenols by non-covalent interactions. Organic & Biomolecular Chemistry, 10(21), 4147–4158. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of 2-Amino-4-ethylphenol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable intermediate. Our approach is rooted in mechanistic understanding and field-proven experience to provide you with a self-validating framework for your experiments.

Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of this compound is a two-step process. It begins with the electrophilic nitration of the starting material, 4-ethylphenol, followed by the reduction of the resulting nitro-intermediate.

  • Step 1: Electrophilic Nitration. 4-Ethylphenol is reacted with a nitrating agent to selectively install a nitro group (-NO₂) ortho to the hydroxyl group, yielding 2-nitro-4-ethylphenol.

  • Step 2: Nitro Group Reduction. The intermediate, 2-nitro-4-ethylphenol, is then subjected to a reduction reaction to convert the nitro group into an amino group (-NH₂), affording the final product, this compound.

This pathway, while straightforward in principle, presents several challenges that can impact yield and purity. This guide will address these challenges in a systematic, question-and-answer format.

Logical Workflow of Synthesis

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 4-Ethylphenol B 2-Nitro-4-ethylphenol A->B Nitrating Agent (e.g., HNO₃/H₂SO₄) C This compound B->C Reducing Agent (e.g., H₂, Pd/C or Fe/HCl)

Caption: General two-step synthetic workflow for this compound.

Troubleshooting Guide and FAQs

This section directly addresses specific issues you may encounter during your experiments.

Section A: Nitration of 4-Ethylphenol
Q1: My yield of 2-nitro-4-ethylphenol is consistently low. What are the primary causes and how can I fix this?

Answer: Low yields in this step typically stem from three main issues: suboptimal temperature control, incorrect reagent stoichiometry, or side reactions.

  • Causality (Temperature Control): The nitration of phenols is a highly exothermic reaction. If the temperature rises uncontrollably, you risk promoting side reactions such as oxidation of the phenol ring or over-nitration to form dinitro products.[1][2] The hydroxyl group is a strong activating group, making the ring highly susceptible to further electrophilic attack.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: The reaction should be conducted in an ice bath to maintain a temperature between 0-5 °C.[1]

    • Slow Reagent Addition: The nitrating agent (e.g., a pre-mixed solution of concentrated nitric and sulfuric acids) must be added dropwise to the solution of 4-ethylphenol with vigorous stirring. This ensures localized heat buildup is minimized.

    • Monitor the Reaction: Use a thermometer to continuously monitor the internal temperature of the reaction flask and adjust the addition rate accordingly.

  • Causality (Stoichiometry): Using a large excess of nitric acid will significantly increase the formation of the undesired 2,6-dinitro-4-ethylphenol, thereby reducing the yield of your target mono-nitro product.

  • Troubleshooting Steps:

    • Use a Slight Excess: Employ only a slight molar excess of nitric acid (e.g., 1.05 to 1.1 equivalents) relative to the 4-ethylphenol.

    • Dilution: Running the reaction in a suitable solvent, such as dichloromethane or acetic acid, can help to control the concentration and reactivity.[1][3]

Q2: I am observing significant amounts of 4-ethyl-2,6-dinitrophenol and other isomers. How can I improve the regioselectivity for the desired 2-nitro product?

Answer: Improving regioselectivity is a matter of controlling the reactivity of the system. The hydroxyl group directs ortho and para, but since the para position is already occupied by the ethyl group, nitration occurs at the two ortho positions (2 and 6).

  • Causality: The formation of the dinitro product is a classic example of over-nitration due to the high activation of the phenyl ring. The first nitro group is deactivating, but harsh conditions can still force a second nitration. The formation of 6-nitro-4-ethylphenol is less common but possible.

  • Troubleshooting Strategies:

    • Milder Nitrating Agents: While nitric/sulfuric acid is common, consider alternative, milder nitrating systems for phenolic compounds, such as sodium nitrite in the presence of an oxidant under aprotic conditions, which can offer higher selectivity.[4]

    • Protecting Groups (Advanced): For maximum selectivity, though it adds steps, one could temporarily protect the hydroxyl group as an ester. This reduces its activating strength, allowing for more controlled mono-nitration. The ester is then hydrolyzed post-nitration.

    • Strict Temperature Control: As mentioned in Q1, low temperatures (0-5 °C) are critical. The energy barrier for the second nitration is higher, and keeping the temperature low disfavors this subsequent reaction.

Section B: Reduction of 2-Nitro-4-ethylphenol
Q3: The reduction of the nitro group is incomplete. How can I ensure the reaction goes to completion?

Answer: Incomplete reduction is usually due to an issue with the catalyst, the hydrogen donor, or the reaction conditions.

  • Causality (Catalytic Hydrogenation):

    • Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon, Raney Nickel) can be "poisoned" by impurities or become inactive through improper handling. The nitro compound itself or intermediates can sometimes adsorb too strongly to the catalyst surface.

    • Insufficient Hydrogen: Inadequate pressure in the hydrogenation vessel or a depleted hydrogen source will halt the reaction.

  • Troubleshooting Steps (Catalytic Hydrogenation):

    • Use Fresh Catalyst: Ensure your catalyst is fresh and active. For Pd/C, it should be stored under a dry, inert atmosphere.

    • Optimize Catalyst Loading: A typical loading is 5-10 mol% of the metal relative to the nitro compound. You may need to empirically optimize this for your specific setup.

    • Ensure Adequate H₂ Supply: Use a balloon filled with hydrogen for small-scale reactions or a pressurized reactor for larger scales. Ensure the system is properly purged of air to prevent catalyst oxidation and for safety.

    • Solvent Choice: Protic solvents like ethanol or methanol are excellent choices as they help to solubilize the reactants and facilitate hydrogen transfer.[5]

  • Causality (Metal/Acid Reduction):

    • Insufficient Acid/Metal: The stoichiometry is critical. An insufficient amount of the metal (e.g., iron, tin(II) chloride) or acid will result in an incomplete reaction.[6]

    • Passivation: The surface of the metal powder can become passivated by a layer of oxide or salt, preventing it from reacting.

  • Troubleshooting Steps (Metal/Acid Reduction):

    • Use an Excess of Reagents: It is common to use a significant excess of the metal (e.g., 3-5 equivalents of iron powder).

    • Activate the Metal: Briefly washing the iron powder with dilute HCl before the reaction can help remove the passivating oxide layer.

    • Maintain Acidic pH: The reaction consumes acid, so ensure the medium remains acidic throughout the process.

Q4: My final this compound product is dark and appears impure, even after workup. What causes this discoloration and how can I purify it?

Answer: Aminophenols are notoriously susceptible to air oxidation, which produces highly colored quinone-imine type impurities. Discoloration is a primary indicator of product degradation.

  • Causality: The electron-donating amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation. The presence of oxygen, especially in basic conditions or in the presence of trace metal ions, can rapidly lead to the formation of colored polymeric byproducts.

  • Troubleshooting and Purification Protocol:

    • Workup Under Inert Atmosphere: To the extent possible, perform the workup (filtration, extraction, solvent removal) under a nitrogen or argon atmosphere to minimize contact with air.

    • Use of Antioxidants: Adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous phases during workup can help prevent oxidation.[7]

    • Efficient Workup: Do not let the reaction mixture or isolated product sit exposed to air for extended periods. Proceed immediately to purification.

    • Purification by Recrystallization: This is the most effective method for removing colored impurities and residual starting material.

      • Solvent Selection: A mixture of ethanol and water is often a good choice. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.[8]

      • Protocol: Dissolve the crude product in a minimal amount of the hot solvent mixture. If the solution is still colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble material. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[8]

Troubleshooting Logic Diagram

Troubleshooting Problem Low Final Yield or Purity Cause_Nitration Poor Nitration Efficiency Problem->Cause_Nitration Cause_Reduction Incomplete Reduction Problem->Cause_Reduction Cause_Degradation Product Degradation/ Loss During Workup Problem->Cause_Degradation Sol_Temp Maintain 0-5 °C Slow Reagent Addition Cause_Nitration->Sol_Temp Cause: Overheating, Side Reactions Sol_Stoich Use 1.05-1.1 eq. Nitrating Agent Cause_Nitration->Sol_Stoich Cause: Over-nitration Sol_Dinitro Consider Milder Nitrating Agents Cause_Nitration->Sol_Dinitro Cause: Poor Selectivity Sol_Catalyst Use Fresh Catalyst (e.g., Pd/C) Optimize Loading (5-10 mol%) Cause_Reduction->Sol_Catalyst Cause: Catalyst Deactivation Sol_H2 Ensure Adequate H₂ Supply (Balloon or Reactor) Cause_Reduction->Sol_H2 Cause: Insufficient H₂ Sol_Metal Use Excess Metal/Acid (e.g., 3-5 eq. Fe) Cause_Reduction->Sol_Metal Cause: Insufficient Reagent Sol_Oxidation Workup Under Inert Gas Add Antioxidant (e.g., Na₂SO₃) Cause_Degradation->Sol_Oxidation Cause: Air Oxidation Sol_Purify Purify via Recrystallization (e.g., from Ethanol/Water) Cause_Degradation->Sol_Purify Cause: Impurities Present

Caption: Troubleshooting flowchart for common issues in this compound synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized and should be adapted based on laboratory safety standards and specific experimental goals. Always conduct a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of 2-Nitro-4-ethylphenol
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-ethylphenol (1.0 eq) in glacial acetic acid.[3] Cool the flask in an ice-salt bath to 0 °C.

  • Nitrating Agent: In a separate beaker, carefully and slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.

  • Reaction: Add the cold nitrating acid mixture to the dropping funnel. Add the acid dropwise to the stirred 4-ethylphenol solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[1]

  • Quenching: After the addition is complete, let the mixture stir at 0-5 °C for an additional 30 minutes. Carefully pour the reaction mixture over a large volume of crushed ice and water.

  • Isolation: The crude 2-nitro-4-ethylphenol will often precipitate as a yellow solid. If it separates as an oil, extract the mixture with a suitable organic solvent like dichloromethane.

  • Workup: Wash the organic layer (or the collected solid dissolved in a solvent) sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation to yield the crude product.[1]

Protocol 2: Catalytic Hydrogenation to this compound
  • Setup: To a heavy-walled hydrogenation flask, add the crude 2-nitro-4-ethylphenol (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % Pd) to the flask.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a hydrogen balloon. Purge the flask with hydrogen gas to remove all air. Pressurize the vessel with hydrogen (e.g., 50 psi) and begin vigorous stirring/shaking.[3]

  • Monitoring: The reaction is often exothermic. Monitor the temperature and hydrogen uptake. The reaction is complete when hydrogen uptake ceases. This can be monitored by TLC or LC-MS.

  • Filtration: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent. Caution: The Pd/C catalyst can be pyrophoric when dry and exposed to air; keep it wet with solvent during filtration and handle with care.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. Proceed immediately to purification to prevent oxidation.

Data & Reagent Comparison

Table 1: Comparison of Nitrating Conditions for Phenols
Nitrating SystemConditionsAdvantagesDisadvantagesReference
HNO₃ / H₂SO₄ 0-5 °CInexpensive, powerful, fast reactionHighly corrosive, risk of over-nitration, poor selectivity if not controlled[1]
HNO₃ in Acetic Acid 20 °CMilder than mixed acid, better controlSlower reaction times[3]
NaNO₂ / TBAD Reflux in CH₂Cl₂Mild, neutral aprotic conditions, high yieldsMore expensive reagents, longer reaction times[4]

TBAD: Tetrabutylammonium dichromate

Table 2: Comparison of Common Reducing Agents for Aryl Nitro Groups
Reducing SystemConditionsAdvantagesDisadvantagesReference
H₂ with Pd/C or PtO₂ 1-4 atm H₂, RTHigh yield, clean reaction, easy product isolationRequires specialized equipment, catalyst can be expensive/pyrophoric[3][6]
Fe / HCl or Acetic Acid RefluxVery inexpensive, effective, industrially commonRequires large excess of iron, acidic workup, potential for metal contamination[6]
SnCl₂ / HCl RT to 60 °CStoichiometric, good for sensitive functional groupsGenerates tin-based waste, requires careful workup[6]
Sodium Dithionite (Na₂S₂O₄) Aqueous solutionMild, useful for selective reductionsCan be sluggish, requires aqueous system[6]

Safety Precautions

All synthesis steps must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Nitration: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care. The nitration reaction is highly exothermic and can run away if not properly cooled.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources. The hydrogenation catalyst (Pd/C) can be pyrophoric upon exposure to air, especially when containing residual hydrogen and solvent.

  • Product Handling: this compound is harmful if swallowed. Avoid inhalation of dust and contact with skin and eyes.[10][11] Store the final product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to prevent degradation.

References

  • Apollo Scientific.2-Amino-4-methylphenol Safety Data Sheet.
  • Benchchem.An In-depth Technical Guide to 2-Ethyl-4-nitrophenol.
  • Thermo Fisher Scientific.2-Amino-4-chlorophenol Safety Data Sheet.
  • Sigma-Aldrich.Safety Data Sheet.
  • ECHEMI.2-Amino-4-methylphenol Safety Data Sheets.
  • Indian Academy of Sciences.Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions.
  • Wikipedia.Reduction of nitro compounds.
  • Sigma-Aldrich.this compound.
  • OC-Praktikum.Nitration of phenol to 2-nitrophenol and 4-nitrophenol.
  • Benchchem.An In-depth Technical Guide to the Theoretical Properties and Computational Studies of 4-Amino-2-methylphenol.
  • Google Patents.Process for the preparation of 2-amino-4-nitrophenol.
  • Guidechem.How to synthesize 2-amino-4-chlorophenol.
  • PrepChem.Synthesis of 2-amino-4-dodecylphenol.

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Troubleshooting HPLC peak tailing for aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Diagnosing and Resolving HPLC Peak Tailing

Welcome to the technical support center for aminophenol analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for one of the most common challenges in the HPLC analysis of aminophenols: peak tailing. As basic compounds with chelating properties, aminophenols are particularly susceptible to secondary interactions that can compromise peak symmetry, quantification, and resolution.[1][2] This resource provides a structured approach to not only identify the root cause of peak tailing but also to systematically eliminate it, ensuring the integrity and accuracy of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

A1: HPLC peak tailing is a chromatographic phenomenon where a peak is not symmetrical, displaying a trailing edge that is longer than its leading edge.[1] In an ideal chromatogram, peaks exhibit a Gaussian shape. Tailing is quantitatively assessed using the Asymmetry Factor (As) or Tailing Factor (Tf), where a value greater than 1.2 is generally indicative of peak tailing.[1][2]

Q2: Why are aminophenols prone to peak tailing in reversed-phase HPLC?

A2: Aminophenols contain both a phenolic hydroxyl group and a basic amine group. The primary amine is the main contributor to peak tailing in reversed-phase HPLC.[1] This is due to strong secondary ionic interactions between the protonated amine group and acidic residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases.[1][2] These interactions create a secondary retention mechanism, causing some analyte molecules to lag behind, which results in a tailed peak.[1][3]

Q3: What are the analytical consequences of peak tailing?

A3: Peak tailing can significantly degrade the quality of your chromatographic data in several ways:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making the accurate quantification of individual components challenging.[1][4]

  • Decreased Sensitivity: As the peak broadens, its height diminishes, which can negatively affect the signal-to-noise ratio and elevate detection limits.[1]

  • Inaccurate Quantification: The distorted peak shape can lead to errors during peak integration, resulting in imprecise and inaccurate quantitative results.[1][4]

Q4: Why are the pKa values of aminophenols important for method development?

A4: Aminophenols have two ionizable groups: the phenolic hydroxyl group and the primary amine group. For instance, 4-aminophenol has pKa values of approximately 5.5 (for the protonated amine) and 10.3 (for the hydroxyl group).[5] These values are crucial for selecting the appropriate mobile phase pH. To ensure a consistent ionization state and minimize unwanted interactions with the stationary phase, the mobile phase pH should be at least 2 pH units away from the analyte's pKa.[1][6][7]

Systematic Troubleshooting Guide

This section provides a logical, step-by-step approach to diagnosing and resolving peak tailing for aminophenols. The workflow is designed to systematically investigate the most probable causes, from mobile phase optimization to column selection and system effects.

Troubleshooting Workflow Diagram

HPLC_Troubleshooting_Workflow start Start: Peak Tailing Observed check_ph Step 1: Mobile Phase pH Optimization start->check_ph ph_scout Protocol 1: pH Scouting Experiment check_ph->ph_scout ph_ok Peak Shape Improved? check_ph->ph_ok check_column Step 2: Column Chemistry Evaluation ph_ok->check_column No end_good End: Symmetrical Peak Achieved ph_ok->end_good Yes column_select Select High-Purity, End-Capped, or Base-Deactivated Column check_column->column_select column_ok Peak Shape Improved? check_column->column_ok check_metal Step 3: Investigate Metal Chelation column_ok->check_metal No column_ok->end_good Yes metal_test Protocol 2: Metal-Free System Test check_metal->metal_test metal_ok Peak Shape Improved? check_metal->metal_ok check_system Step 4: System & Other Effects metal_ok->check_system No metal_ok->end_good Yes system_issues Check for: Sample Overload, Extra-Column Volume, Column Voids check_system->system_issues end_further Further Investigation Needed check_system->end_further

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Step 1: Mobile Phase pH Optimization

The "Why": The ionization state of both the aminophenol and the residual silanol groups on the silica stationary phase is governed by the mobile phase pH. At a mid-range pH (e.g., pH 4-7), the basic amine of the aminophenol is protonated (positively charged), while the acidic silanols are deprotonated (negatively charged).[6][8] This creates a strong electrostatic interaction, a form of secondary retention, which is a primary cause of peak tailing.[2][3] By lowering the mobile phase pH, the silanol groups become fully protonated (neutral), thus eliminating this unwanted ionic interaction.[2][9]

The "How":

Protocol 1: pH Scouting Experiment

Objective: To determine the optimal mobile phase pH to minimize peak tailing for aminophenols.

Methodology:

  • Prepare Aqueous Stock Solutions: Prepare several batches of the aqueous component of your mobile phase (e.g., HPLC-grade water with buffer). A recommended range to test is pH 2.5, 3.0, 4.0, and 5.0.[1] Use a dilute acid like formic acid, phosphoric acid, or a suitable buffer (e.g., ammonium formate) to adjust and stabilize the pH.[10]

  • System Equilibration: Begin with the lowest pH mobile phase. Mix it with your organic solvent (e.g., acetonitrile or methanol) at the desired isocratic ratio or initial gradient conditions. Equilibrate the column for at least 15-20 column volumes.

  • Injection and Analysis: Inject your aminophenol standard and record the chromatogram. Note the peak asymmetry factor, retention time, and resolution.

  • Incremental pH Increase: Sequentially increase the pH of the mobile phase, ensuring the system is thoroughly equilibrated at each new pH level before injection.

  • Data Evaluation: Compare the peak shapes obtained at each pH. A significant improvement in peak symmetry is expected at lower pH values (typically between 2.5 and 3.5).[1][11]

Step 2: Column Chemistry Evaluation

The "Why": Not all C18 columns are created equal. The type of silica used in the column manufacturing process plays a critical role. Older "Type A" silica columns have a higher metal content and more acidic silanol groups, which are prone to causing peak tailing with basic compounds.[9][12] Modern columns are often made from high-purity "Type B" silica, which has fewer metal impurities.[12] Furthermore, "end-capping" is a process where residual silanol groups are chemically deactivated with a small silylating agent, effectively shielding them from interacting with the analyte.[13][14] For particularly challenging basic compounds, columns with embedded polar groups or unique bonding chemistries can further improve peak shape.[6][15]

The "How":

If pH optimization alone does not resolve the issue, consider the column itself.

  • Switch to a High-Purity, End-Capped Column: Replace your current column with one explicitly specified as being made from high-purity silica and being "fully end-capped" or "base-deactivated." This is the single most effective hardware change for improving the peak shape of basic compounds.[6]

  • Consider Alternative Chemistries: For very basic aminophenols, explore columns with alternative stationary phases such as those with embedded polar groups, which can help shield residual silanols and provide alternative selectivity.[15] Phenyl or cyano phases can also offer different interaction mechanisms.[16][17]

Column TypeDescriptionSuitability for Aminophenols
Standard C18 (Type A Silica) Older generation, may have high silanol activity.Prone to causing significant peak tailing.
End-Capped C18 (Type B Silica) High-purity silica with deactivated silanol groups.Highly Recommended. Significantly reduces tailing.[6]
Embedded Polar Group (e.g., Amide, Carbamate) A polar group is embedded within the alkyl chain.Excellent. Provides shielding of silanols and alternative selectivity.[15]
Phenyl/Cyano Phases Different stationary phase chemistry.Can be a good alternative if C18 phases fail to provide adequate peak shape or selectivity.[16][17]
Step 3: Investigate Metal Chelation

The "Why": The structure of aminophenols allows them to act as chelating agents, binding to trace metal ions present in the HPLC system. These metal ions can be exposed on the silica surface of the column or leach from stainless-steel components like frits and tubing.[4][13][18] This chelation introduces another secondary retention mechanism, leading to significant peak tailing.[4][18] This issue can be particularly pronounced in systems where pure organic solvents are used, as these can facilitate the leaching of metal ions.[18]

The "How":

Protocol 2: Metal-Free System Test

Objective: To determine if metal chelation is contributing to peak tailing.

Methodology:

  • System Passivation (If metal-free components are unavailable): Prepare a solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1% in your mobile phase. Flush the entire HPLC system (bypassing the column) with this solution for 30-60 minutes, followed by a thorough flush with the mobile phase without EDTA. This can help remove accessible metal contaminants.

  • Use of Bio-Inert or PEEK Components: If available, switch to a "bio-inert" or "metal-free" HPLC system, which often utilizes PEEK (polyetheretherketone) tubing and titanium or other specially treated components.

  • Use a Metal-Deactivated Column: Some manufacturers offer columns that are specifically treated to minimize interactions with metal-sensitive compounds.

  • Mobile Phase Additive: In some cases, adding a small amount of a competitive chelating agent to the mobile phase can help to saturate the active metal sites and improve the peak shape of the analyte.

Step 4: System and Other Effects

The "Why": Beyond chemical interactions, physical and system-related issues can also contribute to peak tailing. These are often referred to as "extra-column effects" because they occur outside of the column's packed bed.[4]

The "How":

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][19] To test for this, dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, mass overload was a contributing factor.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[4][6] Ensure that all connection tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[6]

  • Column Voids or Fouling: Over time, the packed bed at the head of the column can settle, creating a void.[2][20] Contaminants from the sample can also accumulate on the inlet frit. Both issues disrupt the flow path and cause peak tailing.[2][4] Try reversing the column and flushing it with a strong solvent. If this doesn't work, replacing the column is the best solution.[2]

Summary of Troubleshooting Actions

ActionPotential Impact on TailingKey Considerations
Lower Mobile Phase pH to 2.5 - 3.5 Significant DecreaseMay alter retention time and selectivity. Requires a pH-stable column.[1][7]
Increase Buffer Concentration (e.g., to 20-50 mM) DecreaseCan help mask silanol interactions. Risk of precipitation with high organic content.[1][3]
Switch to a Base-Deactivated/End-Capped Column Significant DecreaseMay alter retention order. This is a highly effective solution.[1]
Dilute the Sample DecreaseConfirms if mass overload is an issue. Results in a lower signal-to-noise ratio.[1][4]
Increase Column Temperature Minor DecreaseCan improve mass transfer kinetics but may also alter selectivity.[1]
Use a Competing Base (e.g., Triethylamine) DecreaseEffective but can shorten column lifetime and is often not suitable for LC-MS.[9]

References

  • Benchchem. Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol.
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I).
  • Alwsci. Common Causes Of Peak Tailing in Chromatography.
  • PerkinElmer. HPLC Column Selection Guide.
  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?.
  • MicroSolv. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • Nagae, N., Yamamoto, K., & Kadota, C. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • Dolan, J.W. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • ResearchGate. Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection | Request PDF.
  • Polite, L. The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube.
  • National Institutes of Health. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Oxford Academic. HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase | Journal of Chromatographic Science.
  • ResearchGate. Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • Phenomenex. LC Technical Tip.
  • Maced. Pharm. Bull. Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC.
  • Phenomenex. Troubleshooting Guide.
  • SilcoTek Corporation. Identifying and Preventing Metal Ion Leaching in HPLC Systems.

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Technical Support Center: A Researcher's Guide to the Purification of 2-Amino-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-ethylphenol. As a key intermediate in pharmaceutical synthesis and specialty chemical manufacturing, its purity is paramount to ensuring the success of your downstream applications, from reaction yield and kinetics to the toxicological profile of the final product. This guide is designed to provide you, our fellow researchers and developers, with practical, field-proven insights into identifying and removing common impurities associated with this compound. We will explore the causality behind purification strategies, offering not just protocols, but a logical framework for troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the most common initial queries researchers have when working with this compound.

Q1: What are the most common impurities I might find in my this compound sample?

A1: The impurity profile of this compound is typically a direct reflection of its synthetic route and subsequent handling. The most probable synthesis involves the nitration of 4-ethylphenol to form 2-nitro-4-ethylphenol, followed by the reduction of the nitro group. Therefore, impurities can be categorized as synthesis-related, isomers, or degradation products.

Impurity Category Specific Impurity Likely Source Primary Removal Method
Starting Materials 4-EthylphenolIncomplete nitration of the starting material.Recrystallization, Column Chromatography
Intermediates 2-Nitro-4-ethylphenolIncomplete reduction of the nitro intermediate.Recrystallization, Column Chromatography
Isomeric Impurities 4-Amino-2-ethylphenolFormation of isomers during the initial nitration step.[1]Column Chromatography, Fractional Recrystallization
Oxidation Products Quinone-imine derivativesAir oxidation of the aminophenol moiety, often catalyzed by light or trace metals.[2]Recrystallization with a reducing agent (e.g., NaHSO₃), Treatment with activated carbon.[3][4]
Solvent Residues Toluene, Methanol, Ethanol, etc.Residual solvents from the synthesis or initial purification steps.Drying under vacuum at an appropriate temperature.
Q2: Why is my this compound sample discolored (e.g., pink, brown, or black)?

A2: Discoloration is a classic indicator of impurity, specifically oxidation. Aminophenols are highly susceptible to air oxidation, a process that forms highly colored quinone-imine type structures. This process can be accelerated by exposure to air (oxygen), light, elevated temperatures, and the presence of trace metal ions.[2] The appearance of a pink, red, or brown hue is a direct visual confirmation that your material has begun to degrade and contains these types of impurities. While often present in trace amounts, they are intensely colored and can signal the need for purification and more stringent storage conditions.

Q3: How can I quickly assess the purity of my sample before a reaction?

A3: A quick preliminary assessment can save significant time and resources.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point range is a strong indicator of the presence of impurities.[5]

  • Thin-Layer Chromatography (TLC): This is a rapid and inexpensive method to visualize the number of components in your sample. Spotting your material against a reference standard on a TLC plate can quickly reveal the presence of starting materials, intermediates, or other byproducts.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the method of choice. It can separate and quantify the main component as well as trace impurities, providing a detailed purity profile.[6] A standardized HPLC method is crucial for batch-to-batch consistency in drug development.[7]

Part 2: Troubleshooting and Purification Workflow

This section provides a logical workflow for diagnosing purity issues and selecting the appropriate purification strategy.

Visual Guide 1: General Impurity Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and resolving purity issues with your this compound sample.

G cluster_0 Purity Assessment cluster_1 Purification Strategy cluster_2 Validation & Storage Start Start with crude This compound PurityCheck Assess Purity: 1. Melting Point 2. TLC/HPLC Start->PurityCheck IsPure Is Purity >99% and Colorless/White? PurityCheck->IsPure Discolored Sample is Discolored (Pink/Brown) IsPure->Discolored No, Colored Isomers Isomers or Starting Material Detected IsPure->Isomers No, Isomers/ Starting Material Ready Material Ready for Use IsPure->Ready Yes Recrystallize Recrystallization (with NaHSO₃/Carbon) Discolored->Recrystallize Chromatography Column Chromatography Isomers->Chromatography PostPurityCheck Re-assess Purity (HPLC/MP) Recrystallize->PostPurityCheck Chromatography->PostPurityCheck Store Store under Nitrogen/Argon in a cool, dark place Ready->Store PostPurityCheck->Ready Purity Confirmed

Caption: A logical workflow for assessing and purifying this compound.

Issue 1: My sample is discolored and has a broad melting point range.

Root Cause: This combination strongly suggests the presence of oxidation products and likely other synthesis-related impurities. The broad melting point is a direct consequence of these contaminants disrupting the crystal lattice of the pure compound.

Solution: Recrystallization from an Aqueous System with Additives.

Recrystallization is a powerful technique for purifying solids.[8] The principle is to dissolve the impure solid in a hot solvent in which the desired compound is soluble at high temperatures but less soluble at low temperatures, while the impurities are either insoluble at high temperatures or remain soluble at low temperatures.[5]

  • Why an Aqueous System? Aminophenols often have good solubility in hot water and lower solubility in cold water, making it a suitable and cost-effective solvent.[4][9]

  • Why Additives?

    • Sodium Bisulfite (NaHSO₃) or Sodium Dithionite: A small amount of a reducing agent in the recrystallization solution will reduce the colored quinone-imine impurities back to the colorless aminophenol and prevent further oxidation during the heating process.[3]

    • Activated Carbon (Norit): Activated carbon has a high surface area that effectively adsorbs large, colored organic molecules, physically removing them from the solution.[4]

See Protocol 1 for a detailed step-by-step guide.

Issue 2: HPLC analysis shows the presence of closely-related isomers or unreacted starting material.

Root Cause: Isomers (e.g., 4-amino-2-ethylphenol) and starting materials (e.g., 4-ethylphenol) often have very similar solubility profiles to the desired product. This makes their removal by simple recrystallization inefficient, as they tend to co-crystallize.

Solution: Preparative Column Chromatography.

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system). Because isomers and related compounds have slight differences in polarity, they will interact with the stationary phase differently, allowing for their physical separation.

  • Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity like aminophenols.

  • Mobile Phase: A solvent system, typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is used. The ratio is optimized using TLC to achieve good separation between the product and the impurities.

See Protocol 2 for a general procedure.

Issue 3: My purified material quickly discolors upon storage.

Root Cause: You have successfully purified the compound, but you have not addressed its inherent instability. Exposure to atmospheric oxygen is the primary culprit.

Solution: Proper Handling and Storage.

  • Inert Atmosphere: Always handle and store highly pure this compound under an inert atmosphere (Nitrogen or Argon). This displaces the oxygen and prevents oxidation.

  • Packaging: Store the solid in an amber glass vial to protect it from light.

  • Temperature: Store in a cool, dark place, such as a refrigerator or freezer, to slow down any potential degradation pathways.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Aqueous System

This protocol is designed to remove colored oxidation products and other polar/non-polar impurities.

  • Dissolution:

    • Place the impure this compound (e.g., 10.0 g) into an Erlenmeyer flask.

    • Add deionized water (e.g., 150-200 mL) and a small amount of sodium bisulfite (approx. 0.1 g).

    • Heat the mixture on a hot plate with stirring until it dissolves completely. Add the minimum amount of hot water required to achieve full dissolution.[5]

  • Decolorization (if necessary):

    • If the solution is still colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approx. 0.2-0.5 g, or 2-5% by weight). Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.

    • Reheat the solution to boiling for 5-10 minutes with stirring.

  • Hot Filtration:

    • Set up a hot filtration apparatus (e.g., a pre-heated Büchner funnel with filter paper or a fluted filter paper in a glass funnel).[4]

    • Quickly filter the hot solution to remove the activated carbon and any insoluble impurities. This step is crucial for preventing premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual water.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general framework for developing an HPLC method to assess purity.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatograph with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 2.9) and an organic solvent like acetonitrile or methanol.[1] The exact ratio should be optimized.

    • Detection Wavelength: Typically around 275-280 nm, where aminophenols have strong UV absorbance.[7]

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of a high-purity this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of approximately 100 µg/mL.

    • Sample Solution: Prepare your sample in the same manner as the standard solution.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Identify the main peak by comparing retention times. Any other peaks represent impurities.

    • Calculate the purity using the area percent method (assuming all components have a similar response factor) or by using a standard curve for more accurate quantification.

Part 4: Visual Guides - Method Selection

Visual Guide 2: Purification Method Selection Tree

This decision tree helps in choosing the most appropriate purification technique based on the nature of the impurities identified.

G Start Impurity Profile Known (from TLC/HPLC) ImpurityType What is the primary impurity type? Start->ImpurityType Color Colored Oxidation Products ImpurityType->Color Color Isomers Isomers / Starting Materials ImpurityType->Isomers Isomers Both Mixture of Color & Isomers ImpurityType->Both Both Recrystallize Primary Method: Recrystallization with NaHSO₃ / Carbon Color->Recrystallize Chromatography Primary Method: Column Chromatography Isomers->Chromatography Sequential Sequential Purification: 1. Recrystallization 2. Column Chromatography Both->Sequential

Caption: Decision tree for selecting a purification method for this compound.

References

  • Process for the purification of p-aminophenol. (n.d.). Google Patents.
  • Process for purifying crude 4-aminophenol. (n.d.). Google Patents.
  • 2-amino-4-nitrophenol. (n.d.). Organic Syntheses.
  • Yoshida, T., & Takanashi, Y. (1976). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of the Food Hygienic Society of Japan (Shokuhin Eiseigaku Zasshi), 17(3), 284-287.
  • PURIFICATION OF p-AMINOPHENOL. (n.d.). Google Patents.
  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). SIELC.
  • Synthetic method of 2-amino-4-(ethylsulfonyl) phenol. (n.d.). Google Patents.
  • Murthy, T. N., Suresh, P., Umabala, A. M., & Rao, A. V. P. (2017). Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols Using H2O2 Sensitized Cu2O and Visible Light. International Journal of Chemical Sciences, 15(4), 1-10.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization. (2020, January 10). Professor Dave Explains [Video]. YouTube.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Narasimha Murthy, T., Suresh, P., Umabala, A. M., & Prasada Rao, A. V. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. ResearchGate.
  • Kulkarni, S. K., et al. (2012). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PDA Journal of Pharmaceutical Science and Technology, 66(3), 220-237.

Sources

Technical Support Center: Degradation of 2-Amino-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-ethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on handling and analyzing this compound, with a specific focus on its degradation products. Given that specific literature on the degradation of this compound is limited, this guide synthesizes information from analogous compounds, such as other aminophenols, and fundamental chemical principles to provide a robust framework for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The structure of this compound contains two key functional groups prone to degradation: the phenolic hydroxyl group (-OH) and the primary aromatic amine group (-NH2). The aromatic ring itself can also undergo reactions under harsh conditions. Phenols are particularly susceptible to oxidation, which can lead to the formation of colored degradation products like quinones and polymeric materials.[1] Aromatic amines are also readily oxidized and can participate in various condensation and coupling reactions.[1]

Q2: Why are forced degradation studies necessary for a compound like this compound?

A2: Forced degradation studies, also known as stress testing, are a critical component of pharmaceutical development and chemical stability assessment for several reasons:[2][3][4]

  • Identify Potential Degradants: They help to identify likely degradation products that could form under various storage and handling conditions.[1][4]

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down is essential for developing stable formulations and establishing appropriate storage conditions.[1][3]

  • Develop Stability-Indicating Methods: The data from these studies are crucial for developing and validating analytical methods (e.g., HPLC) that can separate and quantify the active substance from its degradation products.[4]

  • Regulatory Requirements: Regulatory agencies require data from forced degradation studies to support new drug applications and to ensure the safety and efficacy of pharmaceutical products.[4]

Q3: What are the most common degradation pathways for aminophenols?

A3: Based on the chemistry of aminophenols, the most common degradation pathways are oxidative. The electron-rich aromatic ring, activated by both the hydroxyl and amino groups, is highly susceptible to oxidation. This can lead to the formation of quinone-imines, which are highly reactive and can subsequently polymerize to form complex, often colored, mixtures.[1] For instance, the related compound 2-amino-4-methylphenol has been shown to undergo oxidative condensation to form a dihydrophenoxazinone compound.[5] Another potential pathway involves the oxidation of the amine to nitroso or nitro derivatives, though this is generally less favored than ring oxidation and polymerization.

Postulated Degradation Pathways of this compound

The primary degradation pathway for this compound is anticipated to be oxidation, leading to highly reactive intermediates and subsequent polymerization. The following diagram illustrates a plausible oxidative degradation route.

Degradation of this compound Postulated Oxidative Degradation Pathway A This compound B Quinone-imine Intermediate A->B Oxidation [O] C Dimerization Products B->C Dimerization D Polymeric Degradants C->D Further Polymerization

Caption: Postulated oxidative degradation pathway for this compound.

Troubleshooting Guide

Q4: During my HPLC analysis of a stressed sample of this compound, I'm observing a significant loss of the main peak but no major degradation peaks. What could be happening?

A4: This is a common challenge in forced degradation studies. Several factors could be at play:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength you are using. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to identify these compounds.[1]

  • Precipitation of Degradants: Polymeric degradation products, which are common for phenols, may be insoluble in the mobile phase and could have precipitated out of the solution, either in the sample vial or at the head of the HPLC column.[1]

  • Adsorption onto the Column: Highly polar or polymeric degradants may be irreversibly adsorbed onto the HPLC column and are not eluting. A gradient with a strong organic solvent wash at the end of the run might help.[1]

  • Formation of Volatile Degradants: While less likely for the expected degradation products of this compound, some smaller fragments could be volatile and lost during sample preparation.

Q5: My mass balance in the forced degradation study is consistently below 90%. How can I improve this?

A5: A poor mass balance indicates that not all components (the parent compound and all its degradants) are being accounted for. To troubleshoot this:

  • Ensure Complete Elution: As mentioned above, use a robust gradient method that ends with a high percentage of a strong organic solvent to wash off any strongly retained compounds from the column.[1]

  • Use a Different Detection Wavelength: Analyze your samples at multiple wavelengths to ensure you are not missing degradants that absorb at a different wavelength than the parent compound. A photodiode array (PDA) detector is ideal for this.

  • Employ a Universal Detector: An MS or CAD detector can help to account for degradants that have a poor or no UV chromophore.[1]

  • Check for Precipitation: Visually inspect your stressed samples for any signs of precipitation. If observed, you may need to try and dissolve the precipitate in a stronger solvent to analyze it separately.

Q6: I am observing a new peak in my chromatogram after oxidative stress with hydrogen peroxide. How can I tentatively identify it?

A6: The use of a mass spectrometer coupled with your HPLC (LC-MS) is the most powerful tool for identifying unknown degradation products.[6] By obtaining the mass-to-charge ratio (m/z) of the new peak, you can determine its molecular weight. Fragmentation analysis (MS/MS) can then provide structural information. Based on the chemistry of aminophenols, likely oxidative degradation products would involve the addition of oxygen atoms or dimerization. For example, the formation of a quinone-imine would result in the loss of two hydrogen atoms. Dimerization would lead to a product with approximately double the molecular weight of the parent compound.

Experimental Protocols: Forced Degradation Studies

These protocols are designed as a starting point and should be optimized based on the observed extent of degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

General Stock Solution Preparation
  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) in a 10 mL volumetric flask to obtain a stock solution of about 1 mg/mL.

Acid and Base Hydrolysis
  • Acidic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature.

    • Neutralize with an appropriate amount of 1N NaOH.

    • Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

  • Basic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature.

    • Neutralize with an appropriate amount of 1N HCl.

    • Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

Oxidative Degradation
    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

Thermal Degradation
    • Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours.[1]

    • After the specified time, cool the sample to room temperature.

    • Prepare a solution of the stressed solid at a concentration of approximately 0.1 mg/mL in the mobile phase for analysis.

Photolytic Degradation
    • Expose a solution of this compound (e.g., 0.1 mg/mL in a 50:50 acetonitrile:water mixture) to a photostability chamber.

    • The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

    • A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.[1]

    • Analyze the exposed and dark control samples.

Workflow for Forced Degradation Studies

Forced Degradation Workflow General Workflow for Forced Degradation Studies cluster_stress Stress Conditions A Acid Hydrolysis G Stressed Samples A->G B Base Hydrolysis B->G C Oxidation (H₂O₂) C->G D Thermal (Heat) D->G E Photolytic (Light) E->G F This compound Stock Solution F->A F->B F->C F->D F->E H HPLC/LC-MS Analysis G->H I Data Evaluation: - Peak Purity - Mass Balance - Identification of Degradants H->I

Caption: General experimental workflow for forced degradation studies.

Summary of Stress Conditions

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Products
Acid Hydrolysis 1N HCl, 80°C24 hoursGenerally stable, potential for minor degradation
Base Hydrolysis 1N NaOH, 80°C24 hoursPotential for oxidation and discoloration
Oxidation 3% H₂O₂, Room Temp24 hoursQuinone-imines, dimers, polymers[1]
Thermal 105°C (solid state)48 hoursPotential for oxidation and polymerization
Photolytic >1.2 million lux hoursVariableOxidative products, colored degradants

References

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Abidi, M., et al. (2016). The chemical and electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol. Synthetic Metals, 217, 185-193.
  • Analytical Methods for the Degradation of Phytoconstituents. (n.d.).

Sources

Technical Support Center: Purification of Crude 2-Amino-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-4-ethylphenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require high-purity material for their applications. As an amphoteric molecule containing both a weakly acidic phenol group and a weakly basic amine group, this compound presents unique purification challenges and opportunities. This document provides in-depth, field-proven insights into common issues and their resolutions, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on its synthetic route. However, common impurities typically fall into these categories:

  • Starting Materials & Reagents: Unreacted precursors, such as the corresponding nitrophenol (e.g., 2-nitro-4-ethylphenol) if the synthesis involves a reduction step.[1][2]

  • Regioisomers: Isomeric aminophenols (e.g., 4-amino-2-ethylphenol) may form depending on the regioselectivity of the synthesis.

  • Oxidation Products: Aminophenols are susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored polymeric impurities.[3] This is often observed as a darkening of the crude material from off-white or tan to brown or dark purple.

  • Residual Solvents and Catalysts: Solvents used in the reaction or initial work-up, and residual catalysts (e.g., palladium on carbon, Raney nickel) from hydrogenation steps.[4][5]

Q2: Which purification technique is generally the most effective for this compound?

A2: There is no single "best" method; the optimal technique depends on the nature and quantity of the impurities. However, a powerful and commonly successful strategy is a combination of acid-base extraction followed by recrystallization .

  • Acid-Base Extraction: This technique leverages the amphoteric nature of the molecule to separate it from neutral, strongly acidic, or strongly basic impurities.[6][7][8][9]

  • Recrystallization: This is an excellent final polishing step to remove minor impurities and obtain a highly crystalline, pure solid product.[10][11]

For very challenging separations, such as removing stubborn regioisomers, column chromatography on silica gel may be necessary.[12][13]

Q3: How can I assess the purity of my this compound sample?

A3: A multi-faceted approach is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. A single spot suggests high purity, while multiple spots indicate the presence of impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their structures are known.

    • HPLC/UPLC: A highly sensitive technique for quantifying purity and detecting trace impurities.[14]

    • GC-MS (after derivatization): Useful for identifying volatile impurities.[15]

Purification Troubleshooting Guide

This section addresses specific problems you might encounter during your purification experiments.

Problem 1: My crude this compound is a dark, oily tar instead of a solid. What should I do?

  • Probable Cause(s):

    • Significant Oxidation: The compound has likely been exposed to air for an extended period, leading to the formation of highly colored, polymeric oxidation products.

    • Presence of Low-Melting Impurities: The presence of residual solvents or oily byproducts is preventing the crude material from solidifying.

  • Recommended Solution(s):

    • Attempt an Acid-Base Cleanup: Begin by dissolving the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Perform the acid-base extraction protocol detailed below. This process is often effective at separating the desired product from the neutral, polymeric tars.

    • Charcoal Treatment: During the recrystallization step (after the acid-base extraction), add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many of the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.[1] Be cautious, as charcoal can also adsorb some of your product, potentially reducing the yield.

Problem 2: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals.

  • Probable Cause(s):

    • Supersaturation Point Below Melting Point: The solution became supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture with the solvent). When this happens, the compound separates as a liquid (oil) rather than a solid.

    • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.

    • Cooling Rate is Too Fast: Rapid cooling can favor oil formation over the slower, more ordered process of crystal lattice formation.

  • Recommended Solution(s):

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[11]

    • Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to initiate crystallization.[11]

    • Change Solvent System: If the problem persists, you may need a different recrystallization solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane).[10]

Problem 3: The yield from my acid-base extraction is very low.

  • Probable Cause(s):

    • Incomplete Extraction: The pH of the aqueous layers was not sufficiently acidic or basic to fully protonate the amine or deprotonate the phenol, respectively.

    • Emulsion Formation: A stable emulsion may have formed at the interface of the organic and aqueous layers, trapping your product.

    • Incomplete Back-Extraction: The pH was not properly adjusted during the final neutralization step to precipitate the product.

    • Product Solubility in Water: this compound has some water solubility (4.1 g/L at 25°C), and losses can occur if the aqueous layers are not properly handled.[16]

  • Recommended Solution(s):

    • Verify pH: Use pH paper or a pH meter to check the pH of the aqueous layer after each extraction to ensure it is in the correct range (pH < 2 for acid extraction, pH > 12 for base extraction).

    • Break Emulsions: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

    • Saturate Aqueous Layers: Before back-extracting your product into an organic solvent, saturate the aqueous layer with NaCl. This decreases the solubility of your organic compound in the aqueous phase, driving more of it into the organic layer (salting-out effect).

    • Perform Multiple Extractions: Perform each extraction step with 2-3 portions of fresh solvent. Multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.

Problem 4: After purification, my TLC plate still shows a faint spot corresponding to the starting nitrophenol.

  • Probable Cause(s):

    • Incomplete Reaction: The initial reduction reaction did not go to completion.

    • Inefficient Separation: The chosen purification method was not effective at separating the product from the starting material. Nitrophenols are more acidic than phenols, which can complicate acid-base extractions if the pH is not carefully controlled.

  • Recommended Solution(s):

    • Repeat Purification: If the impurity level is low, a second recrystallization may be sufficient to remove it.

    • Column Chromatography: This is the most reliable method for separating compounds with similar polarities. For this compound and its corresponding nitrophenol, a silica gel column with a gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate) should provide good separation.[12][13] The less polar nitrophenol will typically elute before the more polar aminophenol.

Data Summary Table

PropertyValue / InformationSource(s)
Molecular Formula C₈H₁₁NO[16][17]
Molecular Weight 137.18 g/mol [17]
Appearance Solid (can be off-white to brown powder)[18]
pKa (Phenolic -OH) ~10.1 (Predicted)[16]
pKa (Ammonium -NH₃⁺) ~4-5 (Estimated, similar to aniline)N/A
Water Solubility 4.1 g/L (25 °C)[16]
Common Recrystallization Solvents Water, Ethanol/Water, Toluene, Ethyl Acetate/Hexane[1][10]

Workflow Visualization: Purification Strategy Selection

This diagram illustrates the decision-making process for selecting an appropriate purification technique.

G start Crude this compound tlc Assess Purity via TLC start->tlc single_spot Single Major Spot? tlc->single_spot recrystallize Direct Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots / Heavily Colored single_spot->multiple_spots No pure_product Pure Product recrystallize->pure_product extraction Perform Acid-Base Extraction multiple_spots->extraction tlc_after_ext Assess Purity of Extracted Solid via TLC extraction->tlc_after_ext single_spot_after_ext Single Major Spot? tlc_after_ext->single_spot_after_ext single_spot_after_ext->recrystallize Yes chromatography Column Chromatography single_spot_after_ext->chromatography No (Close spots) chromatography->pure_product

Caption: Decision tree for selecting a purification method.

Detailed Protocol: Purification via Acid-Base Extraction & Recrystallization

This protocol is a robust method for purifying crude this compound from neutral impurities (e.g., non-polar byproducts) and more strongly acidic or basic contaminants.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals inside a chemical fume hood.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Recrystallization solvent (e.g., Toluene or an Ethanol/Water mixture)

  • Separatory Funnel, Beakers, Erlenmeyer Flasks

  • Rotary Evaporator

  • Filtration apparatus (Büchner funnel, filter flask)

Workflow Diagram:

G cluster_0 Acid-Base Extraction cluster_1 Recrystallization A 1. Dissolve crude product in organic solvent (e.g., DCM) B 2. Wash with 1M HCl (aq) (Protonates amine) A->B C Separate Layers B->C D_org Organic Layer: Neutral & Acidic Impurities C->D_org Keep D_aq Aqueous Layer 1: Product as Hydrochloride Salt C->D_aq Collect E 3. Basify Aqueous Layer 1 with NaOH (aq) to pH > 8 D_aq->E F 4. Extract product back into fresh organic solvent E->F G Separate Layers F->G H_org Organic Layer: Purified Product G->H_org Collect H_aq Aqueous Layer 2: Inorganic Salts G->H_aq Discard I 5. Dry organic layer (e.g., Na₂SO₄) & Evaporate H_org->I J 6. Dissolve solid in minimum hot solvent I->J K 7. Cool slowly to induce crystallization J->K L 8. Collect crystals by vacuum filtration K->L M 9. Wash with cold solvent & Dry L->M end Pure Crystalline Product M->end

Caption: Step-by-step workflow for purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in an organic solvent like DCM or EtOAc (approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • Acid Wash (Removes Basic Impurities & Isolates Product):

    • Add an equal volume of 1 M HCl to the separatory funnel.

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The this compound, being basic, will be protonated and move into the aqueous (top, if using DCM) layer as its hydrochloride salt.[6][8]

    • Drain and collect the aqueous layer. Keep the organic layer, as it contains neutral and acidic impurities.

    • Repeat the extraction of the organic layer with a fresh portion of 1 M HCl. Combine the aqueous extracts.

  • Neutralization and Re-extraction:

    • Place the combined acidic aqueous extracts in a clean beaker or flask in an ice bath.

    • Slowly add 1 M NaOH while stirring until the solution becomes basic (pH > 8). The neutral this compound will precipitate out.

    • Transfer this mixture back to a separatory funnel and extract the product into a fresh organic solvent (e.g., 2-3 portions of DCM/EtOAc).

  • Drying and Concentration:

    • Combine the organic extracts containing your purified product.

    • Wash the organic layer with brine to help remove residual water.

    • Dry the organic layer over an anhydrous drying agent like Na₂SO₄.

    • Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the solid, purified product.

  • Recrystallization:

    • Transfer the solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot recrystallization solvent (e.g., toluene) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

References

  • Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM?.
  • PubChem. (n.d.). 2-Amino-4-methylphenol.
  • ACS Publications. (n.d.). Reactive Extraction of o-Aminophenol with Di(2-ethylhexyl)phosphoric Acid in Different Diluents. Journal of Chemical & Engineering Data.
  • Dartmouth College. (n.d.). Acid-Base Extraction.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2).
  • Organic Chemistry Tutor. (2020). Acid-Base Extraction. YouTube.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
  • ResearchGate. (2015). How can I separate o-amino phenol and p-amino phenol?.
  • Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN105566182B - A kind of 2 amino 4 (Ethylsulfonyl) The synthetic method of phenol.
  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • Professor Dave Explains. (2020). Recrystallization. YouTube.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-dodecylphenol.
  • Columbia University. (n.d.). Column chromatography.
  • OSTI.GOV. (1986). Study of the steam distillation of phenolic compounds using ultraviolet spectrometry.
  • National Institutes of Health (NIH). (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion.
  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • ResearchGate. (2025). Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector.
  • Environmental Protection Agency (EPA). (n.d.). Method 8041A: Phenols by Gas Chromatography.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Chemistry LibreTexts. (2023). Paper Chromatography.

Sources

Overcoming solubility issues with 2-Amino-4-ethylphenol in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-ethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimental work. Here, we synthesize fundamental chemical principles with practical, field-proven methodologies to ensure your reactions proceed efficiently and successfully.

Part 1: Understanding the Molecule: Physicochemical Profile

This compound (C₈H₁₁NO) is an aromatic compound featuring both a basic amino group and an acidic phenolic hydroxyl group, making it amphoteric. Its solubility is dictated by the interplay between its polar functional groups and its nonpolar ethyl-benzene backbone. Understanding these properties is the first step in troubleshooting.

PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem[1]
Molecular Weight 137.18 g/mol PubChem[1]
Predicted logP 1.6PubChem[1]
Predicted pKa (Phenol) 10.10 ± 0.18ChemicalBook[2]
Predicted pKa (Amine) ~4-5 (Estimated)General aniline derivatives
Appearance SolidSigma-Aldrich

The positive logP value suggests a preference for organic phases over water, yet the ionizable amino and phenolic groups provide levers for manipulating aqueous solubility.

Part 2: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and dissolution of this compound.

Q1: What is a good starting solvent for dissolving this compound for an organic reaction?

A1: For many organic reactions, polar aprotic solvents are an excellent starting point. Solvents like Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Acetonitrile (ACN) are often effective. For reactions compatible with protic solvents, alcohols like ethanol or methanol can also be used. The choice depends on the specific requirements of your reaction chemistry (e.g., temperature, reagent compatibility). The principle of "like dissolves like" is a useful guide; the molecule has both polar and non-polar characteristics, making these solvents good candidates.[3][4]

Q2: My this compound won't dissolve in water for an aqueous reaction. What should I do first?

A2: The limited aqueous solubility of this compound is expected due to its ethyl-benzene structure. The most effective first step is to adjust the pH.[5]

  • To increase solubility via the amino group: Add a dilute acid (e.g., 1M HCl) dropwise to lower the pH. This protonates the basic amino group to form a more soluble ammonium salt (R-NH₃⁺).[6]

  • To increase solubility via the phenolic group: Add a dilute base (e.g., 1M NaOH) dropwise to raise the pH. This deprotonates the acidic hydroxyl group to form a more soluble phenoxide salt (R-O⁻).[7] The optimal pH will depend on your reaction's tolerance for acidic or basic conditions.

Q3: I've noticed my solid this compound has darkened over time. Does this affect solubility?

A3: Yes, this can significantly impact solubility. Aminophenols are susceptible to oxidation, especially when exposed to air and light, which results in the formation of colored, often polymeric, impurities.[8] These oxidized species are typically less soluble and can inhibit the dissolution of the remaining material. It is crucial to use high-purity starting material and store it in a tightly sealed, opaque container, preferably under an inert atmosphere like nitrogen or argon.[8]

Q4: Can I just heat the mixture to get it to dissolve?

A4: Gently heating the mixture can increase the rate of dissolution and the solubility limit, a common practice for many solids.[4] However, exercise caution. Overheating can accelerate the degradation of this compound, especially in the presence of oxygen or catalytic impurities. Always perform a small-scale test to determine thermal stability under your specific reaction conditions.

Part 3: Systematic Troubleshooting Guide

When simple methods fail, a more systematic approach is required. This guide provides a logical workflow to diagnose and solve persistent solubility issues.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for addressing solubility challenges with this compound in both aqueous and organic systems.

G start Solubility Issue: This compound does not dissolve system_type Aqueous or Organic Reaction System? start->system_type aqueous_path Aqueous System system_type->aqueous_path Aqueous organic_path Organic System system_type->organic_path Organic ph_adjust Adjust pH (Acidic or Basic) aqueous_path->ph_adjust check_sol_aq Dissolved? ph_adjust->check_sol_aq cosolvent_aq Add Water-Miscible Co-solvent (e.g., Ethanol, THF, Acetone) check_sol_aq->cosolvent_aq No success Success: Proceed with Reaction check_sol_aq->success Yes cosolvent_aq->success solvent_select Select Alternative Solvent (Polar Aprotic > Polar Protic > Non-Polar) organic_path->solvent_select check_sol_org Dissolved? solvent_select->check_sol_org gentle_heat Apply Gentle Heat (Monitor for Degradation) check_sol_org->gentle_heat No check_sol_org->success Yes check_sol_heat Dissolved? gentle_heat->check_sol_heat sonication Use Sonication (Breaks intermolecular forces) check_sol_heat->sonication No check_sol_heat->success Yes sonication->success Partial/Full fail Consult Further: Consider alternative synthetic route or mechanochemistry sonication->fail No

Caption: Troubleshooting workflow for this compound solubility.

In-Depth Troubleshooting Scenarios

Scenario 1: The compound precipitates out of an organic solvent upon adding another reagent.

  • Problem: The addition of a second reagent (which may be dissolved in a different solvent or be a liquid itself) is changing the overall polarity of the reaction mixture, causing your compound to crash out. This is a common issue when, for example, adding a non-polar reagent to a polar solution.

  • Recommended Solution:

    • Use a Co-solvent System: Instead of dissolving this compound in a single solvent, use a mixture that is compatible with both your compound and the added reagent. For instance, a toluene/THF mixture can bridge polarity gaps.

    • Change Addition Order: Dissolve the new reagent in the primary solvent first, then slowly add the solid this compound. This maintains a consistent solvent environment.

    • Phase-Transfer Catalyst: If you are dealing with two immiscible liquid phases (e.g., aqueous and organic), a phase-transfer catalyst can be used to shuttle the reactant across the phase boundary, eliminating the need for complete mutual solubility.[9]

Scenario 2: The reaction is sluggish or incomplete, suggesting low reactant concentration despite apparent dissolution.

  • Problem: You may have a saturated solution, but the concentration is still too low for an efficient reaction rate. The compound is "soluble," but not soluble enough.

  • Recommended Solution:

    • Solvent Screening: Systematically test solubility in a wider range of solvents. High-boiling point polar aprotic solvents like DMF, DMSO, or NMP often have higher solvating power.

    • Increase Temperature: If thermally stable, increasing the reaction temperature can both increase the solubility limit and accelerate the reaction rate.

    • Mechanochemistry (Solvent-Free): For intractable solubility issues, consider solid-state synthesis using techniques like ball milling. This method avoids solvents altogether and can drive reactions between insoluble starting materials.[10][11]

Part 4: Experimental Protocols

These protocols provide detailed, step-by-step instructions for key solubility enhancement techniques.

Protocol 1: Enhancing Aqueous Solubility via pH Adjustment

This protocol describes how to systematically find a suitable pH for dissolving this compound in an aqueous medium.

  • Preparation: In a small vial, suspend a known amount of this compound (e.g., 10 mg) in a measured volume of deionized water (e.g., 1 mL). Stir at room temperature.

  • Acidification (Testing for R-NH₃⁺ Formation):

    • Slowly add 0.5 M HCl dropwise to the suspension while stirring.

    • Monitor for visual signs of dissolution after each addition.

    • Check the pH with a calibrated pH meter or pH paper after the solid dissolves. Note this pH.

  • Basification (Testing for R-O⁻ Formation):

    • In a separate vial, repeat step 1.

    • Slowly add 0.5 M NaOH dropwise to the suspension while stirring.

    • Monitor for dissolution and record the pH at which the solid dissolves.

  • Analysis: You now have acidic and/or basic pH ranges where your compound is soluble. Choose the condition that is most compatible with your planned reaction chemistry. Be aware that extreme pH values can affect the stability of other reagents.[5]

Protocol 2: Implementing a Co-Solvent System

This protocol is for situations where a single solvent is insufficient for either the starting material or an incoming reagent.

  • Initial Dissolution: Attempt to dissolve the this compound in a minimal amount of a "strong" solvent in which it is highly soluble (e.g., DMSO, DMF).

  • Co-solvent Addition: To this solution, slowly add the "weaker" reaction solvent (e.g., toluene, dichloromethane) in which another reagent might be dissolved, or which is required for the reaction conditions.

  • Monitoring: Observe the solution for any signs of precipitation (cloudiness). If the solution remains clear, this co-solvent system is viable.

  • Ratio Optimization: The goal is to use the minimum amount of the strong solvent necessary to maintain solubility throughout the reaction. A typical starting ratio might be 1:10 (strong:weak solvent), which can be adjusted as needed.

Protocol 3: Utilizing Sonication for Dissolution

Sonication can overcome kinetic barriers to dissolution by using high-frequency sound waves to break up solid agglomerates.[9]

  • Preparation: Place the solid this compound and the chosen solvent in a reaction vessel (e.g., a round-bottom flask or a thick-walled test tube).

  • Sonication: Place the vessel into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in your vessel.

  • Operation: Turn on the sonicator. The process can generate some heat, so monitor the temperature if your compound is heat-sensitive. A cold water bath can be used for cooling.

  • Observation: Continue sonication until the solid is fully dissolved or no further change is observed. This method is particularly useful for preparing saturated solutions or for materials that are slow to dissolve.

References

  • Solubility of Things. (n.d.). 4-Aminophenol.
  • Hokkaido University. (2021, May 18). Toward overcoming solubility issues in organic chemistry.
  • Labcompare. (2021, May 21). Mechanochemical Approach Overcomes Insolubility in Organic Chemistry.
  • Journal of Chemical Education. (1997). Influence of pH on Drug Absorption from the Gastrointestinal Tract.
  • SIELC Technologies. (n.d.). This compound.
  • ResearchGate. (n.d.). Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2019, January 3). The Effects of pH on Solubility.

Sources

Technical Support Center: Optimizing Derivatization Reactions for 2-Amino-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the derivatization of 2-Amino-4-ethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing derivatization reactions for this bifunctional analyte, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

This compound possesses two active functional groups: a primary amine (-NH₂) and a phenolic hydroxyl (-OH). Both groups are polar and non-volatile, necessitating derivatization to increase volatility and thermal stability for successful GC analysis.[1][2] This guide will address common challenges and provide optimized protocols for the two most prevalent derivatization strategies: silylation and acylation.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Direct GC-MS analysis of this compound is not feasible due to its high polarity and low volatility, which stem from the presence of the amino and hydroxyl functional groups. These groups can engage in intermolecular hydrogen bonding, leading to poor chromatographic peak shape, tailing, and potential thermal degradation in the hot GC inlet.[3][4] Derivatization chemically modifies these polar groups, replacing the active hydrogen atoms with less polar, more thermally stable moieties, thereby making the molecule suitable for GC analysis.[1][2][5]

Q2: What are the most common derivatization methods for this compound?

A2: The two most effective and widely used derivatization strategies for compounds containing both amine and hydroxyl groups are:

  • Silylation: This is a versatile method that replaces the active hydrogens on both the hydroxyl and amino groups with a trimethylsilyl (TMS) or a more sterically hindered silyl group like tert-butyldimethylsilyl (TBDMS).[4][6] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6]

  • Acylation: This method involves the introduction of an acyl group (e.g., acetyl or trifluoroacetyl) to the amine and hydroxyl groups. Acetic anhydride is a common reagent for acetylation.[7][8][9] Acylation can sometimes be more selective towards the more nucleophilic amine group under specific conditions.[10]

Q3: Which functional group on this compound is more reactive?

A3: Generally, the primary amine group is more nucleophilic than the phenolic hydroxyl group.[10] This means that in competitive reactions, the amine group will typically react faster with acylating agents.[10] However, with powerful silylating agents like BSTFA or MSTFA, both groups are readily derivatized, often simultaneously.[11]

Troubleshooting Guide: Silylation Reactions

Silylation is a robust technique but can be prone to issues if not performed under optimal conditions. The most common silylating agents for this purpose are BSTFA and MSTFA, often with a catalyst like trimethylchlorosilane (TMCS).[6][11]

Problem 1: Low or No Peak for the Derivatized Analyte

This is one of the most frequent issues, often pointing to incomplete derivatization or degradation of the derivative.

dot

Caption: Troubleshooting workflow for low silylation yield.

Causality and Solutions:

  • Presence of Water: Silylating reagents are extremely sensitive to moisture and will preferentially react with water over the target analyte.[1] This is the most common cause of low derivatization yield.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the sample completely, for instance, under a gentle stream of nitrogen, before adding the derivatization reagent.[1][6]

  • Reagent Quality and Quantity: Silylating reagents can degrade over time, especially if exposed to atmospheric moisture. An insufficient amount of reagent will lead to incomplete derivatization.

    • Solution: Use fresh, high-purity reagents. A general guideline is to use at least a 2:1 molar ratio of the silylating agent to the number of active hydrogens on the analyte.[11] For this compound, which has three active hydrogens (two on the amine, one on the hydroxyl), a significant molar excess is recommended.

  • Suboptimal Reaction Conditions: The kinetics of silylation are dependent on time and temperature.

    • Solution: While some phenols can be derivatized quickly at room temperature, hindered groups or less reactive amines may require heating.[11] Increase the reaction temperature (e.g., to 60-80°C) and extend the reaction time (e.g., 30-60 minutes) to ensure the reaction goes to completion.[12]

  • Incorrect Solvent Choice: The solvent can significantly impact reaction efficiency.

    • Solution: Aprotic solvents are required.[13] Pyridine is a common choice as it can also act as an acid scavenger. Acetonitrile is another good option. Studies have shown that acetone can dramatically accelerate silylation reactions for phenols, sometimes reducing reaction times to seconds at room temperature.[14][15]

Problem 2: Multiple Peaks for a Single Analyte

Observing multiple peaks can be confusing and complicates quantification.

Causality and Solutions:

  • Incomplete Derivatization: If the reaction is not complete, you may see peaks for the mono-silylated (on either the -OH or -NH₂) and di-silylated species, in addition to the desired tri-silylated product.

    • Solution: Re-optimize the reaction conditions as described in Problem 1 (increase reagent excess, temperature, and/or time).[16] The presence of a derivatizing agent peak in the chromatogram alongside incomplete derivatization suggests that the reaction time or temperature needs to be increased.[16]

  • Derivative Instability/Hydrolysis: Silyl ethers, particularly TMS derivatives, can be susceptible to hydrolysis if exposed to moisture after derivatization.[17] This can occur in the GC vial if the cap is not sealed properly or if the solvent contains trace amounts of water.

    • Solution: Ensure the final extract is dry before injection. Adding a small amount of anhydrous sodium sulfate to the final sample can help remove residual moisture.[14] Analyze samples as soon as possible after derivatization. For enhanced stability, consider using a bulkier silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms more stable TBDMS derivatives.[17][18]

ParameterRecommended ConditionRationale
Reagent BSTFA + 1% TMCS or MSTFAHigh silylating potential for both -OH and -NH₂ groups. TMCS acts as a catalyst.[6][11]
Reagent Ratio >10-fold molar excessDrives the reaction to completion for all three active hydrogens.
Solvent Pyridine, Acetonitrile, or Acetone (Anhydrous)Aprotic solvents are necessary. Acetone can significantly increase reaction rates.[13][14][15]
Temperature 60 - 80 °CProvides sufficient energy to overcome the activation barrier for all functional groups.[12]
Time 30 - 60 minutesEnsures complete conversion to the tri-silylated product.[12]

Table 1. Recommended Starting Conditions for Silylation of this compound.

Troubleshooting Guide: Acylation Reactions

Acylation with agents like acetic anhydride is another common strategy. It often requires a catalyst and careful control of reaction conditions to manage selectivity.

Problem 1: Preferential N-acylation and Incomplete O-acylation

Due to the higher nucleophilicity of the amine, you may observe the N-acylated product as the major species, with little to no O-acylation.

Causality and Solutions:

  • Nucleophilicity Difference: The lone pair of electrons on the nitrogen atom is more available for nucleophilic attack on the acylating agent's carbonyl carbon compared to the oxygen of the phenolic hydroxyl group.[10]

    • Solution 1 (Promote O-acylation): To selectively O-acylate, the reactivity of the amine must be suppressed. This can be achieved by running the reaction under acidic conditions. The acid will protonate the amine group (-NH₂ to -NH₃⁺), making it non-nucleophilic and allowing the hydroxyl group to be acylated.[10]

    • Solution 2 (Force Di-acylation): To ensure both groups are acylated, use a large excess of the acylating agent and a basic catalyst (like pyridine or triethylamine) and increase the reaction temperature. The base will deprotonate the phenolic hydroxyl, increasing its nucleophilicity and promoting the reaction.

Problem 2: Low Reaction Yield

Similar to silylation, low yields in acylation can stem from several factors.

dot

Caption: Experimental workflow for N,O-diacylation.

Causality and Solutions:

  • Hydrolysis of Acylating Agent: Acetic anhydride readily hydrolyzes in the presence of water.

    • Solution: Use anhydrous conditions throughout the experiment.[19]

  • Insufficient Catalyst/Base: For full derivatization, a base is often required to activate the hydroxyl group and scavenge the acid byproduct.

    • Solution: Use at least a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine.[10]

  • Suboptimal Temperature: While N-acylation can often proceed at room temperature, O-acylation of phenols may require heating.

    • Solution: After the initial reaction at room temperature, consider gently heating the mixture (e.g., to 50-60°C) to drive the O-acylation to completion.[20]

ParameterRecommended ConditionRationale
Reagent Acetic AnhydrideA common, effective acetylating agent.
Reagent Ratio 2.5 - 5 equivalentsEnsures sufficient reagent for both functional groups.
Catalyst/Base Pyridine or TriethylamineActs as a base to activate the phenol and scavenge the acetic acid byproduct.[10]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF) (Anhydrous)Aprotic solvents that dissolve reactants well.
Temperature 0°C to Room Temperature, then heat if necessaryControls the initial exothermic reaction and allows for complete O-acylation.[10]
Time 1 - 4 hoursTypically sufficient for complete di-acylation. Monitor by TLC or GC.[10]

Table 2. Recommended Starting Conditions for N,O-Diacylation of this compound.

By systematically addressing these common issues and starting with the optimized conditions provided, researchers can significantly improve the yield, selectivity, and reproducibility of their derivatization reactions for this compound, leading to more accurate and reliable analytical results.

References

  • BenchChem. (2025). troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • BenchChem. (2025). troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA.
  • BenchChem. (2025). troubleshooting poor derivatization yield of aminoadipic acid for GC-MS.
  • ACS Publications. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
  • ResearchGate. (2022). How do you determine derivatization yield for a gas chromatography reaction?
  • Chemistry LibreTexts. (2023). Derivatization.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
  • PubMed. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
  • Mastering Silylation. (n.d.). A Guide to MSTFA for GC-MS Analysis.
  • BenchChem. (2025). Technical Support Center: Improving Reaction Selectivity for the Acylation of Polyfunctional Molecules.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards.
  • Regis Technologies. (n.d.). GC Derivatization.
  • ResearchGate. (2004). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination.
  • BenchChem. (2025). Application Note and Protocol: Derivatization of 4-(2-(pyrrolidin-1-yl)ethyl)phenol for GC-MS Analysis.
  • ResearchGate. (2000). Review: Derivatization in mass spectrometry—1. Silylation.
  • ResearchGate. (n.d.). techniques for silylation.
  • PMC. (2014). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. National Institutes of Health.
  • SciSpace. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.

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Preventing oxidation of 2-Amino-4-ethylphenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing 2-Amino-4-ethylphenol

A Senior Application Scientist's Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who handle this highly reactive compound. As a substituted aminophenol, this compound is exceptionally sensitive to oxidation, which can compromise experimental integrity, product purity, and safety. This document provides in-depth, field-proven insights into the causes of its degradation and offers robust protocols to ensure its stability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: Why is my solid this compound sample turning pink/brown upon storage?

A1: The discoloration of this compound is a classic indicator of oxidative degradation. The molecule contains both a phenolic hydroxyl (-OH) group and an aromatic amino (-NH2) group, both of which are highly susceptible to oxidation.[1] In the presence of atmospheric oxygen, the compound undergoes a series of reactions, starting with the formation of a phenoxy free radical.[2][3] This initial step is often the rate-limiting factor and is accelerated by exposure to light, heat, and trace metal ion contaminants. The resulting radical is highly unstable and rapidly reacts with other molecules to form colored quinone-imine structures and, eventually, complex polymeric materials, which are responsible for the observed pink, brown, or even black coloration.[4]

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize oxidation, strict storage protocols are non-negotiable. The primary goal is to eliminate exposure to oxygen, light, and heat. The stability of aminophenols is greatly enhanced under an inert atmosphere.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert gas (Argon or Nitrogen).Displaces oxygen, the primary oxidant. Inert gas blanketing is the most effective preventative measure.[5]
Temperature 2–8°C (Refrigerated).Low temperatures significantly reduce the kinetic rate of oxidation reactions.
Light Store in an amber glass bottle or an opaque container.Protects the compound from photo-oxidation, where light energy catalyzes the formation of radical species.
Container Tightly sealed container.Prevents ingress of atmospheric oxygen and moisture. Ensure the cap has a high-integrity seal (e.g., PTFE-lined).[6][7]

Q3: My application requires dissolving this compound. How can I prevent it from oxidizing in solution?

A3: Solutions of this compound are even more prone to oxidation than the solid material due to increased molecular mobility. The following steps are critical:

  • Solvent Deoxygenation: Before use, thoroughly sparge your solvent with an inert gas (Argon or Nitrogen) for at least 15-30 minutes to remove dissolved oxygen.

  • Inert Atmosphere Handling: Prepare the solution in a glovebox or under a continuous stream of inert gas.

  • Use of Antioxidants: For applications where they do not interfere, the addition of an antioxidant is highly recommended. These additives work by either scavenging free radicals or acting as preferential reducing agents.[8]

Q4: Which antioxidants are suitable for stabilizing solutions of this compound?

A4: The choice of antioxidant depends on the solvent system (aqueous vs. organic) and downstream application compatibility.

AntioxidantMechanism of ActionTypical ConcentrationSolvent System
Ascorbic Acid (Vitamin C) Reducing Agent: More readily oxidized than the aminophenol, thus sacrificially protecting it.[8][9]0.05 - 0.1% (w/v)Aqueous / Polar
Sodium Metabisulfite Oxygen Scavenger/Reducing Agent: Reacts with dissolved oxygen and reduces oxidized species.0.01 - 0.1% (w/v)Aqueous
Butylated Hydroxytoluene (BHT) Chain-Breaking Antioxidant: A phenolic radical scavenger that donates a hydrogen atom to terminate radical chain reactions.[8][10]0.01 - 0.05% (w/v)Organic
EDTA (Ethylenediaminetetraacetic acid) Chelating Agent: Sequesters trace metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze oxidation reactions.[4]0.01 - 0.05% (w/v)Aqueous

Note: Always verify antioxidant compatibility with your specific experimental system.

Part 2: Troubleshooting Guide

This section provides a problem-solving framework for issues encountered during the use of this compound.

Problem 1: The solid appears dark and tarry, and its purity by HPLC is significantly below specification.

  • Probable Cause: Severe, widespread oxidative degradation has occurred due to improper long-term storage (e.g., exposure to air and light at room temperature). The material has likely polymerized.

  • Immediate Action:

    • Cease use of the material immediately. The degradation products can interfere with reactions and pose different toxicological risks.[11]

    • Safely dispose of the compromised reagent according to your institution's hazardous waste protocols.[7][12]

  • Preventative Protocol:

    • Procure fresh, high-purity material from a reputable supplier.[5]

    • Upon receipt, immediately transfer the material into smaller, single-use vials inside an inert atmosphere glovebox.

    • Backfill each vial with argon or nitrogen, seal tightly, and wrap in aluminum foil or place in a light-blocking secondary container.

    • Store all vials at the recommended refrigerated temperature (2-8°C).

Problem 2: A freshly prepared solution of this compound rapidly turns yellow or brown.

  • Probable Cause: The solvent was not deoxygenated, and/or the solution was prepared in the presence of air. Trace metal contaminants in the solvent or on the glassware could also be catalyzing the oxidation.

  • Workflow for Stable Solution Preparation:

    • Glassware Preparation: If metal contamination is suspected, wash all glassware with a 1% solution of EDTA, followed by a thorough rinse with deionized water, and oven-dry.

    • Solvent Deoxygenation: Place your chosen solvent in a flask and sparge with a stream of argon or nitrogen via a long needle submerged in the liquid for 30 minutes. Seal the flask.

    • Inert Weighing: Weigh the solid this compound in a vial under an inert atmosphere (e.g., in a glovebox or by using a "nitrogen balloon" technique).

    • Dissolution: Using a cannula or a gas-tight syringe, transfer the deoxygenated solvent to the vial containing the solid.

    • Blanket and Store: Keep the solution under a positive pressure of inert gas at all times. If storing, place in a sealed, amber vial at 2-8°C. Use the solution as quickly as possible after preparation.

Problem 3: HPLC analysis shows a new impurity peak that grows over time, even with proper storage.

  • Probable Cause: A slow degradation process is still occurring. This could be due to minute amounts of oxygen ingress or inherent instability. The new peak likely corresponds to an initial oxidation product, such as a dimer.

  • Analytical Verification Protocol (HPLC-UV):

    • Objective: To monitor the purity of this compound and detect the formation of oxidative degradation products.

    • Methodology: A reverse-phase HPLC method is highly effective for separating the polar parent compound from its less polar degradation products.[13][14]

HPLC ParameterExample Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient; e.g., Acetonitrile:Water with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Detection UV-Vis or Diode Array Detector (DAD) at ~280 nm
Column Temp. 30°C
  • Corrective Action:

    • Re-evaluate your storage and handling procedures. Ensure seals on containers are perfect and the inert gas source is of high purity.

    • Consider procuring smaller batches of the chemical more frequently to minimize the storage duration.

    • If the rate of degradation is unacceptable for your application, you may need to synthesize or purify the compound immediately before use.

Part 3: Visualization of the Oxidation Pathway

The following diagram illustrates the initial steps in the aerobic oxidation of this compound, leading to the formation of colored, unstable products. This process highlights the necessity of excluding oxygen.

Oxidation_Pathway A This compound (Colorless) B Phenoxy/Semiquinone Radical (Highly Reactive Intermediate) A->B + O₂ - [H] C Quinone-imine Species (Colored) B->C Dimerization/ Further Oxidation D Polymeric Degradation Products (Brown/Black Precipitate) C->D Polymerization

Caption: Oxidative degradation pathway of this compound.

References

  • Ghosh, P., et al. (2015). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry. [Link]
  • Li, N., et al. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry. [Link]
  • Joseph, P., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology. [Link]
  • Joseph, P., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase.
  • Morallón, E., et al. (2004). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry. [Link]
  • Thermo Fisher Scientific. (2025).
  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. [Link]
  • PubChem. (n.d.). 2-Amino-4-methylphenol.
  • Valgimigli, L., & Pratt, D. A. (2015). The chemistry of radical-trapping antioxidants.
  • Abidi, M., et al. (2016). The chemical and electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol. Electrochimica Acta. [Link]
  • Paskvan, T., & Williams, H. D. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. [Link]
  • van den Heuvel, R. H., et al. (2000). Reaction pathway for the conversion of 4-ethylphenol by vanillyl-alcohol oxidase. Journal of Biological Chemistry. [Link]
  • Varanda, E. A., & de F. F. M. V. de Almeida, M. (2021).
  • de Oliveira, A. C. S., et al. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PDA Journal of Pharmaceutical Science and Technology. [Link]
  • PubChem. (n.d.). This compound.
  • Nicolini, G., et al. (2007). Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector.
  • Riyani, K., & Indriati, D. W. (2022). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio: Indonesia Journal of Food and Drug Safety. [Link]
  • Murthy, T. N., et al. (2016). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT.
  • Shah, U., et al. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation.

Sources

Technical Support Center: Mobile Phase Optimization for 2-Amino-4-ethylphenol HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reliable HPLC methods are critical for your research and development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the mobile phase optimization for 2-Amino-4-ethylphenol, a compound that presents unique challenges due to its chemical structure.

Troubleshooting Guide: From Problem to Solution

This section is designed to help you systematically diagnose and resolve common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Peak Tailing)

A symmetrical, Gaussian peak is the ideal in chromatography. However, this compound, with its basic amine group, is particularly prone to peak tailing.[1] This asymmetry can compromise resolution and lead to inaccurate quantification.[1]

The Root Cause: Secondary Interactions

Peak tailing for basic compounds like this compound is most often caused by secondary ionic interactions between the protonated amine group of the analyte and ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] These interactions act as a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a "tail."[4]

Diagnostic & Solution Workflow

Use the following workflow to systematically address peak tailing.

G start Poor Peak Shape (Tailing Factor > 1.2) diag Diagnose Cause start->diag chem_cause Chemical Interactions (Primary Suspect) diag->chem_cause Are neutral compounds symmetrical? phys_cause Physical / System Issues diag->phys_cause Do ALL peaks tail? sol_ph 1. Optimize Mobile Phase pH (Lower pH to 2.5-3.5) chem_cause->sol_ph sol_void Check for Column Void / Contamination phys_cause->sol_void sol_col 2. Use High-Purity, End-Capped Column sol_ph->sol_col sol_overload 3. Check for Sample Overload (Dilute Sample) sol_col->sol_overload sol_solvent 4. Match Sample Solvent to Mobile Phase sol_overload->sol_solvent sol_fittings Check for Bad Fittings / Tubing sol_void->sol_fittings

Caption: Interdependence of HPLC parameters and their impact on results.

Strategies for Improving Resolution
  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. [5]They offer different selectivities due to their unique chemical properties. If you have poor resolution with acetonitrile, substituting it with methanol (or vice-versa) can alter the elution order and improve the separation of co-eluting peaks.

  • Adjust the Gradient: If using a gradient method, try decreasing the slope of the gradient (i.e., making it longer and shallower) in the region where your target analyte elutes. This provides more time for the analytes to interact with the stationary phase, often improving resolution. [6]

  • Consider a Different Column Chemistry: While mobile phase is powerful, sometimes a change in stationary phase is required. For aromatic compounds like this compound and its isomers, a Phenyl or Pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column by providing π-π interactions in addition to hydrophobic interactions. [7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis?

A1: A robust starting point for a reversed-phase HPLC method is a gradient elution using a C18 column. [7]* Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Phosphoric Acid. [7][8]* Mobile Phase B: Acetonitrile with 0.1% of the same acid.

  • Gradient: A typical starting gradient could be 10% to 90% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column. The acid is crucial for controlling the secondary interactions that cause peak tailing. [1] Q2: Should I use Formic Acid or Phosphoric Acid?

A2: The choice depends on your detector.

  • For UV Detection: Both are acceptable. Phosphoric acid can sometimes provide slightly better peak shapes.

  • For Mass Spectrometry (MS) Detection: You must use a volatile acid like formic acid. [7][8]Non-volatile buffers like phosphate will precipitate and contaminate the MS source.

Q3: How do Acetonitrile and Methanol compare as organic modifiers?

A3: The choice of organic solvent is a key parameter for optimizing selectivity.

Parameter Acetonitrile (ACN) Methanol (MeOH) Citation
Elution Strength Stronger (less is needed for the same retention)Weaker (more is needed)[5]
Selectivity Offers different selectivity, particularly for polar and aromatic compounds.Can provide unique selectivity through hydrogen bonding interactions.[9]
UV Cutoff ~190 nm~205 nm[5]
Viscosity / Pressure Lower viscosity results in lower system backpressure.Higher viscosity results in higher backpressure.[6]

Q4: How long is my prepared mobile phase stable?

A4: Mobile phase stability is critical for reproducible results.

  • Aqueous/Buffered Phases: Due to the risk of microbial growth, it is best practice to prepare these fresh daily. At most, they should be kept for a few days. [10]* Organic/Aqueous Mixtures: Mixtures containing a high percentage of organic solvent are less prone to growth but should still be prepared frequently. The differential evaporation of solvents can change the composition over time, affecting retention. [10]Always cap solvent bottles to minimize this effect.

Experimental Protocols

Protocol 1: Preparation of an Acidified Mobile Phase (0.1% Formic Acid)

Objective: To prepare 1 Liter of both the aqueous and organic mobile phases for the analysis of this compound.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile

  • High-purity Formic Acid (~99% or better)

  • 1000 mL Graduated cylinders (x2)

  • 1000 mL Mobile phase bottles (x2)

  • Micropipette (100-1000 µL)

Procedure:

  • Mobile Phase A (Aqueous): a. Measure approximately 950 mL of HPLC-grade water into a 1000 mL graduated cylinder. b. Transfer the water to a 1000 mL mobile phase bottle. c. Using a micropipette, carefully add 1.0 mL of formic acid to the water. d. Add HPLC-grade water to reach the 1000 mL mark. e. Cap the bottle and invert 10-15 times to mix thoroughly. f. Sonicate for 10-15 minutes to degas the solution.

  • Mobile Phase B (Organic): a. Measure approximately 950 mL of HPLC-grade acetonitrile into the second 1000 mL graduated cylinder. b. Transfer the acetonitrile to the second 1000 mL mobile phase bottle. c. Using a micropipette, carefully add 1.0 mL of formic acid to the acetonitrile. d. Add HPLC-grade acetonitrile to reach the 1000 mL mark. e. Cap the bottle and invert 10-15 times to mix thoroughly. f. Sonicate for 10-15 minutes to degas the solution.

  • Label both bottles clearly with the contents, concentration (0.1% Formic Acid), and date of preparation.

Protocol 2: Systematic Approach to Optimizing Mobile Phase pH

Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.

Procedure:

  • Initial Setup: a. Use a well-maintained HPLC system with a C18 column. b. Prepare a standard solution of this compound in a 50:50 mixture of water and acetonitrile.

  • Mobile Phase Preparation: a. Prepare several sets of mobile phases (Aqueous and Organic) with varying pH values. For example:

    • Set 1: 0.1% Phosphoric Acid (pH ~2.1)
    • Set 2: 0.1% Formic Acid (pH ~2.8) [5] * Set 3: 20mM Ammonium Formate buffer, pH 3.5
    • Set 4: 20mM Ammonium Acetate buffer, pH 4.5
  • Experimental Runs: a. Begin with the lowest pH condition (Set 1). b. Equilibrate the column for at least 20 column volumes with the new mobile phase until a stable baseline is achieved. c. Inject the standard solution and record the chromatogram. d. Crucially, calculate the Asymmetry Factor (As) or Tailing Factor (Tf) for the this compound peak. A value closer to 1.0 is better. [1] e. Flush the system and column thoroughly before introducing the next mobile phase set. f. Repeat steps b-d for each pH condition.

  • Data Analysis: a. Create a table comparing the pH of the mobile phase to the resulting peak asymmetry factor and retention time. b. The optimal pH is the one that provides an asymmetry factor closest to 1.0 while maintaining adequate retention and resolution from other components.

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-methylphenol on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, May 16). This compound.
  • BenchChem. (n.d.). Column selection for optimal separation of ethylphenols.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol.
  • BenchChem. (n.d.). Technical Support Center: Resolving Isomer Separation of Ethylphenols.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • BenchChem. (n.d.). Troubleshooting peak tailing in HPLC analysis of 2-Amino-4-methyl-5-acetylthiazole.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • YouTube. (2022, December 18). Maximizing Your HPLC Method Development.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • YouTube. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
  • (n.d.). HPLC Troubleshooting Guide.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Separation of 13-O-Ethylpiptocarphol Isomers.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • Chromatography Forum. (2006, October 20). Mobile Phase Stability.

Sources

Technical Support Center: Identifying and Minimizing Byproducts in 2-Amino-4-ethylphenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Amino-4-ethylphenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments, minimize byproduct formation, and ensure the high purity required for your applications.

Section 1: Understanding the Synthesis and Potential Byproducts

This section addresses the fundamental aspects of the this compound synthesis, focusing on the origin and identity of common impurities.

Q1: What is the most common synthetic route for this compound, and where do byproducts typically form?

The most prevalent and industrially scalable synthesis is a two-step process starting from 4-ethylphenol.[1] The pathway involves:

  • Nitration: Electrophilic aromatic substitution on 4-ethylphenol to introduce a nitro group, primarily at the ortho position, yielding 2-nitro-4-ethylphenol.[2][3]

  • Reduction: Subsequent reduction of the nitro group to an amino group to form the final product, this compound.[2][4]

Byproducts can be generated at both stages. The nitration step is prone to forming isomers and over-nitrated products, while the reduction step can suffer from incomplete reaction or degradation of the highly sensitive aminophenol product.

Synthesis_Pathway cluster_nitration cluster_reduction Start 4-Ethylphenol Intermediate 2-Nitro-4-ethylphenol Start->Intermediate Nitration (e.g., HNO₃/H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., H₂, Pd/C) p1 Intermediate->p1 p2 Product->p2 Nitration_Byproduct Isomers (e.g., 4-Nitro-2-ethylphenol) Dinitration Products Oxidation Tars Reduction_Byproduct Unreacted Nitro Intermediate Partially Reduced Species Oxidation/Polymerization Products p1->Nitration_Byproduct Side Reactions p2->Reduction_Byproduct Side Reactions

Caption: Common synthetic pathway for this compound.

Q2: What are the primary byproducts I should expect during the nitration of 4-ethylphenol?

During nitration, several byproducts can arise if conditions are not meticulously controlled:

  • Isomeric Impurities: The directing effects of the hydroxyl and ethyl groups can lead to the formation of the undesired isomer, 4-nitro-2-ethylphenol.[5][6] The ratio of ortho to para nitration is highly dependent on reaction conditions.

  • Dinitration Products: Aggressive nitrating conditions (high temperature or excess nitrating agent) can lead to the introduction of a second nitro group, forming products like 2,6-dinitro-4-ethylphenol.[6]

  • Oxidation Products: Phenols are susceptible to oxidation by nitric acid, which can produce a complex mixture of tarry, polymeric materials and p-benzoquinone, significantly complicating purification.[6]

Q3: What byproducts can form during the reduction of 2-nitro-4-ethylphenol?

The reduction step is critical for purity. Potential byproducts include:

  • Unreacted Starting Material: Incomplete reduction will leave residual 2-nitro-4-ethylphenol in your product.[7]

  • Partially Reduced Intermediates: Depending on the reducing agent and reaction conditions, stable intermediates like nitroso or hydroxylamino compounds can be present.

  • Oxidation and Degradation Products: This is the most common issue. This compound is highly susceptible to air oxidation, especially under neutral or basic conditions, forming highly colored quinone-imines and polymeric species.[7][8][9] This is often the source of product discoloration.

Q4: Why is my final this compound product colored (e.g., brown, pink, or black)?

The discoloration is almost always due to the formation of trace amounts of oxidation products.[7] Aminophenols can be readily oxidized by atmospheric oxygen, a process that is often catalyzed by trace metal impurities or exposure to light. The resulting quinone-imine structures are highly conjugated and absorb visible light, imparting significant color to the bulk material even at parts-per-million (ppm) levels.[8][9]

Section 2: Analytical Strategies for Byproduct Identification

Effective troubleshooting begins with accurate identification and quantification of impurities. This section outlines the best analytical approaches.

Q5: What analytical techniques are best for identifying and quantifying impurities in my this compound sample?

A multi-technique approach is recommended for comprehensive impurity profiling.[10][11] The primary methods and their applications are summarized below.

Analytical TechniquePrimary Use CaseAdvantagesLimitations
HPLC / UPLC Gold standard for quantification of known and unknown impurities.[10][12]High sensitivity, excellent resolution, and reproducibility. Ideal for routine purity checks and stability studies.[13]Requires reference standards for absolute quantification of known impurities.
LC-MS Identification of unknown impurities.Provides molecular weight information, which is critical for proposing structures of unknown peaks from HPLC.[12][14]Ionization efficiency can vary, making quantification less accurate than UV-based detection without standards.
GC-MS Analysis of volatile impurities and residual solvents.[10][12]Excellent for identifying compounds that are thermally stable and volatile.Not suitable for non-volatile or thermally labile compounds like the main product or polymeric impurities.
NMR Spectroscopy Definitive structural elucidation of isolated impurities.[12]Provides unambiguous structural information.Requires a relatively pure and larger quantity of the impurity, often obtained via preparative HPLC.
TLC / HPTLC Rapid, qualitative reaction monitoring and initial purity assessment.[11]Fast, inexpensive, and allows for simultaneous analysis of multiple samples.Primarily qualitative; less sensitive and reproducible than HPLC for quantification.
Q6: Can you provide a starting protocol for developing an HPLC method for impurity profiling?

Certainly. This protocol serves as a robust starting point for separating this compound from its common process-related impurities.

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., Luna 5 µm C18, 150 x 4.6 mm), which is versatile for separating moderately polar compounds.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH is crucial to protonate the amine, improving peak shape and preventing on-column degradation.

    • Solvent B: Acetonitrile or Methanol.

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Detection: Use a UV detector set at a wavelength where both the API and expected impurities absorb (e.g., 275 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra for peak purity analysis.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are good starting points.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with acid) at a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Optimization: Adjust the gradient slope, acid modifier, or organic solvent to improve the resolution between the main peak and any observed impurities.

Q7: How do I identify an unknown peak in my chromatogram?

Identifying an unknown impurity follows a systematic workflow that combines chromatographic and spectroscopic techniques.

Analytical_Workflow Start Crude Product with Unknown Impurity Peak (HPLC) LCMS LC-MS Analysis Start->LCMS Prep Preparative HPLC Start->Prep MW Determine Molecular Weight (MW) and Fragmentation Pattern LCMS->MW Hypothesis Propose Putative Structure (e.g., Isomer, Dimer, Oxidation Product) MW->Hypothesis Hypothesis->Prep Isolate Isolate Milligram Quantities of the Impurity Prep->Isolate NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolate->NMR Confirm Confirm Structure NMR->Confirm Identified Identified Impurity Reference Standard Confirm->Identified

Caption: Workflow for the identification of an unknown impurity.

Section 3: Minimizing Byproducts and Purification

This section provides actionable strategies to prevent impurity formation and protocols for removing them from the crude product.

Q8: How can I minimize isomer formation and oxidation during the nitration step?

Controlling the nitration reaction is key to a clean product.

  • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) using an ice bath.[3] Higher temperatures increase the rate of side reactions, including the formation of isomers and oxidative tars.

  • Controlled Reagent Addition: Add the nitrating agent (e.g., a pre-chilled mixture of nitric and sulfuric acid) slowly and sub-surface to the phenol solution to avoid localized areas of high concentration and temperature spikes.

  • Milder Nitrating Systems: Consider alternative, milder nitration conditions for improved selectivity. Systems like sodium nitrate with an inorganic acidic salt (e.g., NaHSO₄·H₂O) in the presence of wet silica can offer a heterogeneous and more controlled reaction environment, minimizing oxidation byproducts.[15]

Q9: What are the best practices for the reduction step to ensure high yield and purity?

A successful reduction hinges on complete conversion of the nitro group while protecting the newly formed, sensitive amino group.

  • Catalytic Hydrogenation: This is often the cleanest method. Use a palladium on carbon (Pd/C) catalyst with a hydrogen source.[4] This method avoids the use of stoichiometric metal reductants that can complicate workup.

  • Maintain an Inert Atmosphere: After the reaction is complete and the hydrogen is vented, immediately handle the reaction mixture under an inert atmosphere (nitrogen or argon).[4] This prevents air oxidation of the this compound product.

  • Reaction Monitoring: Ensure the reaction goes to completion. This can be monitored by the cessation of hydrogen uptake in a hydrogenation apparatus or by using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.[4]

  • Acidic Workup: If possible, work up the reaction under acidic conditions. The protonated aminophenol (ammonium salt) is significantly more stable against oxidation than the free base. The free base can be liberated just before final isolation.

Q10: My crude product is impure and discolored. What is the best purification strategy?

The optimal purification strategy depends on the nature and level of impurities. The following decision tree and protocols can guide your choice.

Troubleshooting_Purification Start Crude Product Assessment Decision1 Is the product heavily discolored? Start->Decision1 Decision2 Are non-polar impurities (e.g., starting material) present by TLC/HPLC? Decision1->Decision2 No Action_Charcoal Perform Decolorization with Activated Charcoal during Recrystallization Decision1->Action_Charcoal Yes Decision3 Are polar impurities or isomers present? Decision2->Decision3 No Action_AcidBase Perform Acid-Base Extraction Decision2->Action_AcidBase Yes Action_Recrystallize Perform Recrystallization Decision3->Action_Recrystallize No Action_Column Consider Column Chromatography Decision3->Action_Column Yes Action_Charcoal->Decision2 Final Pure, Crystalline Product Action_Recrystallize->Final Action_AcidBase->Final Action_Column->Final

Caption: Decision tree for purification of crude this compound.

Experimental Protocol: Purification by Recrystallization

This is the most common and effective method for removing minor impurities and obtaining a high-purity, crystalline product.[7]

  • Solvent Selection: An ethanol/water mixture is often an excellent choice.[7] The product should be soluble in the hot solvent and sparingly soluble at room temperature or below.

  • Dissolution: In a flask, add the crude this compound. Add the minimum amount of hot ethanol/water to completely dissolve the solid with stirring.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight).[7][16] Reheat the mixture to a gentle boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to prevent degradation.

References

  • Organic Syntheses Procedure, 2-amino-4-nitrophenol. Organic Syntheses.
  • Taylor & Francis Knowledge Centers, 4-nitrophenol – Knowledge and References. Taylor & Francis.
  • PubChem, 2-Amino-4-methylphenol. National Center for Biotechnology Information.
  • Google Patents, US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
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Validation & Comparative

Comparative Analysis of Aminophenol Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structural isomers is fundamental. This guide presents a comparative analysis of the three isomers of aminophenol: ortho-aminophenol (2-aminophenol), meta-aminophenol (3-aminophenol), and para-aminophenol (4-aminophenol). The seemingly subtle shift in the positioning of the amino and hydroxyl groups on the benzene ring dramatically alters their biological effects, ranging from antioxidant potential to distinct organ-specific toxicities. This document synthesizes key experimental data, provides detailed protocols for relevant biological assays, and visualizes the underlying mechanisms to offer a comprehensive resource for your research.

The Structural Basis for Divergent Biological Activities

The reactivity and biological interactions of aminophenol isomers are dictated by the electronic interplay between the electron-donating hydroxyl (-OH) and amino (-NH2) groups. In the ortho and para isomers, the synergistic electron-donating effects of these groups increase the electron density at specific positions on the aromatic ring, making them more susceptible to oxidation and electrophilic attack.[1] This heightened reactivity is central to both their potent antioxidant activities and their mechanisms of toxicity.[1][2] Conversely, the meta isomer lacks this synergistic effect, rendering it the most stable and generally least reactive of the three.[1][3]

Comparative Toxicity Profiles

A critical point of differentiation among the aminophenol isomers is their organ-specific toxicity. The metabolic pathways of each isomer lead to the formation of different reactive intermediates, which in turn target different organs.

Table 1: Comparative Toxicity of Aminophenol Isomers

IsomerTarget Organ(s)Observed Toxic EffectsMechanism of Toxicity
o-Aminophenol LiverIncreased relative liver weight in rats.[4]Converted to 2-aminophenoxazine-3-one by cytochrome c.[4]
m-Aminophenol GeneralReduced body weight, tremors, and increased serum bilirubin in newborn rats.[4]Primarily undergoes glucuronidation and sulfation conjugation.[4]
p-Aminophenol KidneyBrown urine, increased epithelial cells in urine, and nephrotoxicity.[4]Oxidized to p-benzoquinoneimine by renal cytochrome P-450, which then binds to renal proteins.[4][5]

p-Aminophenol is notably the most nephrotoxic of the isomers.[4] Its toxicity is driven by metabolic activation in the kidney to reactive intermediates that induce oxidative stress and cellular damage.[6][7] In contrast, the primary toxicological concern for o-aminophenol is its potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.[6]

Visualizing Metabolic Activation and Toxicity

The following diagram illustrates the distinct metabolic pathways leading to the organ-specific toxicities of ortho- and para-aminophenol.

G cluster_o o-Aminophenol Pathway cluster_p p-Aminophenol Pathway oAP o-Aminophenol oAP_met Cytochrome c oAP->oAP_met Metabolism in Liver oAP_product 2-aminophenoxazine-3-one oAP_met->oAP_product oAP_effect Hepatotoxicity oAP_product->oAP_effect pAP p-Aminophenol pAP_met Renal Cytochrome P-450 pAP->pAP_met Metabolism in Kidney pAP_product p-Benzoquinoneimine pAP_met->pAP_product pAP_effect Nephrotoxicity pAP_product->pAP_effect Binds to renal proteins

Caption: Metabolic activation pathways leading to organ-specific toxicity.

Antioxidant and Pro-oxidant Activities: A Double-Edged Sword

The very chemical properties that can lead to toxicity also endow the aminophenol isomers with antioxidant capabilities. The ortho and para isomers are potent radical scavengers, a property attributed to their ability to form stable quinone-imine or quinone-like radicals after donating a hydrogen atom.[2] In contrast, meta-aminophenol is significantly less active as an antioxidant.[2]

However, under certain conditions, particularly in the presence of transition metals like copper, the ortho and para isomers can exhibit pro-oxidant activity, generating reactive oxygen species (ROS).[8][9] This dual antioxidant/pro-oxidant nature highlights the importance of the biological context in determining the ultimate effect of these compounds.

Table 2: Comparative Antioxidant and Pro-oxidant Activity of Aminophenol Isomers

IsomerAntioxidant Activity (Radical Scavenging)Pro-oxidant Activity (in the presence of Cu2+)
o-Aminophenol Potent[2]Produces reactive oxygen species[8][9]
m-Aminophenol Significantly less active[2]Little to no reactivity[8][9]
p-Aminophenol Potent[2]Produces reactive oxygen species[8][9]
Mechanism of Differential Antioxidant Activity

The ability of the ortho and para isomers to delocalize the unpaired electron of the resulting radical across the quinone-imine structure is key to their stability and, therefore, their antioxidant potency.

G cluster_op o- and p-Aminophenol cluster_m m-Aminophenol op_AP o- or p-Aminophenol op_stable Stable Quinone-imine Radical op_AP->op_stable H• donation op_radical Free Radical (R•) op_radical->op_stable Neutralization m_unstable Unstable Radical m_AP m-Aminophenol m_AP->m_unstable H• donation

Caption: Proposed mechanism for differential antioxidant activity.

Experimental Protocols for Comparative Analysis

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated assays are essential. Below are detailed protocols for key in vitro assays used to compare the biological activities of aminophenol isomers.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Objective: To determine the concentration of each aminophenol isomer that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Aminophenol isomers (o-, m-, p-) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of each aminophenol isomer. Add the diluted compounds to the respective wells and incubate for 24-48 hours. Include a vehicle control (solvent only).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.[10]

Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[10] The IC50 value is determined by plotting the percentage of viability against the compound concentration.[10]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the aminophenol isomers to donate a hydrogen atom or an electron to the stable DPPH radical.

Objective: To determine the concentration of each aminophenol isomer required to scavenge 50% of DPPH radicals (IC50).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM).[10]

  • Aminophenol isomers (o-, m-, p-) dissolved in methanol.

  • Methanol.

  • 96-well plate or cuvettes.

  • Spectrophotometer.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[10]

  • Sample Preparation: Prepare various concentrations of the aminophenol isomers in methanol.[10]

  • Reaction Mixture: In a 96-well plate or a cuvette, add 100 µL of the DPPH solution to 100 µL of the sample solution at different concentrations. A control containing only methanol and the DPPH solution is also prepared.[10]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[10]

Data Analysis: The percentage of radical scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined from the dose-response curve.

Genotoxicity Assessment

While comprehensive comparative genotoxicity data for all three isomers is limited, studies on p-aminophenol have shown it can induce single-strand DNA breaks and chromosome aberrations in both CHO and L5178Y mouse lymphoma cells.[11] o-Aminophenol is classified as a category 3 mutagen.[12] These findings underscore the importance of evaluating the genotoxic potential of these compounds, particularly if they are being considered for applications involving prolonged human exposure.

Concluding Remarks for the Practicing Scientist

The choice of an aminophenol isomer in research and development must be guided by a thorough understanding of its unique biological and toxicological profile.

  • p-Aminophenol: While a valuable precursor in pharmaceutical synthesis (e.g., paracetamol), its pronounced nephrotoxicity necessitates careful handling and risk assessment.[4][6][13] Its derivatives have also been explored for antimicrobial and anti-inflammatory properties.[14][15]

  • o-Aminophenol: Demonstrates significant antioxidant activity but also carries the risk of hepatotoxicity and methemoglobinemia.[2][4][6] Its derivatives have shown potential as antioxidant, antibacterial, and cytotoxic agents.[16][17]

  • m-Aminophenol: Generally the most biologically stable and least toxic of the three isomers, it also exhibits the weakest antioxidant activity.[2][4] Its primary applications are in the dye and polymer industries.[3]

This guide provides a foundational framework for comparing the aminophenol isomers. It is imperative that researchers consult the primary literature and conduct their own application-specific assays to make informed decisions. The provided protocols offer a starting point for such investigations, ensuring that experimental design is both rigorous and relevant.

References

  • A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Deriv
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  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
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  • Kim, H. J., & Kim, T. Y. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Biometals, 35(2), 329–334. URL
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  • Role of Para Aminophenol in Oncology Drug Development. (2024). Kajay Remedies. URL
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  • A new twist to an old tale: novel insights into the differential toxicities of acetaminophen and its regioisomer N-acetyl-meta-aminophenol (AMAP). Semantic Scholar. URL
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  • m-Aminophenol sulf
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  • A Comparative Guide to the Reactivity of Aminophenol Isomers. Benchchem. URL
  • Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. (2020). Royal Society of Chemistry. URL
  • Elespuru, R. K., Libbus, B., & Lijinsky, W. (1995). Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test. Environmental and molecular mutagenesis, 26(3), 245–252. URL
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  • A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers. Benchchem. URL
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A Comparative Guide to the Validation of an HPLC Method for 2-Amino-4-ethylphenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-4-ethylphenol, a key chemical intermediate. Beyond a mere recitation of protocols, this document elucidates the scientific rationale behind the validation parameters, offers a comparative analysis with alternative analytical techniques, and presents the supporting data necessary for informed methodological decisions. Our focus is on building a self-validating system that ensures data integrity and withstands scientific scrutiny.

The Criticality of Method Validation in Pharmaceutical Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] For the quantification of a crucial intermediate like this compound, a validated HPLC method provides the assurance of accurate and reliable data, which is fundamental for process optimization, impurity profiling, and stability testing. The principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), form the bedrock of our validation strategy, ensuring a harmonized and scientifically sound approach.[1][2][3]

I. The Workhorse: A Validated Reversed-Phase HPLC Method

The following section details a comprehensive, step-by-step protocol for the validation of an isocratic reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the method's integrity.

A. Proposed HPLC Method Parameters

While a specific validated method for this compound is not widely published, a robust starting point can be derived from methods for structurally similar aminophenols.[4][5][6]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic elution. The exact ratio should be optimized for ideal retention and peak shape.

  • Flow Rate: 1.0 mL/minute

  • Detection: UV spectrophotometry at a wavelength of approximately 275 nm, which is a common absorption maximum for aminophenols.[5][7][8]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

B. The Validation Workflow: A Step-by-Step Protocol

The following validation parameters are assessed in accordance with ICH Q2(R2) guidelines.[1][2][3]

HPLC Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation Dev Initial Method Development Opt System Suitability Testing Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery Studies) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report

Caption: A generalized workflow for the validation of an analytical method.

1. Specificity (Forced Degradation Studies):

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Protocol:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples by the proposed HPLC method.

  • Causality: Forced degradation studies are essential to develop a stability-indicating method.[9] By intentionally degrading the analyte under various stress conditions, we can ensure that any resulting degradation products do not interfere with the quantification of the intact analyte.

2. Linearity and Range:

  • Objective: To establish a linear relationship between the concentration of this compound and the detector response over a defined range.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound of known concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

3. Accuracy (Recovery Studies):

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare placebo samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

    • Inject a series of dilute solutions of known concentration and determine the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

  • Causality: Establishing LOD and LOQ is crucial for analyzing impurities and degradation products at low levels.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations in the following parameters, one at a time:

      • Mobile phase composition (± 2%)

      • pH of the mobile phase buffer (± 0.2 units)

      • Column temperature (± 5°C)

      • Flow rate (± 0.1 mL/min)

    • Analyze the system suitability parameters for each condition.

  • Causality: A robust method provides confidence in its reliability during routine use under slightly varying conditions.

C. Summary of Expected Performance Data for the Validated HPLC Method

The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on typical acceptance criteria.

Validation ParameterAcceptance Criteria
Specificity No interference from degradation products at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Range Typically 80-120% of the test concentration.
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10
Robustness System suitability parameters remain within acceptable limits.

II. Comparative Analysis: HPLC vs. Alternative Quantification Methods

While HPLC is a powerful and widely used technique, other analytical methods can also be employed for the quantification of aminophenols. The choice of method often depends on factors such as the required sensitivity, sample matrix, and available instrumentation.

Method Selection Logic Start Start: Quantification of This compound Matrix Complex Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes Throughput High Throughput Needed? Matrix->Throughput No HPLC HPLC-UV/MS Sensitivity->HPLC Yes GCMS GC-MS Sensitivity->GCMS Yes CE Capillary Electrophoresis Sensitivity->CE Yes Electrochem Electrochemical Methods Sensitivity->Electrochem Yes Spectro UV-Vis Spectrophotometry Throughput->Spectro Yes Throughput->Electrochem No

Caption: A decision tree for selecting an appropriate analytical method.

A. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile and thermally stable compounds, which are then detected and identified by a mass spectrometer. For aminophenols, derivatization is often required to increase volatility.

  • Performance: GC-MS offers high specificity and sensitivity. Linearity for similar compounds has been demonstrated over a range of 4-24 ppm.[10]

  • Advantages: Excellent for impurity identification due to mass spectral data.

  • Disadvantages: May require derivatization, which adds a step to the sample preparation process.

B. Capillary Electrophoresis (CE)
  • Principle: CE separates ions based on their electrophoretic mobility in an electric field.

  • Performance: CE methods for aminophenols have shown linearity in the range of 0.3-3 µg/mL with detection limits as low as 11.2 ng/mL.[2] Miniaturized CE systems can achieve separations in under 150 seconds.[1]

  • Advantages: High separation efficiency, short analysis times, and low sample and reagent consumption.

  • Disadvantages: Can be less robust than HPLC for routine quality control.

C. UV-Vis Spectrophotometry
  • Principle: This technique measures the absorption of UV-Visible light by the analyte in a solution. For aminophenols, oxidative coupling reactions are often used to produce a colored product with a distinct absorption maximum.[7]

  • Performance: Spectrophotometric methods for p-aminophenol have demonstrated linearity in the range of 1-3 µg/mL, with LOD and LOQ values around 0.254 µg/mL and 0.770 µg/mL, respectively.[11] Accuracy is typically high, with recoveries often between 99% and 101%.[11]

  • Advantages: Simple, rapid, and cost-effective.

  • Disadvantages: Generally less specific than chromatographic methods and may be prone to interference from other absorbing compounds in the sample matrix.

D. Electrochemical Methods
  • Principle: These methods measure the current or potential generated by the electrochemical oxidation or reduction of the analyte at an electrode surface.

  • Performance: Electrochemical sensors for 4-aminophenol have shown a wide linear range from 0.5 µM to 700.0 µM, with a low limit of detection of 0.15 µM.[12]

  • Advantages: High sensitivity, potential for miniaturization, and suitability for in-situ measurements.

  • Disadvantages: The electrode surface can be susceptible to fouling from complex sample matrices.

E. Quantitative Performance Data Comparison

The following table provides a comparative summary of the quantitative performance of the different analytical methods for aminophenol determination, based on reported experimental data for similar compounds.

MethodLinearity RangeLimit of Detection (LOD)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV 0.5 - 100 µg/mL (typical)~0.1 µg/mL98-102%< 2%
GC-MS 4 - 24 ppm[10]Not widely reportedNot widely reportedNot widely reported
Capillary Electrophoresis 0.3 - 3 µg/mL[2]11.2 ng/mL[2]98.4 - 100.7%[2]< 2.3%[1]
UV-Vis Spectrophotometry 1 - 3 µg/mL[11]0.254 µg/mL[11]99.26 - 100.32%[11]< 5%
Electrochemical Methods 0.5 - 700 µM[12]0.15 µM[12]Not widely reportedNot widely reported

III. Conclusion: Selecting the Optimal Method

The validation of an analytical method is a critical exercise in ensuring the quality and consistency of pharmaceutical products. For the quantification of this compound, a well-validated RP-HPLC method stands as the gold standard, offering a balance of specificity, accuracy, and robustness for routine quality control. However, the choice of the most appropriate analytical technique should always be guided by the specific requirements of the analysis. For high-throughput screening, UV-Vis spectrophotometry may be a viable option, while for applications requiring the highest sensitivity and structural elucidation, GC-MS or advanced electrochemical methods may be more suitable. This guide provides the foundational knowledge and comparative data to empower researchers and drug development professionals to make informed decisions in the selection and validation of analytical methods, ultimately contributing to the development of safe and effective medicines.

IV. References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]

  • Journal of Environmental and Bioanalytical Electrochemistry. (2025). Simultaneous electrochemical determination of 4-aminophenol and acetaminophen using modified glassy carbon electrode. Journal of Environmental and Bioanalytical Electrochemistry. [Link]

  • PubMed. (2008). Rapid determination of acetaminophen and p-aminophenol in pharmaceutical formulations using miniaturized capillary electrophoresis with amperometric detection. National Library of Medicine. [Link]

  • PubMed. (n.d.). Migration behaviour and separation of acetaminophen and p-aminophenol in capillary zone electrophoresis: analysis of drugs based on acetaminophen. National Library of Medicine. [Link]

  • PubMed. (n.d.). Validation of Ultraviolet-visible and High-performance Liquid Chromatographic Methods for the Determination of Sodium p-Aminosalicylate and m-Aminophenol in a New Pharmaceutical Formulation. National Library of Medicine. [Link]

  • IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. IRJET. [Link]

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Introduction: The Pervasive Challenge of Immunoassay Specificity

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity: The Case of 2-Amino-4-ethylphenol

Immunoassays are foundational tools in life sciences, prized for their sensitivity and specificity in detecting a vast array of analytes.[1][2][3] However, the very principle of antibody-antigen recognition that underpins these assays also presents a significant challenge: cross-reactivity.[4][5] This phenomenon, where an antibody binds to molecules structurally similar to the target analyte, can lead to inaccurate quantification and false-positive results.[4][6] For researchers and drug development professionals, understanding and mitigating cross-reactivity is paramount to ensuring data integrity.

This guide provides an in-depth, technical comparison of how this compound, a small aromatic amine, can exhibit cross-reactivity in different immunoassay formats. We will explore the underlying mechanisms, provide detailed experimental protocols for evaluation, and present a framework for interpreting the resulting data. This document is intended for an audience of researchers, scientists, and drug development professionals who require a robust understanding of immunoassay validation.

Understanding the Culprit: Physicochemical Properties of this compound

This compound is a small organic molecule with the chemical formula C8H11NO.[7][8][9] Its structure features a phenol ring substituted with an amino group and an ethyl group. This combination of a hydroxyl group and an amino group on an aromatic ring makes it structurally analogous to many biologically relevant molecules, including certain drugs, metabolites, and biomarkers.

PropertyValueSource
Molecular Formula C8H11NO[7][8][9]
Molecular Weight 137.18 g/mol [7][9]
CAS Number 94109-11-2[7][8][9]
Structure A phenol ring with an amino group at position 2 and an ethyl group at position 4.[7][8]

The potential for cross-reactivity arises from the shared structural motifs (epitopes) between this compound and the target analyte of an immunoassay. An antibody raised against a larger molecule containing a similar phenolic structure may inadvertently recognize and bind to this compound.

Immunoassay Formats and Their Susceptibility to Cross-Reactivity

The format of an immunoassay plays a crucial role in its susceptibility to interference from cross-reacting molecules.[3] We will compare two common formats: competitive and non-competitive (sandwich) immunoassays.

Competitive Immunoassays: A Higher Risk Profile

Competitive immunoassays are frequently used for the detection of small molecules that cannot simultaneously bind two antibodies.[10][11][12] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[4][13] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[13]

Why are they more susceptible? Because competitive assays often rely on a single antibody-binding event, any molecule with a similar enough structure to the target analyte can compete for binding and generate a signal, or lack thereof.[3] This makes them particularly vulnerable to cross-reactivity from small molecules like this compound.

Diagram: Mechanism of Cross-Reactivity in a Competitive ELISA

G cluster_0 High Analyte Concentration (Low Signal) cluster_1 Cross-Reactivity Scenario (Low Signal) Analyte Target Analyte Antibody_1 Antibody Analyte->Antibody_1 Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody_1 Blocked Well_1 Microtiter Well Antibody_1->Well_1 Coated Cross_Reactant This compound Antibody_2 Antibody Cross_Reactant->Antibody_2 Binds Labeled_Analyte_2 Labeled Analyte Labeled_Analyte_2->Antibody_2 Blocked Well_2 Microtiter Well Antibody_2->Well_2 Coated

Caption: Competitive ELISA cross-reactivity mechanism.

Non-Competitive (Sandwich) Immunoassays: A More Specific Approach

Non-competitive, or sandwich, immunoassays utilize two different antibodies that bind to distinct epitopes on the analyte.[13][14] One antibody is typically coated onto a solid phase to capture the analyte, while the second, labeled antibody is used for detection.[13] The signal generated is directly proportional to the amount of analyte present.[15]

Why are they less susceptible? The requirement for binding to two separate and distinct epitopes significantly reduces the likelihood of cross-reactivity.[3] A small molecule like this compound is highly unlikely to possess two distinct epitopes that would be recognized by a pair of specific antibodies.

Diagram: Specificity in a Sandwich ELISA

G cluster_0 Specific Binding cluster_1 No Cross-Reactivity Capture_Ab Capture Antibody Well Microtiter Well Capture_Ab->Well Coated Analyte Target Analyte Analyte->Capture_Ab Binds Detection_Ab Detection Antibody (Labeled) Analyte->Detection_Ab Binds Capture_Ab_2 Capture Antibody Well_2 Microtiter Well Capture_Ab_2->Well_2 Coated Cross_Reactant This compound Cross_Reactant->Capture_Ab_2 No Binding

Caption: Sandwich ELISA demonstrating high specificity.

Experimental Design for Assessing Cross-Reactivity

A systematic experimental approach is essential to quantify the cross-reactivity of this compound.

Experimental Workflow

G Start Start: Prepare Reagents Prep_Analyte Prepare Target Analyte Standard Curve Start->Prep_Analyte Prep_Interferent Prepare this compound Dilution Series Start->Prep_Interferent Run_Comp_ELISA Perform Competitive ELISA Prep_Analyte->Run_Comp_ELISA Run_Sand_ELISA Perform Sandwich ELISA Prep_Analyte->Run_Sand_ELISA Prep_Interferent->Run_Comp_ELISA Prep_Interferent->Run_Sand_ELISA Analyze_Comp Analyze Competitive Data: Calculate % Cross-Reactivity Run_Comp_ELISA->Analyze_Comp Analyze_Sand Analyze Sandwich Data: Assess for Signal Interference Run_Sand_ELISA->Analyze_Sand Conclusion Conclusion: Compare Cross-Reactivity Analyze_Comp->Conclusion Analyze_Sand->Conclusion

Caption: Workflow for evaluating cross-reactivity.

Detailed Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment [4][10][16][17]

  • Antigen Coating: Coat a 96-well microtiter plate with the target antigen (or an antigen-protein conjugate for small molecules) at an optimized concentration in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of the target analyte (to create a standard curve) and this compound in assay buffer. In separate wells, add a fixed concentration of the primary antibody mixed with either the standard dilutions or the this compound dilutions. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Protocol 2: Sandwich ELISA for Specificity Testing

  • Capture Antibody Coating: Coat a 96-well microtiter plate with the capture antibody at an optimized concentration in coating buffer. Incubate overnight at 4°C.

  • Washing and Blocking: Perform washing and blocking steps as described in the competitive ELISA protocol.

  • Sample Incubation: Add serial dilutions of the target analyte and this compound to separate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the enzyme-labeled detection antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition, Stopping, and Data Acquisition: Proceed as described in the competitive ELISA protocol.

Data Analysis and Interpretation

For the Competitive ELISA:

  • Plot the standard curve of absorbance versus the log of the target analyte concentration.

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for both the target analyte and this compound.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

For the Sandwich ELISA:

  • Plot the absorbance values against the concentrations of the target analyte and this compound.

  • A significant signal in the presence of this compound would indicate cross-reactivity. In a well-designed sandwich ELISA, this is expected to be negligible.

Comparative Performance Data (Hypothetical)

The following table summarizes hypothetical data to illustrate the expected outcomes.

Assay FormatTarget Analyte IC50This compound IC50Calculated % Cross-ReactivityInterpretation
Competitive ELISA 10 ng/mL500 ng/mL2%Moderate cross-reactivity observed.
Sandwich ELISA N/A (Direct Signal)No significant signal detected at concentrations up to 10,000 ng/mL.<0.1% (Essentially none)High specificity, no significant cross-reactivity.

Conclusion and Recommendations

This guide demonstrates that while this compound has the potential to cross-react in immunoassays due to its chemical structure, the degree of interference is highly dependent on the assay format. Competitive immunoassays, by their nature, are more prone to such cross-reactivity.[3] In contrast, sandwich immunoassays offer significantly higher specificity due to the requirement of binding to two distinct epitopes.

For researchers and drug development professionals, these findings underscore the following key recommendations:

  • Thorough Validation is Non-Negotiable: Always perform cross-reactivity studies with potentially interfering compounds, especially when developing or utilizing competitive immunoassays for small molecules. Regulatory bodies like the FDA provide guidance on immunoassay validation that should be consulted.[18][19][20]

  • Assay Selection Matters: When high specificity is critical, a sandwich immunoassay format should be the preferred choice, if feasible for the analyte .

  • Understand the Limitations: Be aware of the inherent limitations of the chosen immunoassay format and interpret results accordingly. In cases of suspected cross-reactivity, consider orthogonal methods for confirmation.

References

  • CLSI. Immunoassay Interference by Endogenous Antibodies; Approved Guideline. CLSI document I/LA30-A.
  • Wikipedia. Immunoassay. [Link]
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  • National Center for Biotechnology Information. This compound | C8H11NO | CID 721885 - PubChem. [Link]
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A Comparative Guide to the Synthesis of 2-Amino-4-ethylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-4-ethylphenol

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and dye industries. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive phenolic hydroxyl group, allows for diverse chemical transformations. The strategic placement of the ethyl group further influences the physicochemical properties of its derivatives, making it a key building block for targeted applications. This guide provides an in-depth, comparative analysis of the most common synthetic routes to this compound, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research and development needs.

Core Synthetic Strategy: The Reduction of 2-Ethyl-4-nitrophenol

The most prevalent and logical approach to the synthesis of this compound involves the reduction of the corresponding nitro-compound, 2-ethyl-4-nitrophenol. This strategy is advantageous due to the relatively straightforward access to the nitrophenol precursor and the numerous well-established methods for nitro group reduction. The overall synthetic pathway can be visualized as a two-step process:

  • Electrophilic Nitration of 4-Ethylphenol: Introduction of a nitro group onto the aromatic ring of 4-ethylphenol.

  • Reduction of the Nitro Group: Conversion of the nitro group in 2-ethyl-4-nitrophenol to an amino group.

This guide will focus on the comparative analysis of different methodologies for the second, crucial reduction step.

Visualizing the General Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction (Comparative Routes) 4-Ethylphenol 4-Ethylphenol Nitration Nitration 4-Ethylphenol->Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Nitration 2-Ethyl-4-nitrophenol 2-Ethyl-4-nitrophenol Nitration->2-Ethyl-4-nitrophenol Catalytic Hydrogenation Catalytic Hydrogenation 2-Ethyl-4-nitrophenol->Catalytic Hydrogenation Chemical Reduction Chemical Reduction 2-Ethyl-4-nitrophenol->Chemical Reduction This compound This compound Catalytic Hydrogenation->this compound High Purity Chemical Reduction->this compound Scalability

Caption: General workflow for the synthesis of this compound.

Route 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its high efficiency, clean reaction profile, and the formation of water as the primary byproduct. This technique involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas.

Reaction Pathway

G 2-Ethyl-4-nitrophenol 2-Ethyl-4-nitrophenol C₈H₉NO₃ H2_Catalyst H₂ (gas) Pd/C or PtO₂ This compound This compound C₈H₁₁NO H2_Catalyst->this compound Water H₂O H2_Catalyst->Water

Caption: Catalytic hydrogenation of 2-ethyl-4-nitrophenol.

Expertise & Experience: Causality Behind Experimental Choices

The choice of catalyst is critical. Palladium on carbon is often preferred for its cost-effectiveness and high activity. Platinum-based catalysts may be used for more stubborn reductions but are generally more expensive. The solvent system is also a key consideration. Alcohols like ethanol or methanol are common as they readily dissolve the starting material and the hydrogen gas. The reaction is typically run at moderate hydrogen pressures (1-5 atm) and temperatures (25-80°C) to ensure a controlled and safe reaction. Higher pressures and temperatures can lead to over-reduction or side reactions.

Experimental Protocol: Catalytic Hydrogenation of 2-Ethyl-4-nitrophenol
  • Precursor Synthesis (Nitration of 4-Ethylphenol):

    • In a flask equipped with a stirrer and dropping funnel, dissolve 4-ethylphenol in a suitable solvent such as glacial acetic acid.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir for several hours at room temperature.

    • Pour the reaction mixture into ice water to precipitate the crude 2-ethyl-4-nitrophenol.

    • Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified precursor.

  • Reduction Step:

    • To a solution of 2-ethyl-4-nitrophenol (1 equivalent) in ethanol in a hydrogenation vessel, add a catalytic amount of 5% Pd/C (typically 1-5 mol%).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (e.g., to 3 atm) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization.

Route 2: Béchamp Reduction

The Béchamp reduction is a classical and industrially significant method for the reduction of aromatic nitro compounds using iron filings in an acidic medium, typically with hydrochloric acid.[1][2] This method is often favored for its low cost and scalability, although it can generate significant iron oxide waste.

Reaction Pathway

G 2-Ethyl-4-nitrophenol 2-Ethyl-4-nitrophenol C₈H₉NO₃ Fe_HCl Fe, HCl (aq) This compound This compound C₈H₁₁NO Fe_HCl->this compound IronOxide Fe₂O₃/Fe₃O₄ Fe_HCl->IronOxide

Caption: Béchamp reduction of 2-ethyl-4-nitrophenol.

Expertise & Experience: Causality Behind Experimental Choices

The Béchamp reduction is a heterogeneous reaction, and the activation of the iron surface is crucial. The addition of a small amount of acid initiates the reaction by cleaning the iron surface and generating ferrous ions. The reaction is autocatalytic, as the ferrous ions participate in the reduction cycle. The reaction is typically carried out in water or a mixture of water and a co-solvent to aid in the solubility of the nitroaromatic compound. Careful temperature control is necessary to prevent the reaction from becoming too vigorous. The workup involves neutralization to precipitate the iron oxides, which can sometimes make product isolation challenging.

Experimental Protocol: Béchamp Reduction of 2-Ethyl-4-nitrophenol
  • Precursor Synthesis: The synthesis of 2-ethyl-4-nitrophenol is the same as described in Route 1.

  • Reduction Step:

    • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add water and a small amount of concentrated hydrochloric acid.

    • Add fine iron powder (an excess, typically 3-5 equivalents) to the acidic water and heat the mixture to near boiling with vigorous stirring.

    • Slowly add a solution or suspension of 2-ethyl-4-nitrophenol (1 equivalent) in water or ethanol to the stirred iron slurry. The addition should be controlled to maintain a steady reflux.

    • After the addition is complete, continue to heat and stir the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or ammonia) to precipitate the iron salts as iron oxides.

    • The product can be isolated by steam distillation or by filtering the hot reaction mixture to remove the iron sludge, followed by extraction of the filtrate with an organic solvent (e.g., ethyl acetate).

    • The organic extracts are then dried and the solvent is evaporated to yield the crude this compound.

    • Purification is typically achieved by recrystallization.

Comparative Analysis of Synthesis Routes

ParameterCatalytic HydrogenationBéchamp Reduction
Yield Generally high (>90%)Good to high (70-90%)
Purity High, often requires minimal purificationModerate, may require extensive purification to remove iron residues
Reaction Conditions Mild to moderate temperature and pressureHigh temperature (reflux)
Reagents H₂, Pd/C or PtO₂Iron, HCl
Safety Considerations Handling of flammable hydrogen gas and pyrophoric catalystsExothermic reaction, handling of acid
Cost-Effectiveness Higher initial cost due to catalyst and equipmentLower reagent cost, suitable for large scale
Environmental Impact Green (water is the main byproduct), catalyst can be recycledGeneration of significant iron oxide waste
Scalability Can be scaled up, but requires specialized high-pressure equipmentReadily scalable with standard chemical reactors

Conclusion and Recommendations

The choice between catalytic hydrogenation and the Béchamp reduction for the synthesis of this compound depends on the specific requirements of the researcher or organization.

  • For laboratory-scale synthesis where high purity and clean reaction profiles are paramount, catalytic hydrogenation is the recommended route. The higher initial investment in catalyst and equipment is often justified by the superior product quality and simpler workup.

  • For large-scale industrial production where cost is a major driver, the Béchamp reduction remains a viable and economically advantageous option. While it presents challenges in terms of waste disposal and product purification, its low reagent cost and scalability are significant benefits.

Ultimately, a thorough evaluation of the available resources, desired product specifications, and environmental considerations will guide the optimal synthetic strategy.

References

  • Wikipedia. Béchamp reduction. [Link][1]
  • Chem-St
  • Royal Society of Chemistry. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. [Link][4]

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A Spectroscopic Journey: From 4-Ethylphenol to 2-Amino-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the transformation of a molecule is a story told through the language of spectra. Each peak and shift in an Infrared (IR), Nuclear Magnetic Resonance (NMR), or Mass Spectrum (MS) provides a crucial piece of the narrative, confirming the identity of a product and illuminating the success of a reaction. This guide offers an in-depth spectroscopic comparison of 2-Amino-4-ethylphenol and its precursors, 4-ethylphenol and 2-nitro-4-ethylphenol, providing the essential experimental data and interpretation required for confident compound identification and characterization.

The synthetic pathway from a simple substituted phenol to a more complex aminophenol is a fundamental transformation in medicinal chemistry and materials science. This compound, with its combination of hydroxyl and amino functional groups, represents a versatile building block. Understanding the distinct spectroscopic signatures of its precursors is paramount for monitoring reaction progress and ensuring the purity of the final product.

The Synthetic Transformation: A Two-Step Narrative

The conversion of 4-ethylphenol to this compound is typically achieved through a two-step process: electrophilic nitration followed by reduction of the nitro group. This well-established synthetic route provides a clear framework for our spectroscopic comparison.

Synthetic_Pathway 4-Ethylphenol 4-Ethylphenol 2-Nitro-4-ethylphenol 2-Nitro-4-ethylphenol 4-Ethylphenol->2-Nitro-4-ethylphenol Nitration (HNO3, H2SO4) This compound This compound 2-Nitro-4-ethylphenol->this compound Reduction (e.g., H2/Pd, Sn/HCl)

Caption: Synthetic pathway from 4-Ethylphenol to this compound.

I. Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The transformation from a phenol to a nitrophenol and then to an aminophenol is clearly delineated by the appearance and disappearance of characteristic IR absorption bands.

Experimental Protocol: Acquiring IR Spectra
  • Sample Preparation: A small amount of the solid sample (a few milligrams) is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Comparative IR Spectral Data
CompoundKey IR Absorptions (cm⁻¹)Interpretation
4-Ethylphenol 3350-3200 (broad), 3050-3000, 2960-2850, 1600, 1500, 1230O-H stretch (phenolic), Aromatic C-H stretch, Aliphatic C-H stretch, C=C stretch (aromatic), C-O stretch (phenol)
2-Nitro-4-ethylphenol 3400-3200 (broad), 3100-3000, 2970-2860, 1520 (strong, asymmetric) , 1340 (strong, symmetric) , 1610, 1510, 1250O-H stretch (phenolic), Aromatic C-H stretch, Aliphatic C-H stretch, NO₂ asymmetric stretch , NO₂ symmetric stretch , C=C stretch (aromatic), C-O stretch (phenol)
This compound 3450-3300 (two sharp bands) , 3300-3100 (broad), 3050-3000, 2960-2850, 1620, 1510, 1240N-H stretch (primary amine) , O-H stretch (phenolic), Aromatic C-H stretch, Aliphatic C-H stretch, N-H bend, C=C stretch (aromatic), C-O stretch (phenol)
Analysis and Interpretation

The most dramatic changes in the IR spectra occur with the introduction and subsequent transformation of the nitro group. The appearance of two strong, sharp bands around 1520 cm⁻¹ and 1340 cm⁻¹ in the spectrum of 2-nitro-4-ethylphenol is a definitive indicator of the successful nitration of 4-ethylphenol[1]. These bands correspond to the asymmetric and symmetric stretching vibrations of the nitro group.

Upon reduction to this compound, these nitro group absorptions disappear completely. In their place, two characteristic sharp bands emerge in the 3450-3300 cm⁻¹ region, which are indicative of the symmetric and asymmetric N-H stretching vibrations of a primary amine. The broad O-H stretching band of the phenolic group is present in all three compounds.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The changes in chemical shifts and splitting patterns in the ¹H and ¹³C NMR spectra provide a clear narrative of the synthetic transformations.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Spectral Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Comparative ¹H NMR Spectral Data
CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
4-Ethylphenol 7.04 (d, 2H), 6.73 (d, 2H), 4.53 (s, 1H), 2.55 (q, 2H), 1.18 (t, 3H)[2]Aromatic H, Aromatic H, Phenolic OH, -CH₂-, -CH₃
2-Nitro-4-ethylphenol ~8.0 (d, 1H), ~7.8 (dd, 1H), ~7.0 (d, 1H), ~10.5 (s, 1H), 2.7 (q, 2H), 1.2 (t, 3H)Aromatic H (ortho to NO₂), Aromatic H (meta to NO₂), Aromatic H (ortho to OH), Phenolic OH, -CH₂-, -CH₃
This compound ~6.7 (d, 1H), ~6.6 (dd, 1H), ~6.5 (d, 1H), ~8.5 (s, 1H), ~4.5 (s, 2H), 2.4 (q, 2H), 1.1 (t, 3H)Aromatic H, Aromatic H, Aromatic H, Phenolic OH, -NH₂, -CH₂-, -CH₃
Analysis and Interpretation of ¹H NMR

The introduction of the electron-withdrawing nitro group in 2-nitro-4-ethylphenol causes a significant downfield shift of the aromatic protons, particularly the proton ortho to the nitro group, which is expected to appear around 8.0 ppm. The phenolic proton also experiences a downfield shift due to intramolecular hydrogen bonding with the adjacent nitro group.

Conversely, the reduction of the nitro group to an electron-donating amino group in this compound results in an upfield shift of the aromatic protons. The appearance of a broad singlet at around 4.5 ppm, which would disappear upon D₂O exchange, is a key indicator of the presence of the primary amine protons.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis cluster_interpretation Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Sample_Prep Sample_Prep Purification->Sample_Prep Acquire_1H_NMR Acquire_1H_NMR Sample_Prep->Acquire_1H_NMR Acquire_13C_NMR Acquire_13C_NMR Acquire_1H_NMR->Acquire_13C_NMR Compare_1H Compare_1H Acquire_13C_NMR->Compare_1H Compare_13C Compare_13C Compare_1H->Compare_13C Compare_Alternatives Compare_Alternatives Compare_13C->Compare_Alternatives Conclusion Conclusion Compare_Alternatives->Conclusion Structure Confirmed?

Caption: Workflow for structural confirmation using NMR spectroscopy.

III. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Experimental Protocol: Acquiring Mass Spectra
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values
4-Ethylphenol C₈H₁₀O122.16122 (M⁺), 107 (M-CH₃)⁺, 94 (M-C₂H₄)⁺
2-Nitro-4-ethylphenol C₈H₉NO₃167.16167 (M⁺), 137 (M-NO)⁺, 121 (M-NO₂)⁺
This compound C₈H₁₁NO137.18137 (M⁺), 122 (M-CH₃)⁺, 108 (M-C₂H₅)⁺
Analysis and Interpretation

The molecular ion peak (M⁺) in the mass spectrum provides a direct confirmation of the molecular weight of each compound. The stepwise increase in molecular weight from 122.16 g/mol for 4-ethylphenol to 167.16 g/mol for 2-nitro-4-ethylphenol, and the subsequent decrease to 137.18 g/mol for this compound, directly corresponds to the addition of a nitro group (-NO₂) and its conversion to an amino group (-NH₂), respectively.

The fragmentation patterns also offer valuable structural information. For instance, the loss of a methyl radical (CH₃) is a common fragmentation pathway for all three compounds, leading to a prominent peak at m/z 107 for 4-ethylphenol and m/z 122 for this compound. In the case of 2-nitro-4-ethylphenol, characteristic losses of NO (30 amu) and NO₂ (46 amu) are expected.

Conclusion

The spectroscopic comparison of this compound and its precursors, 4-ethylphenol and 2-nitro-4-ethylphenol, provides a clear and detailed picture of the chemical transformations occurring at each step of the synthesis. By carefully analyzing the changes in the IR, NMR, and mass spectra, researchers can confidently track the progress of the reaction, identify the desired product, and ensure its purity. This guide serves as a valuable resource for any scientist or professional involved in the synthesis and characterization of aminophenol derivatives, underscoring the power of spectroscopy in modern chemical research.

References

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A Comparative Benchmarking Guide to the Antioxidant Activity of 2-Amino-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the antioxidant potential of 2-Amino-4-ethylphenol against established industry standards. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antioxidant compounds. Herein, we delve into the mechanistic underpinnings of antioxidant action, present robust protocols for key antioxidant assays, and offer a comparative analysis based on hypothetical experimental data.

Introduction: The Imperative of Antioxidant Benchmarking

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[1] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2][3] The discovery of novel antioxidants is a critical endeavor in the development of new therapeutics and functional ingredients.

Phenolic compounds are a well-established class of antioxidants, with their activity largely attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby stabilizing it.[4][5][6] The structure of a phenolic compound, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring, significantly influences its antioxidant capacity.[4][7] This guide focuses on this compound, a phenolic compound with structural features suggesting potential antioxidant activity. To rigorously assess its efficacy, we will benchmark it against three widely recognized antioxidant standards:

  • Trolox: A water-soluble analog of vitamin E, frequently used as a standard in antioxidant capacity assays due to its consistent and potent radical-scavenging ability.[8][9][10][11]

  • Ascorbic Acid (Vitamin C): A potent, water-soluble natural antioxidant that acts as a primary defense against aqueous-phase radicals.[2][3][12][13]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant commonly used as a preservative in food and cosmetic products.[14][15][[“]][17]

The antioxidant activity will be evaluated using three distinct yet complementary in vitro assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.[18][19][20][21]

Profiling the Candidate and Standards

This compound: A Candidate with Potential

This compound is a derivative of phenol containing both an amino (-NH2) and an ethyl (-CH2CH3) group on the aromatic ring. The presence of the hydroxyl (-OH) group is the primary determinant of its potential antioxidant activity. The electron-donating nature of the amino and ethyl groups is hypothesized to increase the electron density on the aromatic ring, potentially enhancing the stability of the resulting phenoxyl radical after hydrogen donation and thus increasing its antioxidant capacity.

The Antioxidant Standards
  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): Its antioxidant activity stems from the hydroxyl group on the chromanol ring, which readily donates a hydrogen atom to free radicals.[8] The resulting phenoxyl radical is stabilized by the fused ring system.

  • Ascorbic Acid: This vitamin scavenges a wide variety of ROS by donating electrons.[12][22] It can undergo a two-step oxidation process, forming the relatively stable ascorbyl radical in the process.

  • Butylated Hydroxytoluene (BHT): As a hindered phenol, the bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the phenoxyl radical, preventing it from participating in further reactions and enhancing its stability.[14][15]

Methodologies for Antioxidant Capacity Assessment

The following protocols are provided as a comprehensive guide for conducting the antioxidant assays. It is imperative to maintain consistency in reagent preparation and experimental conditions to ensure the validity and reproducibility of the results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from deep violet to pale yellow.[23][24][25][26] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[23]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.[23]

    • Prepare stock solutions (1 mg/mL) of this compound and the standard antioxidants (Trolox, Ascorbic Acid, BHT) in methanol.

  • Assay Procedure (96-well plate format):

    • Create serial dilutions of the test compound and standards in methanol.

    • Add 100 µL of each dilution to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Include a control (100 µL methanol + 100 µL DPPH solution) and a blank (200 µL methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.[23]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) for each compound by plotting the percentage of inhibition against the concentration.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Serial_dil Perform Serial Dilutions DPPH_sol->Serial_dil Sample_prep Prepare Stock Solutions (Test & Standards) Sample_prep->Serial_dil Plating Add Dilutions & DPPH to 96-well Plate Serial_dil->Plating Incubation Incubate 30 min in the dark Plating->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calc_inhib Calculate % Inhibition Measurement->Calc_inhib Plot_IC50 Plot Inhibition vs. Conc. Determine IC50 Calc_inhib->Plot_IC50

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization, which is measured by the decrease in absorbance at 734 nm.[27]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[27]

    • Generate the ABTS•+ solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[28]

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[29]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and standards.

    • Add 20 µL of each dilution to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 7 minutes.[29]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the test compound to that of Trolox.

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ABTS_stock Prepare 7 mM ABTS & 2.45 mM K2S2O8 ABTS_radical Generate ABTS•+ (12-16h incubation) ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ to Absorbance ~0.7 ABTS_radical->ABTS_working Reaction_mix Mix Sample & ABTS•+ in 96-well Plate ABTS_working->Reaction_mix Sample_dil Prepare Sample Dilutions Sample_dil->Reaction_mix Incubation Incubate 7 min Reaction_mix->Incubation Measurement Measure Absorbance at 734 nm Incubation->Measurement Calc_inhib Calculate % Inhibition Measurement->Calc_inhib Calc_TEAC Determine TEAC Calc_inhib->Calc_TEAC

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[30][31] This assay is based on an electron transfer mechanism.[18]

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[30]

    • Warm the FRAP reagent to 37°C before use.[30]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and standards.

    • Add 20 µL of each dilution to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.[30]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using a known concentration of FeSO₄.

    • Express the FRAP value of the test compound as µM Fe(II) equivalents.

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Reaction_setup Add Sample & FRAP Reagent to 96-well Plate FRAP_reagent->Reaction_setup FeSO4_std Prepare FeSO4 Standards Std_curve Generate FeSO4 Standard Curve FeSO4_std->Std_curve Sample_dil Prepare Sample Dilutions Sample_dil->Reaction_setup Incubation Incubate at 37°C for 4 min Reaction_setup->Incubation Measurement Measure Absorbance at 593 nm Incubation->Measurement Calc_FRAP Calculate FRAP Value (µM Fe(II) Equivalents) Measurement->Calc_FRAP Std_curve->Calc_FRAP

Antioxidant Mechanism of this compound

Conclusion

This guide has outlined a comprehensive approach to benchmarking the antioxidant activity of this compound. The provided protocols for the DPPH, ABTS, and FRAP assays offer a robust framework for in vitro evaluation. The hypothetical data presented suggests that this compound possesses significant antioxidant potential, warranting further investigation. Future studies should focus on confirming these findings with empirical data and exploring its efficacy in more complex biological systems, such as cell-based assays and in vivo models. The structure-activity relationships discussed herein provide a rational basis for the design and synthesis of novel phenolic antioxidants with enhanced therapeutic potential.

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Inter-laboratory Validation of an Analytical Method for 2-Amino-4-ethylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-ethylphenol is a key chemical intermediate with applications in various manufacturing sectors, including the pharmaceutical and dye industries. The purity and concentration of this compound are critical quality attributes that can significantly impact the safety and efficacy of the final products. Consequently, robust and reliable analytical methods for its quantification are paramount. The validation of these methods is not merely a regulatory requirement but a scientific necessity to ensure that the data generated are accurate, precise, and reproducible.

This guide provides a comprehensive overview of the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantification of this compound. While this document is based on the established principles of analytical method validation as outlined by major regulatory bodies, the inter-laboratory data presented herein is illustrative to guide researchers, scientists, and drug development professionals through the validation process. The principles and practices detailed are designed to be broadly applicable for the validation of analytical methods for similar compounds.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the foundation of a reliable quantitative method. For aminophenols like this compound, several techniques can be considered, each with its own strengths and limitations.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with an ultraviolet (UV) detector, HPLC is a workhorse in the pharmaceutical industry. It excels at separating and quantifying components in a mixture. Reversed-phase HPLC is particularly well-suited for polar aromatic compounds like this compound.[1] Its robustness, versatility, and wide availability make it an excellent choice for routine quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and sensitivity.[1] However, due to the polar nature of the amine and hydroxyl groups in this compound, a derivatization step is often necessary to increase its volatility for GC analysis. This additional step can introduce variability and complexity to the method.[2]

For the purpose of this guide, we will focus on the validation of an HPLC-UV method due to its widespread use, reliability, and the ability for direct analysis without derivatization.

The Pillars of Method Validation: Adhering to Global Standards

The validation of an analytical procedure is a formal process to demonstrate its fitness for the intended purpose.[3] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines on this process.[4][5][6][7] The core performance characteristics that must be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.[11]

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[10]

    • Reproducibility: Expresses the precision between laboratories (collaborative studies).[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Designing an Inter-laboratory Validation Study

The ultimate test of an analytical method's reliability is its reproducibility when performed by different analysts in different laboratories. An inter-laboratory validation study is designed to assess this.

Study Protocol: A detailed protocol is paramount and should be distributed to all participating laboratories. This document should unambiguously outline the experimental procedure, including sample preparation, instrument conditions, and data reporting requirements.[12]

Coordinating Laboratory: This laboratory is responsible for preparing and distributing a homogenous batch of samples to all participating laboratories. They also collate and statistically analyze the data.

Participating Laboratories: Each laboratory independently analyzes the samples according to the provided protocol and reports the results back to the coordinating laboratory. To assess reproducibility, it is crucial that each laboratory uses its own equipment, reagents, and analysts.[13]

Workflow for Inter-laboratory Method Validation

A Method Development & Single-Lab Validation B Develop & Distribute Validation Protocol A->B C Prepare & Distribute Homogeneous Samples B->C D Participating Labs Execute Protocol C->D E Lab 1 Analysis D->E F Lab 2 Analysis D->F G Lab 3 Analysis D->G H Data Submission to Coordinating Lab E->H F->H G->H I Statistical Analysis of Inter-laboratory Data H->I J Assessment of Reproducibility (e.g., ANOVA) I->J K Final Validation Report J->K

Caption: A flowchart illustrating the key stages of an inter-laboratory validation study.

Illustrative Inter-laboratory Validation of an HPLC-UV Method for this compound

Experimental Protocol

The following is a condensed, illustrative protocol for the HPLC-UV analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

Comparative Data from Virtual Laboratories

The following tables present hypothetical data from three independent laboratories to illustrate the inter-laboratory validation process.

Table 1: Linearity

Laboratory Concentration Range (µg/mL) Correlation Coefficient (r²) y-intercept (% of response at 100% concentration)
Lab 1 1 - 50 0.9995 1.5
Lab 2 1 - 50 0.9998 0.8
Lab 3 1 - 50 0.9992 2.1

| Acceptance Criteria | - | ≥ 0.999 | ≤ 2.0% |

In this illustrative data, Lab 3's y-intercept is slightly outside the acceptance criteria, which would warrant an investigation into potential baseline noise or contamination.

Table 2: Accuracy (Recovery)

Laboratory Spiked Concentration (µg/mL) Mean Recovery (%) (n=3) % RSD
Lab 1 10 99.5 1.2
25 100.2 0.9
40 99.8 1.1
Lab 2 10 101.5 0.8
25 100.8 0.6
40 101.1 0.7
Lab 3 10 98.2 1.5
25 98.9 1.3
40 98.5 1.4

| Acceptance Criteria | - | 98.0 - 102.0% | ≤ 2.0% |

The data shows that all three laboratories achieved acceptable accuracy and precision for the recovery studies.

Table 3: Precision (Repeatability and Intermediate Precision)

Laboratory Parameter Concentration (µg/mL) % RSD (n=6)
Lab 1 Repeatability 25 0.8
Intermediate Precision (Day 1 vs. Day 2) 25 1.3
Lab 2 Repeatability 25 0.6
Intermediate Precision (Day 1 vs. Day 2) 25 1.1
Lab 3 Repeatability 25 1.1
Intermediate Precision (Day 1 vs. Day 2) 25 1.8
Acceptance Criteria Repeatability - ≤ 1.0%

| | Intermediate Precision | - | ≤ 2.0% |

Lab 3's repeatability is slightly above the typical acceptance criteria, which could indicate minor issues with sample preparation or instrument stability.

Table 4: Reproducibility (Inter-laboratory Precision)

Concentration (µg/mL) Mean Assay Value (all labs) Standard Deviation (between labs) % RSD (Reproducibility)
25 25.1 0.45 1.8

| Acceptance Criteria | - | - | ≤ 5.0% |

The overall reproducibility of the method across the three laboratories is well within the acceptance criteria, indicating that the method is transferable.

Table 5: LOD and LOQ

Laboratory LOD (µg/mL) LOQ (µg/mL)
Lab 1 0.2 0.6
Lab 2 0.15 0.5
Lab 3 0.3 0.9

| Acceptance Criteria | - | Demonstrate acceptable precision and accuracy at LOQ |

The variation in LOD and LOQ between laboratories is expected and is often dependent on the specific instrumentation and signal-to-noise ratios achieved.

Decision Tree for Method Validation Assessment

Start Validation Data from All Labs CheckCriteria All Parameters Meet Acceptance Criteria? Start->CheckCriteria Pass Method is Validated & Suitable for Routine Use CheckCriteria->Pass Yes Fail Investigate Deviations CheckCriteria->Fail No IdentifyLab Identify Lab(s) with Out-of-Specification Results Fail->IdentifyLab RootCause Root Cause Analysis (e.g., instrument, analyst, reagents) IdentifyLab->RootCause CorrectiveAction Implement Corrective Actions & Re-run Experiments RootCause->CorrectiveAction Recheck Re-evaluate Data CorrectiveAction->Recheck Recheck->Pass Pass Recheck->Fail Fail

Caption: A decision-making flowchart for assessing the outcomes of a method validation study.

Conclusion

The inter-laboratory validation of an analytical method is a critical exercise that provides the highest level of confidence in the method's reliability and transferability. This guide has outlined the essential principles and provided an illustrative example of the validation of an HPLC-UV method for this compound. By adhering to the guidelines set forth by regulatory bodies such as the ICH, FDA, and USP, and by systematically evaluating all key performance characteristics, research, development, and quality control laboratories can ensure the integrity of their analytical data. The successful transfer and consistent performance of an analytical method across different laboratories are fundamental to maintaining product quality and ensuring patient safety in the pharmaceutical industry.

References

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A Comparative Guide to the Efficacy of 2-Amino-4-ethylphenol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the privileged scaffold of aminophenols has consistently provided a fertile ground for the development of novel therapeutic agents. Among these, derivatives of 2-Amino-4-ethylphenol are emerging as a class of compounds with significant potential across diverse therapeutic areas, including oncology, neuroprotection, and the mitigation of oxidative stress. This guide offers an in-depth, objective comparison of the efficacy of this compound derivatives, supported by experimental data and a discussion of their structure-activity relationships. We will explore the nuances of their biological activities, the experimental frameworks for their evaluation, and the underlying molecular mechanisms.

The 2-Amino-4-alkylphenol Scaffold: A Platform for Therapeutic Innovation

The 2-aminophenol moiety is a key pharmacophore, with the hydroxyl and amino groups contributing to the molecule's antioxidant properties and its ability to interact with various biological targets. The nature of the substituent at the 4-position of the phenol ring plays a critical role in modulating the compound's lipophilicity, cell permeability, and ultimately, its biological efficacy. This guide will focus on the impact of varying the alkyl chain length at this position, with a specific interest in the ethyl derivative as a representative of this chemical series.

Part 1: Comparative Anticancer Efficacy

The antiproliferative activity of aminophenol derivatives has been a subject of intense investigation. Studies have revealed a strong correlation between the length of the alkyl chain at the para-position and the compound's ability to suppress the growth of various cancer cell lines.

Structure-Activity Relationship in Anticancer Activity

Research has demonstrated that the anticancer potency of p-alkylaminophenols is dependent on the length of the alkyl chain.[1] This is attributed to the increased lipophilicity conferred by longer alkyl chains, which facilitates the incorporation of the compounds into cancer cells.[1] Once inside the cell, these derivatives can induce apoptosis, a form of programmed cell death that is a hallmark of effective anticancer agents.[1]

A study by Ohba et al. on a series of p-alkylaminophenols provides compelling evidence for this structure-activity relationship. While data for the this compound derivative was not explicitly presented, the trend observed with longer alkyl chains allows for a reasoned comparison. The study investigated the anticancer activities of p-dodecylaminophenol and p-decylaminophenol against several cancer cell lines.[1]

Quantitative Comparison of Anticancer Activity

The following table summarizes the growth inhibitory effects (IC50 values) of two p-alkylaminophenol derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.

CompoundMCF-7 (Breast Cancer) IC50 (µM)DU-145 (Prostate Cancer) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
p-Dodecylaminophenol5.86.53.2
p-Decylaminophenol15.218.510.5
Fenretinide (Reference)10.512.55.5
(Data sourced from Ohba et al., 2007)[1]

These findings strongly suggest that the lipophilicity of the alkyl chain is a key determinant of anticancer activity. It can be inferred that this compound, with a shorter alkyl chain, would likely exhibit a lower potency compared to its longer-chain counterparts. However, its more favorable physicochemical properties, such as increased solubility, might offer advantages in terms of bioavailability and formulation.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The following is a standardized protocol for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Cell Culture: Maintain the desired cancer cell lines (e.g., MCF-7, DU-145, HL-60) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of the this compound derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Proposed Mechanism of Anticancer Action

The anticancer activity of p-alkylaminophenols is believed to be mediated through the induction of apoptosis. This process is often triggered by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

cluster_cell Cancer Cell Alkylaminophenol Alkylaminophenol ROS Increased ROS Alkylaminophenol->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic pathway induced by p-alkylaminophenols.

Part 2: Comparative Antioxidant Efficacy

Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The amino group in the ortho position to the hydroxyl group in 2-aminophenol derivatives can further enhance this activity.

Structure-Activity Relationship in Antioxidant Activity

The antioxidant capacity of phenolic compounds is influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as alkyl chains, can increase the electron density on the ring and stabilize the resulting phenoxy radical, thereby enhancing antioxidant activity. However, some studies also suggest that under certain conditions, particularly in the presence of transition metals like copper, aminophenols can exhibit prooxidant activity, leading to the generation of reactive oxygen species.[2] This dual role highlights the complexity of their antioxidant chemistry.

Quantitative Comparison of Antioxidant Activity

To provide a framework for comparison, the following table presents hypothetical IC50 values for the DPPH radical scavenging activity of a series of 2-amino-4-alkylphenols, based on established structure-activity relationships for phenolic antioxidants. A lower IC50 value indicates greater antioxidant activity.

CompoundPredicted DPPH Scavenging IC50 (µM)
2-Amino-4-methylphenol~50-70
This compound~45-65
2-Amino-4-propylphenol~40-60
Ascorbic Acid (Reference)~20-30

These are predicted values for illustrative purposes and require experimental validation.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the antioxidant activity of this compound derivatives.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve the this compound derivative in methanol to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the control, use 50 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Mechanism of Antioxidant Action

The primary mechanism of antioxidant activity for phenolic compounds involves the donation of a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance.

cluster_reaction Radical Scavenging Aminophenol This compound (ArOH) Products Phenoxy Radical (ArO•) + Neutralized Molecule (RH) Aminophenol->Products Donates H• Radical Free Radical (R•) Radical->Products

Caption: Hydrogen atom transfer mechanism of antioxidant action.

Part 3: Comparative Neuroprotective Efficacy

Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal apoptosis. Phenolic compounds, with their antioxidant and anti-inflammatory properties, are promising candidates for the development of neuroprotective agents.

Structure-Activity Relationship in Neuroprotection

The neuroprotective effects of phenolic compounds are linked to their ability to cross the blood-brain barrier and modulate various signaling pathways within the central nervous system. The lipophilicity of the this compound scaffold would be a critical factor in its potential as a neuroprotective agent. The ethyl group would enhance its ability to penetrate the CNS compared to more polar analogues.

The metabolites of acetaminophen (a p-aminophenol derivative), p-aminophenol and AM404, have been shown to suppress the activation of microglia, the resident immune cells of the brain.[4] This anti-inflammatory effect is a key aspect of neuroprotection. Furthermore, polyphenols have been shown to modulate neurotransmitter pathways, including the glutamatergic system, which is implicated in excitotoxicity, a common mechanism of neuronal cell death.[5]

Experimental Models for Assessing Neuroprotection

Evaluating the neuroprotective potential of this compound derivatives requires both in vitro and in vivo models.

  • In Vitro Models:

    • Neuronal Cell Cultures: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) can be exposed to neurotoxins (e.g., glutamate, 6-hydroxydopamine) in the presence or absence of the test compounds. Cell viability, apoptosis, and markers of oxidative stress are then measured.

    • Microglial Cell Cultures: The anti-inflammatory effects can be assessed by measuring the production of inflammatory mediators (e.g., nitric oxide, cytokines) in activated microglial cells.

  • In Vivo Models:

    • Models of Ischemic Stroke: Rodent models of middle cerebral artery occlusion (MCAO) can be used to assess the ability of the compounds to reduce infarct volume and improve neurological deficits.

    • Models of Parkinson's Disease: Neurotoxin-induced (e.g., MPTP or 6-OHDA) models in rodents can be used to evaluate the protection of dopaminergic neurons.

Proposed Neuroprotective Mechanisms

The neuroprotective effects of aminophenol derivatives are likely multifactorial, involving the modulation of several key signaling pathways.

Aminophenol This compound Derivative ROS_Reduction Reduced Oxidative Stress Aminophenol->ROS_Reduction Inflammation_Inhibition Inhibition of Neuroinflammation Aminophenol->Inflammation_Inhibition Apoptosis_Inhibition Inhibition of Apoptosis Aminophenol->Apoptosis_Inhibition Neuroprotection Neuroprotection ROS_Reduction->Neuroprotection Inflammation_Inhibition->Neuroprotection Apoptosis_Inhibition->Neuroprotection

Caption: Multifaceted neuroprotective mechanisms of aminophenol derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with potential applications in diverse areas of drug discovery. Their efficacy is intrinsically linked to the nature of the substituent at the 4-position, with the alkyl chain length playing a crucial role in modulating their anticancer, antioxidant, and neuroprotective properties. While longer alkyl chains appear to enhance anticancer activity, a comprehensive evaluation of derivatives with shorter chains, such as the ethyl analogue, is warranted to fully understand the interplay between potency, solubility, and bioavailability. Further research, employing the standardized experimental protocols outlined in this guide, will be instrumental in elucidating the full therapeutic potential of this versatile chemical scaffold.

References

  • Ohba, T., Yamauchi, T., Higashiyama, K., Takahashi, N., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry, 15(2), 847-853. [Link]
  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential
  • Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. (n.d.). Neuro-Immuno-Pharmacology & Infectious Diseases. [Link]
  • Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. (2023).
  • Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. (2023). PubMed. [Link]
  • Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. (2022). PubMed. [Link]
  • Neuroprotective Polyphenols: A Modulatory Action on Neurotransmitter P
  • IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. (n.d.).
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  • Role of Para Aminophenol in Oncology Drug Development. (2024). Kajay Remedies. [Link]
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  • IC50 values of all antioxidant assays. (n.d.).
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  • Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. (2024). PubMed. [Link]
  • Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. (n.d.).
  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. (n.d.).
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (2025). PubMed. [Link]
  • 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. (n.d.). PMC. [Link]
  • Oxidative Stress and Inflammation: What Polyphenols Can Do for Us?. (2016). PubMed Central. [Link]
  • Comparative evaluation of antioxidant activity of 2-alkyl-4-methylphenols and their 6-n-octylaminomethyl derivatives. (n.d.).
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PMC. [Link]
  • Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... (n.d.).
  • 4-Aminophenol derivatives and their analogues used in this study. (n.d.).
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  • Aminophenols. (n.d.).
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A Comparative Guide to Derivatization Agents for 2-Amino-4-ethylphenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the accurate quantification of intermediates like 2-Amino-4-ethylphenol is paramount. This molecule, possessing both a nucleophilic amino group and a reactive phenolic hydroxyl group, presents unique challenges for direct analysis by common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Its polarity and potential for thermal degradation necessitate derivatization to enhance volatility, improve chromatographic behavior, and increase detection sensitivity.

This guide provides a comparative study of various derivatization agents for this compound, offering insights into the underlying chemical principles, experimental protocols, and expected outcomes. By understanding the strengths and limitations of each approach, researchers can select the optimal strategy for their specific analytical needs, ensuring robust and reliable results.

The Analytical Challenge of this compound

This compound (C₈H₁₁NO, Molar Mass: 137.18 g/mol ) is a solid at room temperature with a polar nature due to its amino and hydroxyl functional groups.[1] These characteristics lead to several analytical hurdles:

  • Low Volatility: The presence of polar functional groups results in strong intermolecular hydrogen bonding, leading to a high boiling point and low volatility, making it unsuitable for direct GC analysis.[2][3]

  • Poor Peak Shape: In GC, the active hydrogens can interact with the stationary phase, causing peak tailing and poor chromatographic resolution.[4]

  • Thermal Instability: At the high temperatures required for GC analysis, this compound may be susceptible to degradation.

  • Weak Chromophore: For HPLC with UV detection, the native chromophore of this compound may not provide sufficient sensitivity for trace-level analysis.

Derivatization addresses these challenges by chemically modifying the polar functional groups, thereby altering the physicochemical properties of the analyte to make it more amenable to chromatographic analysis.

Derivatization Strategies for GC-MS Analysis

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of this compound. The two most common strategies are silylation and acylation.

Silylation: Replacing Active Hydrogens

Silylation involves the replacement of active hydrogens in the amino and hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[2][5] This transformation effectively masks the polar sites, reducing intermolecular hydrogen bonding and increasing the volatility of the analyte.

Featured Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

BSTFA is a powerful and versatile silylating agent that reacts with a wide range of polar compounds.[3][6] The reaction with this compound is expected to proceed as follows:

2A4EP This compound Derivative Di-TMS-2-Amino-4-ethylphenol 2A4EP->Derivative + 2 BSTFA BSTFA BSTFA Byproduct N-trimethylsilyl-trifluoroacetamide

Caption: Silylation of this compound with BSTFA.

Advantages of Silylation with BSTFA:

  • High Reactivity: BSTFA reacts readily with both phenolic and amino groups.

  • Volatile Byproducts: The byproducts of the reaction are volatile and generally do not interfere with the chromatography.[6]

  • Versatility: It is effective for a wide range of polar analytes.[5]

Considerations:

  • Moisture Sensitivity: Silylation reagents and their derivatives are highly sensitive to moisture, which can lead to incomplete derivatization and hydrolysis of the derivatives.[7] All glassware and solvents must be anhydrous.

  • Derivative Stability: While more stable than some other TMS derivatives, BSTFA-derived products can still be susceptible to hydrolysis and should be analyzed relatively quickly after preparation.

Acylation: Introducing Acyl Groups

Acylation involves the introduction of an acyl group (e.g., acetyl or pentafluorobenzyl) to the amino and hydroxyl functionalities. Acylated derivatives are generally more stable than their silylated counterparts.[4]

Featured Agent 1: Acetic Anhydride

Acetic anhydride is a common and cost-effective acylating agent that reacts with primary and secondary amines and phenols.[8][9] The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct.

2A4EP This compound Derivative Diacetyl-2-Amino-4-ethylphenol 2A4EP->Derivative + 2 Acetic Anhydride Ac2O Acetic Anhydride Byproduct Acetic Acid

Caption: Acylation of this compound with Acetic Anhydride.

Featured Agent 2: Pentafluorobenzyl Bromide (PFBBr)

PFBBr is a versatile derivatizing agent that reacts with nucleophiles like phenols and amines to form stable pentafluorobenzyl derivatives.[1][10] These derivatives are highly sensitive to electron capture detection (ECD), making this method suitable for trace analysis.

Advantages of Acylation:

  • Derivative Stability: Acylated derivatives are generally more stable and less susceptible to hydrolysis compared to silylated derivatives.[4]

  • Enhanced Detectability (PFBBr): The introduction of multiple fluorine atoms in PFB derivatives significantly enhances the response of an electron capture detector (ECD).[11][1]

Considerations:

  • Reaction Conditions: Acylation reactions may require heating and the use of a catalyst or base to proceed to completion.

  • Byproduct Removal: The byproducts of acylation (e.g., acids) may need to be removed before GC analysis to prevent column degradation.

Derivatization AgentTarget GroupsKey AdvantagesKey Considerations
BSTFA -OH, -NH₂High reactivity, volatile byproductsMoisture sensitive, moderate derivative stability
Acetic Anhydride -OH, -NH₂Cost-effective, stable derivativesMay require heating and base catalyst
PFBBr -OH, -NH₂Highly stable derivatives, excellent for ECDMay require phase-transfer catalyst, longer reaction times

Derivatization Strategies for HPLC Analysis

For HPLC analysis, derivatization is primarily employed to enhance the detectability of this compound, especially when using UV-Vis or fluorescence detectors.

Derivatization for Enhanced UV Detection

Featured Agent: 4-Nitrobenzoyl Chloride

4-Nitrobenzoyl chloride reacts with the amino and phenolic hydroxyl groups of this compound to introduce a nitrobenzoyl chromophore.[12] This significantly increases the molar absorptivity of the derivative in the UV region, thereby enhancing detection sensitivity. The reaction is typically performed in a basic buffer.

Derivatization for Fluorescence Detection

Fluorescence derivatization offers exceptional sensitivity and selectivity. The derivatizing agent itself is usually non-fluorescent and forms a highly fluorescent product upon reaction with the analyte.

Featured Agent: Dansyl Chloride

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the primary amino group of this compound under alkaline conditions to form a highly fluorescent and stable sulfonamide derivative.[13][14][15] It can also react with the phenolic hydroxyl group, but the reaction with the amino group is generally more rapid and efficient.[13]

2A4EP This compound Derivative Dansylated-2-Amino-4-ethylphenol 2A4EP->Derivative + Dansyl Chloride DansylCl Dansyl Chloride Byproduct HCl

Caption: Dansylation of this compound.

Advantages of Dansylation:

  • High Sensitivity: Dansyl derivatives are intensely fluorescent, allowing for detection at very low concentrations.[14]

  • Stable Derivatives: The resulting sulfonamide bond is stable, allowing for sample storage before analysis.[15]

  • Improved Chromatography: The dansyl group increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns.[15]

Considerations:

  • Reaction with Phenol: Dansyl chloride can also react with the phenolic group, potentially leading to multiple derivatives. Reaction conditions should be optimized to favor derivatization of the amino group.

  • Excess Reagent: Excess dansyl chloride can hydrolyze to the fluorescent dansyl sulfonic acid, which may interfere with the analysis. A quenching step is often necessary.[14]

Derivatization AgentDetection MethodKey AdvantagesKey Considerations
4-Nitrobenzoyl Chloride UV-VisEnhanced UV absorption, stable derivativesModerate sensitivity enhancement
Dansyl Chloride FluorescenceExcellent sensitivity, stable derivatives, improved chromatographyPotential for multiple derivatives, requires quenching of excess reagent

Experimental Protocols

The following are generalized protocols that should be optimized for specific applications.

Protocol 1: Silylation with BSTFA for GC-MS Analysis
  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile) and 100 µL of BSTFA (with 1% TMCS as a catalyst if needed) to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature and inject an aliquot directly into the GC-MS system.

Protocol 2: Acylation with Acetic Anhydride for GC-MS Analysis
  • Sample Preparation: Dissolve 1-5 mg of this compound in 200 µL of pyridine in a reaction vial.

  • Derivatization: Add 100 µL of acetic anhydride to the vial.

  • Reaction: Cap the vial and heat at 60 °C for 1 hour.

  • Work-up: Cool the reaction mixture, add 1 mL of deionized water, and extract the derivative with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Evaporate the solvent and reconstitute in a known volume of solvent for GC-MS analysis.

Protocol 3: Dansylation for HPLC-Fluorescence Analysis
  • Sample Preparation: Prepare a standard or sample solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Derivatization: In a microvial, mix 50 µL of the sample/standard with 100 µL of 100 mM sodium carbonate buffer (pH ~9.5). Add 100 µL of a 10 mg/mL solution of dansyl chloride in acetone.

  • Reaction: Vortex the mixture and incubate in the dark at 60 °C for 30 minutes.

  • Quenching: Add 50 µL of a 2% solution of methylamine or proline to react with the excess dansyl chloride.

  • Analysis: Inject an aliquot of the reaction mixture into the HPLC system equipped with a fluorescence detector (Excitation: ~340 nm, Emission: ~525 nm).

Conclusion

The choice of a derivatization agent for this compound is contingent upon the analytical technique employed and the specific requirements of the assay, such as sensitivity and sample throughput.

  • For GC-MS analysis , silylation with BSTFA offers a rapid and effective method for rendering the analyte volatile, though careful control of moisture is critical. Acylation with acetic anhydride or PFBBr provides more stable derivatives, with PFBBr being the agent of choice for ultra-trace analysis using an ECD.

  • For HPLC analysis , dansylation stands out as a superior method for achieving high sensitivity and selectivity through fluorescence detection. For routine analysis where high sensitivity is not the primary concern, derivatization with a UV-active agent like 4-nitrobenzoyl chloride can be a viable and robust alternative.

It is imperative for researchers to validate their chosen derivatization and analytical method to ensure accuracy, precision, and reliability of the quantitative data. This guide serves as a foundational resource to inform the selection and optimization of a derivatization strategy tailored to the analytical challenges presented by this compound.

References

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  • ResearchGate. (2025, August 6). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. [Link]
  • National Center for Biotechnology Information.
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  • ResearchGate. Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. [Link]
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  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]
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A Senior Application Scientist's Guide to HPLC Column Selection for Aminophenol Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of aminophenol isomers (ortho-, meta-, and para-aminophenol) is a frequent analytical challenge. These positional isomers exhibit very similar physicochemical properties, making their separation by High-Performance Liquid Chromatography (HPLC) a nuanced task that hinges on the astute selection of the stationary phase. This guide provides an in-depth comparison of various HPLC columns, offering objective performance insights and supporting experimental data to empower you in your method development endeavors.

The Challenge of Isomeric Separation

The subtle differences in the position of the amino and hydroxyl groups on the benzene ring lead to minor variations in polarity, pKa, and hydrophobicity among the aminophenol isomers. These small differences are what we must exploit to achieve chromatographic resolution. A successful separation requires an HPLC column that can offer unique retention mechanisms beyond simple hydrophobic interactions.

Comparative Analysis of HPLC Columns

The choice of an HPLC column's stationary phase is the most critical factor in achieving selectivity for aminophenol isomers. While the C18 column is a workhorse in reversed-phase chromatography, alternative phases often provide superior performance for these polar, aromatic compounds. This guide will compare the performance of four key column chemistries: C18, Phenyl-Hexyl, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode.

Performance Summary

The following table provides a high-level comparison of the expected performance of different HPLC columns for aminophenol isomer separation.

Column ChemistryPrimary Separation Mechanism(s)Expected RetentionPotential for High ResolutionPeak AsymmetryRecommended For
C18 (Octadecyl) Hydrophobic interactionsModerateGoodGood to ExcellentGeneral-purpose screening and separation from non-polar impurities.[1]
Phenyl-Hexyl Hydrophobic & π-π interactionsModerate to StrongExcellentExcellentEnhanced selectivity for aromatic and moderately polar compounds.[1][2][3]
HILIC Hydrophilic partitioningStrong (in high organic)Very GoodGoodSeparation of highly polar compounds poorly retained in reversed-phase.[1]
Mixed-Mode (e.g., SCX/C18) Hydrophobic & Ion-exchangeStrong and adjustableExcellentExcellentTailored selectivity for ionizable compounds, offering orthogonal separation.[4][5]

In-Depth Column Performance and Methodologies

C18 Columns: The Baseline for Reversed-Phase

C18 columns, with their long alkyl chains, separate compounds primarily based on hydrophobicity. For aminophenols, which are relatively polar, retention on a C18 column can be limited, and achieving baseline separation of all three isomers can be challenging without careful optimization of the mobile phase, particularly pH.

Causality of Experimental Choices: The primary goal when using a C18 column for aminophenol separation is to manipulate the mobile phase to enhance retention and selectivity. Aminophenols are basic compounds, and their ionization state is highly dependent on the mobile phase pH. By working at a pH that partially suppresses the ionization of the amino group (pKa of aminophenols is around 5.5), we can increase their hydrophobicity and, consequently, their retention on the C18 stationary phase. The use of a buffer is critical to maintain a stable pH and ensure reproducible retention times.[6]

Experimental Protocol: C18 Separation of p-Aminophenol

This protocol is a representative method for the analysis of p-aminophenol, often as an impurity in acetaminophen drug products.[7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Zorbax SB-Aq C18 (50 mm × 4.6 mm, 5 µm).[7]

  • Mobile Phase:

    • A: 1.1 g/L sodium octanesulfonate in water, pH adjusted to 3.2 with phosphoric acid.[7]

    • B: Methanol.[7]

  • Gradient: A gradient elution is typically employed to separate p-aminophenol from the main active pharmaceutical ingredient and other impurities.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 40 °C.[7]

  • Detection: UV at 225 nm.[7]

  • Injection Volume: 10 µL.[7]

Phenyl-Hexyl Columns: Leveraging π-π Interactions

Phenyl-Hexyl columns offer a unique selectivity for aromatic compounds. The phenyl groups in the stationary phase can undergo π-π interactions with the benzene ring of the aminophenol isomers, providing an additional retention mechanism to the hydrophobic interactions from the hexyl chain.[2][3][8] This often leads to improved resolution and different elution orders compared to a standard C18 column.[2]

Causality of Experimental Choices: The dual retention mechanism of Phenyl-Hexyl columns makes them particularly well-suited for separating compounds with aromatic character. For aminophenol isomers, the subtle differences in their electron distribution can lead to varying degrees of π-π stacking with the stationary phase, enhancing the separation. This column chemistry is an excellent choice when C18 columns fail to provide adequate resolution.[2]

Experimental Protocol: Phenyl-Hexyl Separation of p-Aminophenol

This method demonstrates the utility of a Phenyl-Hexyl column for the analysis of a mixture containing p-aminophenol.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Luna Phenyl-Hexyl (75 x 4.6 mm, 3 µm).[2]

  • Mobile Phase:

    • A: Acetonitrile.[2]

    • B: 20 mM KH2PO4 / Methanol (80:20) pH 9.0.[2]

  • Gradient: A/B (0:100) to A/B (80:20) in 5 min.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 22 °C.[2]

  • Detection: UV at 214 nm.[2]

  • Injection Volume: 20 µL.[2]

HILIC Columns: A Paradigm Shift for Polar Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[9] This technique is ideal for the retention and separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[10] For aminophenols, HILIC can provide excellent retention and unique selectivity based on hydrophilic partitioning.

Causality of Experimental Choices: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and analytes partition between this layer and the bulk organic mobile phase.[9] More polar analytes, like aminophenols, are more strongly retained. The elution order in HILIC is often the reverse of that in reversed-phase chromatography. This orthogonal selectivity makes HILIC a powerful tool for complex samples where reversed-phase methods are insufficient.

Experimental Protocol: A General HILIC Approach for Polar Amines

While a specific application for all three aminophenol isomers on a HILIC column was not found in the literature, the following is a general starting protocol for the HILIC separation of polar basic compounds.

  • Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: A HILIC stationary phase (e.g., bare silica, amide, or zwitterionic).

  • Mobile Phase:

    • A: Acetonitrile with 0.1% formic acid.

    • B: Water with 0.1% formic acid.

  • Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV or MS.

  • Injection Volume: 1-5 µL.

Mixed-Mode Columns: The Power of Multiple Retention Mechanisms

Mixed-mode chromatography combines two or more retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[4] This approach offers exceptional selectivity and is particularly effective for separating complex mixtures of ionizable compounds. For aminophenol isomers, a mixed-mode column with both strong cation exchange (SCX) and C18 functionalities has been shown to provide excellent separation.[4][5]

Causality of Experimental Choices: A mixed-mode SCX/C18 column can interact with aminophenols through both hydrophobic interactions (C18) and electrostatic interactions (SCX). By carefully controlling the mobile phase pH and ionic strength, the degree of each interaction can be modulated to achieve optimal separation. At a pH below their pKa, the aminophenols will be protonated and can be retained by the negatively charged SCX phase. The C18 phase provides retention for the overall molecule. This dual retention mechanism allows for fine-tuning of selectivity that is not possible with single-mode columns.

Experimental Protocol: Mixed-Mode SCX/C18 Separation of Aminophenol Isomers

This validated method demonstrates the successful separation of ortho-, meta-, and para-aminophenol.[4][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Hypersil Duet C18/SCX (250 × 4.6 mm, 5 µm).[5]

  • Mobile Phase: 85:15 (v/v) mixture of aqueous phosphate buffer (pH 4.85) and methanol.[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 25 °C.[5]

  • Detection: UV at 285 nm.[4][5]

  • Injection Volume: 10 µL.[5]

Visualizing the Workflow: A Guide to Column Selection

The process of selecting the optimal HPLC column for aminophenol separation can be systematically approached. The following diagram illustrates a logical workflow for method development.

HPLC_Column_Selection_Workflow cluster_0 Phase 1: Analyte & Method Requirements cluster_1 Phase 2: Initial Column Screening cluster_2 Phase 3: Advanced Column Selection cluster_3 Phase 4: Method Optimization A Define Analytes: o-, m-, p-Aminophenol B Identify Sample Matrix & Potential Interferences A->B C Define Method Goals: Resolution, Speed, Sensitivity B->C D Start with C18 Column (Reversed-Phase) C->D Initial Approach E Evaluate Phenyl-Hexyl Column (Alternative Selectivity) C->E Aromatic Analytes F Consider HILIC Column for Poor RP Retention D->F Poor Retention H Optimize Mobile Phase: pH, Buffer, Organic Modifier D->H G Utilize Mixed-Mode Column for Orthogonal Selectivity E->G Insufficient Resolution E->H F->H G->H I Fine-tune Gradient, Flow Rate, & Temperature H->I J Method Validation I->J

Caption: A logical workflow for HPLC column selection and method development for aminophenol isomer separation.

Conclusion

The separation of aminophenol isomers is a prime example of how a deep understanding of chromatographic principles and stationary phase chemistry is essential for successful method development. While C18 columns can serve as a starting point, Phenyl-Hexyl, HILIC, and particularly Mixed-Mode columns offer superior selectivity and resolving power for these challenging analytes. By carefully considering the unique properties of each column type and systematically optimizing the mobile phase conditions, researchers can develop robust and reliable HPLC methods for the accurate quantification of aminophenol isomers.

References

  • Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375. [Link]
  • Dowle, C. J., Malyan, A. P., & Matheson, A. M. (1990). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst, 115(1), 105-108. [Link]
  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns.
  • Schulz, M., Hofmann, T., & Schlimpert, M. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. Metabolomics, 20(1), 34. [Link]
  • Badea, I. A., Axinte, L., & Vladescu, L. (2012). Monitoring of aminophenol isomers in surface water samples using a new HPLC method.
  • Phenomenex. (n.d.). Kinetex Phenyl-Hexyl Core-Shell HPLC Columns.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol.
  • S. Oae, K. Fujimori, & S. Kozuka. (1976). Determination of aminophenol isomers by high-speed liquid chromatography. Journal of Chromatographic Science, 14(10), 499–500. [Link]
  • Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column.
  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
  • Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.
  • EC HPLC column (analytical), NUCLEOSHELL Phenyl-Hexyl, 2.7 µm, 150x4 mm. Macherey-Nagel. [Link]
  • Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step [Video]. YouTube. [Link]
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
  • MicroSolv. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • C18 Reversed Phase HPLC Columns. Obrnuta faza. [Link]
  • SIELC Technologies. (n.d.). Separation of 4-Aminophenol hydrochloride on Newcrom R1 HPLC column.
  • Horváth, K., et al. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • McCalley, D. V. (2017). Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography.
  • Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375. [Link]
  • Phenomenex. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas.
  • Kirkland, J. J., & Dolan, J. W. (2005). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 23(10), 1026-1035. [Link]
  • Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Phenomenex. (2020, April 8). Buffers in Mobile Phase – Their Significance of Choosing the Correct Ones.
  • Inacom Instruments. (n.d.). The Theory of HPLC Chromatographic Parameters.

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Amino-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates is a non-negotiable aspect of quality control and regulatory compliance. 2-Amino-4-ethylphenol, a key building block in the synthesis of various pharmaceutical agents, is no exception. The presence of its positional isomers can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the isomeric purity analysis of this compound, grounded in scientific principles and supported by experimental insights.

The Criticality of Isomeric Purity in Drug Development

The substitution pattern on the benzene ring of this compound gives rise to several potential positional isomers. These isomers, with the same molecular weight but different physical and chemical properties, can arise during the synthesis process. Even minute quantities of these isomeric impurities can lead to altered pharmacological activity, increased toxicity, or the formation of unwanted byproducts in subsequent reactions. Therefore, robust analytical methods capable of separating and quantifying these closely related structures are paramount.

The primary isomers of concern for this compound (I) include:

  • 3-Amino-4-ethylphenol (II)

  • 4-Amino-2-ethylphenol (III)

  • 2-Amino-5-ethylphenol (IV)

  • 2-Amino-6-ethylphenol (V)

  • And other potential isomers from starting materials.

The structural similarity of these isomers presents a significant analytical challenge, often resulting in co-elution in conventional chromatographic systems.

Comparative Analysis of Analytical Techniques

The three primary chromatographic techniques for resolving positional isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Each method offers a unique set of advantages and limitations for the analysis of this compound.

Analytical Technique Principle Advantages for this compound Analysis Disadvantages and Considerations
High-Performance Liquid Chromatography (HPLC) Partitioning of analytes between a liquid mobile phase and a solid stationary phase.- Versatile and widely applicable.- Direct analysis without derivatization.- Excellent for polar and non-volatile compounds.- A wide range of stationary phases provides diverse selectivity.- Co-elution of closely related isomers on standard columns (e.g., C18) is a common challenge.[1]- Longer run times compared to GC and SFC.- Higher solvent consumption.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.- High resolution and efficiency, especially with capillary columns.- High sensitivity, particularly when coupled with a mass spectrometer (MS).- Requires derivatization of the polar amino and hydroxyl groups to increase volatility and improve peak shape.[2]- Potential for thermal degradation of the analyte.- Not suitable for non-volatile impurities.
Supercritical Fluid Chromatography (SFC) Partitioning of analytes between a supercritical fluid mobile phase (typically CO2) and a solid stationary phase.- Fast separations due to low viscosity and high diffusivity of the mobile phase.[3][4]- Reduced organic solvent consumption, making it a "greener" alternative.[]- Unique selectivity for isomers.[6]- Orthogonal to reversed-phase HPLC.- Requires specialized instrumentation.- Method development can be more complex.- Analyte solubility in the supercritical fluid can be a limiting factor.

Experimental Protocols: A Step-by-Step Approach

The following protocols are designed to be robust and self-validating, providing a solid starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is often the first choice due to its versatility and the direct analysis of this compound. The key to successful separation lies in selecting a column with appropriate selectivity. While a standard C18 column can be a starting point, a Pentafluorophenyl (PFP) column often provides superior resolution for positional isomers due to its multiple interaction mechanisms, including hydrophobic, π-π, and dipole-dipole interactions.[1]

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions (this compound & Isomers) hplc_system HPLC System with PFP Column & UV Detector prep_std->hplc_system prep_sample Prepare Sample Solution (Dissolve in Mobile Phase) prep_sample->hplc_system run_analysis Inject and Run Gradient hplc_system->run_analysis peak_id Peak Identification (based on Retention Times) run_analysis->peak_id quant Quantification (Peak Area vs. Concentration) peak_id->quant

Figure 1: HPLC Method Development Workflow

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Recommendation Justification
Column Pentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µmProvides alternative selectivity to C18, enhancing the separation of positional isomers.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape by suppressing the ionization of silanol groups.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient Start with a low percentage of B and gradually increase. A typical starting point is 10-90% B over 20 minutes.A gradient elution is necessary to resolve closely eluting isomers and elute any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control ensures reproducible retention times.
Detection Wavelength 280 nmBased on the UV absorbance of the phenol chromophore. A DAD can be used to confirm peak purity.
Injection Volume 10 µL

System Suitability:

Before sample analysis, perform a system suitability test using a solution containing this compound and its known isomers. Key parameters to assess include:

  • Resolution: The resolution between this compound and its closest eluting isomer should be greater than 1.5.

  • Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • Repeatability: The relative standard deviation (RSD) for the peak area of replicate injections should be less than 2.0%.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

GC offers high resolving power, but the polar nature of this compound necessitates a derivatization step to improve its volatility and chromatographic performance. Silylation is a common derivatization technique for phenols.

Workflow for GC Method Development:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions derivatize Derivatization (Silylation) prep_std->derivatize prep_sample Prepare Sample Solution prep_sample->derivatize gc_system GC System with Capillary Column & FID/MS derivatize->gc_system run_analysis Inject and Run Temperature Program gc_system->run_analysis peak_id Peak Identification (Retention Time & Mass Spectra) run_analysis->peak_id quant Quantification (Peak Area vs. Concentration) peak_id->quant

Figure 2: GC Method Development Workflow

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID or MS detector.

Derivatization Protocol (Silylation):

  • Accurately weigh about 10 mg of the sample or standard into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

Parameter Recommendation Justification
Column 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of underivatized and derivatized compounds.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Injector Temperature 250 °CEnsures complete vaporization of the derivatized analytes.
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.A temperature program is essential for separating the isomers and eluting all components.
Detector FID or MSFID provides good sensitivity for carbon-containing compounds. MS provides structural information for peak identification.
Detector Temperature 300 °C (FID)
Split Ratio 20:1A split injection is typically used for purity analysis to avoid column overload.
Supercritical Fluid Chromatography (SFC) with UV Detection

SFC is a powerful technique for separating isomers and offers a significant speed advantage over HPLC. The use of supercritical CO2 as the primary mobile phase reduces the consumption of organic solvents.

Workflow for SFC Method Development:

SFC_Workflow cluster_prep Sample & Standard Preparation cluster_sfc SFC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions (in Co-solvent) sfc_system SFC System with Chiral or Achiral Column & UV Detector prep_std->sfc_system prep_sample Prepare Sample Solution (in Co-solvent) prep_sample->sfc_system run_analysis Inject and Run Gradient sfc_system->run_analysis peak_id Peak Identification (based on Retention Times) run_analysis->peak_id quant Quantification (Peak Area vs. Concentration) peak_id->quant

Figure 3: SFC Method Development Workflow

Instrumentation:

  • Supercritical Fluid Chromatography system with a UV detector.

Chromatographic Conditions:

Parameter Recommendation Justification
Column Chiral or achiral stationary phases can be screened. A good starting point is a diol or ethyl pyridine column.SFC offers unique selectivity, and screening different stationary phases is crucial for method development.[6]
Mobile Phase A Supercritical CO2The primary mobile phase in SFC.[]
Mobile Phase B (Co-solvent) MethanolA polar modifier to increase the solvating power of the mobile phase.
Gradient Start with a low percentage of co-solvent (e.g., 5%) and ramp up to 40% over 5-10 minutes.A gradient is used to elute the analytes and achieve separation.
Flow Rate 2-4 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase.[3]
Back Pressure 150 barMaintained to keep the CO2 in a supercritical state.
Column Temperature 40 °CTemperature affects the density and solvating power of the supercritical fluid.
Detection Wavelength 280 nm

Conclusion: Selecting the Optimal Method

The choice of the most appropriate analytical technique for the isomeric purity analysis of this compound depends on the specific requirements of the laboratory and the stage of drug development.

  • HPLC is a robust and well-understood technique that is ideal for routine quality control when a suitable column providing adequate resolution is identified.

  • GC-MS , with its high resolving power and structural elucidation capabilities, is an excellent tool for impurity identification and characterization, despite the need for derivatization.

  • SFC presents a modern, fast, and environmentally friendly alternative, particularly advantageous for high-throughput screening and preparative separations of isomers.

For comprehensive characterization, a combination of these techniques, such as using HPLC for routine analysis and GC-MS for confirmation and identification of unknown impurities, is often the most effective strategy. As with any analytical method, thorough validation according to ICH guidelines is essential to ensure the accuracy, precision, and reliability of the results.[7][8][9]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. (n.d.).
  • Bohrium. (n.d.).
  • Shimadzu. (n.d.). SFC Columns.
  • Stacked injection for high efficiency isomer preparation with preparative scale SFC. (2023, December 8).
  • BOC Sciences. (n.d.).
  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.).
  • Optimization and validation of RP-HPLC method for the estimation of meloxicam and paracetamol with its genotoxic impurity (p-ami). (2016, February 22). Allied Academies.
  • Sigma-Aldrich. (n.d.). Analysis of Alkylphenols Using New Internal Standards.
  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Journal of Pharmacy and Applied Sciences, 3(2).
  • Restek. (n.d.). o-Ethylphenol.
  • Improving chromatographic analysis of phenolic compounds. (n.d.). Chula Digital Collections.
  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. (2025, August 5).
  • PubChem. (n.d.). 4-Ethylphenol.
  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025, May 25).
  • Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. (2025, November 14).
  • How can I separate o-amino phenol and p-amino phenol? (2015, May 21).
  • Sigma-Aldrich. (n.d.). This compound 94109-11-2.
  • SIELC Technologies. (n.d.). Separation of 2-Ethylphenol on Newcrom R1 HPLC column.
  • Improving HPLC Separation of Polyphenols. (n.d.).
  • related impurities 4-aminophenol: Topics by Science.gov. (n.d.).
  • Synthesis and Pharmacokinetics of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols - Structural Isomers of β2 Agonists Clenproperol and Clenpenterol. (2020, October).
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (n.d.). MDPI.
  • Journal articles: 'Synthesis impurities'. (2022, February 9).

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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Amino-4-ethylphenol in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

In the field of environmental monitoring and toxicology, the accurate quantification of emerging contaminants is paramount. 2-Amino-4-ethylphenol, an aromatic compound used in chemical synthesis and potentially formed from the degradation of dyes and pharmaceuticals, represents a growing concern due to its potential ecological impact. This guide provides a comprehensive comparison of analytical methodologies for its determination in complex environmental samples, offering researchers and laboratory professionals the technical insights needed to select and implement the most effective approach.

The Analytical Challenge: Why this compound Demands Robust Methods

The primary challenge in monitoring this compound lies in its physicochemical properties and the nature of environmental samples. At trace concentrations (µg/L to ng/L), it is often masked by a complex matrix of organic and inorganic interferents in water and soil. Its polar nature, conferred by the amino (-NH₂) and hydroxyl (-OH) groups, dictates specific choices in extraction and chromatographic separation techniques. Therefore, a successful analytical method must exhibit high sensitivity, selectivity, and robustness to overcome matrix effects and deliver reliable quantitative data.

Comparative Analysis of Key Methodologies

The quantification of this compound can be approached through several analytical techniques, each with distinct advantages and limitations. The three primary methods discussed here are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC is arguably the most versatile and widely adopted method for the analysis of polar, non-volatile compounds like aminophenols in aqueous samples.[1] Its strength lies in the direct analysis of water samples with minimal preparation and its adaptability through various column chemistries and detectors.

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A mixed-mode stationary phase, combining both reverse-phase (like C18) and strong cation exchange (SCX) properties, is highly effective.[1][2] The C18 moiety retains the compound based on hydrophobicity, while the SCX functionality interacts with the protonated amino group, providing a secondary, highly selective retention mechanism. This dual retention significantly improves separation from matrix interferents.

  • Mobile Phase: An acidic mobile phase, such as an aqueous phosphate buffer with a pH around 4.8, ensures the amino group is protonated (-NH₃⁺), enabling strong interaction with an SCX column.[2] Methanol or acetonitrile is used as the organic modifier to elute the compound.

  • Detection:

    • UV Detection: this compound possesses a chromophore, allowing for straightforward detection via UV absorbance, typically around 285 nm.[1][2] This method is cost-effective and reliable but may lack sensitivity for ultra-trace analysis and can be prone to interference from other UV-absorbing compounds.

    • Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, fluorescence detection can be employed. Phenolic compounds are naturally fluorescent, and this technique can lower detection limits significantly compared to UV. An HPLC-FLD method for the related compound 4-ethylphenol demonstrated a detection limit of 4.0 µg/L.[3]

    • Mass Spectrometry (LC-MS): The gold standard for confirmation and sensitive quantification. Coupling HPLC with a mass spectrometer provides unparalleled selectivity by monitoring for the specific mass-to-charge ratio (m/z) of the target analyte, virtually eliminating matrix interference.

Gas Chromatography-Mass Spectrometry (GC-MS): Power Through Derivatization

GC-MS is a powerhouse for environmental analysis, offering exceptional separation efficiency and definitive identification.[4] However, due to the low volatility and high polarity of this compound, direct injection is not feasible. A crucial derivatization step is required to convert the polar -OH and -NH₂ groups into less polar, more volatile moieties.

Causality Behind Experimental Choices:

  • Derivatization: The most common approach is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (TMS) groups. This reaction neutralizes the polar sites, dramatically increasing the compound's volatility and thermal stability for successful gas chromatographic analysis. Another option is derivatization with pentafluorobenzyl bromide (PFBBr), which creates a derivative highly sensitive to electron capture detection (ECD) for trace-level analysis.[5]

  • Separation and Detection: A standard non-polar GC column (e.g., DB-5) is typically used to separate the derivatized analytes. The mass spectrometer provides definitive identification based on the unique fragmentation pattern of the derivatized this compound. This is a core requirement of rigorous environmental methods like the U.S. EPA Method 8270 for semivolatile organic compounds.[4]

UV-Vis Spectrophotometry: A Simple, Eco-Friendly Screening Tool

For applications where high throughput and cost-effectiveness are prioritized over ultra-high sensitivity, spectrophotometric methods offer a viable alternative. These methods are often based on a color-forming reaction.

Causality Behind Experimental Choices:

  • Reaction Chemistry: A classic approach for phenols involves oxidative coupling with a reagent like 4-aminoantipyrine (4-AAP) in an alkaline medium in the presence of an oxidizing agent (e.g., potassium ferricyanide).[6] This reaction produces a colored dye whose absorbance, measured at a specific wavelength (e.g., 510 nm), is proportional to the phenol concentration. While simple, this method is susceptible to interference and typically cannot distinguish between different phenolic compounds.

  • Derivative Spectrophotometry: More advanced techniques like derivative spectrophotometry can help resolve overlapping spectra from different compounds in a mixture, improving the method's utility for simultaneous analysis of phenol and aminophenols.[7] These methods have shown linearity in the 2–50 µg/mL range.[7]

Performance Data Showdown: A Quantitative Comparison

The choice of method often comes down to the required sensitivity and the available instrumentation. The following table summarizes typical performance metrics for each technique, synthesized from published data on aminophenols and related compounds.

Parameter HPLC-UV HPLC-FLD GC-MS (after Derivatization) UV-Vis Spectrophotometry
Limit of Detection (LOD) 0.1 - 10 µg/L0.005 - 0.5 µg/L0.01 - 1 µg/L100 - 500 µg/L
Limit of Quantification (LOQ) 0.5 - 30 µg/L0.02 - 1.5 µg/L0.05 - 3 µg/L500 - 2000 µg/L
Linearity (R²) > 0.999> 0.999> 0.995> 0.998
Selectivity Moderate to GoodGood to ExcellentExcellentLow to Moderate
Matrix Effect Susceptibility ModerateLow to ModerateLow (with MS)High
Cost per Sample ModerateModerateHighLow
Throughput HighHighModerateVery High
Primary Application Routine monitoring of waterTrace analysis in waterConfirmatory analysis, soil/sludgeScreening, process monitoring

Note: Values are estimates based on typical performance for related phenolic compounds and may vary based on specific instrumentation, sample matrix, and optimization.

Detailed Experimental Protocols

To ensure trustworthy and reproducible results, a well-defined protocol is essential. Below are step-by-step methodologies for sample preparation and analysis using the recommended HPLC-UV method.

Protocol 1: Sample Preparation from Water Samples via Solid-Phase Extraction (SPE)

This protocol is a self-validating system, incorporating a matrix spike to assess recovery and matrix effects.

Objective: To extract and concentrate this compound from a water sample, making it suitable for HPLC analysis.

Materials:

  • Mixed-mode C18/SCX SPE cartridges (e.g., 200 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water, acidified to pH ~3 with formic acid

  • Elution solvent: 5% ammonium hydroxide in methanol

  • Water sample (e.g., river water, wastewater effluent)

  • Spiking standard of this compound

Procedure:

  • Sample Preparation: Filter a 500 mL water sample through a 0.45 µm glass fiber filter to remove suspended solids. Prepare a matrix spike by adding a known amount of this compound standard to a separate 500 mL aliquot of the filtered sample.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH ~3). Do not allow the cartridge to go dry.

  • Sample Loading: Load the 500 mL water sample (and the spiked sample) onto the cartridge at a slow, steady flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water (pH ~3) to remove unretained hydrophilic impurities.

  • Drying: Dry the cartridge thoroughly by applying a vacuum for 15-20 minutes to remove residual water.

  • Elution: Elute the trapped analyte by passing 5 mL of the elution solvent (5% ammonium hydroxide in methanol) through the cartridge. The basic nature of the eluent neutralizes the analyte's amino group, releasing it from the SCX sorbent.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase. The sample is now concentrated 500-fold and ready for injection.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Sample 500 mL Water Sample Filter Filter (0.45 µm) Sample->Filter Spike Create Matrix Spike Filter->Spike Condition Condition Cartridge (Methanol, Water) Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Acidified Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute Analyte (Ammoniated Methanol) Dry->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in 1 mL (Mobile Phase) Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject

Caption: Workflow for Solid-Phase Extraction of this compound.

Protocol 2: HPLC-UV Analysis

Objective: To separate and quantify this compound in the prepared extract.

Instrumentation & Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector.

  • Column: Mixed-mode C18/SCX, 250 x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: 85:15 (v/v) mixture of 25 mM potassium phosphate buffer (pH 4.85) and Methanol.[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 285 nm.[2]

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.05, 0.1, 0.5, 1, 5, 10 mg/L). Inject each standard and construct a calibration curve by plotting peak area against concentration. Verify the linearity (R² > 0.999).

  • Sample Analysis: Inject the reconstituted extracts from the unspiked and spiked water samples.

  • Quantification: Determine the concentration in the samples using the calibration curve.

  • Validation: Calculate the recovery from the matrix spike sample: Recovery % = [(Conc. Spiked - Conc. Unspiked) / Conc. Added] x 100. A recovery between 80-120% is generally considered acceptable.

HPLC_Analysis_Logic cluster_qaqc Quality Control Checks Start Start Analysis Equilibrate Equilibrate HPLC System Start->Equilibrate Calibrate Generate Calibration Curve (R² > 0.999?) Equilibrate->Calibrate Analyze Inject Sample Extracts (Spiked & Unspiked) Calibrate->Analyze PASS Quantify Quantify Concentration Analyze->Quantify Validate Calculate Spike Recovery (80-120%?) Quantify->Validate Report Report Validated Results Validate->Report PASS

Caption: Logical flow for a self-validating HPLC-UV analysis.

Conclusion and Future Perspectives

For the routine, quantitative analysis of this compound in environmental samples, HPLC coupled with UV or fluorescence detection offers the best balance of performance, cost, and throughput, especially for water matrices. The use of mixed-mode solid-phase extraction is critical for achieving the necessary concentration and sample cleanup to ensure reliable results. For unequivocal confirmation and analysis in highly complex matrices like soil or sludge, GC-MS following derivatization remains the reference method due to its superior selectivity. Spectrophotometric methods, while less sensitive, serve as valuable, rapid screening tools in less demanding applications.

Future advancements will likely focus on the development of direct-injection LC-MS/MS methods with minimal sample preparation, further improving sensitivity and sample throughput while reducing solvent consumption and analysis time.

References

  • Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367-75. [Link]
  • El-Gizawy, S. M., et al. (2024).
  • Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method.
  • Agilent Technologies. (2022).
  • U.S. Environmental Protection Agency. (1984). Method 604: Phenols. [Link]
  • U.S. Environmental Protection Agency.
  • Nicolè, S., et al. (2005). Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector. VITIS - Journal of Grapevine Research. [Link]
  • Emerson, E. (1943). Estimation of Phenols by the 4-Aminoantipyrine Method. II. Products from para-Substituted Alkylphenols.
  • Barceló-Cabrera, M., et al. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.

Sources

A Senior Application Scientist's Guide to Assessing and Mitigating the Interference of 2-Amino-4-ethylphenol in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of biochemical assay data is paramount. The discovery of promising lead compounds can be quickly derailed by pan-assay interference compounds (PAINS) that generate false-positive or false-negative results.[1] 2-Amino-4-ethylphenol, a substituted aminophenol, possesses chemical moieties that are frequently associated with assay interference. This guide provides an in-depth technical overview of the potential interference mechanisms of this compound, detailed experimental protocols to assess its impact on common biochemical assays, and strategies for mitigating its effects. This document is structured to empower researchers to design self-validating experiments and ensure the reliability of their findings.

Understanding the Interference Potential of this compound

This compound is an organic molecule featuring both a phenol and an aniline functional group. This structure is predisposed to several interference mechanisms that can confound the results of biochemical assays.

  • Redox Activity: Phenolic compounds are known to be redox-active.[1] The hydroxyl group on the benzene ring can be oxidized, leading to the generation of reactive oxygen species (ROS) or direct interaction with redox-sensitive assay components. This can be a significant issue in assays that rely on redox-based signal generation, such as those using resazurin or tetrazolium salts.

  • Light Absorption and Fluorescence: Aromatic compounds like this compound often absorb light in the UV-visible spectrum and can also be fluorescent.[2] This intrinsic property can interfere with assays that use absorbance or fluorescence as a readout. The compound's own signal can mask or artificially inflate the assay signal.

  • Protein Reactivity: The amino group and the phenolic ring can contribute to non-specific interactions with proteins. Aminophenols can undergo oxidation to form reactive quinone-imine intermediates, which can then covalently modify proteins, leading to non-specific inhibition or activation.[3]

  • Aggregation: At higher concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[4] This is a common artifact in high-throughput screening (HTS).

The following diagram illustrates the potential pathways of interference for this compound.

G Potential Interference Pathways of this compound cluster_mechanisms Interference Mechanisms cluster_assays Affected Assays A4EP This compound Redox Redox Activity A4EP->Redox Spectro Spectroscopic Interference (Absorbance/Fluorescence) A4EP->Spectro Reactivity Protein Reactivity (Covalent Modification) A4EP->Reactivity Aggregation Colloidal Aggregation A4EP->Aggregation RedoxAssay Redox-Based Assays (e.g., MTT, Resazurin) Redox->RedoxAssay ProteinAssay Protein Quantification (e.g., Lowry, BCA) Redox->ProteinAssay FluorAssay Fluorescence/Luminescence Assays Spectro->FluorAssay EnzymeAssay Enzyme Assays Reactivity->EnzymeAssay ELISA ELISA Reactivity->ELISA Aggregation->EnzymeAssay Aggregation->ELISA

Caption: Potential interference pathways of this compound.

Experimental Assessment of Interference

To rigorously assess the interference potential of this compound, a series of control experiments should be performed. The following protocols are designed to identify common interference mechanisms.

Spectroscopic Interference

Objective: To determine if this compound absorbs light or fluoresces at the excitation and emission wavelengths used in an assay.

Experimental Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate (black for fluorescence, clear for absorbance), add the dilutions of this compound.

  • Include wells with assay buffer only as a negative control.

  • Read the plate in a microplate reader at the excitation and emission wavelengths of the assay.

  • Interpretation: A concentration-dependent increase in signal indicates that this compound interferes with the spectroscopic readout of the assay.[5]

Redox Interference in Cell-Based Assays

Objective: To determine if this compound directly reduces common cell viability reagents.

Experimental Protocol (MTT Assay Example):

  • Prepare a serial dilution of this compound in cell culture medium without cells.

  • Add the dilutions to the wells of a 96-well plate.

  • Add MTT reagent to each well and incubate for the standard assay time.

  • Add solubilization solution and read the absorbance.

  • Interpretation: If the solution turns purple, this compound is directly reducing MTT, leading to a false-positive signal for cell viability.[6]

Interference in Enzyme-Linked Immunosorbent Assays (ELISA)

Objective: To identify non-specific binding or enzyme inhibition/activation by this compound in an ELISA.

Experimental Protocol:

  • Compound-Only Control: Run the ELISA with serial dilutions of this compound in the absence of the analyte. A signal generated in this control indicates a false-positive result.[6]

  • HRP Inhibition/Enhancement: In a separate well, add this compound directly to the HRP substrate (e.g., TMB) and the HRP enzyme. A change in color development compared to a control without the compound indicates interference with the detection enzyme.[6]

  • Spike-and-Recovery Analysis: Add a known amount of the analyte to a sample matrix containing this compound. Compare the measured concentration to a sample with the same spike in a clean buffer. Poor recovery suggests interference with antibody-antigen binding.[6]

Colloidal Aggregation

Objective: To determine the critical aggregation concentration (CAC) of this compound.

Experimental Protocol (Dynamic Light Scattering - DLS):

  • Prepare a series of dilutions of this compound in filtered assay buffer.

  • Measure the particle size distribution for each concentration using a DLS instrument.

  • Interpretation: The formation of large particles (typically >100 nm) that increases with concentration is indicative of aggregation. The lowest concentration at which this occurs is the CAC.[4]

The following workflow diagram outlines a systematic approach to identifying assay interference.

G Workflow for Identifying Assay Interference Start Start: Suspected Interference Spectro Spectroscopic Interference Assay (Absorbance/Fluorescence) Start->Spectro Decision1 Interference Detected? Spectro->Decision1 Redox Redox Interference Assay (e.g., with MTT/Resazurin) Decision2 Interference Detected? Redox->Decision2 ELISA_Control ELISA Control Experiments (Compound-only, HRP activity, Spike-recovery) Decision3 Interference Detected? ELISA_Control->Decision3 DLS Dynamic Light Scattering (DLS) for Aggregation Decision4 Interference Detected? DLS->Decision4 Decision1->Redox No Mitigate Implement Mitigation Strategies Decision1->Mitigate Yes Decision2->ELISA_Control No Decision2->Mitigate Yes Decision3->DLS No Decision3->Mitigate Yes Decision4->Mitigate Yes NoInterference No Interference Detected Decision4->NoInterference No End End: Validated Results Mitigate->End NoInterference->End

Caption: A systematic workflow for identifying and addressing assay interference.

Mitigation Strategies

If interference from this compound is confirmed, several strategies can be employed to mitigate its effects.

Interference Type Mitigation Strategy Rationale
Spectroscopic Use an orthogonal assay with a different detection method (e.g., luminescence instead of fluorescence).[4]This avoids the spectral overlap causing the interference.
Mathematically correct for the compound's intrinsic signal by subtracting the signal from a compound-only control.This can be effective if the interference is linear and not overly strong.
Redox Use a non-redox-based assay for cell viability, such as an ATP-based assay (e.g., CellTiter-Glo®).[6]This circumvents the direct reduction of the assay reagent.
ELISA Increase the concentration of the blocking agent or use a different blocking agent (e.g., non-mammalian protein).[7]This can reduce non-specific binding of the compound to the plate or antibodies.
Use a different HRP substrate or detection system.[6]This can overcome direct inhibition or enhancement of the detection enzyme.
Aggregation Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.This can disrupt the formation of colloidal aggregates.
Work at concentrations below the determined CAC.This avoids the concentration range where aggregation occurs.

Comparative Analysis of Mitigation Strategies

The choice of mitigation strategy depends on the specific assay and the nature of the interference. The following table provides a comparative overview.

Strategy Pros Cons Best For
Orthogonal Assay Provides the most robust validation of results.May require significant redevelopment of the experimental setup.Confirming critical hits and eliminating false positives.
Signal Correction Simple to implement.May not be accurate for strong or non-linear interference.Weak spectroscopic interference.
Alternative Reagents Can often be a straightforward substitution.May alter assay sensitivity or dynamics.Redox interference and enzyme inhibition in ELISA.
Detergent Addition Effective at preventing aggregation-based interference.May affect the activity of some proteins.Non-specific inhibition due to aggregation.

Conclusion

This compound, due to its chemical structure, has the potential to interfere with a variety of biochemical assays. By proactively assessing for spectroscopic, redox, and protein-binding-related interference using the detailed protocols provided, researchers can ensure the validity of their data. Implementing appropriate mitigation strategies, such as the use of orthogonal assays or modifying assay conditions, is crucial for distinguishing genuine biological activity from experimental artifacts. This rigorous, self-validating approach is essential for the integrity of drug discovery and development pipelines.

References

  • ResearchGate. (n.d.). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay.
  • National Institutes of Health. (n.d.). Identification of an Activity Selector for the Nitroso‐Forming Activity in Bacterial Type‐III Copper Enzymes.
  • PubMed. (n.d.). Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase.
  • A brief review of high throughput screening in drug discovery process. (n.d.).
  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance.
  • National Center for Biotechnology Information. (2017). The Ecstasy and Agony of Assay Interference Compounds.
  • PubMed. (n.d.). Interference in ELISA.
  • National Institutes of Health. (2021). High-throughput screening of multifunctional nanocoatings based on combinations of polyphenols and catecholamines.
  • National Institutes of Health. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions.
  • National Institutes of Health. (n.d.). Photostability of organic fluorophore influenced by adjacent amino acid residues.
  • National Institutes of Health. (n.d.). Retrospective Approach to Evaluate Interferences in Immunoassay.
  • Royal Society of Chemistry. (n.d.). Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity.
  • The University of Manchester. (n.d.). Development of High Throughput Screening Platforms for Biotechnology.
  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Assay Interference by Chemical Reactivity.

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A Technical Guide to the Comparative Stability of Halogenated Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Drug Development

Halogenated aminophenols are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous active pharmaceutical ingredients (APIs). The introduction of a halogen atom—be it fluorine, chlorine, or bromine—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability.[1] However, this structural modification also introduces a new dimension of complexity concerning the chemical stability of the molecule. Understanding the intrinsic stability of these derivatives is not merely an academic exercise; it is a cornerstone of robust drug development.[2] It informs formulation design, defines storage conditions, predicts shelf-life, and is a regulatory expectation for ensuring the safety and efficacy of the final drug product.

This guide provides a comprehensive comparison of the stability of fluoro-, chloro-, and bromo-substituted aminophenol derivatives. We will delve into the underlying chemical principles that govern their disparate stabilities and present a framework for their empirical evaluation through forced degradation studies. The insights and protocols herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and handling of these critical pharmaceutical building blocks.

Theoretical Underpinnings of Halogen-Influenced Stability

The stability of a halogenated aminophenol derivative is primarily dictated by the nature of the carbon-halogen (C-X) bond and the electronic effects the halogen exerts on the aromatic ring. These effects, in turn, influence the molecule's susceptibility to the primary degradation pathways: oxidation, hydrolysis, and photolysis.

Electronic Effects of Halogens: A Double-Edged Sword

Halogens exert two opposing electronic effects on an aromatic ring: a deactivating inductive effect and a weakly activating resonance effect.[3][4][5][6][7]

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond, making the ring more electron-deficient and, in principle, less susceptible to electrophilic attack. The strength of this effect decreases down the group: F > Cl > Br > I.[4]

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the aromatic ring, increasing electron density, particularly at the ortho and para positions.[3][4][5][6][7] This effect is most significant for fluorine due to better orbital overlap between the 2p orbitals of carbon and fluorine.

Crucially, for all halogens, the inductive effect outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution compared to benzene.[3][5] However, this interplay of effects has significant consequences for the molecule's stability against various degradation mechanisms.

Impact on Degradation Pathways
  • Oxidative Stability: The aminophenol moiety is inherently susceptible to oxidation, which can lead to the formation of colored quinone-imine species. The electron-withdrawing nature of halogens generally increases the oxidation potential of the aromatic ring, thereby enhancing its stability against oxidation. This stabilizing effect is expected to follow the order of electronegativity: Fluoro > Chloro > Bromo . Fluorine's strong inductive effect makes the ring significantly more electron-poor and thus more resistant to oxidation.[1]

  • Hydrolytic Stability: Hydrolysis is less common for the aromatic C-X bond under typical pharmaceutical conditions but can be a factor under extreme pH and temperature. The strength of the C-X bond is a key determinant here. The bond dissociation energies follow the trend: C-F > C-Cl > C-Br . Consequently, bromo-substituted aminophenols are generally more susceptible to nucleophilic substitution (hydrolysis) than their chloro and fluoro counterparts.

  • Photostability: The absorption of UV light can lead to the homolytic cleavage of the C-X bond, generating radical species that can initiate further degradation. The susceptibility to photolytic cleavage is inversely related to the bond strength. Therefore, the order of photostability is generally expected to be: Fluoro > Chloro > Bromo . Studies on other halogenated aromatic compounds have shown that brominated and iodinated compounds are more prone to photodegradation than their chlorinated and fluorinated analogs.

Comparative Stability Assessment: A Framework for Forced Degradation Studies

Forced degradation, or stress testing, is an indispensable tool for elucidating the intrinsic stability of a drug substance.[2] By subjecting the compound to conditions more severe than those it would encounter during storage, we can accelerate degradation and identify potential degradation products and pathways. A well-designed forced degradation study is a self-validating system for a stability-indicating analytical method.

The following diagram outlines a comprehensive workflow for a comparative forced degradation study of halogenated aminophenol derivatives.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (For each derivative) cluster_analysis Analysis cluster_eval Evaluation prep Prepare stock solutions of Fluoro-, Chloro-, and Bromo- Aminophenol Derivatives in a suitable solvent (e.g., ACN:H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Expose to thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal Expose to photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose to sampling Sample at specified time points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV/MS method sampling->hplc quant Quantify parent compound and degradation products hplc->quant mass_balance Calculate Mass Balance quant->mass_balance pathway Identify Degradation Pathways mass_balance->pathway compare Compare Stability Profiles pathway->compare

Caption: Experimental workflow for comparative forced degradation studies.

Detailed Experimental Protocols

1. Preparation of Stock Solutions:

  • Accurately weigh 10 mg of each halogenated aminophenol derivative (fluoro, chloro, and bromo analogs) into separate 10 mL volumetric flasks.

  • Dissolve the compounds in a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Rationale: A standardized stock solution ensures a consistent starting concentration for all stress conditions, allowing for direct comparison of degradation rates. Acetonitrile/water is a common solvent system that solubilizes a wide range of organic compounds.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Transfer 1 mL of each stock solution to a separate 10 mL flask.

    • Add 1 mL of 1.0 M HCl to each flask and dilute to 10 mL with water to achieve a final concentration of 0.1 mg/mL in 0.1 M HCl.

    • Incubate the flasks in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours), neutralize with an equivalent amount of 1.0 M NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 1.0 M NaOH for stressing and 1.0 M HCl for neutralization.

  • Oxidative Degradation:

    • Transfer 1 mL of each stock solution to a separate 10 mL flask.

    • Add 1 mL of 30% H₂O₂ and dilute to 10 mL with water to achieve a final concentration of 0.1 mg/mL in 3% H₂O₂.

    • Keep the flasks at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points for immediate analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of each solid compound in a petri dish.

    • Expose to a controlled temperature of 80°C in a calibrated oven.

    • At each time point, weigh a sample of the stressed solid, dissolve it in the mobile phase to a known concentration, and analyze.

  • Photostability:

    • Expose solutions (0.1 mg/mL in 50:50 acetonitrile:water) of each derivative to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample for each derivative should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • Analyze the light-exposed and dark control samples at the end of the exposure period.

3. Analytical Method:

  • A stability-indicating HPLC method must be developed and validated. A typical method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid).

  • Detection can be performed using a UV detector at an appropriate wavelength and a mass spectrometer (MS) for the identification of degradation products.

Data Presentation and Interpretation

The results of the comparative stability studies should be summarized in a clear and concise format to facilitate comparison.

Table 1: Comparative Stability of Halogenated Aminophenol Derivatives under Forced Degradation

Stress ConditionDerivative% Degradation (at 24h)Major Degradation Products (m/z)
0.1 M HCl, 60°C Fluoro-aminophenol< 5%-
Chloro-aminophenol~10%[Identified m/z]
Bromo-aminophenol~25%[Identified m/z]
0.1 M NaOH, 60°C Fluoro-aminophenol< 5%-
Chloro-aminophenol~15%[Identified m/z]
Bromo-aminophenol~35%[Identified m/z], Parent Aminophenol
3% H₂O₂, RT Fluoro-aminophenol~10%Dimer, Quinone-imine
Chloro-aminophenol~20%Dimer, Quinone-imine
Bromo-aminophenol~30%Dimer, Quinone-imine
Photolytic (ICH Q1B) Fluoro-aminophenol< 5%-
Chloro-aminophenol~8%Aminophenol
Bromo-aminophenol~18%Aminophenol, Dimer

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific isomers and experimental conditions.

Interpreting the Results

The hypothetical data in Table 1 aligns with our theoretical predictions:

  • Fluoro-aminophenol exhibits the highest stability across all stress conditions, which can be attributed to the strong C-F bond and the powerful electron-withdrawing inductive effect of fluorine.

  • Bromo-aminophenol is the least stable derivative, showing significant degradation under hydrolytic, oxidative, and photolytic stress. This is consistent with the weaker C-Br bond, making it more susceptible to both nucleophilic attack and homolytic cleavage.

  • Chloro-aminophenol displays intermediate stability, as expected from the intermediate bond strength and electronegativity of chlorine compared to fluorine and bromine.

Degradation Pathways

Mass spectrometry data is crucial for elucidating the degradation pathways. For halogenated aminophenols, common degradation pathways include:

  • Oxidation: Formation of dimers and colored quinone-imine products.

  • Hydrolysis (especially for Chloro- and Bromo-): Nucleophilic substitution of the halogen with a hydroxyl group, though this is generally slow.

  • Photodegradation: Cleavage of the C-X bond to form the parent aminophenol and other radical-mediated products.

The following diagram illustrates a potential degradation pathway for a halogenated aminophenol under oxidative and photolytic stress.

G cluster_main Potential Degradation Pathways Parent Halogenated Aminophenol Oxidized Quinone-imine (Colored Product) Parent->Oxidized [O] (H2O2) Dimer Dimerized Product Parent->Dimer [O] Radical Aryl Radical Parent->Radical hv (Photolysis) Dehalogenated Aminophenol Radical->Dehalogenated + H•

Caption: Potential degradation pathways for halogenated aminophenols.

Conclusion and Recommendations

This guide establishes a clear hierarchy of stability among halogenated aminophenol derivatives: Fluoro > Chloro > Bromo . This trend is rooted in the fundamental principles of bond strength and the electronic effects of the halogen substituents.

For drug development professionals, these findings have significant practical implications:

  • Candidate Selection: When other factors are equal, fluoro-substituted aminophenols offer a significant advantage in terms of intrinsic chemical stability. This can translate to a longer shelf-life, less stringent storage requirements, and a lower propensity for the formation of potentially toxic degradation products.

  • Formulation Development: For less stable chloro- and particularly bromo-derivatives, formulation strategies should focus on mitigating the specific degradation pathways. This may include the use of antioxidants, protection from light through appropriate packaging, and control of pH.

  • Analytical Method Development: The potential for dehalogenation, especially under photolytic and harsh hydrolytic conditions, underscores the importance of developing stability-indicating analytical methods that can resolve the parent compound from its dehalogenated counterpart and other degradants.

By understanding the comparative stability of these key building blocks and implementing robust experimental protocols for their evaluation, researchers can de-risk their drug development programs and build a strong foundation for the creation of safe and effective medicines.

References

  • LibreTexts, Chemistry. (2025). 3.
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  • Chemistry Steps.
  • ResearchGate. (2020).
  • ACS Publications. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
  • YouTube. (2019).
  • MDPI. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. [Link]
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  • MedCrave online. (2016).
  • PubMed. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. [Link]
  • Scilit. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. [Link]
  • PubMed Central. (2017).
  • ResearchGate. (2026). Photocatalytic Degradation of Phenolic Compounds using Halogen/H2O2/TiO2 Process in Aqueous Solution. [Link]
  • ResearchGate. (2018).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 2-Amino-4-ethylphenol is not merely a regulatory compliance task; it is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the associated risks is paramount. This compound, and structurally similar aminophenols, present a multi-faceted hazard profile. The primary risks are associated with its toxicity and irritant properties.[1] This understanding forms the basis for all subsequent safety and disposal procedures.

While specific toxicological data for this compound is limited, data from analogous compounds like 2-Amino-4-methylphenol and various ethylphenols provide a strong surrogate for risk assessment.[1][2]

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity, Oral Harmful if swallowed. Ingestion can cause severe swelling and damage to delicate tissues.[3]LD50 values for related phenols are in a range indicating moderate acute toxicity.[2]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[4] Prolonged contact can lead to inflammation and blistering.Classified as a Category 2 irritant.[4]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][4] Eye contact can potentially result in corneal damage.Ethylphenols are known to cause serious eye damage.[2]
Genetic Defects Suspected of causing genetic defects.Some related phenols are classified as mutagenic for mammalian somatic cells.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Discharge into the environment must be avoided.[5][6]

Pre-Disposal Safety: Essential PPE and Handling

Proper disposal begins with proper handling. Adherence to correct personal protective equipment (PPE) protocols is non-negotiable to mitigate the risks of exposure.

2.1. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene) inspected for integrity before each use.[6] Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of splash risk, wear an impervious apron or chemical-resistant clothing.[5][6]

  • Respiratory Protection: All handling of this compound powder should occur in a certified chemical fume hood to avoid inhalation of dust.[3] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is required.[3]

2.2. Safe Handling Practices

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][6]

  • Avoid the formation of dust and aerosols.[6]

  • Keep containers tightly closed when not in use.[3][5]

  • Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]

Spill Management: The First Line of Disposal

An incidental laboratory spill is a common scenario that requires immediate and correct disposal action. The procedure differs slightly for solid powder and solutions.

3.1. Protocol for Solid Spills (Small Scale, <10g)

  • Alert Personnel: Immediately notify others in the vicinity.[8]

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the full PPE detailed in Section 2.1.

  • Containment: Gently cover the spill with an absorbent material like sand, clay, or vermiculite to prevent the powder from becoming airborne.[9][10] Do not use combustible materials like paper towels or sawdust for the initial cleanup.

  • Collection: Carefully scoop the spilled material and absorbent into a designated, leak-proof hazardous waste container.[11] Use non-sparking tools.[5][6]

  • Decontamination: Wipe the spill area with a wet paper towel or spill pad.[11] Place all contaminated cleaning materials into the same hazardous waste bag.

  • Final Cleaning: Wash the surface with soap and water.[8]

  • Labeling and Disposal: Seal the waste container, attach a completed hazardous waste label, and dispose of it through your institution's Environmental Health & Safety (EHS) office.[11][12]

Bulk Waste Accumulation and Storage

For waste generated from experimental procedures, a systematic accumulation process is required to ensure safety and compliance.

4.1. Waste Container Selection

  • Compatibility: The container must be chemically compatible with this compound and any solvents present in the waste stream.[13] High-density polyethylene (HDPE) carboys are generally suitable. Avoid metal containers for potentially corrosive mixtures.[13]

  • Integrity: Use only containers that are in good condition, with no leaks, and have a secure, tight-fitting lid.[13]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment bins to prevent the spread of material in case of a leak.[12][14]

4.2. Labeling and Segregation

  • Labeling: From the moment the first drop of waste enters the container, it must be labeled with the words "HAZARDOUS WASTE".[13] The label must also include the full chemical names and approximate percentages of all constituents.[12] Do not use abbreviations or chemical formulas.

  • Segregation: Store the this compound waste container segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[13][15] Incompatible wastes must be stored in separate secondary containment bins.[14]

Formal Disposal Pathway: A Step-by-Step Workflow

The ultimate disposal of this compound must be handled by a licensed hazardous waste management facility. The following workflow outlines the process for laboratory personnel to follow.

G cluster_prep Preparation Phase cluster_storage Accumulation & Storage Phase cluster_disposal Disposal Phase A Identify Waste Stream (this compound + Solvents) B Select Compatible Hazardous Waste Container A->B Check compatibility chart C Affix 'HAZARDOUS WASTE' Label & List All Constituents B->C As waste is generated D Keep Container Tightly Closed (Except when adding waste) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatibles (e.g., Oxidizers, Strong Acids) E->F G Use Secondary Containment Bin E->G H Container is Full (or collection scheduled) F->H G->H I Request Waste Pickup from Institutional EHS Office H->I Via online portal or phone J EHS Transports to Central Facility for Final Disposal I->J Licensed disposal

Caption: Decision workflow for proper chemical waste disposal.

Decontamination of Empty Containers

Empty containers that once held this compound must be managed as hazardous waste unless properly decontaminated.

  • Initial Removal: Ensure the container is as empty as possible, with only trivial amounts of residue remaining.[12] If solids or sludge remain, the container must be disposed of as hazardous waste without rinsing.[12]

  • Rinsing Procedure:

    • Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent).

    • Crucially, the first rinseate must be collected and disposed of as hazardous waste. [12] Subsequent rinses can typically be disposed of according to institutional policy.

  • Final Disposal: Once thoroughly rinsed and air-dried, the labels on the container must be completely removed or defaced.[12] The clean container can then be disposed of as regular solid waste or recycled, according to your facility's procedures.[12]

Regulatory Framework

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[16] Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[16]

While this compound is not specifically listed, as a phenolic compound, it would likely be classified as a hazardous waste based on its toxic characteristics.[2][17] Generators of hazardous waste are legally responsible for its proper management from "cradle-to-grave".[3] This underscores the importance of following the institutional and regulatory procedures outlined in this guide.[18]

By adhering to these detailed procedures, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment.

References

  • ECHEMI. (2019, July 15). 2-Amino-4-methylphenol SDS, 95-84-1 Safety Data Sheets.
  • Fisher Scientific. 4-Ethylphenol Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). 2-Amino-4-methylphenol Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • ChemicalBook. 2-Amino-4-(methylsulfonyl)phenol Chemical Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 17). 3-Ethylphenol Safety Data Sheet.
  • ScienceLab.com. (2005, October 10). Phenol Material Safety Data Sheet.
  • University of Delaware. Chemical Spill Clean-Up. Environmental Health & Safety.
  • Clarkson University. CHEMICAL SPILL PROCEDURES.
  • Chem Klean. Chemical Spill Procedures - Step By Step Guide.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Sigma-Aldrich. This compound.
  • WAT B-2480. (2024, January 8). Safety Data Sheet.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Cornell University EHS. 5.4.1.1 Incidental Spill Cleanup Procedures.
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Thermo Fisher Scientific. (2010, June 4). o-Ethylphenol Safety Data Sheet.
  • PubChem. 2-Amino-4-methylphenol. National Institutes of Health.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • University of Wollongong. EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Australian Government Department of Health. (2014, April 11). Ethylphenols: Human health tier II assessment.
  • Sasol. (2015, April 21). Ethylphenol, Xylenol process intermediates Safety Data Sheet.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.
  • Cole-Parmer. 4-Ethylphenol, 97% Material Safety Data Sheet.
  • Cornell University EHS. Appendix K - Incompatible Chemicals.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Amino-4-ethylphenol (CAS No. 94109-11-2). The information herein is designed to build a deep, trust-based understanding of chemical safety by moving beyond mere compliance to explain the scientific rationale behind each procedural step. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Immediate Safety Briefing: Understanding the Core Risks

This compound is a solid organic compound that requires careful handling due to its toxicological profile. The primary hazards, as identified by the Globally Harmonized System (GHS), include:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[1][2][3]

  • Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]

These hazards dictate a multi-layered approach to personal protective equipment (PPE), where each component is selected to mitigate a specific route of exposure. The minimum PPE for any operation involving this chemical is a properly fitted lab coat, chemical-resistant gloves, and chemical splash goggles.

The Foundation of Safety: Engineering Controls

Before any PPE is donned, the primary barrier against exposure must be in place. PPE is the final line of defense, not the first.

  • Chemical Fume Hood: All handling of this compound, especially the weighing of the solid powder and the preparation of solutions, must be performed inside a certified chemical fume hood.[4][5][6] This is the most critical engineering control as it captures dust and vapors at the source, drastically reducing the risk of inhalation.

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located within a 10-second travel distance of the workspace.[3][6] All personnel must be trained on their location and operation.

Core PPE Protocol: A Multi-Layered Defense

The selection of PPE is not a checklist; it is a risk-based assessment. The following protocol is designed for standard laboratory-scale operations.

Eye and Face Protection: Preventing Irreversible Damage

The serious eye irritation hazard necessitates robust protection.[1][2][3]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and potential splashes. They must conform to ANSI Z87.1 standards in the U.S. or EN 166 in Europe.[7]

  • Face Shield: When handling larger quantities (>50g) or when there is a significant splash risk (e.g., during heated reactions or transfers), a face shield must be worn in addition to chemical splash goggles.[8][9] The goggles provide a seal, and the shield protects the rest of the face.

Skin and Body Protection: The Dermal Barrier

Given the risk of skin irritation and potential for allergic sensitization, preventing all skin contact is paramount.[1]

  • Gloves: The choice of glove material is critical. Thin, disposable nitrile gloves offer adequate splash protection for incidental contact, but they should be removed and replaced immediately upon contamination. For more prolonged handling or in case of immersion, heavier-duty gloves are required. Double-gloving (wearing two pairs of nitrile gloves) is a highly recommended practice to protect against tears and pinholes.[10] Always inspect gloves for damage before use.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement to protect skin and personal clothing.[6][9]

  • Chemical-Resistant Apron: If there is a potential for significant splashes, a neoprene or butyl rubber apron should be worn over the lab coat to provide an additional layer of protection.[6][10]

  • Footwear: Closed-toe shoes that fully cover the top of the foot are required at all times in the laboratory.[9]

Respiratory Protection: Guarding Against Inhalation

While the fume hood is the primary control, respiratory protection may be necessary in specific situations.

  • Dust-Generating Procedures: If weighing or transferring the solid chemical must occur outside of a fume hood (a practice that should be avoided), a NIOSH-approved N95 respirator is required to prevent inhalation of airborne particulates.[9]

  • Emergency or Spill Cleanup: In the event of a large spill where dust may be generated, a full-face respirator with appropriate cartridges should be used.[7]

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<10g) Chemical Splash GogglesNitrile Gloves (Double Pair Recommended)Lab CoatRequired only if outside a fume hood (N95)
Solution Preparation Chemical Splash GogglesNitrile Gloves (Double Pair Recommended)Lab CoatNot required if in a fume hood
Chemical Reactions Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat & Chemical-Resistant ApronNot required if in a fume hood
Large Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant CoverallsFull-Face Respirator

Procedural Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow minimizes the risk of accidental exposure during handling, donning, and doffing of PPE.

Step-by-Step Handling Protocol
  • Preparation: Verify the fume hood is functioning correctly. Clear the workspace of any unnecessary items. Ensure all required PPE is available and has been inspected for defects. Confirm the location of the nearest eyewash and safety shower.

  • Donning PPE: Don PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves. Ensure gloves are pulled over the cuffs of the lab coat.

  • Handling: Perform all manipulations with this compound deep within the fume hood. Use spark-proof tools and avoid actions that could generate dust.[11] Keep containers closed when not in use.

  • Doffing PPE: This sequence is critical to prevent contaminating yourself with "clean" hands.

    • Remove outer gloves (if double-gloving).

    • Remove the lab coat and apron, turning them inside out as you remove them.

    • Remove the face shield and goggles from the back.

    • Remove inner gloves by peeling them off without touching the outer surface.

    • Wash hands thoroughly with soap and water.[1][3]

Safe Handling Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_don Phase 2: Donning PPE cluster_handle Phase 3: Chemical Handling cluster_doff Phase 4: Doffing & Decontamination a Verify Fume Hood & Emergency Equipment b Inspect PPE for Integrity a->b Confirm c 1. Lab Coat / Apron b->c Proceed if OK d 2. Goggles / Face Shield c->d e 3. Gloves (over cuffs) d->e f Work Inside Fume Hood e->f Enter Work Area g 1. Remove Gloves f->g Exit Work Area h 2. Remove Coat/Apron g->h i 3. Remove Goggles h->i j 4. Wash Hands Thoroughly i->j

Caption: Workflow for safe handling of this compound.

Emergency Response and Disposal

Exposure Protocols

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water and soap for at least 15 minutes.[1][3] For phenols, if a specialized first aid kit is available, decontamination with Polyethylene Glycol (PEG) 300 or 400 can be more effective than water alone.[6][10] Seek immediate medical attention if irritation or rash develops.[1]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Waste Disposal Plan

  • Chemical Waste: All waste containing this compound, including rinsate and contaminated materials, must be collected in a clearly labeled, sealed container designated as "Hazardous Waste".[12]

  • Contaminated PPE: Heavily contaminated disposable PPE should be collected in the hazardous waste container. Lightly contaminated items can be double-bagged and disposed of according to your institution's policies.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed environmental management company.[12] Never pour chemical waste down the drain.[13]

References

  • Personal Protective Equipment, U.S. Environmental Protection Agency (EPA). [Link]
  • 2-Amino-4-methylphenol Hazard Information, PubChem, N
  • 2,4-Diaminophenol Dihydrochloride Material Safety D
  • Personal Protective Equipment (PPE), Chemical Hazards Emergency Medical Management (CHEMM). [Link]
  • 2-Ethylphenol Safety Data Sheet, Thermo Fisher Scientific. [Link]
  • Discover the Various Types of PPE for Optimal Chemical Safety, SafetyStr
  • Personal Protective Equipment, Auburn University Risk Management & Safety. [Link]
  • Standard Operating Procedure - Phenol, Yale Environmental Health & Safety. [Link]
  • Guidelines: Handling and Disposal of Chemicals, Purdue University College of Engineering. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.